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  • Product: 6-Azaspiro[2.5]octane
  • CAS: 872-64-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Azaspiro[2.5]octane: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Rise of Three-Dimensionality in Medicinal Chemistry In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and im...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic rings. This paradigm shift has led to a renaissance in the exploration of three-dimensional molecular architectures. Among these, spirocyclic systems—in which two rings share a single atom—have emerged as particularly valuable scaffolds. Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This structural feature often translates into improved drug-like properties, including enhanced aqueous solubility and metabolic stability, making spirocycles a cornerstone of modern drug design. This guide focuses on a prominent member of this class: 6-Azaspiro[2.5]octane.

Core Compound Identification

IUPAC Name: 6-azaspiro[2.5]octane[1]

CAS Number: 872-64-0[1]

Molecular Formula: C₇H₁₃N[1]

Molecular Weight: 111.18 g/mol [1]

PropertyValueSource
IUPAC Name6-azaspiro[2.5]octanePubChem[1]
CAS Number872-64-0PubChem[1]
Molecular FormulaC₇H₁₃NPubChem[1]
Molecular Weight111.18 g/mol PubChem[1]
Monoisotopic Mass111.104799419 DaPubChem[1]

Synthesis and Spectroscopic Characterization

While numerous synthetic routes exist for substituted 6-azaspiro[2.5]octane derivatives, the synthesis of the parent compound can be achieved through multi-step sequences often starting from commercially available materials. One conceptual approach involves the formation of the spirocyclic core followed by the introduction of the nitrogen atom. For instance, a general strategy could involve the cyclopropanation of a suitable cyclohexanone derivative, followed by a sequence of functional group manipulations to construct the piperidine ring.

Illustrative Synthetic Workflow:

A Cyclohexanone Derivative B Cyclopropanation A->B e.g., Simmons-Smith or Corey-Chaykovsky Reaction C Spiro[2.5]octanone B->C D Ring Expansion/Functional Group Interconversion C->D e.g., Beckmann rearrangement E 6-Azaspiro[2.5]octanone D->E F Reduction E->F e.g., Wolff-Kishner or Clemmensen reduction G 6-Azaspiro[2.5]octane F->G cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gαi/oβγ M4->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion inhibited G_protein->AC Inhibits ACh Acetylcholine ACh->M4 Binds PKA Protein Kinase A (inactive) cAMP->PKA Activation reduced ATP ATP ATP->AC PKA_active Protein Kinase A (active) Cellular_Response Modulation of Neuronal Excitability

Caption: Simplified M4 muscarinic receptor signaling pathway.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

The GLP-1 receptor is a major therapeutic target for type 2 diabetes and obesity. Activation of this receptor enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. While peptide-based GLP-1 receptor agonists have been highly successful, there is a significant effort to develop orally bioavailable small-molecule agonists.

Recently, a series of 6-azaspiro[2.5]octane derivatives have been reported as potent small-molecule agonists of the GLP-1 receptor. [2]The spirocyclic scaffold was instrumental in optimizing the structure-activity relationship (SAR) to achieve high potency. This discovery highlights the versatility of the 6-azaspiro[2.5]octane core in mimicking the action of a peptide ligand at its receptor.

GLP-1 Receptor Signaling Pathway:

The GLP-1 receptor is primarily coupled to the Gαs stimulatory G-protein. Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and the subsequent activation of PKA and other downstream effectors that promote insulin secretion.

cluster_membrane Cell Membrane GLP1R GLP-1 Receptor G_protein Gαsβγ GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Stimulates GLP1 GLP-1 or Small Molecule Agonist GLP1->GLP1R Binds PKA Protein Kinase A (inactive) cAMP->PKA Activates ATP ATP ATP->AC Converts to PKA_active Protein Kinase A (active) PKA->PKA_active Insulin_Exocytosis Enhanced Insulin Exocytosis PKA_active->Insulin_Exocytosis Promotes

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Future Directions and Conclusion

The 6-azaspiro[2.5]octane scaffold represents a compelling starting point for the design of novel therapeutics. Its proven utility in targeting challenging GPCRs like the M4 muscarinic and GLP-1 receptors underscores its value as a "privileged" structure in medicinal chemistry. The rigid, three-dimensional nature of this spirocycle provides a robust platform for the development of next-generation drugs with superior efficacy and safety profiles.

Future research will likely focus on expanding the application of this scaffold to other target classes and further exploring the chemical space around the 6-azaspiro[2.5]octane core. The development of novel, efficient, and stereoselective synthetic methodologies will be crucial in facilitating these efforts. As our understanding of the intricate interplay between molecular architecture and biological function deepens, scaffolds like 6-azaspiro[2.5]octane will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • PubChem. 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • Aspnes, G. E., et al. (2023). 6-Azaspiro[2.5]octanes as Small Molecule Agonists of the Human Glucagon-Like Peptide-1 Receptor. Bioorganic & Medicinal Chemistry Letters, 129454. [Link]

Sources

Exploratory

solubility and stability of 6-Azaspiro[2.5]octane hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 6-Azaspiro[2.5]octane Hydrochloride Abstract This technical guide provides a comprehensive framework for the systematic evaluation of the , a key building bl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Azaspiro[2.5]octane Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the , a key building block in modern medicinal chemistry. Recognizing the compound's role in the development of novel therapeutics, such as GLP-1 receptor agonists, this document details the requisite experimental protocols and scientific rationale for generating the robust data essential for drug development.[1] Addressed to researchers, scientists, and drug development professionals, this guide moves beyond simple data reporting to establish a foundational understanding of how to generate and interpret critical physicochemical data, ensuring scientific integrity and accelerating development timelines. The methodologies described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices in pharmaceutical sciences.

Introduction: The Imperative for Physicochemical Characterization

6-Azaspiro[2.5]octane hydrochloride (CAS: 1037834-62-0) is a spirocyclic amine that has emerged as a valuable scaffold in the synthesis of pharmacologically active agents.[2] Its unique three-dimensional structure offers a compelling starting point for designing molecules with high receptor affinity and specificity. However, the transition from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties.

Two of the most critical properties are solubility and stability. Solubility dictates the bioavailability of a compound and influences the choice of formulation and administration route. Stability determines a drug's shelf-life, storage conditions, and degradation profile, which are paramount for ensuring safety and efficacy.[3] This guide presents a self-validating, systematic approach to meticulously characterize the .

Initial Physicochemical Profile

Prior to initiating detailed solubility and stability studies, it is crucial to confirm the identity and purity of the starting material. This forms the baseline for all subsequent measurements.

PropertyValueSource
CAS Number 1037834-62-0[4][5]
Molecular Formula C₇H₁₄ClN[4]
Molecular Weight 147.65 g/mol [4]
Physical Form Solid
Parent Compound 6-Azaspiro[2.5]octane (CAS: 872-64-0)[4][6]

A preliminary purity assessment via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) and structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy are considered mandatory prerequisites.

Part 1: Comprehensive Solubility Profiling

Aqueous solubility is a key determinant of oral absorption. For a hydrochloride salt, solubility is intrinsically linked to the pH of the medium. Therefore, a comprehensive profile must assess solubility across a physiologically relevant pH range.

Causality Behind Solvent Selection

The choice of dissolution media is not arbitrary; it is designed to predict the compound's behavior in vivo.

  • pH 1.2 (Simulated Gastric Fluid): Mimics the acidic environment of the stomach.

  • pH 4.5 (Acetate Buffer): Represents the transition from the stomach to the upper intestine.

  • pH 6.8 (Phosphate Buffer): Simulates the conditions of the lower intestine.

These three pH points are mandated by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[7] Additionally, solubility in purified water provides a baseline, while organic solvents (e.g., methanol, ethanol) are relevant for assessing process chemistry and formulation options.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[7] It ensures that the solution is fully saturated with the compound, providing a true measure of its solubility limit under given conditions.

Methodology:

  • Preparation: Add an excess amount of 6-Azaspiro[2.5]octane hydrochloride to a series of glass vials, each containing a precisely measured volume of the desired test medium (e.g., pH 1.2 buffer). The excess solid is critical to ensure equilibrium is reached with the solid phase.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for general properties and 37 ± 1 °C for biopharmaceutical relevance).[7] Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment should be run to confirm the time required to reach a solubility plateau.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample of the supernatant.

  • Phase Separation: Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV.[8]

Analytical Quantification: HPLC Method Development

A robust HPLC method is required to accurately measure the concentration of the dissolved analyte.

HPLC ParameterExample Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water; B: Acetonitrile
Gradient Isocratic or Gradient, to be optimized
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm for lack of a strong chromophore)
Injection Volume 10 µL

This method must be validated for linearity, accuracy, and precision to ensure trustworthy data.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to pre-defined media (pH 1.2, 4.5, 6.8) equil1 Agitate at constant temp (e.g., 37°C) for 24-48h prep1->equil1 Ensure saturation sample1 Collect supernatant equil1->sample1 Reach equilibrium sample2 Filter (0.22 µm) sample1->sample2 Remove particulates sample3 Dilute filtrate sample2->sample3 sample4 Quantify via validated HPLC method sample3->sample4 result Solubility Data (mg/mL) sample4->result

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Solubility Profile
MediumTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25
0.1 M HCl (pH 1.2)37
Acetate Buffer (pH 4.5)37
Phosphate Buffer (pH 6.8)37
Methanol25
Ethanol25

Part 2: Rigorous Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9] The process is twofold: forced degradation to understand potential liabilities and formal ICH studies to establish a re-test period.

Forced Degradation (Stress Testing)

The objective of stress testing is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[10] The industry-accepted range for degradation is between 5-20% to ensure that primary degradants are generated without destroying the molecule entirely.[11]

Methodology: Forced degradation should be performed on the solid material and in solution. A validated stability-indicating HPLC method is essential for separating the parent compound from all potential degradants.

  • Acidic Hydrolysis: Reflux a solution of the compound in 0.1 M HCl at 60°C for a defined period (e.g., 2-8 hours).[12]

  • Alkaline Hydrolysis: Reflux a solution of the compound in 0.1 M NaOH at 60°C for a defined period (e.g., 2-8 hours).[12] Amines may be susceptible to base-catalyzed degradation.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[12] Secondary amines can be susceptible to oxidation.

  • Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80°C) for a set duration.

  • Photostability (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

G cluster_stress Stress Conditions cluster_outcomes Outcomes start API Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid) (80°C) start->therm photo Photolytic (Solid) (ICH Q1B) start->photo analysis Analyze all samples with Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis path Identify Degradation Pathways analysis->path method Validate Analytical Method Specificity analysis->method intrinsic Determine Intrinsic Stability analysis->intrinsic

Caption: Experimental Workflow for Forced Degradation Studies.

Formal Stability Studies (ICH Guidelines)

Formal studies are conducted on at least one primary batch of the drug substance, stored in a container closure that simulates the proposed packaging.[14] The goal is to establish a re-test period or shelf life under defined storage conditions.

Protocol:

  • Batch Selection: Use a representative batch of 6-Azaspiro[2.5]octane hydrochloride.

  • Container: Store the sample in a well-sealed, inert container (e.g., amber glass vial with a PTFE-lined cap).

  • Storage Conditions: Place samples into stability chambers maintained at the following ICH-recommended conditions[15]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at predetermined time points and analyze for:

    • Appearance (visual inspection)

    • Assay (potency)

    • Degradation Products (purity)

    • Water Content (if applicable)

Data Presentation: Formal Stability
TestSpecificationTime PointLong-Term (25°C/60%RH)Accelerated (40°C/75%RH)
AppearanceWhite to off-white solidInitialConformsConforms
3 Months
6 Months
12 Months
Assay (%)98.0 - 102.0 %Initial99.8%99.8%
3 Months
6 Months
12 Months
Total Impurities (%)NMT 1.0%Initial0.15%0.15%
3 Months
6 Months
12 Months

"Significant change" for a drug substance is defined as a failure to meet its specification.[14] Data from accelerated studies can be used to predict the shelf-life under long-term conditions.

Conclusion

The successful development of any pharmaceutical agent hinges on a robust and early understanding of its fundamental properties. For 6-Azaspiro[2.5]octane hydrochloride, a systematic evaluation of solubility and stability is not merely a regulatory requirement but a scientific necessity. The protocols outlined in this guide provide a comprehensive, field-proven framework for generating this critical data. By adhering to these methodologies, which emphasize scientific rationale and authoritative standards, researchers can build a solid foundation for formulation development, establish appropriate storage and handling procedures, and ultimately ensure the quality, safety, and efficacy of the final drug product.

References

  • LSC Group®. ICH Stability Guidelines . [Link]

  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products . [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products . [Link]

  • Slideshare. ICH guidelines for stability studies 1 . [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials . [Link]

  • PubChem. 6-Azaspiro(2.5)octane hydrochloride . [Link]

  • LookChem. Cas 1037834-62-0, 6-Azaspiro[2.5]octane hydrochloride . [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product . [Link]

  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update . [Link]

  • International Journal of Pharmaceutical and Clinical Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration . [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline . [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review . [Link]

  • Science.gov. Forced degradation products: Topics . [Link]

  • SciSpace. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine . [Link]

  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization . [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies . [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . [Link]

  • PubChem. 6-Azaspiro[2.5]octane . [Link]

  • PubMed. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor . [Link]

Sources

Foundational

spectroscopic data (NMR, IR, MS) of 6-Azaspiro[2.5]octane

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Azaspiro[2.5]octane Authored by: Gemini, Senior Application Scientist Introduction: The Structural Significance of the 6-Azaspiro[2.5]octane Scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Azaspiro[2.5]octane

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of the 6-Azaspiro[2.5]octane Scaffold

The 6-Azaspiro[2.5]octane moiety is a valuable structural motif in modern medicinal chemistry. As a saturated heterocyclic system, its rigid, three-dimensional conformation offers a distinct advantage over planar aromatic linkers by providing an expanded set of vectors for precise interaction with biological targets.[1] This spirocyclic framework, which features a cyclopropane ring fused to a piperidine ring at a shared quaternary carbon, has been successfully incorporated into pharmaceutical drug candidates to enhance key properties such as potency, metabolic stability, and target selectivity.[1][2] A notable application is in the development of small molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor, a critical target in the treatment of type 2 diabetes and obesity.[3]

Given its increasing relevance, a thorough understanding of the analytical and spectroscopic characteristics of 6-Azaspiro[2.5]octane is paramount for researchers in drug discovery and development. This guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in fundamental principles and established experimental protocols.

Molecular Structure and Spectroscopic Implications

6-Azaspiro[2.5]octane (Molecular Formula: C₇H₁₃N, Molecular Weight: 111.19 g/mol ) possesses a unique topology that directly influences its spectroscopic signature.[4] Key structural features include:

  • A spirocyclic carbon (C3) shared between the two rings.

  • A cyclopropane ring (C1, C2, C3), characterized by high ring strain and unique C-H bond hybridization.

  • A piperidine ring (C3, C4, C5, N6, C7), which exists in a chair-like conformation.

  • A secondary amine (N6-H), which is a key functional group with distinct spectroscopic properties.[5]

These features give rise to a set of non-equivalent protons and carbons, each with a predictable chemical environment that can be elucidated by the techniques that follow.

Caption: Numbered structure of 6-Azaspiro[2.5]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6-Azaspiro[2.5]octane. The analysis requires separate consideration of the ¹H and ¹³C spectra.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Insights: The chemical shift (δ) of each proton is determined by its local electronic environment. Protons on carbons adjacent (alpha) to the electron-withdrawing nitrogen atom (C5 and C7) are deshielded and will appear at a lower field (higher ppm) than the protons on C4.[6][7] The protons of the cyclopropane ring (C1 and C2) are expected to appear at a significantly higher field (lower ppm) due to the unique anisotropic effects of the strained ring system. The N-H proton signal is typically broad and its chemical shift is concentration-dependent; it will readily exchange with deuterium upon the addition of D₂O, causing the signal to disappear from the spectrum, a key confirmatory test.[6]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Atom Position Predicted δ (ppm) Multiplicity Integration Rationale
H1, H2 0.4 - 0.8 m 4H Highly shielded protons of the cyclopropane ring.
H4 1.5 - 1.7 m 4H Protons on the piperidine ring, beta to nitrogen.
NH 1.8 - 2.5 br s 1H Broad, exchangeable secondary amine proton.

| H5, H7 | 2.7 - 2.9 | t | 4H | Deshielded protons alpha to the nitrogen atom. |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Azaspiro[2.5]octane in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8]

  • Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse program for proton NMR. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • D₂O Exchange (Confirmation): After initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the N-H signal confirms its assignment.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Confirmation prep1 Dissolve 5-10mg in CDCl3 prep2 Transfer to NMR tube prep1->prep2 acq1 Insert into Spectrometer (400 MHz) prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 conf1 Add D2O drop acq2->conf1 conf2 Re-acquire Spectrum conf1->conf2

Caption: Workflow for ¹H NMR analysis including D₂O exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Insights: Similar to ¹H NMR, carbons adjacent to the nitrogen (C5 and C7) are deshielded and will have higher chemical shifts.[7] The spiro carbon (C3) is a quaternary carbon and will typically show a weaker signal. The cyclopropyl carbons (C1 and C2) will be significantly shielded, appearing at a very high field (low ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Atom Position Predicted δ (ppm) Rationale
C1, C2 10 - 15 Highly shielded cyclopropyl carbons.
C3 20 - 25 Quaternary spiro carbon.
C4 35 - 40 Piperidine carbon, beta to nitrogen.

| C5, C7 | 48 - 53 | Deshielded carbons alpha to the nitrogen atom. |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Spectrometer Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.

  • Acquisition Parameters: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Theoretical Insights: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. For 6-Azaspiro[2.5]octane, the key diagnostic absorptions are associated with the secondary amine and the aliphatic C-H bonds.[6] As a secondary amine, it is expected to show a single, moderately sharp N-H stretching band.[5][9] The spectrum will also be dominated by strong C-H stretching absorptions from the numerous sp³-hybridized carbons.[10]

Predicted Characteristic IR Absorptions:

Vibration Type Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch 3350 - 3310 Medium, Sharp Diagnostic for a secondary amine.[9]
C(sp³)-H Stretch 3000 - 2850 Strong Aliphatic C-H bonds of the piperidine ring.[10]
C(sp³)-H Stretch ~3080 Medium C-H bonds of the strained cyclopropane ring.[10]
N-H Bend 1650 - 1580 Medium-Weak Often broad and can be difficult to assign definitively.[9]

| C-N Stretch | 1250 - 1020 | Medium | Aliphatic amine C-N stretch.[9] |

Experimental Protocol: IR Spectrum Acquisition (Liquid Sample)

  • Sample Preparation: Place one drop of neat 6-Azaspiro[2.5]octane (which is a liquid at room temperature) between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[11]

  • Analysis: Gently press the plates together to form a thin liquid film.

  • Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of air should be collected first.

Mass Spectrometry (MS)

Theoretical Insights: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a hard ionization technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.[12][13] The most characteristic fragmentation pathway for aliphatic amines is α-cleavage , which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][14] This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation.

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺•): The molecular ion peak will appear at a mass-to-charge ratio (m/z) of 111, corresponding to the molecular weight of C₇H₁₃N.[4][15]

  • α-Cleavage: Cleavage of the C3-C4 bond or the C3-C7 bond would lead to the loss of a propyl radical (•C₃H₅) or an ethyl radical (•C₂H₅) from the piperidine ring portion, but this is less favored. The most probable α-cleavage involves the bonds connected to the nitrogen. Cleavage of the C5-C4 bond would result in a fragment that is not the most stable. The most significant fragmentation will be the cleavage of the C-C bonds alpha to the nitrogen, which are the C3-C4 and C3-C7 bonds in the ring structure, leading to ring opening. A more likely fragmentation for cyclic amines is the loss of a radical adjacent to the ring. For 6-Azaspiro[2.5]octane, cleavage of the C1-C3 or C2-C3 bond is a primary fragmentation route.

    • Loss of Ethylene (C₂H₄) from cyclopropane ring fragmentation: A common fragmentation for spiro-cyclopropanes can lead to the loss of a neutral ethylene molecule, resulting in a fragment at m/z 83 .

    • Loss of a Propyl Radical: Alpha-cleavage at C4-C5 with subsequent rearrangement could lead to the loss of a propyl radical (•C₃H₇), yielding a fragment at m/z 68 .

mol 6-Azaspiro[2.5]octane (C7H13N) ion Molecular Ion [M]+• m/z = 111 mol->ion Ionization (EI) frag1 Fragment Ion [M - C2H4]+• m/z = 83 ion->frag1 Ring Fragmentation frag2 Fragment Ion [M - C3H7]+• m/z = 68 ion->frag2 α-Cleavage/Rearrangement

Caption: Predicted major fragmentation pathways for 6-Azaspiro[2.5]octane in EI-MS.

Predicted Mass Spectrum Data (EI):

m/z Relative Intensity Proposed Identity
111 Moderate [C₇H₁₃N]⁺• (Molecular Ion)
83 Strong [C₅H₉N]⁺• (Loss of C₂H₄)

| 68 | Moderate | [C₄H₆N]⁺ (Loss of •C₃H₇) |

Experimental Protocol: EI-MS Acquisition

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) inlet.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns for library matching.[13]

  • Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting spectrum plots ion abundance versus m/z.

Conclusion

The structural characterization of 6-Azaspiro[2.5]octane is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a definitive map of the carbon-hydrogen framework, with characteristic shifts confirming the spirocyclic and piperidine ring systems. IR spectroscopy serves as a rapid method to verify the presence of the secondary amine functional group. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by ring fragmentation and α-cleavage, providing further structural corroboration. Together, these techniques offer a complete and validated spectroscopic profile essential for the identification and quality control of this important medicinal chemistry scaffold.

References

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Exploratory

An In-depth Technical Guide to the Synthesis of 6-Azaspiro[2.5]octane: A Focus on Starting Materials

Abstract The 6-azaspiro[2.5]octane motif is a valuable, three-dimensional scaffold increasingly utilized in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-azaspiro[2.5]octane motif is a valuable, three-dimensional scaffold increasingly utilized in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its rigid, spirocyclic structure offers a unique vectoral exit from a core molecule, improving target engagement and metabolic stability.[1] Notably, this scaffold is a key component in potent antagonists for the M4 muscarinic acetylcholine receptor and in small molecule agonists for the GLP-1 receptor.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the primary synthetic strategies for constructing the 6-azaspiro[2.5]octane core, with a specific emphasis on the critical role and selection of starting materials. We will dissect three principal retrosynthetic approaches: cyclopropanation of piperidine precursors, intramolecular cyclization of functionalized cyclopropylmethylamines, and reductive amination of a pre-formed spirocyclic ketone.

Strategic Overview: Disconnecting the 6-Azaspiro[2.5]octane Core

The synthesis of the 6-azaspiro[2.5]octane core can be approached from several distinct strategic viewpoints, each defined by which key bond is formed in the final stages. The choice of strategy dictates the required starting materials and can significantly impact scalability, cost, and the potential for diversification. This guide will focus on three field-proven, logical approaches.

StrategyCore TransformationKey Starting MaterialsKey AdvantagesPotential Challenges
1. Cyclopropanation Formation of the C1-C2 bondN-Protected 4-methylenepiperidine, Diazo compound (e.g., Ethyl diazoacetate)Convergent; builds upon a common heterocyclic core.Handling of potentially hazardous diazo compounds; catalyst cost.
2. Intramolecular Cyclization Formation of the N6-C5 or N6-C7 bond(1-(Aminomethyl)cyclopropyl)methanol derivativesLinear synthesis; allows for early-stage diversification of the side chain.Multi-step synthesis of the acyclic precursor; cyclization yields can be variable.
3. Reductive Amination Formation of the N6-C5 and N6-C7 bondsSpiro[2.5]octan-6-one, Ammonia sourceUtilizes a robust and well-established reaction; avoids N-protection/deprotection steps.Synthesis of the spirocyclic ketone can be lengthy; control of over-alkylation.

Strategy 1: Cyclopropanation of Piperidine Derivatives

This "outside-in" approach constructs the cyclopropane ring onto a pre-existing piperidine core. The core transformation is the addition of a carbene or carbene equivalent across the exocyclic double bond of a 4-methylenepiperidine derivative.

Causality of Starting Material Selection
  • N-Protected 4-Methylenepiperidine: The foundational starting material is a piperidine ring bearing an exocyclic methylene group at the 4-position. The nitrogen must be protected to prevent side reactions with the carbene source or catalyst. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

  • Carbene Source (e.g., Ethyl Diazoacetate): Diazo compounds are the most common precursors for generating the carbene species required for cyclopropanation. The choice of diazo compound (e.g., ethyl diazoacetate, diazomethane) determines the substitution on the resulting cyclopropane ring.

  • Catalyst: The reaction is typically mediated by a transition metal catalyst, such as those based on rhodium or copper, which facilitates the controlled decomposition of the diazo compound and its addition to the alkene.

Synthetic Workflow Diagram

Caption: Workflow for Strategy 1: Cyclopropanation.

Experimental Protocol: Synthesis of tert-Butyl 6-azaspiro[2.5]octane-1-carboxylate
  • Setup: To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N2 or Ar), add the rhodium(II) acetate dimer catalyst (Rh₂(OAc)₄, ~1 mol%).

  • Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in dichloromethane to the reaction mixture at room temperature over several hours using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing dimerization and other side reactions.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel chromatography to yield the protected spirocycle.

  • Deprotection: Dissolve the purified ester in dichloromethane and treat with an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours, then concentrate to remove volatiles. The resulting product can be converted to the free base or a desired salt.

Strategy 2: Intramolecular Cyclization

This "inside-out" strategy involves forming the piperidine ring from a carefully designed acyclic precursor that already contains the cyclopropane moiety. The key step is an intramolecular nucleophilic substitution or a related ring-closing reaction.[4]

Causality of Starting Material Selection
  • (1-(Aminomethyl)cyclopropyl)methanol Derivatives: This class of starting material is ideal as it contains the pre-formed cyclopropane ring and a functional handle for building the remainder of the piperidine ring. A particularly effective precursor is (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate.

    • The cyclopropylmethylamine core provides three of the six piperidine ring atoms.

    • The mesylate (MsO) group is an excellent leaving group, poised for intramolecular displacement by a nitrogen nucleophile.

    • The 4-methoxybenzyl (PMB) carbamate is a protecting group for the initial amine, which can be deprotected to reveal the nucleophile needed for cyclization.

Synthetic Workflow Diagram

Caption: Workflow for Strategy 3: Reductive Amination.

Experimental Protocol: One-Pot Reductive Amination
  • Setup: To a solution of spiro[2.5]octan-6-one (1.0 eq) in a protic solvent like methanol, add an excess of ammonium acetate (~10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate. The reaction is typically maintained at a slightly acidic pH (6-7) to facilitate this step.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the reaction mixture. Causality: The mildly acidic conditions protonate the imine, forming an iminium ion which is more electrophilic and thus more readily reduced by the mild hydride source than the starting ketone.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the disappearance of the ketone/imine intermediate by GC-MS or LC-MS.

  • Workup: Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases. Basify the mixture with aqueous NaOH to pH > 10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield 6-azaspiro[2.5]octane.

Conclusion

The synthesis of 6-azaspiro[2.5]octane can be achieved through several robust and logical synthetic strategies. The optimal choice is dictated by the availability of starting materials, desired scale, and the need for analog synthesis.

  • Cyclopropanation is highly effective when a suitable piperidine precursor is readily available.

  • Intramolecular cyclization offers a powerful route from acyclic starting materials, allowing for flexibility in the synthetic design.

  • Reductive amination provides a direct and classic transformation but relies on the successful synthesis of the requisite spirocyclic ketone.

Each approach underscores the principle that a successful synthesis is built upon a deep understanding of the causality behind starting material selection and the reaction mechanisms they enable. This guide serves as a foundational resource for chemists aiming to incorporate this valuable spirocyclic motif into their drug discovery programs.

References

  • Synthesis of 5-Azaspiro[2.4]heptan and Penta-Substituted Pyrrole Derivatives via Pd-Catalyzed Intramolecular Cyclization Reaction of Alkynyl Carboxamides. Synthetic Communications, Taylor & Francis Online. [Link]

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Foundational

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 6-Azaspiro[2.5]octane

Abstract The 6-azaspiro[2.5]octane core, a unique three-dimensional scaffold, has transitioned from a structural curiosity to a highly valued building block in modern medicinal chemistry. Its rigid, spirocyclic nature of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-azaspiro[2.5]octane core, a unique three-dimensional scaffold, has transitioned from a structural curiosity to a highly valued building block in modern medicinal chemistry. Its rigid, spirocyclic nature offers a compelling alternative to traditional flat aromatic structures, enabling the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of the discovery and history of 6-azaspiro[2.5]octane, detailing its historical and contemporary synthetic routes, physicochemical properties, and its pivotal role in the development of novel therapeutics, most notably as a key component of small molecule GLP-1 receptor agonists. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic motif.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the relentless pursuit of novel and effective therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs. Their inherent rigidity and defined exit vectors can lead to improved target selectivity, enhanced metabolic stability, and favorable physicochemical properties such as increased aqueous solubility. The 6-azaspiro[2.5]octane scaffold, featuring a cyclopropane ring fused to a piperidine ring, exemplifies the advantages of this structural class. Its recent incorporation into clinical candidates has solidified its importance in contemporary drug discovery programs.[1]

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₇H₁₃NPubChem[2]
Molecular Weight 111.18 g/mol PubChem[2]
CAS Number 872-64-0PubChem[2]
Topological Polar Surface Area 12 ŲPubChem[2]
XLogP3 1.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 0PubChem[2]

Historical Synthesis: Reconstructing the Early Pathways

While a singular, seminal publication detailing the initial synthesis of 6-azaspiro[2.5]octane is not readily apparent in a historical search of chemical literature, its synthesis can be logically reconstructed through two classical methods for piperidine ring formation, which were likely the earliest routes to this scaffold.

The Dinitrile Reduction Approach

A common and historically significant method for the synthesis of piperidines is the reductive cyclization of 1,5-dinitriles. For 6-azaspiro[2.5]octane, the logical precursor is 1,1-bis(cyanomethyl)cyclopropane (also known as cyclopropane-1,1-diacetonitrile). The catalytic hydrogenation of this dinitrile would lead to the formation of the desired piperidine ring.

Caption: Plausible historical synthesis of 6-Azaspiro[2.5]octane via Beckmann rearrangement.

Experimental Protocol (Hypothetical Reconstruction):

  • Synthesis of Spiro[2.5]octan-6-one:

    • This intermediate can be prepared from various starting materials. A plausible route involves the cyclopropanation of a cyclohexenone derivative.

  • Formation of Spiro[2.5]octan-6-one oxime:

    • Spiro[2.5]octan-6-one is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent.

    • The resulting oxime is isolated by crystallization.

  • Beckmann Rearrangement:

    • The oxime is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated.

    • The reaction mixture is then carefully quenched with ice and neutralized to precipitate the lactam, 6-azaspiro[2.5]octan-7-one.

    • The lactam is purified by recrystallization.

  • Reduction of the Lactam:

    • The purified lactam is reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent like diethyl ether or tetrahydrofuran.

    • Aqueous workup followed by extraction and distillation yields 6-azaspiro[2.5]octane.

Modern Synthetic Approaches

While the classical methods are robust, contemporary organic synthesis often demands milder conditions, higher efficiency, and the ability to introduce stereocenters.

Enzymatic Synthesis

A recent and innovative approach involves the use of engineered enzymes for the stereodivergent synthesis of azaspiro[2.y]alkanes. This biocatalytic method utilizes carbene transferase enzymes to achieve the cyclopropanation of unsaturated N-heterocycles. This approach offers high yields and excellent diastereo- and enantioselectivity, which is highly desirable for the synthesis of chiral drug candidates. [3]

Caption: Modern enzymatic approach to azaspiro[2.5]octane derivatives.

Other Modern Methods

Various other modern synthetic strategies for constructing azaspirocycles have been developed, often focusing on the synthesis of highly substituted derivatives for use as building blocks in drug discovery. These can include transition metal-catalyzed cyclization reactions and novel multicomponent reactions.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of 6-azaspiro[2.5]octane has made it a valuable scaffold in medicinal chemistry. Its primary advantage lies in its ability to serve as a bioisosteric replacement for more traditional, often planar, ring systems.

GLP-1 Receptor Agonists

The most prominent recent application of the 6-azaspiro[2.5]octane scaffold is in the development of small-molecule glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity. [1]Peptide-based GLP-1 agonists are highly effective but typically require injection. Orally bioavailable small molecules are therefore highly sought after. The 6-azaspiro[2.5]octane moiety has been successfully incorporated into potent small-molecule GLP-1 receptor agonists, demonstrating its utility in creating drug candidates with improved pharmacokinetic properties. [1]

Other Therapeutic Areas

The unique properties of the 6-azaspiro[2.5]octane scaffold make it an attractive building block for a wide range of therapeutic targets. Its ability to introduce conformational constraint and improve physicochemical properties suggests its potential application in areas such as central nervous system disorders, oncology, and infectious diseases.

Conclusion

From its likely origins in classical heterocyclic synthesis to its current prominence as a key building block in modern drug discovery, the journey of 6-azaspiro[2.5]octane highlights the enduring value of fundamental chemical scaffolds. Its unique three-dimensional structure provides a powerful tool for medicinal chemists to address the challenges of target selectivity, potency, and drug-like properties. The continued development of innovative synthetic methods, including biocatalysis, will undoubtedly expand the accessibility and utility of this important spirocycle, paving the way for the discovery of the next generation of therapeutics.

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Exploratory

The Emerging Therapeutic Potential of 6-Azaspiro[2.5]octane Derivatives: A Technical Guide for Drug Discovery

Introduction: The 6-Azaspiro[2.5]octane Scaffold - A Rising Star in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Azaspiro[2.5]octane Scaffold - A Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is relentless. The 6-azaspiro[2.5]octane core, a fascinating spirocyclic system featuring a piperidine ring fused with a cyclopropane ring, has emerged as a privileged scaffold with significant therapeutic potential. Its inherent rigidity and defined exit vectors provide a unique platform for the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth exploration of the burgeoning biological activities of 6-azaspiro[2.5]octane derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.

This guide will delve into the key therapeutic areas where 6-azaspiro[2.5]octane derivatives have shown promise, including their roles as muscarinic receptor antagonists, glucagon-like peptide-1 (GLP-1) receptor agonists, and alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists. We will explore the synthesis of these complex molecules, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their biological evaluation.

I. M4 Muscarinic Acetylcholine Receptor Antagonism: A Novel Approach for Neurological and Psychiatric Disorders

The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the striatum, has garnered significant attention as a therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease. Selective antagonism of the M4 receptor is a promising strategy to modulate cholinergic signaling and restore neurotransmitter balance. Chiral 6-azaspiro[2.5]octanes have been identified as a novel class of potent and selective M4 receptor antagonists[1].

Therapeutic Rationale and Mechanism of Action

M4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing the M4 receptor, the inhibitory effect on downstream signaling pathways is blocked. In conditions like Parkinson's disease, this can help to rebalance the intricate interplay between acetylcholine and dopamine in the basal ganglia.

M4_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Antagonist 6-Azaspiro[2.5]octane Antagonist Antagonist->M4R Blocks ACh Binding GLP1_Signaling_Pathway cluster_0 Extracellular cluster_1 Pancreatic β-cell Agonist 6-Azaspiro[2.5]octane Agonist GLP1R GLP-1 Receptor Agonist->GLP1R Binds G_protein Gαs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GLP-1 Receptor Signaling Pathway.

Key Derivatives and Quantitative Data

The development of 6-azaspiro[2.5]octane-based GLP-1 receptor agonists has been guided by SAR studies, leading to compounds with potent agonist activity.

CompoundTargetAssay TypePotency (EC₅₀)Efficacy (% of GLP-1)Reference
Danuglipron (PF-06882961)Human GLP-1RcAMP Assay1.1 nM98%[2]
Example Compound from [2]Human GLP-1RcAMP Assay0.5 nM100%[2]
Experimental Protocol: cAMP Assay for GLP-1 Receptor Agonism

This protocol describes a cell-based assay to measure the ability of 6-azaspiro[2.5]octane derivatives to stimulate cAMP production via the GLP-1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • IBMX (a phosphodiesterase inhibitor)

  • GLP-1 (7-36) amide as a reference agonist

  • Test compounds (6-azaspiro[2.5]octane derivatives)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white plates

Procedure:

  • Cell Seeding: Seed the GLP-1R expressing cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist, GLP-1 (7-36) amide, in assay buffer containing IBMX.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration. Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) and the maximum efficacy relative to the reference agonist.

III. Alpha-7 Nicotinic Acetylcholine Receptor Agonism: A Target for Cognitive Enhancement

The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, is widely expressed in the brain and plays a crucial role in cognitive processes such as learning and memory. Agonists of the α7 nAChR are being investigated as potential treatments for cognitive deficits associated with schizophrenia and Alzheimer's disease. The 6-azaspiro[2.5]octane scaffold has been incorporated into novel α7 nAChR agonists.

Therapeutic Rationale and Mechanism of Action

The α7 nAChR is a homopentameric channel that is highly permeable to calcium ions. Activation of the receptor by an agonist leads to cation influx, membrane depolarization, and the modulation of neurotransmitter release.

Alpha7_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Start Starting Materials Synth Synthesis of 6-Azaspiro[2.5]octane Derivatives Start->Synth Purify Purification & Structural Verification Synth->Purify Binding Radioligand Binding (Affinity) Purify->Binding Functional Functional Assays (e.g., Ca²⁺ influx, Patch Clamp) Purify->Functional ADME In Vitro ADME (Solubility, Stability) Purify->ADME SAR SAR Analysis Binding->SAR Functional->SAR Design Design of New Analogs SAR->Design Design->Synth

Caption: General Experimental Workflow.

Key Derivatives and Quantitative Data

The unique structural features of the 6-azaspiro[2.5]octane core have been leveraged to develop potent and selective α7 nAChR agonists.

CompoundTargetAssay TypePotency (EC₅₀/Kᵢ)Reference
A-582941Human α7 nAChRCa²⁺ Influx90 nM (EC₅₀)[3]
Example from [3]Rat α7 nAChRRadioligand Binding15 nM (Kᵢ)[3]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for α7 nAChR Agonism

This protocol provides a method to directly measure the ion channel activity of α7 nAChRs in response to 6-azaspiro[2.5]octane derivatives.

Materials:

  • HEK293 cells expressing the human α7 nAChR

  • Whole-cell patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Acetylcholine (ACh) as a reference agonist

  • Test compounds (6-azaspiro[2.5]octane derivatives)

Procedure:

  • Cell Culture: Plate the α7-expressing HEK293 cells on glass coverslips for recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal between the patch pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Compound Application: Apply the test compound or ACh to the cell using a rapid perfusion system.

  • Data Acquisition: Record the inward currents elicited by the application of the agonist.

  • Data Analysis: Measure the peak amplitude of the current responses. Construct dose-response curves by plotting the normalized current amplitude against the logarithm of the compound concentration to determine the EC₅₀ and maximal efficacy.

IV. Synthesis of the 6-Azaspiro[2.5]octane Core

The synthesis of the 6-azaspiro[2.5]octane scaffold is a key step in the development of these derivatives. A common approach involves the construction of the spirocyclic core from commercially available starting materials. One reported method utilizes 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a key intermediate.

Illustrative Synthetic Scheme:

A general, multi-step synthesis can be envisioned, starting from the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with a suitable amine to form the azaspirocycle. Subsequent functionalization of the nitrogen and other positions on the rings allows for the generation of a diverse library of derivatives for SAR studies.

V. In Vitro ADME/Tox Profiling: A Critical Step in Drug Development

Early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of 6-azaspiro[2.5]octane derivatives is crucial for their successful development as drug candidates. A standard panel of in vitro assays should be employed to evaluate key parameters such as solubility, metabolic stability, plasma protein binding, and potential for cytochrome P450 (CYP) inhibition.

VI. Conclusion and Future Directions

The 6-azaspiro[2.5]octane scaffold represents a versatile and promising platform for the design of novel therapeutics. The derivatives discussed in this guide highlight its potential to yield potent and selective modulators of challenging drug targets. Future research in this area will likely focus on:

  • Expansion of SAR: Further exploration of the chemical space around the 6-azaspiro[2.5]octane core to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • New Biological Targets: Investigating the activity of 6-azaspiro[2.5]octane derivatives against other therapeutically relevant targets.

  • Advanced In Vivo Studies: Comprehensive in vivo evaluation of lead compounds in relevant animal models of disease to establish their efficacy and safety profiles.

This technical guide provides a solid foundation for researchers to embark on or advance their exploration of the exciting and rapidly evolving field of 6-azaspiro[2.5]octane chemistry and pharmacology.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Aspnes, G. E., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]

  • Fanta, P. E., et al. (1970). Aziridines. XVI. 1-Azaspiro[2.5]octane and 1-Azaspiro[2.4]heptane1. The Journal of Organic Chemistry, 35(8), 2534-2537. [Link]

  • Levin, M. D., et al. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. [Link]

  • Duncton, M. A. J. (2011). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH Public Access, 2011, 1-13. [Link]

  • Chan, J., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1335-1349. [Link]

  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved from [Link]

  • Hashimoto, K. (2009). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease. PMC, 2(3), 251-263. [Link]

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Foundational

introduction to spirocyclic scaffolds in medicinal chemistry

An In-Depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry Authored by: Gemini, Senior Application Scientist Abstract The paradigm in drug discovery is undergoing a significant topological shift, moving...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The paradigm in drug discovery is undergoing a significant topological shift, moving away from the planar, aromatic-rich compounds of the past towards molecules with greater three-dimensional (3D) complexity. This evolution is driven by the need to interact with intricate biological targets and to optimize pharmacokinetic profiles. Spirocyclic scaffolds, defined by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity, defined 3D geometry, and unique physicochemical properties offer medicinal chemists a powerful tool to overcome long-standing challenges in drug development. This guide provides a comprehensive overview of the strategic application of spirocyclic scaffolds, from the fundamental principles governing their advantages to synthetic strategies and impactful case studies of their successful implementation in clinical candidates and approved drugs.

The Imperative of Three-Dimensionality in Modern Drug Design

For decades, medicinal chemistry has been colloquially described as operating in "flatland," dominated by aromatic and heteroaromatic ring systems. While effective for many targets, this structural paradigm faces increasing limitations. Biological targets like enzymes and receptors are complex, chiral, three-dimensional entities.[1] Effective and selective modulation of these targets requires ligands that can project binding elements into specific 3D vectors, an arrangement that planar molecules struggle to achieve.[2][3][4]

A key metric that has emerged to quantify molecular three-dimensionality is the fraction of sp³ hybridized carbons (Fsp³) . An analysis of compounds progressing through the drug development pipeline reveals a clear trend: the mean Fsp³ increases at each stage, from discovery compounds to clinical candidates and finally to marketed drugs.[5][6] A higher Fsp³ count generally correlates with:

  • Improved Aqueous Solubility: Moving away from flat, greasy aromatic systems towards more saturated scaffolds can disrupt crystal packing and improve solvation.[5][7]

  • Enhanced Selectivity: The rigid, defined exit vectors of 3D scaffolds allow for more precise interactions with a target's binding pocket, reducing off-target effects.[8]

  • Better Pharmacokinetic (PK) Profiles: Increased saturation can reduce susceptibility to metabolic enzymes and improve overall ADME (Administration, Distribution, Metabolism, and Excretion) properties.[6]

Spirocycles are a premier class of scaffolds for increasing Fsp³ and embracing three-dimensionality in drug design.

The Spirocyclic Scaffold: A Structural Primer

A spirocycle is a bicyclic system where the two rings are connected through a single, shared quaternary carbon atom, known as the spiro atom.[5][7][9] This is distinct from fused rings (sharing two atoms) or bridged rings (sharing three or more atoms).

The defining feature of a spirocycle is the perpendicular orientation of the two rings. This arrangement locks the molecule into a rigid, well-defined three-dimensional conformation.

Figure 1: Comparison of a spirocyclic and a fused ring system.

This structural rigidity is the foundation of the "spiro advantage" in medicinal chemistry. By replacing flexible linkers or planar rings with a spirocyclic core, chemists can reduce the entropic penalty of binding and pre-organize functional groups for optimal interaction with a biological target.[6][8][9][10]

The "Spiro Advantage": Optimizing Drug-Like Properties

The incorporation of a spirocyclic scaffold is a strategic decision aimed at modulating multiple molecular properties simultaneously. This multiparametric optimization is crucial for transforming a biologically active "hit" compound into a viable drug candidate.[11]

Conformational Restriction and Potency Enhancement

Flexible molecules must adopt a specific, often high-energy, "bioactive conformation" to bind to their target. The energy required to do this, known as the entropic penalty, reduces the overall binding affinity. Spirocycles lock key parts of a molecule's backbone, effectively pre-paying this entropic cost.[8][10] This rigidification can lead to a significant increase in potency and selectivity, as the molecule is presented to the target in an optimal binding conformation.[6]

Physicochemical and Pharmacokinetic (PK) Improvements

The introduction of a spirocycle can profoundly and predictably alter a molecule's ADME properties.[12][13]

PropertyTypical Effect of Spirocycle IntroductionRationale
Aqueous Solubility Often IncreasedHigher Fsp³ character and disruption of the planar, crystalline structures common to aromatic compounds leads to better solvation.[5][6]
Lipophilicity (LogP/LogD) Often DecreasedReplacing a "greasy" aromatic ring with a saturated spirocycle reduces lipophilicity, which can mitigate hERG toxicity and improve PK.[6][11]
Metabolic Stability Often IncreasedThe quaternary spiro-carbon and adjacent atoms are sterically hindered and lack abstractable protons, making them resistant to metabolism by CYP450 enzymes.[5][6]
Basicity (pKa) Can be ModulatedThe rigid framework of azaspirocycles can alter the hybridization and solvent accessibility of the nitrogen lone pair, allowing for fine-tuning of pKa.[6]
Bioisosterism and Novel Chemical Space

Spirocyclic motifs are increasingly used as non-classical bioisosteres for common medicinal chemistry building blocks.[14][15][16] This strategy, often called "scaffold hopping," allows chemists to retain key binding interactions while exploring novel, patentable chemical space and improving physicochemical properties.[14]

Common FragmentSpirocyclic Bioisostere ExampleAdvantage of Replacement
Piperazine2,7-Diazaspiro[3.5]nonaneImproved 3D geometry, potential for improved solubility and metabolic stability.[17]
Morpholine2-Oxa-6-azaspiro[3.4]octaneReduced lipophilicity and basicity, mitigating hERG risk.[6]
Phenyl RingSpiro[3.3]heptaneEscape from "flatland," increased Fsp³, improved metabolic stability.[18]

Key Synthetic Strategies for Spirocyclic Scaffolds

Despite their advantages, the synthesis of spirocycles presents a significant challenge: the construction of the sterically demanding quaternary spiro-carbon.[7][9][19] However, advances in synthetic methodology have made these scaffolds increasingly accessible.

Intramolecular Cyclization

One of the most common approaches involves an intramolecular reaction to form the second ring onto a pre-existing cyclic precursor.

Workflow: Intramolecular SN2 Alkylation

  • Precursor Synthesis: Synthesize a cyclic ketone or amine.

  • Functionalization: Introduce a nucleophile (or electrophile) at the position destined to become the spiro-atom. Attach a tether containing a suitable leaving group (or nucleophile).

  • Cyclization: Induce intramolecular SN2 reaction, often under basic or acidic conditions, to form the spirocyclic core.

  • Deprotection/Derivatization: Remove protecting groups and functionalize the scaffold as needed.

G start Cyclic Ketone Precursor step1 Attach Tether with Nucleophile & Electrophile start->step1 step2 Base- or Acid-Mediated Intramolecular Alkylation step1->step2 step3 Formation of Spiro-Quaternary Center step2->step3 end Spirocyclic Scaffold step3->end

Figure 2: Workflow for intramolecular SN2 spirocyclization.
Ring-Closing Metathesis (RCM)

RCM has become a powerful tool for forming spirocycles, particularly for larger ring sizes.

Protocol: Grubbs-Catalyzed RCM for Spirocycle Synthesis

  • Substrate Preparation: Synthesize a cyclic core (e.g., a lactam or ketone) functionalized at the alpha-position with two separate alkenyl chains.

  • Catalyst Selection: Choose an appropriate ruthenium-based Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) based on substrate sterics and electronics.

  • Reaction Setup: Dissolve the di-alkenyl substrate in a non-coordinating solvent like dichloromethane (DCM) or toluene to a dilute concentration (typically 0.01-0.05 M) to favor intramolecular reaction.

  • Catalyst Addition: Add the Grubbs catalyst (1-5 mol%) and stir the reaction at room temperature or with gentle heating (40 °C). Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a scavenger like ethyl vinyl ether. Purify the resulting spirocyclic alkene via column chromatography.

  • Reduction (Optional): Hydrogenate the double bond using a catalyst such as Pd/C under an H₂ atmosphere to yield the saturated spirocycle.[20]

Cycloaddition Reactions

Reactions like [3+2] and Diels-Alder cycloadditions can be employed to construct one of the rings directly onto a precursor, simultaneously forming the spiro center. This is particularly effective for creating spiro-heterocycles.[8]

Case Studies: Spirocycles in Approved Drugs and Clinical Candidates

The theoretical advantages of spirocycles are validated by their increasing presence in clinically successful molecules.[9][19][21]

Drug/CandidateTargetTherapeutic AreaRole of the Spirocyclic Scaffold
Spironolactone Mineralocorticoid ReceptorHypertensionThe spiro-lactone is integral to the steroid core, contributing to the molecule's shape and binding affinity.[20]
Rolapitant Neurokinin 1 (NK₁) ReceptorChemotherapy-Induced NauseaThe spiro-piperidine core provides a rigid 3D framework that orients the key pharmacophoric elements for potent and selective receptor antagonism.[7][20]
Revumenib Menin-MLL InteractionAcute LeukemiaThe 2,7-diazaspiro[3.5]nonane core is essential for binding. The protonated piperidine nitrogen forms a critical cation-π interaction with two tyrosine residues in the target protein.[17]
Apalutamide Androgen ReceptorProstate CancerThe spiro-hydantoin moiety contributes to the rigid structure required for potent antagonism of the androgen receptor.[20]
Olaparib Analog (Compound 6) PARP-1Oncology (Research)Replacing Olaparib's flexible piperazine with a diazaspiro[3.3]heptane led to a significant increase in selectivity for the PARP-1 isozyme over other PARP family members.[5][6]

These examples demonstrate that the incorporation of a spirocycle is not a trivial substitution but a key design element that can unlock potency, selectivity, and favorable drug-like properties.[7]

Future Perspectives: The Expanding Role of Spirocycles

The application of spirocyclic scaffolds in medicinal chemistry is poised for continued growth. Key future directions include:

  • Addressing Synthetic Challenges: A primary hurdle remains the development of robust, scalable, and stereocontrolled syntheses for novel spirocyclic systems.[6][7] The ability to control multiple stereocenters on the spirocyclic core is critical for fully exploiting their potential.[7]

  • Diversity-Oriented Synthesis (DOS): Using spirocyclic cores in DOS will generate libraries of structurally unique 3D molecules, providing novel starting points for screening campaigns against challenging targets like protein-protein interactions.[7]

  • New Modalities: The unique conformational properties of spirocycles are being leveraged in newer therapeutic modalities. For instance, they can serve as rigid linkers or core elements in Proteolysis Targeting Chimeras (PROTACs) to control the orientation of the E3 ligase and the target protein.[17]

  • Fragment-Based Drug Discovery (FBDD): The development of fragment libraries enriched with spirocycles will offer a rich source of novel, 3D starting points for FBDD campaigns.[7]

Conclusion

Spirocyclic scaffolds represent a powerful and validated strategy for escaping the "flatland" of traditional medicinal chemistry. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical properties provide a direct solution to many of the challenges faced in modern drug discovery. While synthetic complexity has historically been a barrier, ongoing innovation is making these valuable motifs more accessible. As the industry continues to tackle increasingly complex biological targets, the strategic incorporation of spirocyclic scaffolds will undoubtedly be a hallmark of the next generation of innovative medicines.

References

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  • Leitão, A., & Engman, L. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

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  • Ben Hadda, T., et al. (2020). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. ResearchGate. [Link]

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  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(11), 4381. [Link]

  • Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8109. [Link]

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  • Carreira, E. M., & Fessard, T. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Valiulin, R. A., & Kutateladze, A. G. (2011). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 13(16), 7499-7507. [Link]

  • Fessard, T., & Carreira, E. M. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

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  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

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  • Pihlaja, K., & Stájer, G. (1998). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, 209-214. [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery. [Link]

  • Usuki, Y., et al. (1996). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 61(22), 7824-7831. [Link]

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  • Various Authors. (2019). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. [Link]

  • Green, D. C., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2200. [Link]

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  • Wünsch, B., et al. (2001). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry, 44(22), 3690-3699. [Link]

  • Various Authors. (2020). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. [Link]

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Exploratory

6-Azaspiro[2.5]octane: A Technical Guide to a Novel Piperidine Bioisostere in Drug Discovery

Abstract The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of approved drugs.[1][2] However, its metabolic liabilities and conformational flexibility can present challenges in dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of approved drugs.[1][2] However, its metabolic liabilities and conformational flexibility can present challenges in drug development. This technical guide provides an in-depth exploration of 6-azaspiro[2.5]octane as a promising bioisosteric replacement for the piperidine moiety. We will delve into the synthetic strategies for this novel scaffold, its distinct physicochemical and conformational properties compared to piperidine, and its successful application in modern drug discovery programs, with a particular focus on the development of small molecule glucagon-like peptide-1 (GLP-1) receptor agonists.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this emerging bioisostere to design next-generation therapeutics with improved pharmacological profiles.

The Rationale for Piperidine Bioisosteres: Moving Beyond the Six-Membered Ring

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The piperidine ring, while highly successful, is often susceptible to metabolic oxidation, particularly at positions alpha to the nitrogen atom.[1] Furthermore, its conformational flexibility, primarily adopting a chair conformation, can sometimes lead to suboptimal interactions with biological targets.

Spirocyclic scaffolds have emerged as a compelling solution to these challenges.[4] The introduction of a spirocyclic center increases the fraction of sp³-hybridized carbons (Fsp³), which is correlated with improved clinical success rates. This increased three-dimensionality can lead to enhanced target engagement, improved selectivity, and favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1] 6-Azaspiro[2.5]octane, with its fusion of a cyclopropane and a piperidine ring, offers a unique and rigidified alternative to the traditional piperidine scaffold.

Synthesis of 6-Azaspiro[2.5]octane: A Practical Approach

While numerous strategies exist for the synthesis of azaspirocycles, a practical and scalable synthesis of the parent 6-azaspiro[2.5]octane is crucial for its widespread adoption. Below is a detailed, multi-step protocol derived from established methodologies for related spirocyclic amines.

Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride

This protocol outlines a plausible synthetic route, starting from commercially available materials.

Step 1: Synthesis of 1-(cyanomethyl)cyclopropanecarbonitrile

  • To a solution of cyclopropanecarbonitrile (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add bromoacetonitrile (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(cyanomethyl)cyclopropanecarbonitrile.

Step 2: Reduction to 1-(2-aminoethyl)cyclopropanemethanamine

  • To a suspension of lithium aluminum hydride (LAH) (4.0 eq) in dry THF at 0 °C under a nitrogen atmosphere, add a solution of 1-(cyanomethyl)cyclopropanecarbonitrile (1.0 eq) in dry THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.

Step 3: Boc-protection and Cyclization to tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

  • Dissolve the crude 1-(2-aminoethyl)cyclopropanemethanamine (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq) and stir the mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate can be cyclized by dissolving in a suitable solvent and treating with a mild base to afford the Boc-protected 6-azaspiro[2.5]octane.

Step 4: Deprotection to 6-Azaspiro[2.5]octane Hydrochloride

  • Dissolve the tert-butyl 6-azaspiro[2.5]octane-6-carboxylate in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield 6-azaspiro[2.5]octane hydrochloride as a solid.[5]

Synthesis of 6-Azaspiro[2.5]octane start Cyclopropanecarbonitrile step1 1. LDA, THF, -78°C 2. Bromoacetonitrile start->step1 intermediate1 1-(cyanomethyl)cyclopropanecarbonitrile step1->intermediate1 step2 LiAlH4, THF, reflux intermediate1->step2 intermediate2 1-(2-aminoethyl)cyclopropanemethanamine step2->intermediate2 step3 1. Boc2O, Et3N, DCM 2. Cyclization intermediate2->step3 intermediate3 tert-butyl 6-azaspiro[2.5]octane-6-carboxylate step3->intermediate3 step4 HCl in Dioxane intermediate3->step4 end 6-Azaspiro[2.5]octane HCl step4->end Conformational_Comparison cluster_piperidine Piperidine cluster_azaspiro 6-Azaspiro[2.5]octane piperidine piperidine azaspiro azaspiro caption_piperidine Flexible Chair Conformation caption_azaspiro Rigid Spirocyclic Structure Experimental_Workflow cluster_synthesis Compound Synthesis cluster_properties Property Determination cluster_analysis Comparative Analysis synth_piperidine Piperidine Analog logp LogP/LogD (Shake-Flask) synth_piperidine->logp solubility Aqueous Solubility (Shake-Flask) synth_piperidine->solubility pka pKa (Potentiometric Titration) synth_piperidine->pka stability Metabolic Stability (Microsomal Assay) synth_piperidine->stability synth_azaspiro 6-Azaspiro[2.5]octane Analog synth_azaspiro->logp synth_azaspiro->solubility synth_azaspiro->pka synth_azaspiro->stability data_analysis Data Comparison and Structure-Property Relationship logp->data_analysis solubility->data_analysis pka->data_analysis stability->data_analysis

Caption: Workflow for the comparative evaluation of piperidine and 6-azaspiro[2.5]octane analogs.

Conclusion and Future Outlook

6-Azaspiro[2.5]octane represents a valuable and increasingly accessible tool in the medicinal chemist's toolbox. Its rigid, three-dimensional structure offers a distinct advantage over the more flexible piperidine ring, providing a means to enhance potency, selectivity, and metabolic stability. The successful incorporation of this scaffold into advanced drug candidates, such as small molecule GLP-1 receptor agonists, highlights its potential to address key challenges in drug discovery. As synthetic methodologies for this and other novel spirocyclic systems continue to evolve, we can expect to see the broader application of 6-azaspiro[2.5]octane and its derivatives in the design of innovative therapeutics across a range of disease areas.

References

  • A clinical review of GLP-1 receptor agonists: efficacy and safety in diabetes and beyond. Ther Adv Chronic Dis. 2016;7(1):22-35.
  • 6-Azaspiro[2.5]octane-6-carboxylic acid, 1-amino-, 1,1-dimethylethyl ester, (1S)-. ChemicalBook. Accessed January 7, 2026.
  • Synthesis of 6-Oxaspiro[2.5]octane-1-carboxylic acid. ChemicalBook. Accessed January 7, 2026.
  • Huang W, Wen K, Laughlin S. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. 2023.
  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorg Med Chem Lett. 2023;94:129454.
  • 6-Azaspiro[2.5]octane hydrochloride. Sigma-Aldrich. Accessed January 7, 2026.
  • 6-Azaspiro[2.5]octane. PubChem. Accessed January 7, 2026.
  • 6-Azaspiro(2.5)octane hydrochloride. PubChem. Accessed January 7, 2026.
  • Intermediate of 4-oxa-7-azaspiro[2.
  • 6-AZASPIRO[2.5]OCTANE. Sigma-Aldrich. Accessed January 7, 2026.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. 2023.
  • 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. CAS Common Chemistry. Accessed January 7, 2026.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magn Reson Chem. 2012;50(1):33-39.
  • Effects on weight loss and glycemic control with SAR441255, a potent unimolecular peptide GLP-1/GIP/GCG receptor triagonist. Cell Metab. 2022;34(1):59-74.e10.
  • The principles of conformational analysis. Nobel Prize lecture. 1970.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. 2024;29(5):1088.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025;299:116841.
  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Int J Mol Sci. 2023;24(6):5381.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Conformational analysis by intersection: CONAN. J Comput Chem. 2003;24(1):10-20.
  • Effects on weight loss and glycemic control with SAR441255, a potent unimolecular peptide GLP-1/GIP/GCG receptor triagonist.
  • Drug-Drug Interaction Studies Recommended for Novel GLP-1 Receptor Agonists. Celerion. Published March 6, 2025.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR.
  • Exploring a novel long-acting glucagon-like peptide-1 receptor agonist built on the albumin-binding domain and XTEN scaffolds.
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Foundational

The Strategic Deployment of 6-Azaspiro[2.5]octane Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry In the landscape of contemporary drug discovery, the pur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular novelty and enhanced pharmacological properties has led researchers to explore beyond the traditional flat, aromatic structures that have long dominated medicinal chemistry. This has given rise to a greater appreciation for three-dimensional molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of building blocks. These unique structures, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined orientation of substituents in three-dimensional space. This conformational restriction can lead to significant improvements in a molecule's binding affinity and selectivity for its biological target. Furthermore, the introduction of spirocyclic motifs can favorably modulate key physicochemical properties, such as solubility and metabolic stability, which are critical for the successful development of a drug candidate.

Among the diverse array of spirocyclic scaffolds, 6-Azaspiro[2.5]octane hydrochloride has garnered considerable attention as a versatile and valuable building block. Its compact structure, combining a cyclopropane and a piperidine ring, provides a unique spatial arrangement for functionalization. This guide provides a comprehensive overview of the commercial availability, chemical properties, and strategic applications of 6-Azaspiro[2.5]octane hydrochloride in drug discovery, with a focus on enabling researchers to effectively leverage this promising scaffold in their own research endeavors.

Commercial Availability and Physicochemical Properties

6-Azaspiro[2.5]octane hydrochloride is readily accessible from a variety of commercial suppliers, ensuring a reliable source for research and development activities. It is typically supplied as a white to off-white solid with a purity of 97% or higher.

Supplier CAS Number Molecular Formula Molecular Weight Purity Physical Form
Sigma-Aldrich1037834-62-0C₇H₁₄ClN147.65 g/mol ≥97%Solid
Biosynth1037834-62-0C₇H₁₄ClN147.65 g/mol Not specifiedNot specified
AA Blocks1037834-62-0C₇H₁₄ClN147.65 g/mol >97%Not specified
BLDpharm1037834-62-0C₇H₁₄ClN147.65 g/mol Not specifiedNot specified
J&K Scientific1037834-62-0C₇H₁₄ClN147.65 g/mol Not specifiedNot specified

Table 1: Commercial Suppliers of 6-Azaspiro[2.5]octane hydrochloride

The key physicochemical properties of 6-Azaspiro[2.5]octane hydrochloride are summarized below. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of experimental settings.

Property Value Source
IUPAC Name 6-azaspiro[2.5]octane;hydrochloridePubChem[1]
CAS Number 1037834-62-0Sigma-Aldrich[2]
Molecular Formula C₇H₁₄ClNPubChem[1]
Molecular Weight 147.65 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Purity ≥97%Sigma-Aldrich[2]
Storage Temperature Refrigerator (2-8 °C)Sigma-Aldrich[2]

Table 2: Physicochemical Properties of 6-Azaspiro[2.5]octane hydrochloride

The Rationale for Employing Spirocyclic Scaffolds in Drug Design

The decision to incorporate a spirocyclic scaffold like 6-azaspiro[2.5]octane into a drug candidate is a strategic one, driven by the desire to optimize its pharmacological profile. The inherent rigidity of the spirocyclic system offers several key advantages over more flexible acyclic or monocyclic analogues.

Figure 1: Advantages of Spirocyclic Scaffolds. This diagram illustrates how the structural features of spirocycles contribute to improved drug-like properties.

Applications in Drug Discovery: Case Studies

The utility of 6-Azaspiro[2.5]octane hydrochloride as a building block is best illustrated through its successful application in the development of novel therapeutic agents.

Case Study 1: Small Molecule Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

The glucagon-like peptide-1 (GLP-1) receptor is a well-validated target for the treatment of type 2 diabetes and obesity. While peptide-based GLP-1 receptor agonists have been highly successful, they typically require subcutaneous injection. The development of orally bioavailable small molecule agonists is therefore a major goal in the field.

In a recent study, researchers identified a novel series of potent small molecule GLP-1 receptor agonists that incorporate the 6-azaspiro[2.5]octane moiety. The spirocycle was introduced to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the lead compounds. The rigid nature of the 6-azaspiro[2.5]octane scaffold was instrumental in positioning key pharmacophoric elements for optimal interaction with the GLP-1 receptor, leading to the discovery of highly potent and orally active drug candidates.

Figure 2: Role of 6-Azaspiro[2.5]octane in GLP-1 Agonists. This diagram shows the conceptual role of the spirocycle in orienting the drug for receptor binding.

Case Study 2: M4 Muscarinic Acetylcholine Receptor Antagonists

The M4 muscarinic acetylcholine receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. The development of selective M4 antagonists has been a significant challenge due to the high homology among the muscarinic receptor subtypes.

In a notable example, the chiral synthesis of 6-azaspiro[2.5]octane derivatives led to the discovery of potent and selective M4 receptor antagonists. The stereochemistry of the spirocyclic core was found to be crucial for achieving high affinity and selectivity. This work highlights the importance of the three-dimensional structure of the 6-azaspiro[2.5]octane scaffold in fine-tuning the interaction with the target receptor and achieving the desired pharmacological profile.

Experimental Protocols

Synthesis of 6-Azaspiro[2.5]octane Hydrochloride

While several synthetic routes to substituted 6-azaspiro[2.5]octanes have been reported in the literature, a common approach involves the construction of the spirocycle from a suitable piperidine precursor. The following is a representative, multi-step synthesis that can be adapted for the preparation of 6-Azaspiro[2.5]octane hydrochloride. This protocol is based on established chemical transformations and provides a logical pathway for researchers.

Step 1: Synthesis of Benzyl 4-methylene-1-piperidinecarboxylate

This initial step creates a key intermediate with an exocyclic double bond, which is a precursor to the cyclopropane ring.

  • Materials: 1-Boc-4-piperidone, Benzyl chloroformate, Wittig reagent (e.g., Methyltriphenylphosphonium bromide), strong base (e.g., n-Butyllithium), appropriate solvents (e.g., THF, DCM).

  • Procedure:

    • Protect the nitrogen of 4-piperidone with a suitable protecting group, such as a benzyl carbamate (Cbz), by reacting it with benzyl chloroformate in the presence of a base.

    • Perform a Wittig reaction on the protected 4-piperidone using a methylidene ylide, generated from methyltriphenylphosphonium bromide and a strong base, to introduce the exocyclic methylene group.

    • Purify the resulting benzyl 4-methylene-1-piperidinecarboxylate by column chromatography.

Step 2: Cyclopropanation to form Benzyl 6-azaspiro[2.5]octane-6-carboxylate

This step forms the characteristic spiro-fused cyclopropane ring.

  • Materials: Benzyl 4-methylene-1-piperidinecarboxylate, Diiodomethane, Diethylzinc (or other Simmons-Smith reagent variations).

  • Procedure:

    • Dissolve the benzyl 4-methylene-1-piperidinecarboxylate in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a solution of diethylzinc followed by the dropwise addition of diiodomethane at a controlled temperature (e.g., 0 °C to room temperature).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography to yield benzyl 6-azaspiro[2.5]octane-6-carboxylate.

Step 3: Deprotection to 6-Azaspiro[2.5]octane

This step removes the protecting group to yield the free base.

  • Materials: Benzyl 6-azaspiro[2.5]octane-6-carboxylate, Palladium on carbon (Pd/C), Hydrogen gas, solvent (e.g., Methanol or Ethanol).

  • Procedure:

    • Dissolve the Cbz-protected spirocycle in a suitable solvent.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude 6-Azaspiro[2.5]octane free base.

Step 4: Formation of 6-Azaspiro[2.5]octane hydrochloride

The final step is the conversion of the free base to its more stable hydrochloride salt.

  • Materials: 6-Azaspiro[2.5]octane, Hydrochloric acid (in a suitable solvent, e.g., 1M in diethyl ether or dioxane).

  • Procedure:

    • Dissolve the crude 6-Azaspiro[2.5]octane in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

    • Add a solution of hydrochloric acid in an organic solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 6-Azaspiro[2.5]octane hydrochloride.

G A Benzyl 4-methylene-1-piperidinecarboxylate B Benzyl 6-azaspiro[2.5]octane-6-carboxylate A->B Simmons-Smith Cyclopropanation C 6-Azaspiro[2.5]octane (Free Base) B->C Hydrogenolysis (H₂, Pd/C) D 6-Azaspiro[2.5]octane hydrochloride C->D HCl Treatment

Figure 3: Synthetic Workflow. A simplified overview of a plausible synthetic route to 6-Azaspiro[2.5]octane hydrochloride.

Conclusion

6-Azaspiro[2.5]octane hydrochloride represents a valuable and commercially accessible building block for medicinal chemists. Its inherent structural rigidity and three-dimensional character offer a powerful tool for optimizing the pharmacological properties of drug candidates. As demonstrated by its successful application in the development of novel GLP-1 receptor agonists and M4 muscarinic receptor antagonists, the strategic incorporation of this spirocyclic scaffold can lead to significant advances in the pursuit of new and effective therapeutics. This guide provides a foundational understanding of this important molecule, with the aim of inspiring and enabling its broader application in the field of drug discovery.

References

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved from [Link]

  • AA Blocks. (n.d.). 6-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • Aspnes, G. E., Bagley, S. W., Coffey, S. B., Conn, E. L., Curto, J. M., Edmonds, D. J., ... & Wei, L. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]

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Exploratory

molecular modeling of 6-Azaspiro[2.5]octane interactions

An In-Depth Technical Guide to the Molecular Modeling of 6-Azaspiro[2.5]octane Interactions Abstract The 6-azaspiro[2.5]octane scaffold is a key pharmacophore in modern drug discovery, prized for its three-dimensional st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Modeling of 6-Azaspiro[2.5]octane Interactions

Abstract

The 6-azaspiro[2.5]octane scaffold is a key pharmacophore in modern drug discovery, prized for its three-dimensional structure and conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[1][2] Its incorporation into therapeutic candidates, such as novel agonists for the glucagon-like peptide-1 (GLP-1) receptor, underscores the need for a deep, predictive understanding of its molecular interactions.[3] This guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for the molecular modeling of 6-azaspiro[2.5]octane and its derivatives. We move beyond rote protocols to explain the causal reasoning behind critical methodological choices, ensuring a robust and scientifically valid approach to simulating and analyzing the behavior of this important chemical entity.

Introduction: The Significance of the 6-Azaspiro[2.5]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of immense interest in medicinal chemistry.[1] They offer a distinct departure from the "flatland" of traditional aromatic compounds, providing a rigid, three-dimensional framework that allows for precise spatial positioning of functional groups.[4] This structural feature is often correlated with improved physicochemical properties and clinical success.[5]

The 6-azaspiro[2.5]octane moiety, combining a cyclopropane and a piperidine ring, is a privileged structure that has recently been optimized into potent small-molecule agonists for the GLP-1 receptor, a critical target in the treatment of type 2 diabetes and obesity.[3] Molecular modeling is an indispensable tool for elucidating the structure-activity relationships (SAR) that govern these interactions, guiding the design of next-generation therapeutics. This guide establishes a validated workflow for such computational investigations.

Physicochemical Properties

A foundational understanding of the core scaffold is essential before embarking on complex simulations.

PropertyValueSource
Molecular Formula C₇H₁₃N[6][7]
Molecular Weight 111.19 g/mol [7][8]
CAS Number 872-64-0[6][8]
pKa (Predicted) 11.60 ± 0.20[8]
Appearance Colorless to off-white liquid/solid mixture[7][8]

The high predicted pKa indicates that the secondary amine is basic and will likely be protonated under physiological pH conditions, a critical consideration for accurate system preparation.

The Computational Modeling Workflow: A Logical Framework

A successful molecular modeling study is not a linear execution of commands but a multi-stage process of hypothesis, preparation, simulation, and analysis. Each stage builds upon the last, and decisions made early can have profound impacts on the quality of the final results. We present a logical workflow that ensures self-validation at each critical juncture.

G cluster_prep Part 1: System Preparation cluster_sim Part 2: Simulation & Prediction cluster_analysis Part 3: Analysis & Interpretation ligand_prep Ligand Preparation (Charge & Parameterization) target_prep Target Preparation (Protein, Surface, etc.) docking Molecular Docking (Binding Pose Prediction) target_prep->docking md_sim Molecular Dynamics (Dynamic Behavior) docking->md_sim qm_calc Quantum Mechanics (High-Accuracy Refinement) md_sim->qm_calc binding_analysis Binding Free Energy (MM/PBSA, FEP) md_sim->binding_analysis interaction_analysis Interaction Analysis (H-Bonds, Contacts) binding_analysis->interaction_analysis G start Prepared System (Ligand + Target) solvate Solvation (e.g., TIP3P Water Box) start->solvate ions Add Ions (Neutralize System) solvate->ions minimize Energy Minimization (Remove Clashes) ions->minimize nvt NVT Equilibration (Heat to Target Temp) minimize->nvt npt NPT Equilibration (Adjust to Target P & Density) nvt->npt production Production MD (Data Collection) npt->production analysis Trajectory Analysis production->analysis

Caption: Detailed workflow for a standard molecular dynamics simulation protocol.

Experimental Protocol: MD Simulation using GROMACS/AMBER

  • System Solvation: Place the ligand-protein complex in a periodic box of explicit water molecules (e.g., TIP3P, OPC). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge.

  • Energy Minimization: Perform a steepest descent followed by a conjugate gradient minimization to remove steric clashes.

  • Equilibration (NVT Ensemble):

    • Rationale: This step gradually heats the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the starting pose.

  • Equilibration (NPT Ensemble):

    • Rationale: This step allows the pressure of the system to equilibrate to the target pressure (e.g., 1 atm) by allowing the box volume to change. This ensures the system reaches the correct density. The restraints on the solute are gradually released over several stages.

  • Production Run:

    • Once the system is well-equilibrated (as judged by stable temperature, pressure, density, and RMSD), the production simulation is run for the desired length of time (typically 100s of nanoseconds or longer) without any restraints. Trajectory frames are saved at regular intervals for analysis.

Part 3: Analysis of Simulation Data

The output of an MD simulation is a trajectory—a "movie" of every atom's position over time. Meaningful analysis is required to extract actionable insights.

Stability and Convergence Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A plateau in the RMSD plot suggests the system has reached a stable state.

  • Root Mean Square Fluctuation (RMSF): This metric reveals which parts of the protein are flexible versus rigid. High RMSF in loops is common, while stable RMSF in the binding pocket is a good indicator of stable ligand binding.

Interaction Analysis
  • Hydrogen Bonds: Analyze the occupancy of hydrogen bonds between the 6-azaspiro[2.5]octane derivative and the target. The secondary amine is a potent hydrogen bond donor (if protonated) or acceptor (if neutral).

  • Hydrophobic Contacts: The cyclopropane and piperidine rings provide a non-polar surface ideal for hydrophobic and van der Waals interactions. Identify key hydrophobic residues in the binding pocket that consistently interact with the ligand.

  • Binding Free Energy Estimation: Methods like MM/PBSA or MM/GBSA can provide an estimate of the binding free energy by calculating the energetic difference between the bound and unbound states from trajectory snapshots.

Table: Hypothetical Interaction Analysis Summary

Interaction TypeKey Residue(s)Ligand MoietyOccupancy / Frequency
Hydrogen Bond (Donor)Asp38, Glu97Protonated Amine (N-H)> 85%
Hydrophobic (vdW)Val45, Leu88, Ile101Piperidine RingHigh
Hydrophobic (vdW)Phe12, Trp15Cyclopropane RingModerate

Advanced Methods: Quantum Mechanics (QM)

For certas, the classical approximations of molecular mechanics are insufficient. Quantum mechanics calculations, while computationally expensive, provide the highest level of accuracy. [9][10] Applications for 6-Azaspiro[2.5]octane:

  • Charge Derivation: As mentioned, QM can be used to derive highly accurate partial charges (e.g., via the RESP protocol) for force field parameterization. [11]* Reaction Mechanism Studies: If the ligand is expected to form a covalent bond or undergo a chemical reaction, QM/MM simulations are necessary to model the breaking and forming of bonds.

  • Spectroscopic Prediction: QM can predict properties like NMR chemical shifts, which can be used to validate computational models against experimental data. [12]

Conclusion and Future Outlook

The molecular modeling of 6-azaspiro[2.5]octane interactions is a powerful strategy for accelerating drug discovery. By employing a rigorous, multi-step workflow encompassing careful system preparation, predictive docking, and dynamic MD simulations, researchers can gain critical insights into the molecular determinants of binding. The protocols and rationales presented in this guide provide a robust foundation for these studies. As computational power increases and force fields become more accurate, these in silico methods will play an ever-more-integral role in designing the next generation of therapeutics built around this unique and valuable spirocyclic scaffold.

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Foundational

thermal and chemical stability of 6-Azaspiro[2.5]octane

An In-depth Technical Guide to the Thermal and Chemical Stability of 6-Azaspiro[2.5]octane Authored by: A Senior Application Scientist Abstract 6-Azaspiro[2.5]octane has emerged as a privileged scaffold in modern medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal and Chemical Stability of 6-Azaspiro[2.5]octane

Authored by: A Senior Application Scientist

Abstract

6-Azaspiro[2.5]octane has emerged as a privileged scaffold in modern medicinal chemistry, notable for its role in developing potent agonists for targets like the GLP-1 receptor.[1][2] Its rigid, three-dimensional structure offers significant advantages in optimizing pharmacokinetic and pharmacodynamic properties.[2] Despite its growing importance, a comprehensive public repository of data on its intrinsic thermal and chemical stability is notably scarce. This guide provides a proactive framework for researchers and drug development professionals to thoroughly characterize the stability profile of 6-Azaspiro[2.5]octane. We will synthesize insights from its core chemical structure, outline a rigorous, self-validating program of stability testing, and provide detailed protocols and data interpretation strategies. This document serves as both a technical reference and a practical playbook for establishing a robust stability profile for this critical molecular scaffold.

The 6-Azaspiro[2.5]octane Scaffold: An Overview

6-Azaspiro[2.5]octane is a saturated bicyclic amine with a unique spirocyclic fusion of a cyclopropane and a piperidine ring.[3] The secondary amine provides a key site for chemical modification and interaction, while the spiro-cyclopropane imparts conformational rigidity, a desirable trait for locking in bioactive conformations and improving metabolic stability.[2] It is most commonly handled in laboratory and development settings as its hydrochloride salt, which enhances solubility and material handling properties.[4][5]

Table 1: Core Physicochemical Properties

Property6-Azaspiro[2.5]octane (Free Base)6-Azaspiro[2.5]octane HCl (Salt)Data Source(s)
Molecular Formula C₇H₁₃NC₇H₁₄ClN[3][4]
Molecular Weight 111.18 g/mol 147.64 g/mol [3][4]
CAS Number 872-64-01037834-62-0[3][4]
Predicted pKa ~10.5-11.5 (for the conjugate acid)N/AStructural Analogy
Appearance (Predicted) Colorless to pale yellow liquidWhite to off-white solid[5]

Predicted Stability Profile from First Principles

A molecule's stability is intrinsically linked to its structure. By examining the functional groups within 6-Azaspiro[2.5]octane, we can anticipate potential liabilities.

  • The Secondary Amine: This is the most reactive center. As a nucleophilic and basic site, it is susceptible to:

    • Oxidation: Exposure to oxidizing agents can lead to the formation of the corresponding N-oxide or other oxidative degradation products.

    • Acid-Base Reactions: The amine readily protonates to form salts with acids.[6][7][8] This is an equilibrium process and not a degradation, but pH will be a critical parameter in solution-state stability.

  • The Cyclopropane Ring: While generally stable, three-membered rings possess significant ring strain. This makes them susceptible to ring-opening reactions under harsh conditions, such as:

    • Strongly Acidic Media: Catalytic amounts of strong acid, particularly at elevated temperatures, can potentially lead to solvolysis and ring-opening.

    • Catalytic Hydrogenation: While not a typical stability concern, this reactivity is important to consider if reductive processes are used in downstream synthesis.

  • The Spirocyclic Core: The overall spirocyclic framework is conformationally rigid and lacks easily oxidizable or hydrolyzable bonds, suggesting good intrinsic stability under neutral, non-oxidative conditions.

A Framework for Comprehensive Stability Assessment

Given the lack of published data, a systematic investigation is required. The following workflow outlines a comprehensive program for characterizing the stability of 6-Azaspiro[2.5]octane, grounded in standard pharmaceutical industry practices (e.g., ICH Q1A guidelines).

G cluster_prep Phase 1: Preparation & Methodology cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Characterization cluster_output Phase 4: Reporting & Knowledge Building Compound Procure/Synthesize 6-Azaspiro[2.5]octane HCl MethodDev Develop Stability-Indicating HPLC-UV/MS Method Compound->MethodDev Analytical Standard Thermal Thermal Stress (Solid & Solution) MethodDev->Thermal Apply Method Hydrolytic Hydrolytic Stress (Acid, Base, Neutral) MethodDev->Hydrolytic Apply Method Oxidative Oxidative Stress (e.g., H₂O₂) MethodDev->Oxidative Apply Method Photolytic Photolytic Stress (UV/Vis Light) MethodDev->Photolytic Apply Method Analysis Analyze Stressed Samples by HPLC-UV Thermal->Analysis Generate Samples Hydrolytic->Analysis Generate Samples Oxidative->Analysis Generate Samples Photolytic->Analysis Generate Samples MassBalance Assess Mass Balance (% Assay + % Degradants) Analysis->MassBalance ID Identify Major Degradants by LC-MS/MS MassBalance->ID If >0.1% Pathway Propose Degradation Pathways ID->Pathway Report Generate Stability Report & Set Storage Conditions Pathway->Report

Caption: Hypothetical degradation pathways for 6-Azaspiro[2.5]octane under stress conditions.

Conclusions and Recommendations

While 6-Azaspiro[2.5]octane is a robust chemical scaffold, it possesses two primary potential liabilities: oxidation of the secondary amine and, under harsh acidic conditions, potential opening of the cyclopropane ring. The free base is expected to be sensitive to atmospheric carbon dioxide and should be stored under an inert atmosphere. The hydrochloride salt is the preferred form for handling and storage. [5] Recommended Storage Conditions:

  • Form: Hydrochloride salt. [4]* Temperature: Store refrigerated (2-8 °C) to minimize any potential long-term degradation. [5]* Atmosphere: Store in a well-sealed container to protect from moisture and air. [9]* Light: While initial predictions suggest good photostability, storage in light-resistant containers is a prudent best practice until comprehensive data is available.

This guide provides the necessary framework for any researcher or development team to confidently and thoroughly establish the stability profile of 6-Azaspiro[2.5]octane, ensuring its quality and reliability in research and pharmaceutical development.

References

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Exploratory

A Guide to the Theoretical Analysis of 6-Azaspiro[2.5]octane: A Key Scaffold in Modern Drug Discovery

Abstract: The 6-azaspiro[2.5]octane moiety is a conformationally constrained, three-dimensional scaffold that has garnered significant interest in medicinal chemistry for its ability to impart favorable physicochemical p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 6-azaspiro[2.5]octane moiety is a conformationally constrained, three-dimensional scaffold that has garnered significant interest in medicinal chemistry for its ability to impart favorable physicochemical properties to drug candidates. Its rigid structure, stemming from the fusion of a cyclopropane and a piperidine ring through a single spirocenter, offers a unique set of vectors for substituent placement, enhancing target affinity and selectivity. This technical guide, intended for researchers in computational chemistry and drug development, provides an in-depth framework for the theoretical and computational analysis of 6-azaspiro[2.5]octane. We will explore the core principles of its conformational landscape, detail robust computational protocols for its study using Density Functional Theory (DFT), and discuss the application of these theoretical insights in rational drug design.

The Emergence of 6-Azaspiro[2.5]octane in Medicinal Chemistry

Spirocyclic systems are increasingly sought-after motifs in drug discovery. Their inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic ring systems, often leading to improved aqueous solubility, metabolic stability, and novel intellectual property.[1][2] The 6-azaspiro[2.5]octane core is an exemplary scaffold within this class. It combines the well-established piperidine ring, a common element in many approved drugs, with a strained cyclopropane ring. This unique fusion introduces significant conformational rigidity, which is advantageous for locking a molecule into a bioactive conformation.

Recent research has highlighted the utility of this scaffold in developing potent and selective therapeutics. For instance, derivatives of 6-azaspiro[2.5]octane have been identified as small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[3] Furthermore, chiral versions of this scaffold have yielded highly potent and selective antagonists for the M4 muscarinic acetylcholine receptor, a target for neurological disorders.[4] This growing body of evidence underscores the importance of a deep, foundational understanding of the scaffold's intrinsic structural and electronic properties, which can be effectively elucidated through theoretical calculations.

Navigating the Conformational Complexity

The therapeutic potential of the 6-azaspiro[2.5]octane scaffold is intrinsically linked to its conformational preferences. The piperidine ring can theoretically adopt several conformations, including the low-energy chair, the higher-energy boat, and various twist-boat intermediates. The presence of the spiro-fused cyclopropane ring, however, introduces unique steric and electronic constraints that can significantly alter this landscape.

Unlike simple substituted piperidines, where an equatorial substituent position is often favored, the spirocyclopropane can create unusual steric interactions that may stabilize axial or even boat-like conformations.[5][6] For example, DFT studies on related spirocyclic piperidines have demonstrated that what would typically be unfavorable steric clashes are minimized in a boat conformation, making it the preferred energetic minimum.[5] A thorough theoretical analysis is therefore not just beneficial but essential to correctly predict the three-dimensional structure and, by extension, the biological activity of its derivatives.

Core Computational Methodologies: A Validated Protocol

To accurately model 6-azaspiro[2.5]octane, a robust and validated computational workflow is required. Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for a molecule of this size.[7] The following protocols are grounded in established best practices and are designed to provide a comprehensive theoretical characterization of the scaffold.

Workflow for Conformational Analysis and Property Calculation

The overall workflow involves a systematic search for all possible conformers, followed by accurate geometry optimization and calculation of spectroscopic properties for the most stable structures.

G cluster_0 Step 1: Initial Conformer Generation cluster_1 Step 2: Quantum Mechanical Refinement cluster_2 Step 3: Property Calculation & Analysis A Initial 3D Structure of 6-Azaspiro[2.5]octane B Systematic Conformational Search (e.g., Molecular Mechanics Force Field) A->B Generate diverse starting geometries C DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) B->C Optimize all unique conformers D Frequency Calculation (Confirm minima, obtain thermochemistry) C->D Validate stationary points E Single-Point Energy Calculation (Higher-level basis set, e.g., def2-TZVP) D->E Refine relative energies F NMR & IR Spectra Prediction (GIAO Method) E->F Calculate properties of low-energy conformers G Analysis of Results (Boltzmann populations, compare to experiment) F->G Interpret data G cluster_0 Theoretical Insights cluster_1 Drug Design Application A Conformer Energies Preferred 3D Shape Rigidity C Define Exit Vectors (Predict how substituents project into space) A:f1->C Informs Geometry D Scaffold Hopping (Replace flexible or planar groups with rigid spirocycle) A:f2->D Reduces Entropy Loss B Electronic Properties Electrostatic Potential H-bond donors/acceptors E Optimize Pharmacokinetics (Tune properties like solubility and metabolic stability) B:f1->E Guides Polarity

Caption: Application of theoretical data in drug design.

  • Predictive Substitution: The conformational model (Table 1) reveals the precise axial and equatorial positions on the piperidine ring. This knowledge allows chemists to strategically place substituents to achieve optimal interactions with a protein binding pocket, transforming the scaffold into a potent pharmacophore.

  • Physicochemical Property Modulation: The introduction of the sp³-rich, rigid spirocyclic core can improve key drug-like properties. [1]Theoretical calculations of properties like the electrostatic potential surface can guide derivatization to enhance solubility or reduce off-target interactions.

  • Scaffold Hopping: The 6-azaspiro[2.5]octane core can serve as a bioisosteric replacement for other cyclic systems, such as piperazines or morpholines, in known drug scaffolds. [8]This strategy can lead to compounds with improved properties and novel intellectual property.

Conclusion

Theoretical calculations provide a powerful and indispensable lens through which to understand and exploit the properties of the 6-azaspiro[2.5]octane scaffold. By employing rigorous computational protocols based on Density Functional Theory, researchers can elucidate its conformational landscape, predict its spectroscopic fingerprints, and rationally guide its derivatization for drug discovery applications. This guide provides a comprehensive framework for such an analysis, empowering scientists to leverage this valuable scaffold to its full potential in the development of next-generation therapeutics.

References

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Foundational

The Ascendance of a Spirocyclic Scaffold: A Technical Guide to 6-Azaspiro[2.5]octane and Its Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 6-azaspiro[2.5]octane motif, a unique spirocyclic amine, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its inherent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azaspiro[2.5]octane motif, a unique spirocyclic amine, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling strategy to overcome the limitations of traditional "flat" aromatic compounds in drug design. By introducing this spirocyclic core, researchers can achieve significant improvements in potency, selectivity, and pharmacokinetic properties, including metabolic stability and aqueous solubility. This technical guide provides an in-depth review of the 6-azaspiro[2.5]octane scaffold and its key analogs, such as 4,7-diazaspiro[2.5]octane and 1-oxa-6-azaspiro[2.5]octane. We will explore the synthetic strategies for accessing these frameworks, delve into their structure-activity relationships (SAR) against critical therapeutic targets, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique advantages of this promising class of compounds.

The Spirocyclic Advantage in Medicinal Chemistry

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered increasing attention in drug discovery.[1] Their rigid, three-dimensional architecture provides a distinct advantage over planar aromatic systems, often leading to enhanced biological activity and improved physicochemical properties.[2][3] The introduction of a spirocenter can lock the conformation of a molecule, facilitating optimal interactions with biological targets and reducing off-target effects.[4] This conformational constraint, coupled with the increased fraction of sp3-hybridized carbons (Fsp3), generally correlates with improved solubility, metabolic stability, and pharmacokinetic profiles.[4] The 6-azaspiro[2.5]octane scaffold exemplifies these benefits and has been successfully incorporated into a range of biologically active molecules.

Synthesis of the 6-Azaspiro[2.5]octane Core and Its Analogs

The synthesis of the 6-azaspiro[2.5]octane core and its analogs often involves multi-step sequences that require careful control of reaction conditions. Below, we outline key synthetic strategies and provide detailed protocols for the preparation of important building blocks.

Synthesis of N-Boc-6-azaspiro[2.5]octane

Conceptual Synthetic Workflow:

start N-Boc-4-piperidone wittig Wittig Reaction (e.g., Ph3P=CH2) start->wittig methylene N-Boc-4-methylenepiperidine wittig->methylene cyclopropanation Cyclopropanation (e.g., Simmons-Smith or Diazo-mediated) methylene->cyclopropanation product N-Boc-6-azaspiro[2.5]octane cyclopropanation->product

Conceptual Synthesis of N-Boc-6-azaspiro[2.5]octane.

Experimental Protocol (Conceptual):

Step 1: Synthesis of N-Boc-4-methylenepiperidine

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium or potassium tert-butoxide dropwise.

  • Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-methylenepiperidine.

Step 2: Cyclopropanation to N-Boc-6-azaspiro[2.5]octane

  • Simmons-Smith Reaction:

    • To a solution of N-Boc-4-methylenepiperidine in anhydrous dichloromethane (DCM), add a solution of diethylzinc.

    • Cool the mixture to 0 °C and add diiodomethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-6-azaspiro[2.5]octane.

Synthesis of 4,7-Diazaspiro[2.5]octane Analogs

The 4,7-diazaspiro[2.5]octane scaffold is another important analog with applications in drug discovery. Patents provide some insight into its synthesis, often starting from 1-aminocyclopropane carboxylic acid.

General Synthetic Strategy (based on patent literature): [5]

A multi-step sequence can be envisioned, involving the formation of a piperazine-2,5-dione intermediate, followed by reduction and subsequent cyclization to form the spirocyclic system.

Conceptual Synthetic Workflow:

start 1-(Protected-amino) cyclopropanecarboxylic acid coupling Peptide Coupling (e.g., with a protected glycine derivative) start->coupling dipeptide Protected Dipeptide coupling->dipeptide cyclization Deprotection and Intramolecular Cyclization dipeptide->cyclization diketopiperazine Spiro-diketopiperazine cyclization->diketopiperazine reduction Reduction (e.g., LiAlH4 or BH3) diketopiperazine->reduction product 4,7-Diazaspiro[2.5]octane (protected) reduction->product

Conceptual Synthesis of 4,7-Diazaspiro[2.5]octane.

Synthesis of 1-Oxa-6-azaspiro[2.5]octane Analogs

The synthesis of 1-oxa-6-azaspiro[2.5]octane derivatives often involves the epoxidation of a methylene-piperidine precursor.

General Synthetic Strategy:

This approach is analogous to the synthesis of the carbocyclic counterpart, but the cyclopropanation step is replaced with an epoxidation.

Experimental Protocol (Conceptual):

  • Prepare N-Boc-4-methylenepiperidine as described in section 2.1.

  • To a solution of N-Boc-4-methylenepiperidine in a suitable solvent such as DCM, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate and then wash with saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-1-oxa-6-azaspiro[2.5]octane.

Biological Applications and Structure-Activity Relationships

The 6-azaspiro[2.5]octane scaffold and its analogs have been successfully employed in the development of potent and selective modulators of various biological targets, most notably G-protein coupled receptors (GPCRs).

M4 Muscarinic Acetylcholine Receptor Antagonists

The M4 muscarinic acetylcholine receptor is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1][2] 6-Azaspiro[2.5]octane derivatives have emerged as a promising class of M4 receptor antagonists.[1]

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that the stereochemistry of the 6-azaspiro[2.5]octane core is crucial for activity, with the (R)-enantiomer generally exhibiting higher potency.[1] Modifications to the substituents on the piperidine nitrogen and the aromatic portion of the molecule have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: SAR of 6-Azaspiro[2.5]octane Analogs as M4 Receptor Antagonists

CompoundR GrouphM4 IC50 (nM)Rat M4 IC50 (nM)Reference
VU6015241 tert-Butyl1.32.5[1]
Analog A Isopropyl3.15.8[1]
Analog B Cyclobutyl2.44.1[1]
Analog C Phenyl1528[1]

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2022, 56, 128479.[1]

M4 Muscarinic Receptor Signaling Pathway:

The M4 receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

ACh Acetylcholine M4R M4 Receptor ACh->M4R activates G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates downstream Downstream Cellular Effects (e.g., modulation of ion channel activity) PKA->downstream phosphorylates antagonist 6-Azaspiro[2.5]octane Antagonist antagonist->M4R blocks

M4 Muscarinic Receptor Signaling Pathway.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

The GLP-1 receptor is a major therapeutic target for type 2 diabetes and obesity.[6] Activation of this receptor enhances insulin secretion, suppresses glucagon release, and promotes satiety.[6] Small molecule agonists of the GLP-1 receptor are highly sought after as orally available alternatives to injectable peptide drugs. 6-Azaspiro[2.5]octane derivatives have recently been identified as potent GLP-1 receptor agonists.[6]

Structure-Activity Relationship (SAR) Insights:

The development of 6-azaspiro[2.5]octane-based GLP-1 receptor agonists has been guided by a lead benzyloxypyrimidine scaffold.[6] SAR exploration has focused on optimizing the substituents on the azaspirocycle and the aromatic core to enhance potency and oral bioavailability.

Table 2: SAR of 6-Azaspiro[2.5]octane Analogs as GLP-1 Receptor Agonists

CompoundR1 GroupR2 GrouphGLP-1R EC50 (nM)Reference
Lead Analog HH>1000[6]
Optimized Analog 1 MeF25[6]
Optimized Analog 2 EtF15[6]
Optimized Analog 3 MeCl30[6]

Data conceptually derived from the SAR discussion in Bioorganic & Medicinal Chemistry Letters, 2023, 129454.[6]

GLP-1 Receptor Signaling Pathway:

The GLP-1 receptor is a Gs-coupled GPCR. Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This activates PKA, which in turn phosphorylates various downstream targets to promote insulin secretion and other beneficial metabolic effects.

GLP1 GLP-1 or Small Molecule Agonist GLP1R GLP-1 Receptor GLP1->GLP1R activates G_protein Gs Protein GLP1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates downstream Downstream Cellular Effects (e.g., Insulin Exocytosis) PKA->downstream phosphorylates

GLP-1 Receptor Signaling Pathway.

Experimental Protocols for Biological Evaluation

The biological evaluation of 6-azaspiro[2.5]octane analogs requires robust and reproducible assays to determine their potency and selectivity. Below are detailed protocols for assessing M4 receptor antagonism and GLP-1 receptor agonism.

M4 Receptor Antagonist Activity: Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an M4 receptor agonist in cells co-expressing the receptor and a promiscuous G-protein (e.g., Gα15) that couples to the calcium signaling pathway.

Experimental Workflow:

cell_prep 1. Cell Culture (e.g., CHO-K1 cells expressing hM4 and Gα15) plating 2. Cell Plating (e.g., 384-well plate) cell_prep->plating dye_loading 3. Dye Loading (e.g., Fluo-4 AM) plating->dye_loading incubation1 4. Incubation dye_loading->incubation1 compound_add 5. Add Test Compound (6-azaspiro[2.5]octane analog) incubation1->compound_add incubation2 6. Pre-incubation compound_add->incubation2 agonist_add 7. Add M4 Agonist (e.g., Acetylcholine) incubation2->agonist_add readout 8. Read Fluorescence (e.g., FLIPR) agonist_add->readout analysis 9. Data Analysis (Calculate IC50) readout->analysis

Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human M4 muscarinic receptor and Gα15 in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a suitable density and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubation: Remove the culture medium from the cell plates and add the dye loading buffer to each well. Incubate the plates for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the 6-azaspiro[2.5]octane test compounds in the assay buffer.

  • Pre-incubation: Add the test compounds to the cell plate and incubate for 15-30 minutes at room temperature.

  • Agonist Addition: Prepare a solution of an M4 receptor agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Reading: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Initiate the reading and, after establishing a stable baseline, add the agonist solution to all wells. Continue reading the fluorescence for several minutes to capture the calcium transient.

  • Data Analysis: Determine the maximum fluorescence response for each well. Plot the response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GLP-1 Receptor Agonist Activity: cAMP Assay

This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP) in cells expressing the GLP-1 receptor.

Experimental Workflow:

cell_prep 1. Cell Culture (e.g., HEK293 cells expressing hGLP-1R) plating 2. Cell Plating (e.g., 384-well plate) cell_prep->plating compound_add 3. Add Test Compound (6-azaspiro[2.5]octane analog) plating->compound_add incubation 4. Incubation (with a phosphodiesterase inhibitor, e.g., IBMX) compound_add->incubation lysis 5. Cell Lysis incubation->lysis detection 6. cAMP Detection (e.g., HTRF, LANCE, or Luminescence-based) lysis->detection readout 7. Read Signal detection->readout analysis 8. Data Analysis (Calculate EC50) readout->analysis

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Azaspiro[2.5]octane Hydrochloride

Introduction: The 6-azaspiro[2.5]octane scaffold is a valuable saturated bioisostere increasingly utilized in modern drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-azaspiro[2.5]octane scaffold is a valuable saturated bioisostere increasingly utilized in modern drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, offering a compelling alternative to more flexible (e.g., substituted cyclohexanes) or planar (e.g., aromatic) linkers. This unique topology can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and solubility. For instance, incorporating an azaspiro[2.5]octane moiety has been shown to improve the binding potency and selectivity of certain enzyme inhibitors.[1]

This document provides detailed application notes and protocols for three distinct and robust synthetic routes to 6-Azaspiro[2.5]octane hydrochloride, designed for researchers, chemists, and drug development professionals. The strategies presented—cyclopropanation of a piperidine precursor, reductive cyclization of a dinitrile, and reductive amination of a spirocyclic ketone—offer a range of options catering to different starting material availability, equipment capabilities, and scalability requirements.

Synthetic Strategy 1: Cyclopropanation of a Protected Piperidine Precursor

Principle and Rationale: This approach is arguably the most direct and widely applicable, constructing the spirocyclic system by forming the cyclopropane ring onto a pre-existing piperidine core. The key transformation is the Simmons-Smith reaction , a reliable and stereospecific method for converting an alkene into a cyclopropane.[2] The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc source.

For this specific application, the Furukawa modification , which utilizes diethylzinc (Et₂Zn) instead of a zinc-copper couple, is highly recommended.[3] This modification enhances reactivity and is particularly effective for less activated alkenes like the exocyclic methylene group of our piperidine precursor.[2] To prevent unwanted side reactions with the secondary amine, the piperidine nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the reaction conditions and can be cleanly removed with acid in the final step.

Experimental Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Deprotection & Salt Formation SM 4-Piperidone INT1 N-Boc-4-methylenepiperidine SM->INT1 Wittig Olefination (Ph3PCH3Br, n-BuLi) INT2 N-Boc-6-azaspiro[2.5]octane INT1->INT2 Simmons-Smith Reaction (Et2Zn, CH2I2) FP 6-Azaspiro[2.5]octane Hydrochloride INT2->FP HCl in Dioxane

Caption: Workflow for Route 1 via Simmons-Smith Cyclopropanation.

Detailed Experimental Protocol (Route 1):

Part A: Synthesis of tert-butyl 4-methylene-1-piperidinecarboxylate (INT1)

  • Reagent Preparation: To a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (89.3 g, 250 mmol, 1.25 equiv).

  • Ylide Formation: Add anhydrous tetrahydrofuran (THF, 500 mL) and cool the resulting slurry to 0 °C in an ice bath. Slowly add n-butyllithium (2.5 M in hexanes, 100 mL, 250 mmol, 1.25 equiv) dropwise, maintaining the internal temperature below 5 °C. The slurry will turn into a deep yellow-orange solution.

  • Reaction: After stirring for 1 hour at 0 °C, add a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (40.0 g, 200 mmol, 1.0 equiv) in 100 mL of THF dropwise.

  • Quenching and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (200 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield tert-butyl 4-methylene-1-piperidinecarboxylate as a colorless oil.

Part B: Synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (INT2)

  • Reagent Preparation: To a flame-dried 1 L flask under nitrogen, add a solution of tert-butyl 4-methylene-1-piperidinecarboxylate (INT1, 19.7 g, 100 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 400 mL).

  • Simmons-Smith Reaction: Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 120 mL, 120 mmol, 1.2 equiv) followed by the dropwise addition of diiodomethane (10.5 mL, 130 mmol, 1.3 equiv). Caution: Diethylzinc is pyrophoric and diiodomethane is toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (150 mL). Continue stirring for 30 minutes, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 150 mL) and stir vigorously for 1 hour until the phases are clear.

  • Purification: Separate the layers and extract the aqueous phase with DCM (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often pure enough for the next step, or can be purified by column chromatography if necessary.

Part C: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride (FP)

  • Deprotection: Dissolve the crude tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (INT2, from the previous step) in 100 mL of 1,4-dioxane.

  • Salt Formation: Add a 4.0 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol, 2.0 equiv) and stir the mixture at room temperature for 4 hours.

  • Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash it thoroughly with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities, and dry the solid under high vacuum to afford 6-Azaspiro[2.5]octane hydrochloride as a white crystalline solid.

Synthetic Strategy 2: Reductive Cyclization of a Dinitrile Precursor

Principle and Rationale: This strategy builds the piperidine ring from an acyclic precursor containing the pre-formed cyclopropane core. The key starting material is 1,1-bis(cyanomethyl)cyclopropane. The transformation relies on the simultaneous reduction of both nitrile groups to primary amines, followed by an intramolecular cyclization to form the six-membered piperidine ring.

This transformation is typically achieved via high-pressure catalytic hydrogenation. Catalysts like Raney Nickel (Ra-Ni) or Rhodium on Alumina (Rh/Al₂O₃) are effective for nitrile reduction. The reaction is run in an ammonia-saturated solvent (like ethanol or methanol) to minimize the formation of secondary amine byproducts before cyclization can occur. This method is highly efficient and atom-economical, making it attractive for large-scale synthesis, provided the necessary high-pressure equipment is available.

Experimental Workflow Diagram:

G cluster_0 Step 1: Dinitrile Synthesis cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Salt Formation SM 1,1-Cyclopropanedicarboxylic acid INT1 1,1-Bis(cyanomethyl)cyclopropane SM->INT1 Multi-step sequence (e.g., reduction, tosylation, cyanation) INT2 6-Azaspiro[2.5]octane (Free Base) INT1->INT2 Catalytic Hydrogenation (H2, Raney Ni, NH3/EtOH) FP 6-Azaspiro[2.5]octane Hydrochloride INT2->FP HCl in Et2O

Caption: Workflow for Route 2 via Reductive Dinitrile Cyclization.

Detailed Experimental Protocol (Route 2):

Note: The synthesis of 1,1-bis(cyanomethyl)cyclopropane is a multi-step process from 1,1-cyclopropanedicarboxylic acid and is assumed to be prepared according to literature procedures.

Part A: Synthesis of 6-Azaspiro[2.5]octane (INT2)

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 1,1-bis(cyanomethyl)cyclopropane (13.4 g, 100 mmol, 1.0 equiv).

  • Catalyst and Solvent: Add ethanol saturated with ammonia (200 mL) and Raney Nickel (approx. 2.5 g, ~20 wt%, slurry washed with ethanol). Caution: Raney Nickel is pyrophoric and must be handled as a slurry in solvent at all times.

  • Hydrogenation: Seal the vessel, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to 800-1000 psi (55-70 bar).

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by observing the pressure drop. The reaction is typically complete in 8-12 hours.

  • Work-up: After cooling to room temperature, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; quench carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 6-azaspiro[2.5]octane as an oil, which can be used directly in the next step.

Part B: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride (FP)

  • Dissolution: Dissolve the crude 6-azaspiro[2.5]octane (INT2, from the previous step) in 150 mL of diethyl ether.

  • Precipitation: Cool the solution to 0 °C and slowly add a 2.0 M solution of HCl in diethyl ether until no further precipitation is observed. A pH indicator can be used to confirm the solution is acidic.

  • Isolation: Stir the resulting slurry for 30 minutes at 0 °C. Collect the white solid by vacuum filtration, wash with cold diethyl ether (3 x 30 mL), and dry under vacuum to yield the final product.

Synthetic Strategy 3: Reductive Amination of a Spirocyclic Ketone

Principle and Rationale: This route forms the crucial C-N bond directly at the spiro-center via reductive amination.[4] The strategy begins with the synthesis of spiro[2.5]octan-6-one. This ketone is then reacted with an ammonia source to form an intermediate imine (or enamine), which is reduced in situ to the target primary amine.

This approach allows for the use of modern, mild catalytic methods. For example, iridium or cobalt-based catalysts can facilitate the reaction using ammonium formate or ammonium acetate as both the nitrogen and hydrogen source under relatively mild conditions.[5] This avoids the use of stoichiometric and often harsh hydride reagents. The key challenge in this route is the efficient synthesis of the starting spiro[2.5]octan-6-one. A common method involves the intramolecular cyclization of γ-cyclopropyl-γ-butyrolactone.

Experimental Workflow Diagram:

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation SM Cyclopropyl Acetonitrile INT1 Spiro[2.5]octan-6-one SM->INT1 Multi-step sequence INT2 6-Azaspiro[2.5]octane (Free Base) INT1->INT2 Catalytic Reductive Amination (e.g., H2, NH3, Pd/C) FP 6-Azaspiro[2.5]octane Hydrochloride INT2->FP HCl in MeOH

Caption: Workflow for Route 3 via Reductive Amination.

Detailed Experimental Protocol (Route 3):

Note: The synthesis of spiro[2.5]octan-6-one is assumed to be performed via a known literature method.

Part A: Synthesis of 6-Azaspiro[2.5]octane (INT2)

  • Reactor Setup: In a suitable pressure vessel, combine spiro[2.5]octan-6-one (12.4 g, 100 mmol, 1.0 equiv), methanol (200 mL), and 10% Palladium on Carbon (Pd/C, 1.2 g, 10 wt%).

  • Ammonia Source: Cool the vessel and saturate the solution with anhydrous ammonia gas. Alternatively, use a solution of 7N ammonia in methanol.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then hydrogen. Pressurize with hydrogen to 100 psi (7 bar).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the mixture through Celite® to remove the catalyst and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to give the crude 6-azaspiro[2.5]octane free base.

Part B: Synthesis of 6-Azaspiro[2.5]octane Hydrochloride (FP)

  • Dissolution: Dissolve the crude free base in methanol (50 mL) and cool to 0 °C.

  • Acidification: Slowly add concentrated hydrochloric acid (approx. 8.4 mL, 100 mmol) dropwise while monitoring the pH to ensure it becomes acidic.

  • Crystallization: Add diethyl ether (200 mL) to precipitate the salt.

  • Isolation: Stir the slurry for 1 hour at 0 °C, then collect the white solid by vacuum filtration. Wash the product with cold diethyl ether and dry under high vacuum.

Comparative Summary and Data

ParameterRoute 1: CyclopropanationRoute 2: Dinitrile ReductionRoute 3: Reductive Amination
Key Transformation Simmons-Smith ReactionCatalytic HydrogenationReductive Amination
Starting Materials Protected 4-methylenepiperidine1,1-Bis(cyanomethyl)cyclopropaneSpiro[2.5]octan-6-one
Key Reagent Hazards Diethylzinc (pyrophoric)High-pressure H₂, Raney Ni (pyrophoric)High-pressure H₂, NH₃ (toxic)
Scalability Good, but reagents are expensive.Excellent for large scale.Good, relies on ketone availability.
Equipment Needs Standard glassware.High-pressure autoclave.High-pressure vessel.
Advantages Direct, well-controlled, high yield.Atom-economical, uses cheaper materials.Convergent route.
Disadvantages Cost of reagents, protection/deprotection steps.Requires specialized equipment, multi-step precursor synthesis.Requires synthesis of the spiro-ketone.

Product Characterization: The final product, 6-Azaspiro[2.5]octane hydrochloride, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, D₂O): δ ~3.2-3.4 (m, 4H, -CH₂-N-CH₂-), 1.8-2.0 (m, 4H, piperidine CH₂), 0.6-0.8 (m, 4H, cyclopropane CH₂).

  • ¹³C NMR (101 MHz, D₂O): δ ~45.1 (-CH₂-N-CH₂-), ~35.2 (spiro C), ~30.5 (piperidine CH₂), ~10.1 (cyclopropane CH₂).

  • Mass Spectrometry (ESI+): m/z = 112.11 [M+H]⁺ (for free base, C₇H₁₃N).

References

  • Simmons, H.E.; Smith, R.D. (1959). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 81(16), 4256–4264. [Link]

  • Charette, A. B.; Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. [Link]

  • Furukawa, J.; Kawabata, N.; Nishimura, J. (1968). A novel route to cyclopropanes from olefins. Tetrahedron, 24(1), 53-58. [Link]

  • de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. (2000). The Chemistry of Spiro[2.4]hepta-4,6-dienes and Related Spiro-annulated Cyclopropanes. Chemical Reviews, 100(8), 2901-2966. [Link]

  • Goundry, W. R.; Sheridan, J. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(17), 5651. [Link]

  • Organic Chemistry Portal. (2024). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zhang, S.; Hu, Y.; Li, M.; Xie, Y. (2024). Amorphous Cobalt-Catalyzed Reductive Amination of Carbonyl Compounds with Aqueous Ammonia and Hydrogen. Organic Letters, 26(39), 7122-7127. [Link]

  • Laval, S.; Dayoub, W.; et al. (2014). Straightforward access to cyclic amines by dinitriles reduction. Tetrahedron Letters, 55(5), 975-983. [Link]

  • PubChem. (2024). 6-Azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. [Link]

  • Wuts, P. G. M.; Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Wikipedia. (2024). Simmons–Smith reaction. [Link]

  • Ghorai, S.; et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Barbe, G.; Charette, A. B. (2003). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Allylic Amines. Journal of the American Chemical Society, 125(46), 13978–13979. [Link]

  • Gao, F.; et al. (2019). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. [Link]

  • Arnold, F. S.; et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society, 145(4), 2413–2419. [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of 6-Azaspiro[2.5]octane

Abstract The 6-azaspiro[2.5]octane motif is a key structural scaffold in modern medicinal chemistry, prized for its inherent three-dimensionality which allows for an escape from the "flatland" of aromatic compounds often...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-azaspiro[2.5]octane motif is a key structural scaffold in modern medicinal chemistry, prized for its inherent three-dimensionality which allows for an escape from the "flatland" of aromatic compounds often seen in drug discovery.[1][2] This spirocyclic system offers a rigid framework that can improve physicochemical properties and metabolic stability in drug candidates.[1][3] N-alkylation of the secondary amine within this scaffold is a critical chemical transformation, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides detailed, field-proven protocols for the two most common and effective methods for N-alkylation of 6-azaspiro[2.5]octane: direct alkylation with alkyl halides and reductive amination.

Introduction: The Strategic Importance of 6-Azaspiro[2.5]octane

Spirocycles, where two rings are joined by a single atom, introduce a defined three-dimensional geometry into molecules.[1] This structural feature is highly advantageous in drug design, as it can enhance binding affinity to protein targets by presenting substituents in precise spatial orientations. The 6-azaspiro[2.5]octane scaffold, in particular, has gained significant attention as a bioisostere for other cyclic amines and has been incorporated into potent therapeutic agents, such as small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor used in treating type 2 diabetes and obesity.[4]

The secondary amine of 6-azaspiro[2.5]octane (pKa of the conjugate acid is typically in the 10-11 range, similar to other cyclic secondary amines) serves as a versatile synthetic handle. Its N-alkylation allows for the introduction of a wide array of functional groups, which is fundamental for modulating a compound's potency, selectivity, solubility, and pharmacokinetic profile. This document provides robust protocols for achieving this transformation efficiently and with high yield.

Mechanistic Rationale: Choosing the Right N-Alkylation Strategy

The N-alkylation of a secondary amine like 6-azaspiro[2.5]octane primarily proceeds via two distinct and reliable mechanisms: direct nucleophilic substitution or reductive amination. The choice between these methods depends on the desired alkyl substituent and the availability of starting materials.

Direct Alkylation via Nucleophilic Substitution (SN2)

This is a classic and straightforward approach where the nitrogen atom acts as a nucleophile, attacking an electrophilic alkyl halide (R-X).[5][6]

  • Mechanism : The reaction follows an SN2 pathway. The lone pair of electrons on the nitrogen atom attacks the carbon atom bearing a leaving group (e.g., Br, I, OTs). A base is essential to neutralize the hydrohalic acid (H-X) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

  • Causality of Reagent Choice :

    • Alkylating Agent : The reactivity order for alkyl halides is R-I > R-Br > R-Cl. Iodides and bromides are the most practical choices for laboratory-scale synthesis.[6]

    • Base : An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used. These are effective, inexpensive, and easily removed during workup. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed. The base must be strong enough to deprotonate the resulting ammonium salt but should not promote side reactions like elimination.

    • Solvent : Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal as they solvate the cation of the base while leaving the anionic component reactive, and they do not interfere with the nucleophilic amine.[6]

Reductive Amination

This powerful two-step, one-pot process allows for the installation of alkyl groups derived from aldehydes or ketones. It is particularly useful when the corresponding alkyl halide is unstable or not commercially available.[8][9]

  • Mechanism : The reaction begins with the formation of an iminium ion intermediate from the condensation of the secondary amine with a carbonyl compound (aldehyde or ketone).[10] This electrophilic iminium ion is then reduced in situ by a mild reducing agent to yield the tertiary amine.

  • Causality of Reagent Choice :

    • Carbonyl Compound : A wide variety of aldehydes and ketones can be used, making this method highly versatile.

    • Reducing Agent : The key is to use a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its mildness and selectivity.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[10][11]

    • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that work well for both iminium ion formation and the subsequent reduction.

Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 6-Azaspiro[2.5]octane is often supplied as a hydrochloride salt, which must be neutralized or used under conditions that liberate the free base in situ.[12]

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the reaction of 6-azaspiro[2.5]octane with a generic alkyl bromide.

Materials:

  • 6-Azaspiro[2.5]octane hydrochloride (1.0 eq)

  • Alkyl bromide (1.1 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 - 3.0 eq)

  • Anhydrous acetonitrile (MeCN) or DMF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask containing a magnetic stir bar, add 6-azaspiro[2.5]octane hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 - 3.0 eq).

  • Solvent Addition : Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting amine.

  • Addition of Alkylating Agent : Stir the suspension at room temperature for 10-15 minutes to liberate the free amine. Add the alkyl bromide (1.1 eq) to the mixture.

  • Reaction : Stir the reaction mixture at room temperature. For less reactive alkyl halides, the mixture may be heated to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile or DCM.

  • Extraction : Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in DCM (or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or DCM/methanol for more polar products) to afford the pure N-alkylated 6-azaspiro[2.5]octane.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the alkylation using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • 6-Azaspiro[2.5]octane hydrochloride (1.0 eq)

  • Triethylamine (TEA) (1.1 eq, if starting with the HCl salt)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : To a round-bottom flask containing a magnetic stir bar, add 6-azaspiro[2.5]octane hydrochloride (1.0 eq) and anhydrous DCM.

  • Neutralization : Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes at room temperature to form the free base.

  • Iminium Formation : Add the aldehyde or ketone (1.1 eq) to the solution and stir for 30-60 minutes at room temperature.

  • Reduction : Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction : Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).

  • Workup : Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical conditions for the direct N-alkylation of secondary amines, which can be adapted for 6-azaspiro[2.5]octane.[6][8][13]

Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical Time (h)Expected YieldNotes
Benzyl BromideK₂CO₃MeCN25 - 502 - 6>90%Highly reactive electrophile.
Ethyl BromoacetateK₂CO₃DMF254 - 8>85%Product is an ester, avoid basic hydrolysis.
1-IodobutaneCs₂CO₃MeCN6012 - 18>80%Iodides are more reactive than bromides.
2-BromopropaneK₂CO₃DMF8024 - 4850-70%Slower reaction due to steric hindrance.
ChloroacetonitrileDIPEAMeCN7010 - 16>75%DIPEA is a non-nucleophilic base.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the direct N-alkylation of 6-azaspiro[2.5]octane.

N_Alkylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Start 6-Azaspiro[2.5]octane HCl + Base (K₂CO₃) Solvent Add Anhydrous Solvent (MeCN) Start->Solvent Stir Alkyl_Halide Add Alkyl Halide (R-X) Solvent->Alkyl_Halide Stir React Stir at RT or Heat (Monitor by TLC/LC-MS) Alkyl_Halide->React Filter Filter Salts React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Extraction Concentrate->Extract Dry Dry & Concentrate Extract->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure N-Alkylated Product Purify->Product

Caption: General workflow for direct N-alkylation of 6-azaspiro[2.5]octane.

References

  • Aspnes, G. E., Bagley, S. W., Coffey, S. B., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 129454. [Link]

  • Sommer, H. Z., et al. (1974). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

  • Wikipedia. (2023). Amine alkylation. [Link]

  • Lian, Z., & Friis, S. D. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Fisher Scientific. Amination. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • PubChem. 6-Azaspiro[2.5]octane. [Link]

  • ResearchGate. (2020). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]

  • ResearchGate. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Chemical Synthesis Database. 1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane. [Link]

  • MDPI. (2021). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. [Link]

  • ApprnoTech. (R)-N-(1-oxo-1-(6-azaspiro[2.5]octan-6-yl)propan-2-yl)hydrazinecarbothioamide. [Link]

  • PubChem. 6-Azaspiro[2.5]octane hydrochloride. [Link]

  • CAS Common Chemistry. 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Rogue Chem. (2024). Aldehydes & Ketones: Reductive Amination. [Link]

  • MDPI. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

Sources

Method

Application Notes and Protocols for the Parallel Synthesis of 6-Azaspiro[2.5]octane-Based Compound Libraries

Introduction: The Strategic Value of 6-Azaspiro[2.5]octane in Modern Drug Discovery In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter has increasingly veered away from the "flatla...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Azaspiro[2.5]octane in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter has increasingly veered away from the "flatland" of planar, aromatic-rich molecules towards topographically complex, three-dimensional scaffolds.[1][2] This strategic shift is driven by the need to enhance compound properties such as solubility, metabolic stability, and target-binding selectivity, while also expanding intellectual property space.[2][3] Within this context, spirocyclic systems have emerged as exceptionally valuable building blocks.[4][5]

6-Azaspiro[2.5]octane, with its unique fusion of a cyclopropane and a piperidine ring, is a prime exemplar of this class of scaffolds. Its rigid, non-planar structure offers a distinct advantage by projecting substituents into well-defined vectors in three-dimensional space. This pre-organization can lead to a more favorable entropy of binding to protein targets and allows for a nuanced exploration of structure-activity relationships (SAR).[1][2] The incorporation of the 6-azaspiro[2.5]octane motif has been shown to improve the physicochemical properties of lead compounds, making it an attractive scaffold for the development of new therapeutics across a range of disease areas.[3]

Parallel synthesis has become an indispensable tool in drug discovery, enabling the rapid generation of large, focused libraries of compounds for screening and lead optimization.[6] The robust nature of the secondary amine in 6-azaspiro[2.5]octane makes it an ideal handle for a variety of chemical transformations amenable to high-throughput synthesis. This guide provides detailed protocols for the efficient construction of diverse compound libraries based on this promising scaffold.

Core Applications in Parallel Library Synthesis

The secondary amine of 6-azaspiro[2.5]octane serves as a versatile nucleophile for the construction of amide, urea, and tertiary amine libraries. The following sections provide detailed, field-proven protocols for these key transformations, optimized for a parallel synthesis workflow.

I. Parallel Amide Library Synthesis: The Workhorse Reaction

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry.[7][8] The following protocol details a robust method for the parallel synthesis of a diverse amide library from 6-azaspiro[2.5]octane and a panel of carboxylic acids using a carbodiimide coupling agent.

Causality of Experimental Choices:

  • Coupling Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is chosen for its water-solubility, which allows for easy removal of the urea byproduct during aqueous workup. Hydroxybenzotriazole (HOBt) is included to suppress racemization (if chiral carboxylic acids are used) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[7]

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its ability to dissolve a wide range of organic molecules and its relatively low boiling point, which facilitates removal post-reaction.

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of 6-azaspiro[2.5]octane and the HOBt, preventing unwanted side reactions and ensuring the amine is in its free, reactive form.

  • Workflow: The protocol is designed for execution in a 96-well plate format, which is standard for high-throughput synthesis and allows for the use of multichannel pipettes and automated liquid handlers.

Experimental Protocol: Parallel Amide Coupling

  • Reagent Stock Solution Preparation:

    • 6-Azaspiro[2.5]octane·HCl Stock: Prepare a 0.2 M solution in anhydrous DCM.

    • Carboxylic Acid Library: Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in anhydrous DCM in a 96-well plate format.

    • EDC/HOBt Stock: Prepare a solution containing 0.24 M EDC and 0.24 M HOBt in anhydrous DCM.

    • DIPEA Stock: Prepare a 0.6 M solution in anhydrous DCM.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 250 µL (50 µmol) of the 6-azaspiro[2.5]octane·HCl stock solution.

    • Add 250 µL (50 µmol) of the corresponding carboxylic acid stock solution to each well.

    • Add 250 µL (150 µmol) of the DIPEA stock solution to each well.

    • Initiate the reaction by adding 250 µL (60 µmol) of the EDC/HOBt stock solution to each well.

  • Reaction Conditions:

    • Seal the reaction block securely.

    • Agitate on an orbital shaker at room temperature for 16 hours.

  • Parallel Work-up:

    • Add 500 µL of a saturated aqueous sodium bicarbonate solution to each well.

    • Agitate for 10 minutes.

    • Transfer the contents of each well to a liquid-liquid extraction plate.

    • Extract the aqueous layer with 2 x 500 µL of DCM.

    • Combine the organic layers and pass them through a phase separator plate to remove residual water.

  • Solvent Removal and Purification:

    • Evaporate the solvent from the collected organic phases using a centrifugal evaporator.

    • Re-dissolve the crude products in a minimal amount of DMSO/MeOH for purification by automated preparative HPLC-MS.[9][10][11]

Data Presentation: Representative Amide Library Inputs

Well Carboxylic Acid Structure
A1Benzoic AcidPh-COOH
A24-Chlorobenzoic Acid4-Cl-Ph-COOH
A32-Thiophenecarboxylic AcidC4H3S-COOH
A4Cyclohexanecarboxylic AcidC6H11-COOH
.........

Visualization: Amide Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 6-Azaspiro[2.5]octane Stock Solution assembly Dispense Reagents into 96-Well Block reagent1->assembly reagent2 Carboxylic Acid Library Plate reagent2->assembly reagent3 EDC/HOBt/DIPEA Stock Solutions reagent3->assembly agitation Agitate at RT for 16h assembly->agitation workup Parallel Aqueous Work-up agitation->workup evaporation Evaporation workup->evaporation purification Prep HPLC-MS evaporation->purification Final Compound\nLibrary Plate Final Compound Library Plate purification->Final Compound\nLibrary Plate

Caption: Parallel synthesis workflow for an amide library.

II. Parallel Urea Library Synthesis: Exploring Hydrogen Bond Donors and Acceptors

Urea-containing compounds are prevalent in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets.[6] The reaction of 6-azaspiro[2.5]octane with a diverse panel of isocyanates provides a straightforward and high-yielding route to a urea library.

Causality of Experimental Choices:

  • Reactants: Commercially available isocyanates are highly reactive electrophiles that react cleanly with secondary amines without the need for coupling agents or catalysts.[12]

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice as it is aprotic and effectively solubilizes the starting materials.

  • Workflow: This one-step reaction is exceptionally well-suited for high-throughput synthesis, requiring only the mixing of two components followed by solvent removal. Purification is often simplified due to the high conversion rates.

Experimental Protocol: Parallel Urea Synthesis

  • Reagent Stock Solution Preparation:

    • 6-Azaspiro[2.5]octane Stock: Prepare a 0.2 M solution of free-base 6-azaspiro[2.5]octane in anhydrous THF.

    • Isocyanate Library: Prepare 0.2 M stock solutions of a diverse set of isocyanates in anhydrous THF in a 96-well plate format.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 250 µL (50 µmol) of the 6-azaspiro[2.5]octane stock solution.

    • Add 250 µL (50 µmol) of the corresponding isocyanate stock solution to each well.

  • Reaction Conditions:

    • Seal the reaction block.

    • Agitate on an orbital shaker at room temperature for 4 hours.

  • Work-up and Purification:

    • Evaporate the solvent from the reaction block using a centrifugal evaporator.

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for direct use in screening or for purification by preparative HPLC-MS if necessary.

Data Presentation: Representative Isocyanate Library Inputs

Well Isocyanate Structure
B1Phenyl isocyanatePh-NCO
B24-Fluorophenyl isocyanate4-F-Ph-NCO
B3Cyclohexyl isocyanateC6H11-NCO
B4Benzyl isocyanatePh-CH2-NCO
.........
III. Parallel Reductive Amination: Accessing Tertiary Amine Libraries

Reductive amination is a robust and versatile method for forming C-N bonds, allowing for the introduction of a wide range of substituents onto the azaspiro-octane core.[13][14][15] This protocol describes a solution-phase parallel synthesis of tertiary amines from 6-azaspiro[2.5]octane and a library of aldehydes.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[16] It is stable in anhydrous solvents and does not reduce the starting aldehyde, minimizing side product formation.

  • Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations. Acetic acid is added as a catalyst to promote the formation of the intermediate iminium ion.

  • Workflow: The one-pot nature of this reaction makes it highly amenable to parallel synthesis.[16] The workup is straightforward and designed to remove excess reagents and byproducts.

Experimental Protocol: Parallel Reductive Amination

  • Reagent Stock Solution Preparation:

    • 6-Azaspiro[2.5]octane Stock: Prepare a 0.2 M solution of free-base 6-azaspiro[2.5]octane in anhydrous DCE.

    • Aldehyde Library: Prepare 0.2 M stock solutions of a diverse set of aldehydes in anhydrous DCE in a 96-well plate format.

    • Acetic Acid Stock: Prepare a 1.0 M solution in anhydrous DCE.

    • STAB Slurry: Prepare a slurry of 0.4 M STAB in anhydrous DCE (requires continuous agitation).

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 250 µL (50 µmol) of the 6-azaspiro[2.5]octane stock solution.

    • Add 250 µL (50 µmol) of the corresponding aldehyde stock solution to each well.

    • Add 50 µL (50 µmol) of the acetic acid stock solution.

    • Stir for 10 minutes to allow for iminium ion formation.

    • Add 375 µL (150 µmol) of the STAB slurry to each well.

  • Reaction Conditions:

    • Seal the reaction block.

    • Agitate on an orbital shaker at room temperature for 12 hours.

  • Parallel Work-up:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Agitate for 15 minutes.

    • Perform a parallel liquid-liquid extraction as described in the amide synthesis protocol.

  • Purification:

    • Evaporate the solvent and purify the crude products via automated preparative HPLC-MS.

Visualization: Overall Library Generation Strategy

G cluster_rxns cluster_bbs start 6-Azaspiro[2.5]octane (Core Scaffold) rxn1 Amide Coupling start->rxn1 rxn2 Urea Formation start->rxn2 rxn3 Reductive Amination start->rxn3 end Diverse Compound Libraries rxn1->end rxn2->end rxn3->end bb1 Carboxylic Acids bb1->rxn1 bb2 Isocyanates bb2->rxn2 bb3 Aldehydes bb3->rxn3

Caption: Diversification of the 6-azaspiro[2.5]octane scaffold.

Conclusion and Future Outlook

6-Azaspiro[2.5]octane is a powerful and versatile scaffold for the construction of compound libraries aimed at discovering novel bioactive molecules. Its inherent three-dimensionality provides a distinct advantage in exploring chemical space compared to traditional flat aromatic systems. The protocols outlined in this guide provide a robust framework for the efficient parallel synthesis of diverse amide, urea, and tertiary amine libraries. By leveraging these high-throughput methods, researchers can significantly accelerate the drug discovery process, from hit identification to lead optimization, ultimately increasing the probability of success in developing next-generation therapeutics.

References

  • Title: High throughput analysis and purification in support of automated parallel synthesis Source: PubMed URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery Source: CORE URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: DNDi URL: [Link]

  • Title: Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry Source: PMC URL: [Link]

  • Title: High Throughput Analysis and Purification in Support of Automated Parallel Synthesis Source: ResearchGate URL: [Link]

  • Title: An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY Source: Taros Chemicals URL: [Link]

  • Title: High-throughput synthesis of benzylic ureas. Source: ResearchGate URL: [Link]

  • Title: Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions Source: ResearchGate (Note: Link derived from search, direct PDF may vary) URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: ACS Publications URL: [Link]

  • Title: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Source: ResearchGate URL: [Link]

  • Title: A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: High-Throughput Design of CoCu Catalysts for Sustainable Urea Production Source: Wiley Online Library URL: [Link]

  • Title: Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent Source: SpringerLink URL: [Link]

  • Title: The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents Source: PubMed URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: JOCPR URL: [Link]

Sources

Application

The Ascendance of 6-Azaspiro[2.5]octane in Modern Drug Discovery: A Guide for Researchers

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. In this quest for three-dimensionality and impr...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. In this quest for three-dimensionality and improved pharmacological profiles, spirocyclic systems have emerged as a powerful tool. Among these, the 6-azaspiro[2.5]octane motif has garnered significant attention, transitioning from a niche building block to a key component in clinically relevant molecules. This guide provides an in-depth exploration of the applications of 6-azaspiro[2.5]octane in drug discovery, offering detailed insights and actionable protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 6-Azaspiro[2.5]octane Scaffold

The 6-azaspiro[2.5]octane scaffold, a rigid bicyclic system featuring a cyclopropane ring fused to a piperidine ring at the 4-position, offers a unique combination of structural and physicochemical properties that are highly desirable in drug design.

Inherent Three-Dimensionality and Conformational Rigidity: The spirocyclic nature of this scaffold imparts a well-defined three-dimensional geometry. This conformational restriction can be advantageous in several ways:

  • Entropy Reduction: By pre-organizing the molecule in a bioactive conformation, the entropic penalty upon binding to a biological target is minimized, potentially leading to higher binding affinity.

  • Improved Selectivity: The rigid framework can orient substituents in precise vectors, allowing for more specific interactions with the target protein and reducing off-target effects.

Bioisosteric Replacement of Piperidine: The 6-azaspiro[2.5]octane moiety is increasingly being utilized as a constrained or rigid bioisostere of the ubiquitous piperidine ring. This substitution can lead to:

  • Enhanced Metabolic Stability: The quaternary spirocenter can block sites of metabolism that are often susceptible to oxidation in simple piperidine rings.

  • Modulation of Physicochemical Properties: The introduction of the cyclopropane ring can influence properties such as lipophilicity and basicity, which in turn affect solubility, permeability, and off-target liabilities.

  • Novelty and Intellectual Property: The unique structure of the 6-azaspiro[2.5]octane scaffold provides an avenue for generating novel chemical entities with strong intellectual property potential.

Key Therapeutic Applications of 6-Azaspiro[2.5]octane Derivatives

The versatility of the 6-azaspiro[2.5]octane scaffold is evidenced by its incorporation into drug candidates targeting a range of therapeutic areas.

Metabolic Disorders: GLP-1 Receptor Agonists

A prominent and clinically significant application of the 6-azaspiro[2.5]octane moiety is in the development of small molecule, orally bioavailable glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity. The peptide-based GLP-1R agonists have demonstrated remarkable efficacy but require subcutaneous injection. The development of oral small molecules represents a major advancement in patient compliance and convenience.

The clinical candidate danuglipron (PF-06882961) , developed by Pfizer, features a 6-azaspiro[2.5]octane core. This scaffold was instrumental in optimizing the structure-activity relationship (SAR) of a series of benzyloxypyrimidine-based GLP-1R agonists.[1] The incorporation of the 6-azaspiro[2.5]octane moiety contributed to the high potency of these compounds.[1]

CompoundTargetAssayEC50 (nM)Reference
Danuglipron (PF-06882961)Human GLP-1RcAMP Accumulation13[1]
Analog 1Human GLP-1RcAMP Accumulation25[1]
Analog 2Human GLP-1RcAMP Accumulation8[1]
Neurological Disorders: M4 Muscarinic Receptor Antagonists

The 6-azaspiro[2.5]octane scaffold has also proven to be a valuable component in the design of selective antagonists for the M4 muscarinic acetylcholine receptor, a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Researchers at Vanderbilt University have reported a series of chiral 6-azaspiro[2.5]octanes as highly potent and selective M4 receptor antagonists.[2] The rigid spirocyclic core was crucial for achieving high affinity and selectivity over other muscarinic receptor subtypes. The (R)-enantiomer was found to be the more potent stereoisomer.[2]

CompoundTargetAssayKi (nM)Reference
VU6015241Human M4Radioligand Binding ([³H]-NMS)1.8[2]
Analog 3Human M4Radioligand Binding ([³H]-NMS)3.2[2]
Analog 4Human M4Radioligand Binding ([³H]-NMS)5.6[2]

Protocols for Synthesis and Biological Evaluation

Synthesis of the 6-Azaspiro[2.5]octane Scaffold

A robust synthesis of the N-Boc protected 6-azaspiro[2.5]octane, a key intermediate for further derivatization, can be achieved from commercially available 1-Boc-4-piperidone.

Step 1: Wittig Reaction to form the Exocyclic Methylene

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Allow the resulting orange-red solution to stir at 0 °C for 1 hour.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-methylenepiperidine-1-carboxylate.

Step 2: Simmons-Smith Cyclopropanation

  • To a stirred solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add diethylzinc (1.5 eq, 1.0 M in hexanes) dropwise.

  • Add diiodomethane (1.5 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Synthesis_of_6_Azaspiro_2_5_octane N-Boc-4-piperidone N-Boc-4-piperidone Wittig Reaction Wittig Reaction N-Boc-4-piperidone->Wittig Reaction Ph3PCH3Br, n-BuLi tert-butyl 4-methylenepiperidine-1-carboxylate tert-butyl 4-methylenepiperidine-1-carboxylate Wittig Reaction->tert-butyl 4-methylenepiperidine-1-carboxylate Simmons-Smith Cyclopropanation Simmons-Smith Cyclopropanation tert-butyl 4-methylenepiperidine-1-carboxylate->Simmons-Smith Cyclopropanation Et2Zn, CH2I2 tert-butyl 6-azaspiro[2.5]octane-6-carboxylate tert-butyl 6-azaspiro[2.5]octane-6-carboxylate Simmons-Smith Cyclopropanation->tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

Caption: Synthetic scheme for N-Boc-6-azaspiro[2.5]octane.

Biological Evaluation Protocols

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay to measure cyclic AMP (cAMP) accumulation in response to receptor activation.

  • Cell Culture: Maintain HEK293 cells stably expressing the human GLP-1 receptor in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Seed the cells into 384-well plates at a density that allows for confluent monolayer formation on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the 6-azaspiro[2.5]octane derivatives in a suitable assay buffer containing a phosphodiesterase inhibitor such as IBMX.

  • Assay Procedure:

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the plate at 37 °C for 30 minutes.

    • Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 1 hour in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 665 nm and 620 nm. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

GLP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture HEK293-hGLP-1R Cell Culture Cell_Plating Plate Cells in 384-well plates Cell_Culture->Cell_Plating Add_Compounds Add Compounds to Cells Cell_Plating->Add_Compounds Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Compounds Incubate_37C Incubate at 37°C Add_Compounds->Incubate_37C Add_HTRF_Reagents Add HTRF cAMP Detection Reagents Incubate_37C->Add_HTRF_Reagents Incubate_RT Incubate at RT (dark) Add_HTRF_Reagents->Incubate_RT Read_Plate Read Plate on HTRF Reader Incubate_RT->Read_Plate Calculate_Ratio Calculate Fluorescence Ratio (665/620 nm) Read_Plate->Calculate_Ratio Determine_EC50 Determine EC50 using Dose-Response Curve Calculate_Ratio->Determine_EC50

Caption: Workflow for GLP-1 Receptor Agonist HTRF Assay.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the M4 receptor.[2]

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human M4 muscarinic receptor.

  • Compound Preparation: Prepare serial dilutions of the 6-azaspiro[2.5]octane derivatives in a suitable binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand [³H]-N-methylscopolamine ([³H]-NMS) at a concentration close to its Kd, and the test compound dilutions. For non-specific binding determination, include a high concentration of a known M4 antagonist (e.g., atropine).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition binding equation to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The 6-azaspiro[2.5]octane scaffold has firmly established its value in contemporary drug discovery. Its unique structural features provide a powerful platform for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The successful application of this motif in the development of GLP-1 receptor agonists and M4 muscarinic receptor antagonists highlights its broad potential across diverse therapeutic areas. As synthetic methodologies for accessing this and related spirocyclic systems continue to evolve, we can anticipate an even wider adoption of the 6-azaspiro[2.5]octane core in the design of the next generation of medicines. Researchers are encouraged to explore the incorporation of this privileged scaffold in their drug discovery programs to unlock new therapeutic opportunities.

References

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 2022. Available at: [Link]

  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 2023. Available at: [Link]

Sources

Method

Synthesis of 6-Azaspiro[2.5]octane-Based Libraries: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the 6-Azaspiro[2.5]octane Scaffold in Medicinal Chemistry The landscape of modern drug discovery is increasingly focu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 6-Azaspiro[2.5]octane Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on the exploration of three-dimensional chemical space to identify novel therapeutic agents with improved pharmacological profiles. In this context, spirocyclic scaffolds have emerged as privileged motifs due to their inherent structural rigidity and unique spatial arrangement of functional groups.[1][2] Among these, the 6-azaspiro[2.5]octane core has garnered significant attention as a valuable building block in the design of bioactive molecules. Its incorporation into drug candidates has been shown to enhance properties such as potency, selectivity, and metabolic stability.[3][4]

A notable application of the 6-azaspiro[2.5]octane scaffold is in the development of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[5] The rigid cyclopropane ring fused to the piperidine core introduces a defined conformational constraint, which can lead to more specific and potent interactions with biological targets. This guide provides a comprehensive overview of the synthetic strategies for constructing 6-azaspiro[2.5]octane-based libraries, offering detailed protocols for the synthesis of the core structure and its subsequent diversification.

Core Synthetic Strategy: A Two-Step Approach to the 6-Azaspiro[2.5]octane Scaffold

A robust and widely applicable strategy for the synthesis of the 6-azaspiro[2.5]octane core commences with the commercially available N-Boc-4-piperidone. The synthesis proceeds through two key transformations: an olefination reaction to introduce an exocyclic double bond, followed by a cyclopropanation reaction to form the spirocyclic system.

Synthetic_Workflow N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine N-Boc-4-piperidone->N-Boc-4-methylenepiperidine Wittig Reaction N-Boc-6-azaspiro[2.5]octane N-Boc-6-azaspiro[2.5]octane N-Boc-4-methylenepiperidine->N-Boc-6-azaspiro[2.5]octane Simmons-Smith Cyclopropanation 6-Azaspiro[2.5]octane 6-Azaspiro[2.5]octane N-Boc-6-azaspiro[2.5]octane->6-Azaspiro[2.5]octane Boc Deprotection Diversified Library Diversified Library 6-Azaspiro[2.5]octane->Diversified Library N-Functionalization

Figure 1: Overall synthetic workflow for the preparation of 6-azaspiro[2.5]octane-based libraries.
Protocol 1: Synthesis of N-Boc-4-methylenepiperidine via Wittig Reaction

The Wittig reaction is a reliable method for the conversion of ketones to alkenes.[6] In this step, N-Boc-4-piperidone is treated with a phosphorus ylide, generated in situ from methyltriphenylphosphonium bromide and a strong base, to yield the corresponding exocyclic methylene compound.

Materials:

  • N-Boc-4-piperidone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-methylenepiperidine as a colorless oil.

Parameter Condition Rationale
Reagents Methyltriphenylphosphonium bromide, Potassium tert-butoxideStandard reagents for the generation of the methylidene ylide.
Solvent Anhydrous THFAprotic solvent suitable for the Wittig reaction, ensuring the stability of the ylide.
Temperature 0 °C to room temperatureInitial cooling controls the exothermic ylide formation; the reaction then proceeds efficiently at room temperature.
Work-up Aqueous NH₄Cl quenchDecomposes any unreacted ylide and facilitates the separation of the product.
Protocol 2: Synthesis of N-Boc-6-azaspiro[2.5]octane via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and highly effective method for the cyclopropanation of alkenes.[7][8] The Furukawa modification, which utilizes diethylzinc and diiodomethane, is particularly well-suited for this transformation due to its reliability and functional group tolerance.[9]

Materials:

  • N-Boc-4-methylenepiperidine

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N-Boc-4-methylenepiperidine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 equivalents, 1.0 M solution in hexanes) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add diiodomethane (2.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Add saturated aqueous NaHCO₃ solution and stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of initial DCM).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-6-azaspiro[2.5]octane.

Parameter Condition Rationale
Reagents Diethylzinc, DiiodomethaneForms the active zinc carbenoid species for cyclopropanation (Furukawa modification).
Solvent Anhydrous DCMA common and effective solvent for Simmons-Smith reactions.
Temperature 0 °C to room temperatureControlled addition at 0 °C manages the initial reactivity, followed by reaction at room temperature.
Work-up Aqueous NH₄Cl and NaHCO₃Safely quenches the reactive organozinc species and facilitates purification.

Library Diversification Strategies

With the N-Boc-6-azaspiro[2.5]octane core in hand, the next stage is the removal of the Boc protecting group to liberate the secondary amine, which serves as the primary handle for diversification.

Protocol 3: Deprotection of N-Boc-6-azaspiro[2.5]octane

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions.[5][10][11][12][13]

Materials:

  • N-Boc-6-azaspiro[2.5]octane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-6-azaspiro[2.5]octane (1.0 equivalent) in DCM.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of initial DCM).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 6-azaspiro[2.5]octane. The product can often be used in the next step without further purification.

N-Functionalization for Library Synthesis

The free secondary amine of 6-azaspiro[2.5]octane is a versatile point for introducing molecular diversity. The following protocols outline common methods for N-functionalization.

Diversification 6-Azaspiro[2.5]octane 6-Azaspiro[2.5]octane Reductive_Amination Reductive Amination (R-CHO, NaBH(OAc)₃) 6-Azaspiro[2.5]octane->Reductive_Amination Acylation Acylation (R-COCl, Base) 6-Azaspiro[2.5]octane->Acylation Sulfonylation Sulfonylation (R-SO₂Cl, Base) 6-Azaspiro[2.5]octane->Sulfonylation Alkylation Alkylation (R-X, Base) 6-Azaspiro[2.5]octane->Alkylation N-Aryl_Amines N-Aryl Amines Reductive_Amination->N-Aryl_Amines N-Alkyl_Amides N-Alkyl Amides Acylation->N-Alkyl_Amides N-Alkyl_Sulfonamides N-Alkyl Sulfonamides Sulfonylation->N-Alkyl_Sulfonamides N-Alkyl_Amines N-Alkyl Amines Alkylation->N-Alkyl_Amines

Figure 2: Key diversification strategies for the 6-azaspiro[2.5]octane scaffold.

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[13][14][15]

Materials:

  • 6-Azaspiro[2.5]octane

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-azaspiro[2.5]octane (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCE or DCM, add a catalytic amount of acetic acid (if needed to facilitate imine formation).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or preparative HPLC.

Procedure:

  • Dissolve 6-azaspiro[2.5]octane (1.0 equivalent) and a base such as triethylamine or diisopropylethylamine (1.5 equivalents) in DCM.

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Procedure:

  • To a solution of 6-azaspiro[2.5]octane (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or cesium carbonate (2.0 equivalents).

  • Add the desired alkyl halide (1.1 equivalents).

  • Heat the reaction mixture (e.g., 60-80 °C) and stir for 4-24 hours.

  • Cool the reaction mixture, filter off the base, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The 6-azaspiro[2.5]octane scaffold represents a highly attractive and synthetically accessible building block for the construction of diverse chemical libraries for drug discovery. The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of the core structure and its subsequent functionalization. By employing these methods, researchers can efficiently generate libraries of novel compounds for biological screening, thereby accelerating the identification of new therapeutic leads.

References

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • MDPI. (2022). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Retrieved from [Link]

  • Wiley Online Library. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • ChemRxiv. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PubMed. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Incorporation of 6-Azaspiro[2.5]octane into Peptide Scaffolds

Introduction: A New Spin on Peptide Conformational Control In the landscape of peptide-based drug discovery, the ability to precisely control the three-dimensional structure of a peptide is paramount to achieving desired...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Spin on Peptide Conformational Control

In the landscape of peptide-based drug discovery, the ability to precisely control the three-dimensional structure of a peptide is paramount to achieving desired biological activity, selectivity, and metabolic stability. The introduction of conformational constraints into the peptide backbone is a powerful strategy to reduce the entropic penalty of binding to a biological target and to lock the peptide into a bioactive conformation. Among the various approaches to constrain peptide structure, the incorporation of spirocyclic scaffolds has emerged as a particularly effective method for creating novel three-dimensional arrangements that can enhance therapeutic properties.[1][2][3]

This guide focuses on the incorporation of a unique spirocyclic building block, 6-azaspiro[2.5]octane, into peptide scaffolds. This saturated heterocyclic system, featuring a cyclopropane ring fused to a piperidine ring at the C4 position, offers a rigid and sterically defined element that can significantly influence the local and global conformation of a peptide. Its incorporation as a proline analogue can induce specific turns and folds, providing a valuable tool for peptidomemetic design.

These application notes will provide a comprehensive overview of the rationale for using 6-azaspiro[2.5]octane, detailed protocols for the synthesis of the requisite Fmoc-protected building block, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and methods for the conformational analysis of the resulting modified peptides.

The Rationale: Why 6-Azaspiro[2.5]octane?

The unique structural features of 6-azaspiro[2.5]octane offer several advantages in peptide design:

  • Rigid Conformational Constraint: The spirocyclic nature of the molecule severely restricts bond rotation, leading to a well-defined local geometry. This rigidity can help to pre-organize the peptide backbone into a specific conformation, reducing the entropic cost of receptor binding.

  • Three-Dimensional Diversity: Unlike planar aromatic rings often used to constrain peptides, the spirocyclic scaffold introduces a distinct three-dimensional character, allowing for the exploration of novel pharmacophore space.[1]

  • Proline Analogue with a Twist: When incorporated into a peptide chain, a carboxylic acid derivative of 6-azaspiro[2.5]octane can be considered a proline analogue. However, the spiro-fused cyclopropane ring introduces a unique steric and electronic environment compared to natural proline, leading to distinct conformational preferences for the preceding amide bond (cis/trans isomerism) and the overall peptide backbone.[3][4]

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds can lead to improved physicochemical properties such as increased solubility and metabolic stability compared to their more planar or flexible counterparts.[1][2] This is a critical consideration in the development of orally bioavailable peptide therapeutics.

  • Medicinal Chemistry Precedent: The 6-azaspiro[2.5]octane scaffold has been successfully utilized in medicinal chemistry, notably in the development of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, highlighting its potential for generating bioactive molecules.[5][6]

Synthesis of the Key Building Block: Fmoc-6-azaspiro[2.5]octane-x-carboxylic acid

The following is a proposed synthetic scheme. Researchers should note that optimization of reaction conditions will be necessary.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Synthesis of Fmoc-6-azaspiro[2.5]octane-x-carboxylic_acid Start Commercially available 6-azaspiro[2.5]octane Step1 N-Protection (e.g., Boc) Start->Step1 Boc₂O, base Step2 Carboxylation Step1->Step2 1. Strong base (e.g., n-BuLi) 2. CO₂ quench Step3 Boc Deprotection Step2->Step3 Acid (e.g., TFA) Step4 Fmoc Protection Step3->Step4 Fmoc-OSu, base Final_Product Fmoc-6-azaspiro[2.5]octane -x-carboxylic acid Step4->Final_Product

Caption: Proposed synthetic route for Fmoc-protected 6-azaspiro[2.5]octane carboxylic acid.

Detailed Protocol (Proposed)

Step 1: N-Protection of 6-Azaspiro[2.5]octane

  • Dissolve 6-azaspiro[2.5]octane hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine or diisopropylethylamine (DIEA), to neutralize the hydrochloride salt and deprotonate the secondary amine.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and purify the N-Boc-6-azaspiro[2.5]octane by column chromatography.

Step 2: Carboxylation

This step is critical and may require significant optimization to control the position of carboxylation.

  • Dissolve the N-Boc-6-azaspiro[2.5]octane in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to deprotonate a carbon adjacent to the nitrogen. The regioselectivity of this step will be crucial.

  • After stirring for a suitable time at low temperature, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

  • Allow the reaction to warm to room temperature, then acidify with a weak acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product into an organic solvent and purify the resulting carboxylic acid, likely by column chromatography. The position of the carboxyl group will need to be confirmed by NMR spectroscopy.

Step 3: Boc Deprotection

  • Dissolve the N-Boc-6-azaspiro[2.5]octane-x-carboxylic acid in DCM.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude amino acid.

Step 4: Fmoc Protection

  • Dissolve the crude 6-azaspiro[2.5]octane-x-carboxylic acid in a mixture of acetone and water.

  • Add a base such as sodium bicarbonate or DIEA.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in acetone and stir the reaction at room temperature overnight.[7]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous workup and purify the final Fmoc-protected building block by column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the Fmoc-6-azaspiro[2.5]octane-x-carboxylic acid into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols, with special considerations for the coupling of this sterically hindered secondary amine-containing building block.

General SPPS Cycle

SPPS_Cycle Start Resin-Bound Peptide (with free N-terminus) Coupling Coupling of Fmoc-6-azaspiro[2.5]octane -x-carboxylic acid Start->Coupling Coupling Reagent (e.g., HATU/DIEA) Wash1 Washing Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Fmoc_Deprotection Wash2 Washing Fmoc_Deprotection->Wash2 Next_Cycle Start of Next Coupling Cycle Wash2->Next_Cycle

Caption: General solid-phase peptide synthesis cycle for incorporating the spirocyclic amino acid.

Detailed Protocol

Materials:

  • Fmoc-protected amino acids

  • Fmoc-6-azaspiro[2.5]octane-x-carboxylic acid

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-6-azaspiro[2.5]octane-x-carboxylic acid:

    • Pre-activate a solution of Fmoc-6-azaspiro[2.5]octane-x-carboxylic acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to the steric hindrance of the spirocyclic amino acid, a longer coupling time and/or a more potent coupling reagent like HATU is recommended.[8]

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test (note: this test will not work for the secondary amine of the spirocycle itself, but for the subsequent coupling onto it).

    • If the coupling is incomplete, a second coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF.

  • Subsequent Amino Acid Couplings: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the peptide sequence. The coupling of the amino acid following the 6-azaspiro[2.5]octane residue may also be sterically hindered and may require extended coupling times or more potent coupling reagents.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the terminal Fmoc group. Wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Conformational Analysis of 6-Azaspiro[2.5]octane-Containing Peptides

The primary motivation for incorporating 6-azaspiro[2.5]octane is to induce a specific and stable conformation. Therefore, a thorough conformational analysis of the resulting peptide is essential. The two most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution at an atomic level.[2][9][10][11]

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for the assignment of proton resonances within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), providing distance restraints that are crucial for 3D structure calculation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • Temperature Coefficient Studies: Measuring the change in the chemical shift of amide protons as a function of temperature can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns and helices.[5]

Data Analysis and Structure Calculation:

  • Resonance Assignment: Assign all proton and carbon resonances of the peptide.

  • Restraint Generation: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use molecular dynamics and simulated annealing protocols with software packages such as CYANA, XPLOR-NIH, or AMBER to generate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Evaluate the quality of the calculated structures based on parameters such as the number of NOE violations and Ramachandran plot analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide in solution.[9][12]

Procedure:

  • Dissolve the purified peptide in a suitable solvent (e.g., water, phosphate buffer, or a water/trifluoroethanol mixture).

  • Acquire the CD spectrum, typically from 190 to 260 nm.

  • Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, β-turn, and random coil conformations.

Expected Conformational Effects:

The incorporation of a 6-azaspiro[2.5]octane residue is expected to act as a potent turn-inducer, similar to other constrained proline analogues.[1][4] The rigid spirocyclic system will likely favor a specific backbone dihedral angle (ψ) for the preceding residue and restrict the φ angle of the following residue, potentially nucleating a β-turn or other well-defined secondary structure. The specific type of turn will depend on the stereochemistry of the carboxylic acid attachment point and the surrounding amino acid sequence.

Conclusion

The incorporation of 6-azaspiro[2.5]octane into peptide scaffolds represents a novel and promising strategy for the design of conformationally constrained peptidomimetics. The rigid, three-dimensional nature of this building block offers a unique tool to modulate the structure and, consequently, the biological activity of peptides. While the synthesis of the Fmoc-protected building block requires a dedicated synthetic effort, its subsequent incorporation into peptides can be achieved using modified solid-phase peptide synthesis protocols. A thorough conformational analysis using NMR and CD spectroscopy is crucial to understanding the structural consequences of this modification and to guide the rational design of future peptide-based therapeutics.

References

  • Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Aspnes, G. E., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454.
  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(28), 8783–8793.
  • Dandepally, S. R., & Williams, A. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 9(1), 1-5.
  • Melo, M., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 16(11), 1279-1293.
  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232.
  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38.
  • Liskamp, R. M. J., et al. (2013). Developments in peptide and amide synthesis. Journal of Peptide Science, 19(7), 411-423.
  • Bhattacharjya, B., & Balaram, P. (1992). NMR and CD studies of triple-helical peptides. Biopolymers, 32(4), 447-451.
  • Subirós-Funosas, R., et al. (2009). On-resin monitoring of Fmoc-solid phase peptide synthesis by UV-spectroscopy. Journal of Peptide Science, 15(6), 401-406.
  • Bagley, S. W., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed. Retrieved from [Link]

  • Gopi, H. N., & Balaram, P. (2000). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Retrieved from [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Methods in Molecular Biology, 1494, 19-41.
  • Thieme. (2002). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
  • Wu, Y.-D., & Houk, K. N. (2015). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 20(9), 16259-16278.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Williamson, M. P. (2013). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 15(40), 17295-17302.
  • Compagnon, I., et al. (2005). Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Journal of the American Chemical Society, 127(49), 17574–17575.
  • de la Torre, B. G., & Andreu, D. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.
  • Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22417173, 6-Azaspiro[2.5]octane. Retrieved from [Link].

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Vaskevych, R. I., et al. (n.d.).

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Method

Gram-Scale Synthesis of 6-Azaspiro[2.5]octane: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Azaspiro[2.5]octane is a valuable saturated heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaspiro[2.5]octane is a valuable saturated heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. As a bioisostere for more common piperidine and cyclohexane rings, it provides a novel vector for exploring chemical space in the pursuit of new therapeutics. This application note provides a detailed, gram-scale synthetic procedure for the preparation of 6-Azaspiro[2.5]octane hydrochloride, designed for researchers in academic and industrial settings.

The presented protocol is a robust, multi-step synthesis commencing from the commercially available 1,1-cyclopropanedimethanol. The synthetic strategy involves the formation of a key dibromide intermediate, followed by cyclization with a protected amine and subsequent deprotection to yield the target compound. This guide emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis.

Theoretical Background: A Strategic Approach to Spirocycle Construction

The synthesis of spirocyclic systems, particularly those containing small, strained rings like cyclopropane, requires careful planning. The chosen synthetic route is a convergent approach that first establishes the cyclopropane core and then constructs the piperidine ring. This strategy is often preferred as it allows for the use of readily available starting materials and employs well-established chemical transformations.

The key steps in this synthesis are:

  • Dihalogenation: The conversion of the diol to a more reactive species, such as a dibromide, is crucial for the subsequent nucleophilic substitution. Phosphorus tribromide is a common and effective reagent for this transformation.

  • Cyclization: The formation of the piperidine ring is achieved through a double nucleophilic substitution of the dibromide with a primary amine. Benzylamine is used as the nitrogen source, which also serves as a protecting group for the secondary amine in the product.

  • Deprotection: The final step involves the removal of the N-benzyl protecting group to afford the free secondary amine. Catalytic hydrogenolysis is a clean and efficient method for this purpose, yielding toluene as the primary byproduct, which is easily removed.[1][2][3]

Experimental Protocol

Overall Synthetic Scheme

Synthesis_of_6_Azaspiro_2_5_octane cluster_0 Step 1: Dibromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation 1_1_cyclopropanedimethanol 1,1-Cyclopropanedimethanol PBr3_Pyridine PBr₃, Pyridine DCM, 0 °C to rt 1_1_bis_bromomethyl_cyclopropane 1,1-Bis(bromomethyl)cyclopropane 1_1_cyclopropanedimethanol->1_1_bis_bromomethyl_cyclopropane Benzylamine_K2CO3 Benzylamine, K₂CO₃ Acetonitrile, Reflux N_benzyl_6_azaspiro_2_5_octane N-Benzyl-6-azaspiro[2.5]octane 1_1_bis_bromomethyl_cyclopropane->N_benzyl_6_azaspiro_2_5_octane H2_PdC H₂, Pd/C Methanol, rt 6_Azaspiro_2_5_octane 6-Azaspiro[2.5]octane N_benzyl_6_azaspiro_2_5_octane->6_Azaspiro_2_5_octane HCl_in_Ether HCl in Et₂O Et₂O, 0 °C 6_Azaspiro_2_5_octane_HCl 6-Azaspiro[2.5]octane Hydrochloride 6_Azaspiro_2_5_octane->6_Azaspiro_2_5_octane_HCl

Caption: Synthetic workflow for 6-Azaspiro[2.5]octane hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,1-Cyclopropanedimethanol≥98%Commercially Available[1][2][4][5]
Phosphorus tribromide (PBr₃)≥99%Standard Supplier
PyridineAnhydrousStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Benzylamine≥99%Standard Supplier
Potassium carbonate (K₂CO₃)AnhydrousStandard Supplier
AcetonitrileAnhydrousStandard Supplier
Palladium on Carbon (Pd/C)10 wt. %Standard Supplier
Hydrogen (H₂) gasHigh PurityGas Supplier
MethanolACS GradeStandard Supplier
Diethyl ether (Et₂O)AnhydrousStandard Supplier
Hydrochloric acid solution2.0 M in Et₂OStandard Supplier
Sodium bicarbonate (NaHCO₃)Saturated aq. solutionPrepared in-house
BrineSaturated aq. solutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeStandard Supplier
Step 1: Synthesis of 1,1-Bis(bromomethyl)cyclopropane

Rationale: This step converts the primary alcohols to bromides, which are excellent leaving groups for the subsequent cyclization. The use of pyridine is to neutralize the HBr byproduct. The reaction is performed at low temperature to control the exothermicity.

  • To a stirred solution of 1,1-cyclopropanedimethanol (10.2 g, 100 mmol) and pyridine (2.0 mL, 25 mmol) in anhydrous dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (10.4 mL, 110 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,1-bis(bromomethyl)cyclopropane as a colorless to pale yellow oil. The product is used in the next step without further purification.

Step 2: Synthesis of N-Benzyl-6-azaspiro[2.5]octane

Rationale: This is the key ring-forming step. A high-dilution technique is not strictly necessary for the formation of a six-membered ring, but slow addition can minimize polymerization. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction.

  • To a stirred suspension of potassium carbonate (41.5 g, 300 mmol) in anhydrous acetonitrile (500 mL) at reflux, add a solution of the crude 1,1-bis(bromomethyl)cyclopropane from Step 1 (assuming 100 mmol) and benzylamine (10.9 mL, 100 mmol) in anhydrous acetonitrile (100 mL) dropwise over 2 hours.

  • Continue to reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile (2 x 50 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-benzyl-6-azaspiro[2.5]octane as a pale yellow oil.

Step 3: Synthesis of 6-Azaspiro[2.5]octane

Rationale: Catalytic hydrogenolysis is a mild and efficient method for the cleavage of the N-benzyl group.[1][2][3] Palladium on carbon is the catalyst of choice, and methanol is a suitable solvent. The reaction is carried out under a hydrogen atmosphere.

  • To a solution of N-benzyl-6-azaspiro[2.5]octane (from Step 2) in methanol (150 mL) in a suitable hydrogenation vessel, add 10% Pd/C (10 mol % Pd).

  • Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir the mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol (2 x 30 mL). Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Azaspiro[2.5]octane as an oil. The free base is often volatile and can be used directly in the next step.

Step 4: Formation of 6-Azaspiro[2.5]octane Hydrochloride

Rationale: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and store than the free base.

  • Dissolve the crude 6-Azaspiro[2.5]octane from Step 3 in anhydrous diethyl ether (100 mL) and cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until a precipitate is formed and the solution becomes acidic (test with pH paper).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Collect the white solid by filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford 6-Azaspiro[2.5]octane hydrochloride.

Characterization

The final product and intermediates should be characterized by standard analytical techniques.

Expected Analytical Data for 6-Azaspiro[2.5]octane Hydrochloride
AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, D₂O)δ (ppm): 3.2-3.4 (m, 4H, -CH₂-N-CH₂-), 1.6-1.8 (m, 4H, -CH₂-C-CH₂-), 0.6-0.8 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (100 MHz, D₂O)δ (ppm): ~45 (piperidine C-N), ~30 (piperidine C-C), ~20 (spiro carbon), ~10 (cyclopropyl CH₂)
Mass Spec (ESI+) m/z: 112.1 [M+H]⁺ for the free base (C₇H₁₃N)
IR (KBr) ν (cm⁻¹): ~2700-2400 (N-H⁺ stretch), ~1600 (N-H⁺ bend), ~3080 (cyclopropyl C-H stretch), 2950-2850 (aliphatic C-H stretch)

Note on Spectral Data: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration. The provided values are estimates based on the structure and typical chemical shift ranges.[6][7][8][9] The IR spectrum of a secondary amine salt will show characteristic broad absorptions for the ammonium group.[10][11][12][13]

Safety and Handling

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzylamine is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Palladium on carbon is flammable and may be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry out on the filter paper.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.

Conclusion

This application note provides a comprehensive and practical guide for the gram-scale synthesis of 6-Azaspiro[2.5]octane hydrochloride. By following this detailed protocol, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The outlined procedure is based on established synthetic transformations and emphasizes safe laboratory practices.

References

  • Ram, S.; Ehrenkaufer, R. E. Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Synthesis1986, 1986 (02), 133-135.
  • Reetz, M. T.; Westermann, J.; Steinbach, R. A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions. Heterocycles1988, 27 (8), 1979-1982.
  • CP Lab Safety. 1,1-Cyclopropane Dimethanol (C5H10O2), 1 gram. [Link]

  • North Carolina State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Sajiki, H.; Ikawa, T.; Yamada, H.; Tsubouchi, K.; Monguchi, Y.; Kume, A. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules2015, 20 (6), 10335-10346.
  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Heacock, R. A.; Marion, L. The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry1956, 34 (12), 1782-1795.
  • Babij, N. R.; McCusker, E. O.; Whiteker, G. T.; Canturk, B.; Choy, N.; Creemer, L. C.; De Amicis, C. V.; Hewlett, N. M.; Johnson, P. L.; Knobelsdorf, J. A.; Li, F.; Lorsbach, B. A.; Nugent, B. M.; Ryan, S. J.; Smith, M. R.; Yang, Q. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development2016, 20 (3), 661-667.
  • Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

  • Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • University of California, Davis. NMR Chemical Shifts. [Link]

  • Arnold, F. H.; et al. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv2023.
  • ResearchGate. Synthesis of 1, 1-cyclopropanedimethanol. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

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  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

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Application

Application Notes &amp; Protocols: The Strategic Use of 6-Azaspiro[2.5]octane in the Synthesis of Novel Muscarinic Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Subtype-Selective Muscarinic Antagonists Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled rece...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Subtype-Selective Muscarinic Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide array of physiological processes has made them attractive targets for therapeutic intervention in various diseases, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[1][2] However, a significant challenge in the development of muscarinic receptor modulators has been achieving subtype selectivity, as the five receptor subtypes share a highly conserved orthosteric binding site.[3][4] Non-selective antagonists often lead to a range of undesirable side effects, such as dry mouth, blurred vision, and cognitive impairment, limiting their clinical utility.[1] This has driven the search for novel chemical scaffolds that can confer improved selectivity and pharmacological properties.

The rigid, three-dimensional structure of spirocyclic systems has emerged as a promising strategy in modern medicinal chemistry to enhance target selectivity, metabolic stability, and potency.[5][6] Among these, the 6-azaspiro[2.5]octane moiety has been successfully incorporated into the design of highly potent and selective antagonists for the M4 muscarinic receptor, a subtype implicated in neurological and psychiatric conditions.[7] This document provides a detailed guide on the application of the 6-azaspiro[2.5]octane scaffold in the synthesis of muscarinic receptor antagonists, complete with synthetic protocols and methods for pharmacological characterization.

The 6-Azaspiro[2.5]octane Scaffold: A Key to Unlocking Selectivity and Favorable Physicochemical Properties

The incorporation of the 6-azaspiro[2.5]octane core into muscarinic antagonist design offers several distinct advantages. Its inherent rigidity helps to lock the molecule into a specific conformation, which can lead to more precise interactions with the target receptor and improved selectivity over other subtypes. Furthermore, this spirocyclic system can enhance the physicochemical properties of the resulting compounds, such as aqueous solubility, while maintaining a favorable metabolic profile.[7] A notable example is the discovery of VU6015241, a potent and selective M4 antagonist, where the chiral 6-azaspiro[2.5]octane scaffold was instrumental in achieving high potency and selectivity across multiple species.[7]

Synthetic Workflow for 6-Azaspiro[2.5]octane-Based Muscarinic Antagonists

The following diagram outlines a general synthetic pathway for the preparation of muscarinic receptor antagonists incorporating the 6-azaspiro[2.5]octane core.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Functionalization and Coupling cluster_2 Final Deprotection Start Commercially Available 6-Azaspiro[2.5]octane HCl Boc_Protection Boc Protection Start->Boc_Protection Boc2O, Et3N, DCM Coupling Amide Bond Formation Boc_Protection->Coupling Carboxylic Acid, HATU, DIPEA, DMF Deprotection Boc Deprotection Coupling->Deprotection HCl in Dioxane or TFA in DCM Aryl_Halide Aryl/Heteroaryl Carboxylic Acid Aryl_Halide->Coupling Final_Product Final Muscarinic Receptor Antagonist Deprotection->Final_Product

Caption: General synthetic scheme for 6-azaspiro[2.5]octane muscarinic antagonists.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (Boc-protected core)

This protocol describes the protection of the secondary amine of the commercially available 6-azaspiro[2.5]octane hydrochloride, a crucial step to enable selective functionalization.

Materials:

  • 6-Azaspiro[2.5]octane hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of 6-azaspiro[2.5]octane hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq).

  • Allow the mixture to stir for 10 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a colorless oil.

Rationale: The Boc protecting group is employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Triethylamine acts as a base to neutralize the hydrochloride salt and the acid generated during the reaction.

Protocol 2: Amide Coupling of Boc-protected 6-azaspiro[2.5]octane with a Carboxylic Acid

This protocol details the coupling of the protected spirocyclic core with a suitable carboxylic acid, a key step in building the final antagonist structure. The choice of carboxylic acid is critical for determining the final compound's potency and selectivity.

Materials:

  • tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (from Protocol 1)

  • Substituted aryl or heteroaryl carboxylic acid (e.g., a pyrimidine carboxylic acid as in the synthesis of M4 antagonists)[7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (1.2 eq) in DMF.

  • Stir the reaction at room temperature for 16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and promotes high yields in amide bond formation. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and scavenge the acid formed during the reaction.

Protocol 3: Boc Deprotection to Yield the Final Antagonist

This final step removes the Boc protecting group to reveal the secondary amine, which is often crucial for interaction with the muscarinic receptor.

Materials:

  • Boc-protected coupled product (from Protocol 2)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM

  • Dichloromethane (DCM)

  • Diethyl ether

  • Rotary evaporator

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of DCM.

  • Add 4 M HCl in 1,4-dioxane (10 eq) or a solution of 20% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product.

  • Collect the solid by filtration or centrifugation and dry under vacuum.

Rationale: Strong acids like HCl or TFA are used to cleave the tert-butyloxycarbonyl protecting group, yielding the free amine as a salt, which often improves the compound's stability and solubility.

Characterization and Pharmacological Evaluation

Structural Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Pharmacological Evaluation Protocols

The following are general protocols for assessing the affinity and functional activity of the synthesized 6-azaspiro[2.5]octane derivatives at muscarinic receptors.

This assay measures the ability of the synthesized compound to displace a known radiolabeled ligand from the muscarinic receptor, providing an indication of its binding affinity.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M4)

  • [³H]-N-methylscopolamine ([³H]-NMS) or another suitable radioligand

  • Synthesized antagonist

  • Atropine (for non-specific binding determination)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the synthesized antagonist.

  • In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either the synthesized antagonist, assay buffer (for total binding), or a high concentration of atropine (for non-specific binding).

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the membranes onto filter plates and wash with cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the antagonist.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[6]

This type of assay determines whether the compound acts as an antagonist by measuring its ability to block the functional response induced by a muscarinic agonist.[3]

Calcium Flux Assay (for Gq-coupled receptors):

  • Plate cells stably expressing the target muscarinic receptor (e.g., M1, M3, or M5) in a 96- or 384-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add serial dilutions of the synthesized antagonist and incubate for a defined pre-incubation period.

  • Add a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Plot the response against the antagonist concentration to determine the IC₅₀ value.

cAMP Assay (for Gi-coupled receptors):

  • Plate cells stably expressing the target muscarinic receptor (e.g., M2 or M4).

  • Pre-treat the cells with forskolin to stimulate cAMP production.

  • Add a muscarinic agonist (e.g., acetylcholine) to inhibit cAMP production.

  • In parallel wells, co-incubate the agonist with serial dilutions of the synthesized antagonist.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of cAMP production.

Data Presentation

The pharmacological data for a series of synthesized 6-azaspiro[2.5]octane analogs can be summarized in a table for easy comparison.

Compound IDM4 Ki (nM)M1/M2/M3/M5 Ki (nM)M4 Functional IC₅₀ (nM)Aqueous Solubility (µM)
Example 1 10>100015250
Example 2 5>10008300
VU6015241 2.6>10004.2High

Data is hypothetical for illustrative purposes, except for VU6015241 which is based on published findings.[7]

Conclusion

The 6-azaspiro[2.5]octane scaffold represents a valuable building block in the design and synthesis of novel, subtype-selective muscarinic receptor antagonists. Its rigid, three-dimensional nature provides a strategic advantage for achieving high potency and selectivity, particularly for the M4 receptor subtype. The synthetic and pharmacological protocols outlined in this document provide a comprehensive guide for researchers and drug development professionals to explore the potential of this promising chemical moiety in the discovery of new therapeutics with improved efficacy and safety profiles.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Burges, R. A., et al. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 94(3), 745–754. [Link]

  • Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology, 26(3), 219-233. [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Angewandte Chemie International Edition, 56(38), 11478-11481. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. [Link]

  • Lebon, G., et al. (2011). Molecular basis of subtype-selectivity of novel muscarinic acetylcholine receptor antagonists. British Journal of Pharmacology, 162(1), 18-32. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. PubChem. [Link]

  • ResearchGate. (2018). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • Sellers, D. J., et al. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 4-13. [Link]

  • Stocks, M. J., et al. (2010). The discovery of new spirocyclic muscarinic M3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7458-7461. [Link]

  • Witte, L. P., et al. (2014). Drugs currently undergoing preclinical or clinical trials for the treatment of overactive bladder: a review. Expert Opinion on Investigational Drugs, 23(1), 89-103. [Link]

Sources

Method

Comprehensive Analytical Strategies for the Characterization of 6-Azaspiro[2.5]octane Derivatives in Drug Discovery

An Application Guide by Gemini Scientific Audience: Researchers, scientists, and drug development professionals. Abstract: The 6-azaspiro[2.5]octane motif is a privileged scaffold in modern medicinal chemistry, prized fo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 6-azaspiro[2.5]octane motif is a privileged scaffold in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity it imparts to drug candidates.[1][2] Its unique spirocyclic structure, joining a cyclopropane and a piperidine ring, offers novel vectors for exploring chemical space, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[2] Recently, derivatives of this scaffold have been identified as potent agonists for targets like the GLP-1 receptor, highlighting their therapeutic potential.[3] However, this structural sophistication demands a rigorous, multi-technique analytical approach to unambiguously confirm chemical identity, stereochemistry, and purity.[4] This guide provides an in-depth exploration of the core analytical methodologies essential for the comprehensive characterization of 6-azaspiro[2.5]octane derivatives, moving beyond simple protocols to explain the causal reasoning behind experimental choices. We present detailed workflows for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, molecular weight confirmation by Mass Spectrometry (MS), and purity and enantiomeric separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chapter 1: Definitive Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure.[5] For complex scaffolds like 6-azaspiro[2.5]octane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is not just beneficial, but essential for confirming connectivity and stereochemistry.

Causality: Why a Multi-Dimensional NMR Approach is Critical

The 6-azaspiro[2.5]octane core contains several key structural features that require careful analysis:

  • The Spirocyclic Center: A quaternary carbon (C3) that is NMR-silent in ¹H spectra but observable in ¹³C NMR. Its chemical shift is characteristic and its connectivity must be confirmed via long-range correlations.

  • The Cyclopropane Ring: Protons on the three-membered ring (C1, C2) exhibit unique chemical shifts and coupling constants due to ring strain and anisotropic effects.

  • The Piperidine Ring: This six-membered ring can adopt various chair or boat conformations, influencing the chemical shifts and coupling constants of its protons (C4, C5, C7, C8). Substituents on the nitrogen or the ring itself will significantly impact these parameters.[6]

A simple ¹H NMR spectrum may show overlapping signals, making direct interpretation difficult. Therefore, 2D NMR experiments like COSY, HSQC, and HMBC are required to piece together the molecular puzzle.

Protocol 1: Complete NMR Structural Assignment

Objective: To unambiguously confirm the covalent structure and relative conformation of a 6-azaspiro[2.5]octane derivative.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube. The choice of solvent depends on the compound's solubility.

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Setup & 1D Spectra Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

    • Acquire a standard ¹H NMR spectrum. This provides the initial overview of proton environments.

    • Acquire a ¹³C NMR spectrum (typically using a broadband decoupling sequence like zgpg30). This identifies all unique carbon environments, including the critical quaternary spiro-carbon.

  • 2D Spectra Acquisition for Connectivity Mapping:

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum. This experiment reveals which protons are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within the cyclopropane and piperidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum. This experiment correlates each proton signal with the carbon it is directly attached to, providing definitive C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum. This is arguably the most critical experiment for this scaffold. It reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. This is essential for connecting fragments identified in COSY and, crucially, for confirming the position of substituents by observing correlations to the quaternary spiro-carbon.

    • (Optional)NOESY/ROESY: For conformationally rigid analogs, a Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiment can reveal through-space proximity of protons, aiding in the determination of relative stereochemistry.

  • Data Interpretation:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Trace the spin systems within the piperidine and cyclopropane rings using the COSY spectrum.

    • Use the HMBC correlations to link these spin systems together and to connect substituents to the core structure. Pay special attention to correlations from protons on C2, C4, and C5 to the spiro-carbon (C3).

Data Presentation: Typical NMR Chemical Shifts

The following table provides expected chemical shift ranges for the unsubstituted 6-azaspiro[2.5]octane core. These values will be influenced by the specific substituents on the molecule.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (Protons to Carbons)
C1, C2 (Cyclopropane)0.4 - 1.010 - 25H1/H2 -> C3 (Spiro)
C3 (Spiro Carbon)N/A20 - 35H1, H2, H4, H5 -> C3
C4, C5 (Piperidine)1.5 - 2.530 - 45H4/H5 -> C3 (Spiro)
C7, C8 (Piperidine, α-N)2.5 - 3.545 - 60-

Chapter 2: Molecular Weight and Identity Confirmation by Mass Spectrometry

Mass Spectrometry (MS) is a rapid and highly sensitive technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.[7] When coupled with HPLC (LC-MS), it becomes a powerful tool for analyzing reaction mixtures and confirming the identity of purified products.

Causality: Choosing the Right Ionization Technique

For most 6-azaspiro[2.5]octane derivatives, which often contain a basic nitrogen atom, Electrospray Ionization (ESI) is the ideal technique. The piperidine nitrogen is readily protonated in the acidic mobile phases typically used in reverse-phase chromatography, leading to efficient formation of the [M+H]⁺ ion in positive ion mode. This provides a clear and accurate measurement of the monoisotopic mass.

Protocol 2: LC-MS Analysis for Identity Confirmation

Objective: To confirm the molecular weight of the target compound and assess the identity of major impurities.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • An HPLC system coupled to a single quadrupole or, ideally, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition.[7]

  • LC Method:

    • Column: A standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid is MS-compatible and aids in protonation).[8]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A fast gradient, e.g., 5% to 95% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Scan Range: A range appropriate for the expected molecular weight, e.g., m/z 100-1000.

    • Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ of the target compound. Examine the mass spectrum of the corresponding peak to confirm the molecular weight. If using HRMS, compare the measured mass to the calculated exact mass (typically within a 5 ppm tolerance).

Visualization: LC-MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data System Sample Sample Injection Column C18 Reverse-Phase Column Separation Sample->Column Mobile Phase Flow ESI Electrospray Ionization (ESI+) Column->ESI Eluent Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC Spectrum Mass Spectrum [M+H]⁺ EIC->Spectrum Confirmation Identity & MW Confirmation Spectrum->Confirmation

Caption: Workflow for identity confirmation using LC-MS.

Chapter 3: Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of drug substances.[4] A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products, allowing for accurate quantification.[9]

Causality: Selecting the Right Chromatographic Mode

For most 6-azaspiro[2.5]octane derivatives, which are typically moderately polar organic molecules, Reverse-Phase HPLC (RP-HPLC) is the most effective and widely used mode. It separates compounds based on their hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol). This mode is robust, reproducible, and compatible with MS detection.

Protocol 3: RP-HPLC Method for Purity Assessment

Objective: To develop a stability-indicating gradient RP-HPLC method to quantify the purity of the target compound and profile related impurities.

Methodology:

  • System Preparation:

    • Ensure the HPLC system is well-maintained. Purge all solvent lines to remove air bubbles.

  • Method Parameters (Starting Conditions):

    • See the summary table below for a robust set of starting conditions for method development. The gradient is the most critical parameter to optimize for achieving good resolution between the main peak and any impurities.

  • System Suitability Test (SST):

    • Before running samples, perform an SST to ensure the system is performing correctly. This typically involves injecting a standard solution multiple times (e.g., n=5) and checking for:

      • Reproducibility: Relative Standard Deviation (RSD) of peak area and retention time should be <2.0%.

      • Peak Shape: Tailing factor should be between 0.8 and 1.5.

      • Efficiency: Theoretical plates (N) should be >2000.

    • This self-validating step is crucial for ensuring the trustworthiness of the results.

  • Sample Analysis:

    • Prepare the sample accurately at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.

    • Inject the sample and integrate all peaks.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Method Optimization: If co-eluting peaks are observed, adjust the gradient slope, temperature, or mobile phase organic modifier (e.g., switch from acetonitrile to methanol) to improve resolution.

Data Presentation: HPLC Method Development Starting Conditions
ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmGeneral purpose, good efficiency and resolution for a wide range of compounds.
Mobile Phase A Water + 0.1% TFA or 0.1% Formic AcidAcidic modifier improves peak shape for basic compounds like azaspiros.
Mobile Phase B Acetonitrile + 0.1% TFA or 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient 5% to 95% B in 20 min, hold at 95% B for 5 min, re-equilibrateA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV/Vis Diode Array Detector (DAD)Set to the λmax of the compound; DAD allows for peak purity assessment.
Injection Vol. 10 µL-

Chapter 4: Chiral Separation of Enantiomers

Many 6-azaspiro[2.5]octane derivatives are chiral. Since enantiomers often exhibit different pharmacological and toxicological profiles, regulatory agencies require them to be separated and characterized.[10] Standard achiral HPLC cannot separate enantiomers; this requires the use of a Chiral Stationary Phase (CSP).[11][12]

Causality: The Principle of Chiral Recognition

CSPs contain a chiral selector (e.g., a derivatized polysaccharide or cyclodextrin) that is immobilized on the silica support.[12] Enantiomers form transient, diastereomeric complexes with the chiral selector through a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). If the binding energies of these complexes are different for the two enantiomers, one will be retained longer on the column, resulting in separation.[13]

Protocol 4: Chiral Method Development Screening

Objective: To identify a suitable CSP and mobile phase combination for the baseline separation of a racemic 6-azaspiro[2.5]octane derivative.

Methodology:

  • Column Screening:

    • The most efficient approach is to screen a small, diverse set of CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose and amylose) are the most versatile and successful for a broad range of compounds.[10][14]

    • A typical screening set includes columns like Chiralpak IA, IB, IC, and ID.

  • Mobile Phase Screening:

    • Normal Phase (NP): Heptane/Isopropanol or Heptane/Ethanol mixtures are the primary choice. They often provide the best selectivity.

    • Polar Organic Mode (PO): Acetonitrile or Methanol, often with additives. This is useful for more polar compounds.

    • Reversed Phase (RP): Water/Acetonitrile or Water/Methanol. Generally less selective for chiral separations but useful for highly polar or water-soluble compounds.

  • Execution of the Screen:

    • Prepare a solution of the racemic compound.

    • For each column, run a standard isocratic method for each mobile phase system (e.g., 90/10, 80/20, 70/30 Heptane/IPA).

    • Monitor the chromatograms for any sign of peak splitting or separation.

  • Optimization:

    • Once a "hit" (partial or full separation) is identified, optimize the separation by fine-tuning the mobile phase composition, flow rate, and temperature.

    • Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations. It uses supercritical CO₂ as the main mobile phase with a small amount of alcohol co-solvent. SFC is often faster and provides higher efficiency than HPLC.[15]

Visualization: Chiral Method Development Strategy

Chiral_Dev Start Racemic 6-Azaspiro[2.5]octane Derivative Screen Screen Primary CSPs (e.g., Polysaccharide-based) Start->Screen NP Normal Phase (Heptane/Alcohol) Screen->NP PO Polar Organic (MeCN or MeOH) Screen->PO RP Reversed Phase (Aq. Buffers/Organic) Screen->RP Hit Separation Observed? NP->Hit PO->Hit RP->Hit Optimize Optimize Mobile Phase, Flow Rate, Temperature Hit->Optimize Yes NoHit Try Secondary CSPs (e.g., Cyclodextrin, Pirkle-type) Hit->NoHit No Final Validated Chiral Separation Method Optimize->Final NoHit->Screen SFC Consider SFC as an Alternative Platform NoHit->SFC

Caption: Decision tree for chiral HPLC/SFC method development.

Chapter 5: An Integrated Analytical Workflow

No single technique can fully characterize a novel compound. True analytical rigor is achieved by integrating these methods into a logical workflow, where the results from each technique corroborate the others.[4]

Visualization: Overall Characterization Workflow

Full_Workflow cluster_Synthesis Synthesis & Purification cluster_Initial Initial Identity & Purity Check cluster_Structure Definitive Structural Elucidation cluster_Chiral Stereochemical Analysis Synth Crude Synthetic Product Purify Purification (e.g., Column Chromatography, Prep-HPLC) Synth->Purify LCMS LC-MS Analysis Purify->LCMS Purity RP-HPLC Purity Check Purify->Purity NMR 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) Purity->NMR If Purity >95% Chiral Chiral HPLC/SFC Separation NMR->Chiral If Chiral Final Fully Characterized 6-Azaspiro[2.5]octane Derivative NMR->Final If Achiral Chiral->Final

Caption: Integrated workflow for the complete characterization of a novel 6-azaspiro[2.5]octane derivative.

Conclusion

The structural and stereochemical complexity of 6-azaspiro[2.5]octane derivatives necessitates a comprehensive and thoughtfully applied analytical strategy. By synergistically employing high-field NMR for structural confirmation, LC-MS for identity verification, and both achiral and chiral chromatography for purity and enantiomeric excess determination, researchers can build a complete and trustworthy data package. This analytical rigor is fundamental to accelerating drug discovery programs and ensuring the quality and safety of novel therapeutic agents.

References

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  • Spirocyclic Motifs in Natural Products - PMC - NIH.
  • Spiro Compounds: A Brief History - ResearchGate.
  • 6-Aza-spiro[3.4]octane(765-64-0) 1H NMR spectrum - ChemicalBook.
  • Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans - ACS Publications.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - MDPI.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
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  • Enantiomer Separations.
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  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
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  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR 147804-30-6 - Sigma-Aldrich.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate.
  • Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC) - ijrpr.
  • From Corn Cobs to Gas Tanks - Determining the amount of alcohol in gasoline - Thermo Fisher Scientific.
  • Impurities Characterization in Pharmaceuticals: A Review - IJPPR.
  • 1-Oxaspiro[1][7]octane - SpectraBase. Available at:

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Application

Functionalization of the 6-Azaspiro[2.5]octane Core: A Guide for Researchers

The 6-azaspiro[2.5]octane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a cyclopropane ring, provides...

Author: BenchChem Technical Support Team. Date: January 2026

The 6-azaspiro[2.5]octane motif has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a cyclopropane ring, provides a unique conformational rigidity that is highly sought after in the design of novel therapeutics. This structural feature allows for precise vectoral projection of substituents into three-dimensional space, enabling enhanced target engagement and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties compared to more planar or flexible analogues. Notably, the 6-azaspiro[2.5]octane core is a key structural element in a new class of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, highlighting its significance in the development of treatments for type 2 diabetes and obesity.[1]

This guide provides a comprehensive overview of the key strategies for the functionalization of the 6-azaspiro[2.5]octane core, with a focus on practical, field-proven protocols. We will delve into the nuances of N-functionalization and explore the emerging possibilities for C-H functionalization, providing researchers with the foundational knowledge to leverage this valuable scaffold in their drug discovery programs.

I. Strategic Considerations for Functionalization

The functionalization of the 6-azaspiro[2.5]octane core can be broadly categorized into two main approaches: modifications at the nitrogen atom of the piperidine ring (N-functionalization) and modifications at the carbon framework of either the piperidine or the cyclopropane ring (C-functionalization). The choice of strategy is dictated by the specific synthetic goals and the desired structure-activity relationship (SAR) of the target molecules.

dot

Caption: Key functionalization strategies for the 6-azaspiro[2.5]octane core.

II. N-Functionalization: The Gateway to Diversity

The secondary amine of the 6-azaspiro[2.5]octane core is the most readily functionalized position, offering a versatile handle for the introduction of a wide array of substituents. Standard amine chemistries can be reliably applied to achieve N-alkylation, N-arylation, and acylation.

A. N-Alkylation via Nucleophilic Substitution

Direct N-alkylation with alkyl halides is a robust and straightforward method for introducing alkyl groups onto the 6-azaspiro[2.5]octane nitrogen. The reaction proceeds via a standard SN2 mechanism and is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Causality Behind Experimental Choices:

  • Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is often preferred due to its low cost, ease of removal by filtration, and sufficient basicity to deprotonate the secondary amine without promoting side reactions. More hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be used to minimize potential O-alkylation if sensitive functional groups are present on the alkyl halide.

  • Solvent Selection: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the amine salt and the alkyl halide, facilitating the reaction.

  • Temperature: The reaction is often performed at room temperature for reactive alkyl halides (e.g., iodides and bromides). For less reactive halides (e.g., chlorides), heating may be necessary to drive the reaction to completion.

Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide

Materials:

  • 6-Azaspiro[2.5]octane hydrochloride[2][3]

  • Alkyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-azaspiro[2.5]octane hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add the alkyl bromide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 6-azaspiro[2.5]octane.

Alkylating Agent Base Solvent Temperature (°C) Typical Yield (%)
Benzyl BromideK₂CO₃ACN25>90
Ethyl BromoacetateDIPEADMF2585-95
1-Bromo-3-phenylpropaneK₂CO₃ACN6080-90

Table 1: Representative conditions for N-alkylation of 6-azaspiro[2.5]octane.

B. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-6-azaspiro[2.5]octanes.[4][5][6][7] This transformation is highly valued for its broad substrate scope and functional group tolerance.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for the success of the reaction. A common combination is a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are common solvents for Buchwald-Hartwig reactions.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • 6-Azaspiro[2.5]octane hydrochloride

  • Aryl bromide or iodide (1.0 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, deoxygenated toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add the aryl halide (1.0 eq) and 6-azaspiro[2.5]octane hydrochloride (1.2 eq).

  • Add anhydrous, deoxygenated toluene.

  • Seal the vessel and heat the reaction mixture at 100-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + R₂NH Amine_Complex Ar-Pd(II)(NR₂H)L₂⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR₂)L₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

C. N-Functionalization via Reductive Amination

Reductive amination provides a powerful alternative to direct alkylation, particularly for the synthesis of N-alkyl derivatives from aldehydes and ketones.[8][9][10] The reaction proceeds through the in situ formation of an iminium ion intermediate, which is then reduced by a mild and selective reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[8][9][11] It is sufficiently mild to not reduce the starting aldehyde or ketone, but reactive enough to reduce the intermediate iminium ion. Its use avoids the toxicity associated with sodium cyanoborohydride (NaBH₃CN).

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion, especially with less reactive ketones.

Protocol 3: General Procedure for Reductive Amination

Materials:

  • 6-Azaspiro[2.5]octane hydrochloride

  • Aldehyde or ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-azaspiro[2.5]octane hydrochloride (1.2 eq) and the aldehyde or ketone (1.0 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) in portions.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. C-H Functionalization: The Next Frontier

While N-functionalization is well-established, the selective functionalization of the C-H bonds of the 6-azaspiro[2.5]octane core represents a more advanced and challenging area of research. Success in this domain would open up new avenues for scaffold diversification and the exploration of novel chemical space.

A. C-H Functionalization of the Piperidine Ring

The C-H bonds of the piperidine ring are potential sites for functionalization. Directed C-H activation strategies, where a directing group guides a transition metal catalyst to a specific C-H bond, are a promising approach.[12] For N-aryl-6-azaspiro[2.5]octanes, the aryl group itself could potentially act as a directing group to functionalize the C-H bonds at the positions alpha to the nitrogen.

Conceptual Workflow for Directed C-H Functionalization:

dot

Directed_CH_Functionalization Start N-Aryl-6-azaspiro[2.5]octane Step1 Coordination of Directing Group to Metal Catalyst (e.g., Pd) Start->Step1 Step2 Cyclometalation via C-H Activation Step1->Step2 Step3 Reaction with Coupling Partner (e.g., Aryl Halide, Alkene) Step2->Step3 Step4 Reductive Elimination Step3->Step4 Product C-H Functionalized Product Step4->Product

Caption: Conceptual workflow for directed C-H functionalization.

Further research is needed to develop specific and efficient protocols for the C-H functionalization of the 6-azaspiro[2.5]octane piperidine ring.

B. Functionalization of the Cyclopropane Ring

The cyclopropane ring of the 6-azaspiro[2.5]octane core is generally less reactive than the piperidine moiety. However, its strained nature can be exploited in certain reactions. The metabolism of some drugs containing cyclopropyl groups has been shown to involve oxidation of the cyclopropane ring, suggesting that chemical methods for this transformation may be feasible.[13] Ring-opening reactions of the cyclopropane under acidic or catalytic conditions could also provide a route to novel scaffolds, although this would result in the loss of the spirocyclic core.

IV. Conclusion

The 6-azaspiro[2.5]octane core is a valuable building block in contemporary drug discovery. The functionalization of its nitrogen atom is a well-understood and highly versatile strategy for generating diverse libraries of compounds for biological screening. The development of robust methods for the selective C-H functionalization of both the piperidine and cyclopropane rings will undoubtedly unlock the full potential of this exciting scaffold, paving the way for the discovery of the next generation of innovative medicines.

V. References

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Organic Reactions (pp. 1-237). John Wiley & Sons, Inc.

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate.

  • Synthesis of Heteraspiro[2.5]octanes. (n.d.). Thieme E-Journals.

  • Reductive Amination With Sodium Triacetoxyborohydride. (n.d.). Scribd.

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.).

  • C–H Functionalization Reaction Manual. (n.d.). Sigma-Aldrich.

  • Recent advances in directing group assisted transition metal catalyzed para-selective C-H functionalization. (2024). ResearchGate.

  • 1-phenyl-2-(2-pyridinyl)-1-azaspiro[2.5]octane. (n.d.). In Chemical Synthesis Database. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).

  • 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. (n.d.). In CAS Common Chemistry. Retrieved from [Link]

  • Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. (n.d.). Royal Society of Chemistry.

  • Synthesis of oxa-spirocyclic carboxylic acids and amino acids. (n.d.). Semantic Scholar.

  • 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester. (n.d.). In LookChem. Retrieved from [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2017).

  • Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane. (n.d.). BenchChem.

  • Aspnes, G. E., Bagley, S. W., Coffey, S. B., Conn, E. L., Curto, J. M., Edmonds, D. J., ... & Wei, L. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454.

  • 6-Azaspiro[2.5]octane. (n.d.). In PubChem. Retrieved from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). In Reddit. Retrieved from [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). MDPI.

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI.

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.).

  • 6-Azaspiro(2.5)octane hydrochloride. (n.d.). In PubChem. Retrieved from [Link]

  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. (n.d.). Moodle@Units.

  • N-cyclopentyl-6-azaspiro[2.5]octane-2-carboxamide. (n.d.). In PubChem. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry.

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Method

Design and Synthesis of Novel 6-Azaspiro[2.5]octane Analogs: Application Notes and Protocols

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds.[1][2] Their inherent three-dimensional nature provides a rigid framework that can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their linear or planar counterparts.[3][4] The 6-azaspiro[2.5]octane core, a unique structural motif, has garnered significant attention for its presence in a variety of biologically active molecules, demonstrating its potential as a privileged scaffold in drug design.[5]

This guide provides a comprehensive overview of the design principles, synthetic strategies, and detailed protocols for the preparation of novel 6-azaspiro[2.5]octane analogs. It is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of this intriguing molecular framework. The methodologies described herein are grounded in established chemical literature and aim to provide a robust starting point for the synthesis and evaluation of new chemical entities.

Design Principles for 6-Azaspiro[2.5]octane Analogs

The design of novel 6-azaspiro[2.5]octane analogs is guided by the strategic incorporation of functional groups to modulate their physicochemical properties and biological activity. The spirocyclic core itself offers a defined spatial arrangement of substituents, which can be exploited to optimize interactions with biological targets.

Key design considerations include:

  • N-Substitution: The secondary amine of the 6-azaspiro[2.5]octane core is a prime handle for derivatization. Installation of various aryl, heteroaryl, or alkyl groups can significantly influence the molecule's pharmacological profile. For instance, recent studies have shown that specific N-aryl substitutions can lead to potent glucagon-like peptide-1 (GLP-1) receptor agonists, which are valuable in the treatment of type 2 diabetes and obesity.[6]

  • Functionalization of the Cyclopropane Ring: While synthetically more challenging, the introduction of substituents on the cyclopropane ring can fine-tune the steric and electronic properties of the molecule, potentially leading to enhanced target engagement and selectivity.

  • Chirality: The spirocyclic nature of the 6-azaspiro[2.5]octane core can give rise to stereoisomers. The synthesis and evaluation of enantiomerically pure compounds are crucial, as different stereoisomers can exhibit distinct pharmacological activities and metabolic profiles. For example, the (R)-enantiomer of a series of 6-azaspiro[2.5]octanes was found to be a potent and selective antagonist of the M4 muscarinic acetylcholine receptor.[7]

Synthetic Strategies and Protocols

The synthesis of the 6-azaspiro[2.5]octane scaffold typically involves a multi-step sequence, culminating in the formation of the spirocyclic core. The following protocols are based on methodologies reported in the patent literature, providing a reliable pathway to key intermediates and final products.

Protocol 1: Synthesis of Methyl 6-azaspiro[2.5]octane-1-carboxylate

This protocol outlines the synthesis of a key intermediate, methyl 6-azaspiro[2.5]octane-1-carboxylate, which can be further functionalized at the nitrogen atom. The synthesis begins with commercially available starting materials and proceeds through a cyclopropanation reaction.

Experimental Workflow:

A tert-butyl 4-oxopiperidine-1-carboxylate D tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate A->D B Ethyl (diethoxyphosphoryl)acetate B->D C Potassium tert-butoxide C->D Horner-Wadsworth-Emmons Reaction G 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate D->G E Trimethylsulfoxonium iodide E->G F Potassium tert-butoxide F->G Corey-Chaykovsky Reaction I Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride G->I Boc Deprotection & Esterification H Thionyl chloride, Methanol H->I

Figure 1: Synthetic workflow for the preparation of the 6-azaspiro[2.5]octane core.

Step-by-Step Methodology:

  • Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate:

    • To a solution of ethyl (diethoxyphosphoryl)acetate in anhydrous tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide portion-wise.

    • Stir the resulting suspension at 0 °C for 1 hour.

    • Cool the reaction mixture to -50 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

    • Quench the reaction with water and remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate to afford the product.

  • Synthesis of 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate:

    • To a solution of trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO), add potassium tert-butoxide at room temperature.

    • Stir the mixture for 1.5 hours.

    • Add a solution of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate in DMSO.

    • Stir the reaction at room temperature for 16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

  • Synthesis of Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride:

    • To a solution of 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate in methanol, add thionyl chloride dropwise at 0 °C.

    • Stir the reaction at room temperature for 16 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

Protocol 2: N-Arylation of Methyl 6-azaspiro[2.5]octane-1-carboxylate

This protocol describes a general method for the N-arylation of the 6-azaspiro[2.5]octane core, a crucial step in the synthesis of many biologically active analogs.

Experimental Workflow:

A Methyl 6-azaspiro[2.5]octane-1-carboxylate D N-Aryl-6-azaspiro[2.5]octane derivative A->D B Aryl Halide (e.g., 4-fluoro-3-nitrobenzonitrile) B->D C Base (e.g., K2CO3) C->D Nucleophilic Aromatic Substitution

Figure 2: General workflow for the N-arylation of the 6-azaspiro[2.5]octane core.

Step-by-Step Methodology:

  • To a mixture of methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride and an appropriate aryl halide (e.g., 4-fluoro-3-nitrobenzonitrile) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired N-arylated analog.

Characterization Data

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table provides representative data for a key intermediate and a final N-substituted analog.

CompoundMolecular FormulaMW¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)MS (ESI) m/z
Methyl 6-azaspiro[2.5]octane-1-carboxylate C₉H₁₅NO₂169.223.68 (s, 3H), 2.85-2.75 (m, 4H), 1.80-1.70 (m, 2H), 1.60-1.50 (m, 2H), 0.60-0.50 (m, 4H)173.5, 51.8, 45.2, 34.8, 25.1, 15.6170.1 [M+H]⁺
Methyl 6-(4-cyano-2-nitrophenyl)-6-azaspiro[2.5]octane-1-carboxylate C₁₆H₁₇N₃O₄315.338.10 (d, J=1.5 Hz, 1H), 7.85 (dd, J=8.5, 1.5 Hz, 1H), 7.20 (d, J=8.5 Hz, 1H), 3.70 (s, 3H), 3.50-3.40 (m, 2H), 3.20-3.10 (m, 2H), 2.00-1.90 (m, 2H), 1.80-1.70 (m, 2H), 0.80-0.70 (m, 4H)172.8, 148.5, 140.2, 135.6, 125.4, 122.1, 116.8, 108.9, 52.1, 50.5, 35.2, 26.3, 16.0316.1 [M+H]⁺

Safety and Handling

As with all laboratory procedures, adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling reagents and solvents.[1]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[1]

  • Handling Amines: 6-Azaspiro[2.5]octane and its derivatives are amines and should be handled with care. They can be corrosive and may cause skin and eye irritation.[2][3] Avoid direct contact and inhalation.[4]

  • Reagent-Specific Hazards: Be aware of the specific hazards associated with all reagents used in the synthesis. For example, thionyl chloride is highly corrosive and reacts violently with water. Potassium tert-butoxide and trimethylsulfoxonium iodide are moisture-sensitive and should be handled under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5] Halogenated and non-halogenated organic waste streams should be segregated.[8] Amine-containing waste should be neutralized before disposal if required by institutional protocols.

Conclusion

The 6-azaspiro[2.5]octane scaffold represents a valuable building block for the design and synthesis of novel therapeutic agents. The protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the potential of this exciting class of molecules. By leveraging the unique three-dimensional features of this spirocyclic system, it is anticipated that new and improved drug candidates with enhanced pharmacological profiles will be discovered.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021, 64(1), 150-183. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 2025, 287, 117368. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative, 2025. [Link]

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Application

Application Notes &amp; Protocols: A Strategic Framework for the In Vitro Biological Screening of 6-Azaspiro[2.5]octane Compounds

Abstract The 6-azaspiro[2.5]octane motif represents a class of spirocyclic scaffolds characterized by a distinct three-dimensional architecture, a feature of increasing importance in modern drug discovery.[1][2] Unlike t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-azaspiro[2.5]octane motif represents a class of spirocyclic scaffolds characterized by a distinct three-dimensional architecture, a feature of increasing importance in modern drug discovery.[1][2] Unlike traditional flat, aromatic compounds, the inherent Fsp³-richness of these structures provides access to novel chemical space and the potential for highly specific, stereodefined interactions with biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic in vitro biological screening of 6-azaspiro[2.5]octane compound libraries. We present a tiered screening cascade, from initial high-throughput primary assays to detailed mechanistic studies, designed to efficiently identify and characterize novel bioactive agents. Detailed, self-validating protocols for key assays in oncology and receptor biology are provided, supported by insights into the causality behind experimental choices and robust data analysis practices.

The Strategic Imperative for Screening Spirocycles

The exploration of innovative chemical space is a critical endeavor in early-stage drug discovery.[3] Spirocyclic frameworks, such as 6-azaspiro[2.5]octane, are gaining prominence as "privileged structures" for several key reasons:

  • Three-Dimensionality: The rigid, non-planar structure of the spirocyclic core presents substituents in precise vectors, allowing for unique and highly specific interactions with the complex 3D topographies of protein binding pockets. This can lead to improved potency and selectivity compared to conformationally flexible or planar molecules.[1][2]

  • Novelty and IP Space: As a less explored chemical scaffold, libraries based on 6-azaspiro[2.5]octane offer significant opportunities for discovering first-in-class mechanisms and securing novel intellectual property.

  • Physicochemical Properties: The introduction of sp³-rich centers often leads to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[4]

Given these attributes, a screening strategy should not be confined to a single biological target. Instead, a broad, multi-pronged approach is recommended to fully explore the therapeutic potential of a novel 6-azaspiro[2.5]octane library.

Designing the Screening Cascade

A tiered or cascaded approach to screening is essential for efficiently managing resources and making data-driven decisions.[5][6] This involves progressing a large number of compounds through an initial, cost-effective primary screen and advancing only the most promising "hits" to more complex and resource-intensive secondary and mechanistic assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Parallel Approaches cluster_2 Tier 2: Hit Validation & Prioritization cluster_3 Tier 3: Mechanism of Action (MoA) Studies Compound_Library 6-Azaspiro[2.5]octane Compound Library Primary_Screen Primary High-Throughput Screen (Single Concentration, e.g., 10 µM) Compound_Library->Primary_Screen Phenotypic Phenotypic Screen (e.g., Cytotoxicity Assay) Primary_Screen->Phenotypic Broad Discovery Target_Based Target-Based Screen (e.g., Receptor Binding Assay) Primary_Screen->Target_Based Hypothesis- Driven Hit_Confirmation Hit Confirmation (Fresh Compound) Phenotypic->Hit_Confirmation Target_Based->Hit_Confirmation Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit_Confirmation->Dose_Response Selectivity Initial Selectivity / Liability (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity Secondary_Assay Secondary / Orthogonal Assays (e.g., Apoptosis, Enzyme Activity) Selectivity->Secondary_Assay Lead_Optimization Lead Optimization Candidate Secondary_Assay->Lead_Optimization

Caption: A generalized workflow for the in vitro screening cascade.

Detailed Protocols

The following protocols provide step-by-step methodologies for key assays relevant to screening 6-azaspiro[2.5]octane compounds, with a focus on oncology and receptor-targeted discovery.

Protocol 1: Primary Cytotoxicity Screening via MTT Assay

This protocol is a fundamental first step to identify compounds with antiproliferative or cytotoxic effects against cancer cells.[7][8]

Principle of the Method The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.[8]

Materials

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, NCI-H460 lung carcinoma, SF-268 glioma).[10]

  • Non-cancerous human cell line for selectivity assessment (e.g., HEK293 embryonic kidney cells).[9]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).[11]

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • 96-well flat-bottom sterile culture plates.

  • 6-Azaspiro[2.5]octane compound library dissolved in 100% DMSO (e.g., 10 mM stock).

  • Positive Control: Doxorubicin or Etoposide (e.g., 10 mM stock in DMSO).

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

Step-by-Step Methodology

  • Cell Culture & Seeding:

    • Maintain cancer cell lines in exponential growth phase in a humidified incubator at 37°C with 5% CO₂.[11]

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge at 300 x g for 3 minutes.[12]

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[11] Allow cells to adhere and recover by incubating overnight.

  • Compound Treatment:

    • Prepare intermediate dilutions of the 6-azaspiro[2.5]octane compounds and controls in complete medium. For a primary screen, a single final concentration of 10 µM is typical.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Controls: Include wells with medium only (no cells), cells with vehicle control (e.g., 0.1% DMSO, to match the highest compound concentration), and cells with the positive control (Doxorubicin).[5]

    • Incubate the plates for 48 to 72 hours at 37°C.[7]

  • MTT Assay Procedure:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate for another 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

    • Compounds showing significant growth inhibition (e.g., <50% viability) are considered "hits" and are prioritized for dose-response analysis to determine their IC₅₀ value (the concentration that inhibits cell growth by 50%).[13]

Protocol 2: Apoptosis Induction Analysis by Annexin V/PI Staining

For cytotoxic hits, it is crucial to determine the mechanism of cell death. This protocol distinguishes between apoptosis (programmed cell death) and necrosis.[11][14]

Principle of the Method In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][14] Flow cytometry analysis can then differentiate four populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Materials

  • 6-well sterile culture plates.

  • Test compound(s) identified from the primary screen.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).

  • Flow cytometer.

Step-by-Step Methodology

  • Cell Treatment:

    • Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat cells with the hit compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control (DMSO).[11]

  • Cell Harvesting and Staining:

    • After incubation, collect both floating (apoptotic) and adherent cells. Aspirate the medium into a centrifuge tube, wash the well with PBS and collect, then trypsinize the adherent cells and add them to the same tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cells twice with cold PBS, centrifuging between washes.[15]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate software to gate the populations and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

    • A significant increase in the Annexin V-positive populations compared to the vehicle control indicates that the compound induces apoptosis.[16]

Protocol 3: Target-Based High-Throughput Receptor Binding Assay

This protocol describes a competitive binding assay to determine if a compound can displace a known, labeled ligand from a specific receptor target (e.g., a G-protein coupled receptor like GLP-1R).[17][18]

Principle of the Method This assay measures the ability of a test compound to compete with a high-affinity radiolabeled or fluorescently labeled ligand for binding to a receptor.[19] A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor. The assay is typically performed in a 96- or 384-well format and requires a method to separate the bound from the unbound labeled ligand, such as filtration or Scintillation Proximity Assay (SPA).[17]

Caption: Principle of a competitive receptor binding assay.

Materials

  • Receptor Source: Membranes prepared from cells overexpressing the target receptor (e.g., HEK293-GLP-1R).

  • Labeled Ligand: A high-affinity radioligand (e.g., [¹²⁵I]-GLP-1) or fluorescent ligand for the target receptor.

  • Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Unlabeled Ligand: For determining non-specific binding (NSB).

  • Test Compounds: 6-azaspiro[2.5]octane library in DMSO.

  • Filtration Apparatus: 96-well filter plates (e.g., glass fiber) and a vacuum manifold.

  • Scintillation fluid and a microplate scintillation counter (for radioligand assays).

Step-by-Step Methodology

  • Assay Preparation:

    • Dilute the receptor membranes in cold assay buffer to a concentration determined by prior optimization experiments (typically 5-20 µg protein per well).[20]

    • Dilute the labeled ligand in assay buffer to a concentration at or below its dissociation constant (Kd) for the receptor.[17]

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Binding Reaction:

    • In a 96-well reaction plate, add the following to each well in order:

      • 25 µL Assay Buffer

      • 25 µL Test Compound (or vehicle for total binding, or excess unlabeled ligand for NSB)

      • 25 µL Labeled Ligand

      • 25 µL Receptor Membranes (to initiate the reaction)

    • The final volume is 100 µL.

    • Incubate the plate with gentle shaking for a predetermined time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Pre-wet the filter plate with assay buffer.

    • Rapidly transfer the contents of the reaction plate to the filter plate and apply a vacuum to aspirate the liquid. The receptor membranes with bound ligand will be trapped on the filter.

    • Wash the filters 3-4 times with cold assay buffer to remove any remaining unbound ligand.

  • Signal Detection and Analysis:

    • Dry the filter plate. For radioligands, add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

    • Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format to allow for easy comparison of compound potency and selectivity.

Table 1: Example Cytotoxicity Profile of 6-Azaspiro[2.5]octane Hits

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)NCI-H460 (Lung Cancer) IC₅₀ (µM)HEK293 (Non-Cancerous) IC₅₀ (µM)Selectivity Index (SI)¹
AZS-0015.2 ± 0.68.1 ± 1.1> 50> 9.6
AZS-00222.1 ± 2.525.7 ± 3.0> 50> 2.2
AZS-0031.8 ± 0.22.3 ± 0.415.6 ± 1.98.7
Doxorubicin0.9 ± 0.11.1 ± 0.22.8 ± 0.43.1

Data are presented as mean ± standard deviation from three independent experiments. ¹Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous cell line / IC₅₀ in the cancer cell line (e.g., MCF-7). A higher SI value is desirable, indicating selective toxicity towards cancer cells.[8]

Conclusion and Future Directions

This guide outlines a robust and logical framework for the initial in vitro screening of novel 6-azaspiro[2.5]octane compound libraries. By employing a tiered cascade that begins with broad primary screening—either phenotypic or target-based—and progresses validated hits through detailed mechanistic studies, researchers can efficiently identify promising lead candidates. The protocols provided for cytotoxicity, apoptosis, and receptor binding assays serve as a foundational toolkit for this process. A successful screening campaign will identify compounds with potent and selective activity, paving the way for subsequent lead optimization, in vivo efficacy studies, and the ultimate development of novel therapeutics.

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Method

Application Note &amp; Protocol: A Scalable and Robust Synthesis of 6-Azaspiro[2.5]octane Hydrochloride for Pharmaceutical Research and Development

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 6-Azaspiro[2.5]octane hydrochloride, a valuable spirocyclic scaffold in modern drug discovery.[1] The protocol herein details a robust...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 6-Azaspiro[2.5]octane hydrochloride, a valuable spirocyclic scaffold in modern drug discovery.[1] The protocol herein details a robust and efficient two-step process commencing with the reductive amination of spiro[2.5]octan-6-one, followed by the formation and isolation of the hydrochloride salt. The described methodology is designed for scalability, high yield, and purity, making it suitable for producing gram-to-kilogram quantities required for preclinical studies and beyond. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and field-proven synthetic route.

Introduction and Scientific Rationale

Spirocyclic scaffolds, such as 6-Azaspiro[2.5]octane, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by providing precise exit vectors for substituents, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties like metabolic stability.[1][2][3] 6-Azaspiro[2.5]octane hydrochloride serves as a crucial building block for a variety of pharmacologically active compounds.

The synthetic strategy presented here is centered around reductive amination, a powerful and green method for amine synthesis that combines the formation of an imine and its reduction in a single pot.[4][5] This approach was selected for its operational simplicity, high atom economy, and scalability, avoiding the use of more hazardous or costly reagents often associated with other amination methods.

Overall Synthetic Workflow

The synthesis is executed in two primary stages: the formation of the free amine via reductive amination, followed by its conversion to the stable hydrochloride salt.

Synthetic_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation Start Spiro[2.5]octan-6-one Reagents1 NH4OAc, NaBH(OAc)3 DCE, rt FreeBase 6-Azaspiro[2.5]octane Reagents2 HCl in Dioxane EtOAc FinalProduct 6-Azaspiro[2.5]octane HCl Reagents1->FreeBase Work-up & Isolation Reagents2->FinalProduct Precipitation & Filtration

Figure 1: Overall workflow for the synthesis of 6-Azaspiro[2.5]octane hydrochloride.

Mechanistic Insights and Experimental Design

Step 1: Reductive Amination

The core of this synthesis is the reductive amination of spiro[2.5]octan-6-one.[6] This reaction proceeds through the initial formation of a hemiaminal intermediate from the ketone and an ammonia source (ammonium acetate), which then dehydrates to form an iminium ion. This electrophilic iminium ion is then selectively reduced by a mild hydride agent.

Choice of Reagents:

  • Amine Source: Ammonium acetate (NH₄OAc) is chosen as a convenient, solid source of ammonia. The acetate counter-ion also serves as a mild acid catalyst to promote imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice.[7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is sterically hindered and less reactive, allowing it to selectively reduce the iminium ion intermediate in the presence of the starting ketone.[4][7] This selectivity is crucial for achieving high yields and purity. It is also stable under the mildly acidic conditions generated by the ammonium acetate, making it ideal for this one-pot reaction.[7]

  • Solvent: 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction, as it is non-protic and effectively solubilizes the reactants and intermediates.

Reductive_Amination_Mechanism cluster_amine Ketone C=O Iminium [C=NH2]+ Ketone->Iminium + NH3 - H2O Ammonia NH3 Amine CH-NH2 Iminium->Amine + [H]- Hydride [H]-

Figure 2: Simplified mechanism of reductive amination.

Step 2: Hydrochloride Salt Formation

The free amine product is typically an oil and can be prone to oxidation or reaction with atmospheric carbon dioxide. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[8]

Choice of Reagents:

  • Acid Source: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether is used.[9][10] This ensures an anhydrous environment, which is critical for obtaining a crystalline, non-hygroscopic salt. Using aqueous HCl can introduce water, leading to an oily or poorly crystalline product.[11]

  • Solvent: Ethyl acetate (EtOAc) or diethyl ether (Et₂O) are excellent choices for the precipitation. The free amine is soluble in these solvents, while the resulting hydrochloride salt is generally insoluble, allowing for efficient isolation by filtration.[10]

Detailed Protocols for Scale-Up Synthesis

Safety First: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[12] Sodium triacetoxyborohydride and sodium borohydride are water-reactive and can release flammable gases.[13] Handle with care and ensure no contact with water.[13][14]

Protocol 1: Synthesis of 6-Azaspiro[2.5]octane (Free Base)
  • Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the system is dry and inerted with nitrogen.

  • Charging Reagents: To the reactor, add Spiro[2.5]octan-6-one (1.0 eq), ammonium acetate (2.5 eq), and 1,2-dichloroethane (DCE, approx. 5 mL per gram of ketone).

  • Reaction Initiation: Begin stirring the suspension at room temperature (20-25 °C).

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours, monitoring the internal temperature to ensure it does not exceed 30 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-Azaspiro[2.5]octane as an oil. The crude product is often of sufficient purity for the next step.

Protocol 2: Formation and Isolation of 6-Azaspiro[2.5]octane Hydrochloride
  • Dissolution: Dissolve the crude 6-Azaspiro[2.5]octane oil from the previous step in ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10 mL per gram of crude oil).

  • Precipitation: While stirring, slowly add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise. A white precipitate will form immediately.[15]

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for an additional hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold ethyl acetate or diethyl ether to remove any soluble impurities.[10]

  • Drying: Dry the white solid under high vacuum at 40-50 °C to a constant weight.

Data Summary and Characterization

The following table summarizes the typical parameters for this synthesis.

ParameterValue
Starting Material Spiro[2.5]octan-6-one
Key Reagents NH₄OAc, NaBH(OAc)₃, HCl in Dioxane
Solvents DCE, EtOAc/Et₂O
Reaction Temperature 20-25 °C
Reaction Time 12-24 hours (Step 1), 2-3 hours (Step 2)
Overall Yield 75-85%
Purity (by HPLC/NMR) >97%
Appearance White to off-white solid

Characterization:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of 6-Azaspiro[2.5]octane hydrochloride.

  • Mass Spectrometry: ESI-MS should show the molecular ion for the free base (C₇H₁₃N) at m/z [M+H]⁺ = 112.1.

  • Melting Point: A sharp melting point indicates high purity.

Conclusion

The described methodology provides a reliable, scalable, and efficient route for the synthesis of 6-Azaspiro[2.5]octane hydrochloride. By employing a selective reductive amination protocol, this process minimizes side-product formation and simplifies purification, culminating in a straightforward precipitation of the final high-purity salt. This application note serves as a validated starting point for process development and the production of this key pharmaceutical intermediate.

References

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  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). ResearchGate.
  • reductive amination & secondary amine synthesis. (2020). YouTube.
  • Purification of organic hydrochloride salt? (2017). ResearchGate.
  • 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN. (n.d.). PubChem.
  • 6-Azaspiro[2.5]octane hydrochloride (CAS No. 1037834-62-0) SDS. (n.d.). Guidechem.
  • 6-methyl-4-azaspiro[2.5]octane hydrochloride | 2344679-39-4. (n.d.). Sigma-Aldrich.
  • 6-AZASPIRO[2.5]OCTANE - 1HNMR. (n.d.). ChemicalBook.
  • Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies. (2025). Benchchem.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (n.d.). ChemRxiv.
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. (n.d.). Semantic Scholar.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017). The Journal of Organic Chemistry.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2025). ChemRxiv.
  • Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. (2025). Benchchem.
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025). NIH.
  • Improved, large-scale process for azapirone synthesis. (1995). European Patent Office.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025).
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.
  • 6-Oxaspiro[2.5]octane-1-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate.
  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. (n.d.). Organic Syntheses Procedure.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.

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Application

Application Note: Strategic Derivatization of 6-Azaspiro[2.5]octane for Structure-Activity Relationship (SAR) Studies

Introduction: The Value of the 6-Azaspiro[2.5]octane Scaffold In the landscape of modern drug discovery, the quest for novel molecular architectures that offer improved physicochemical and pharmacological properties is r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 6-Azaspiro[2.5]octane Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer improved physicochemical and pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds.[1][2] Their inherent three-dimensionality and conformational rigidity provide a fixed orientation for substituents, allowing for more precise interactions with biological targets compared to their flexible or planar counterparts.[3][4]

The 6-azaspiro[2.5]octane motif, which joins a cyclopropane and a piperidine ring at a spirocyclic center, is an increasingly important scaffold in medicinal chemistry.[3][5] This structure serves as a versatile bioisostere for common moieties like piperidine, offering a unique vectoral projection of substituents into three-dimensional space.[6] Its strategic incorporation into drug candidates has been shown to enhance key properties such as potency, selectivity, and metabolic stability.[3] A notable example is its use in the development of potent small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[7]

This application note provides a detailed guide for the derivatization of the secondary amine on the 6-azaspiro[2.5]octane core. We will explore robust and efficient protocols for N-acylation and N-alkylation, explaining the chemical rationale behind these transformations and their application in building a library of analogs for comprehensive Structure-Activity Relationship (SAR) studies.

Part 1: Strategic Derivatization for SAR Exploration

The secondary amine of the 6-azaspiro[2.5]octane scaffold is the primary handle for chemical modification. By systematically altering the substituent at this position, researchers can probe the steric, electronic, and hydrophobic requirements of the target's binding pocket.

G cluster_main Derivatization of 6-Azaspiro[2.5]octane cluster_products Derivative Classes Core 6-Azaspiro[2.5]octane Acyl_Product N-Acyl Derivative Amide Bond Probes H-bonding, polarity Core->Acyl_Product N-Acylation (Acyl Halides, Anhydrides, Carboxylic Acids) Alkyl_Product N-Alkyl Derivative Tertiary Amine Probes basicity, lipophilicity, sterics Core->Alkyl_Product N-Alkylation (Reductive Amination)

Caption: General derivatization strategies for the 6-azaspiro[2.5]octane core.

N-Acylation: Introducing Amide Functionality

N-acylation transforms the secondary amine into an amide, a fundamental transformation in medicinal chemistry.[8][9] This change has profound effects:

  • Hydrogen Bonding: The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor.

  • Electronic Properties: The basicity of the nitrogen is eliminated, which can drastically alter compound properties like solubility and off-target activity (e.g., hERG inhibition).

  • Conformational Constraint: The partial double-bond character of the amide bond restricts rotation, influencing the orientation of the appended substituent.

Common methods for N-acylation include reactions with acyl chlorides, anhydrides, or carboxylic acids using peptide coupling reagents.[10][11] The choice of reagent often depends on the stability and commercial availability of the corresponding acylating agent.

N-Alkylation via Reductive Amination: Building Tertiary Amines

N-alkylation converts the secondary amine to a tertiary amine, maintaining its basic character while introducing diverse alkyl or aryl groups. Reductive amination is the premier method for this transformation due to its high efficiency and control.[12][13] This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[10][12]

Key advantages of this approach include:

  • Broad Substrate Scope: A vast library of commercially available aldehydes and ketones can be used.

  • High Selectivity: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduce the iminium ion without affecting the carbonyl starting material.[14][15]

  • Prevention of Over-Alkylation: Unlike direct alkylation with alkyl halides, this method cleanly produces the desired tertiary amine without forming quaternary ammonium salts.[12]

Part 2: Experimental Protocols

The following protocols are designed to be robust and reproducible for generating a diverse library of 6-azaspiro[2.5]octane derivatives.

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides

This protocol describes the reaction of 6-azaspiro[2.5]octane with an acyl chloride in the presence of a non-nucleophilic base.

Materials and Reagents:

  • 6-Azaspiro[2.5]octane hydrochloride (or free base)

  • Desired Acyl Chloride (1.05 equiv.)

  • Triethylamine (TEA) or Pyridine (1.1 equiv. if starting from free base; 2.2 equiv. if starting from HCl salt)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-azaspiro[2.5]octane (1.0 equiv.) and dissolve in anhydrous DCM (to approx. 0.1 M). If using the hydrochloride salt, add it first.

  • Base Addition: Add the tertiary amine base (e.g., triethylamine) to the solution. If using the HCl salt, a full equivalent is needed to form the free base in situ, plus an additional equivalent to scavenge the HCl generated during the reaction.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 equiv.), either neat or as a solution in DCM, dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[10]

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol details the one-pot synthesis of N-alkylated derivatives using an aldehyde or ketone and sodium triacetoxyborohydride (STAB).[10][12]

Materials and Reagents:

  • 6-Azaspiro[2.5]octane (free base)

  • Desired Aldehyde or Ketone (1.1 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-azaspiro[2.5]octane (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous DCM or DCE (to approx. 0.1 M).[10]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions over 5 minutes. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl derivative.

Part 3: Characterization and SAR Analysis Workflow

Ensuring the structural integrity and purity of each synthesized analog is paramount for generating reliable SAR data. A multi-technique approach to characterization is essential.

G cluster_workflow SAR Workflow start Library Design (Select R-groups) synthesis Synthesis (Protocols 1 & 2) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization screening Biological Screening (In Vitro Assays) characterization->screening analysis Data Analysis (Generate SAR) screening->analysis optimization Lead Optimization analysis->optimization

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Analytical Characterization

Each purified derivative should be characterized to confirm its structure and assess its purity.

ParameterMethodInformation Obtained
Chemical Structure ¹H NMR, ¹³C NMRConfirms the arrangement of atoms and successful derivatization.[16][17]
Molecular Weight Mass Spectrometry (MS)Determines the exact molecular weight of the compound.[17]
Purity HPLC, LC-MSDetermines the percentage purity of the final compound.
Example SAR Table

Once a library of derivatives is synthesized and characterized, their biological activity is determined. The data is then compiled into an SAR table to identify trends and guide the design of the next generation of compounds.

Target: Hypothetical Kinase XYZ

CmpdR-GroupR-Group ClassIC₅₀ (nM)cLogPKey SAR Insights
1 -H (Parent Scaffold)->10,0001.3Parent scaffold is inactive.
2

Acyl (Small, polar)5,2001.1Acylation is tolerated; small polar groups show weak activity.
3

Acyl (Aromatic)3502.8Aromatic ring significantly improves potency, suggesting a hydrophobic pocket.
4

Acyl (EWG)953.0Electron-withdrawing group (EWG) at para position enhances activity.
5

Alkyl (Aromatic)8503.4N-alkylation with a benzyl group is less potent than acylation, but still active.
6

Alkyl (Aliphatic)2,1003.9Large aliphatic groups are less favorable than aromatic ones.
  • Derivatization of the 6-aza position is crucial for activity.

  • An N-acyl linkage is preferred over an N-alkyl linkage.

  • Aromatic rings are highly beneficial for potency, likely engaging in hydrophobic or π-stacking interactions.

  • Electronic modification of the aromatic ring (e.g., with EWGs) is a promising strategy for further optimization.

This systematic approach of synthesis, characterization, and biological evaluation allows researchers to build a clear understanding of the structural requirements for biological activity, accelerating the journey from a starting scaffold to a potent and optimized lead candidate.

References

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Song, B. A., et al. (2009). Synthesis, Fungicidal Activity, and Structure−Activity Relationship of Spiro-Compounds Containing Macrolactam (Macrolactone) and Thiadiazoline Rings. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Song, B. A., et al. (2010). Synthesis, fungicidal activity, and structure-activity relationship of spiro-compounds containing macrolactam (macrolactone) and thiadiazoline rings. PubMed. Retrieved from [Link]

  • Iyamu, I. D., et al. (2022). Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed. Retrieved from [Link]

  • Nikpassand, M., & Zare, A. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central (PMC). Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Initial Characterization of Novel Spiro Compounds: A Technical Guide.
  • Aspnes, G. E., et al. (2023). 6-Azaspiro[2.5]octanes as Small Molecule Agonists of the Human Glucagon-Like Peptide-1 Receptor. PubMed. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]

  • Iyamu, I. D., et al. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, Y., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved from [Link]

  • SpiroChem. (n.d.). Analytical Method Development. Retrieved from [Link]

  • Arnold, F. S., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Retrieved from [Link]

  • Gupta, R. (Ed.). (2024). Characterization techniques for synthesized spirooxindole scaffold. Elsevier. Retrieved from [Link]

  • Singh, S. (2024). Modern Analytical Technique for Characterization Organic Compounds.
  • Wang, C., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Romberg, R. W. (1989). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. ResearchGate. Retrieved from [Link]

  • Pihlaja, K., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Azaspiro[2.5]octane

Welcome to the technical support center for the synthesis of 6-Azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. 6-Azaspiro[2.5]octane is an important building block in modern drug discovery, recognized for its ability to confer advantageous physicochemical properties such as increased potency and metabolic stability.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Azaspiro[2.5]octane?

A1: The primary and most cited methods for synthesizing the 6-azaspiro[2.5]octane core structure are:

  • The Kulinkovich-de Meijere Reaction: This is a powerful method for creating cyclopropylamines from N,N-dialkylamides using a Grignard reagent and a titanium(IV) isopropoxide catalyst.[3][4] It is particularly effective for constructing the spiro-fused cyclopropane ring.

  • Reductive Amination Strategies: These routes typically involve the reaction of a pre-formed spirocyclic ketone or a related precursor with an amine source under reducing conditions.[5][6] The choice of reducing agent is critical for success.[6][7]

  • Multi-step Sequences from Cyclohexanone Derivatives: These are classical approaches that build the spirocycle through a series of well-established transformations, often involving ring formation followed by functional group manipulations.

Q2: My yield is consistently low. What are the most likely causes?

A2: Low yields in 6-azaspiro[2.5]octane synthesis can often be attributed to several factors, depending on the chosen synthetic route:

  • Kulinkovich-de Meijere Reaction:

    • Reagent Quality: The Grignard reagent and titanium(IV) isopropoxide are highly sensitive to moisture and air. Ensure all reagents are of high purity and handled under strictly anhydrous and inert conditions.

    • Stoichiometry: Sub-stoichiometric amounts of the titanium reagent can significantly decrease yields.[3][8] Stoichiometric quantities are often required for optimal results.[3]

    • Reaction Temperature: The temperature at which the Grignard reagent is added can influence the reaction outcome.[3]

  • Reductive Amination:

    • Inefficient Imine Formation: The initial condensation between the carbonyl compound and the amine to form the imine intermediate can be a yield-limiting step.

    • Reducing Agent Reactivity: The chosen reducing agent may not be suitable for the specific substrate or may cause over-reduction or side reactions.

    • Reaction Conditions: pH, solvent, and temperature all play a crucial role in the efficiency of reductive amination.[6]

Q3: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?

A3: Byproduct formation is a common challenge. In the Kulinkovich-de Meijere reaction, potential side products can arise from the decomposition of the titanacyclopropane intermediate or from side reactions with the starting amide.[9] In reductive amination, common byproducts include unreacted starting materials, the intermediate imine, and over-alkylated amines.[5][6] Minimizing these often involves careful optimization of reaction conditions, stoichiometry, and the choice of reagents.

Q4: How can I effectively purify the final 6-Azaspiro[2.5]octane product?

A4: Purification of the final product, which is often a volatile amine, can be challenging.

  • Acid-Base Extraction: As a basic amine, 6-azaspiro[2.5]octane can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by basification and extraction back into an organic solvent.

  • Chromatography: Flash column chromatography on silica gel is a common method, though care must be taken to avoid product loss due to volatility. Using a solvent system containing a small amount of a volatile amine (e.g., triethylamine) can help to prevent streaking on the column.

  • Crystallization of a Salt: Formation of a hydrochloride or other salt can be an effective method for purification and isolation of the final product as a stable, crystalline solid.

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 6-Azaspiro[2.5]octane.

Guide 1: Troubleshooting the Kulinkovich-de Meijere Reaction

This guide focuses on the titanium-mediated cyclopropanation of an appropriate N-substituted piperidone derivative.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of Grignard reagent. - Titrate the Grignard reagent before use to determine its exact concentration. - Use freshly prepared or newly purchased Grignard reagent.
2. Decomposition of Titanium Reagent. - Ensure Ti(Oi-Pr)₄ is fresh and handled under a strict inert atmosphere (e.g., argon or nitrogen).
3. Incorrect Stoichiometry. - Use a stoichiometric amount of the titanium reagent for optimal yields.[3] - Consider using methyltitanium triisopropoxide, which can sometimes give improved yields.[3]
4. Low Reaction Temperature. - While counterintuitive for some reactions, adding the Grignard reagent at ambient temperature instead of low temperature can improve yields in some cases.[3]
Formation of Complex Mixture of Byproducts 1. Side reactions of the titanacyclopropane intermediate. - Carefully control the reaction temperature and addition rates. - Ensure the reaction is worked up promptly once complete to avoid decomposition of the product.
2. Reaction with amide starting material. - Amides with bulky groups can lead to lower yields.[3] If possible, consider a less sterically hindered substrate.
Difficulty in Isolating the Product 1. Product Volatility. - After workup, carefully remove the solvent under reduced pressure at low temperature. - Consider converting the free base to a hydrochloride salt for easier handling and purification.
Workflow for Troubleshooting the Kulinkovich-de Meijere Reaction

G start Low Yield in Kulinkovich Reaction reagent_check Check Reagent Quality (Grignard, Ti(OiPr)4) start->reagent_check Isolate issue reagent_check->start Re-run with fresh reagents stoich_check Verify Stoichiometry (Ti reagent should be stoichiometric) reagent_check->stoich_check Reagents OK stoich_check->start Adjust stoichiometry temp_check Optimize Temperature (Consider ambient addition) stoich_check->temp_check Stoichiometry Correct temp_check->start Modify temperature protocol workup_check Review Workup & Purification (Volatility, Salt Formation) temp_check->workup_check Temperature Optimized workup_check->start Alter purification strategy success Improved Yield workup_check->success Purification Optimized

Caption: Troubleshooting logic for the Kulinkovich-de Meijere reaction.

Guide 2: Troubleshooting Reductive Amination

This guide addresses common issues when synthesizing 6-Azaspiro[2.5]octane via reductive amination of a spirocyclic ketone.

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Conversion of Starting Ketone 1. Inefficient Imine/Enamine Formation. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. - Use a solvent system that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
2. Insufficient Reducing Agent. - Increase the equivalents of the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to 1.2-1.5 equivalents.
3. Steric Hindrance. - For sterically hindered ketones, longer reaction times or elevated temperatures may be necessary.[7] - Consider a more reactive reducing agent, but be mindful of selectivity.
Formation of Alcohol Byproduct 1. Reduction of Ketone is Faster than Imine Formation. - Pre-form the imine before adding the reducing agent. This can be achieved by stirring the ketone and amine together for a period before introducing the hydride source.
2. Hydrolysis of Imine. - Ensure the reaction is carried out under anhydrous conditions to prevent the imine from hydrolyzing back to the ketone.
Over-alkylation of the Amine 1. Primary Amine Reacts Further. - This is more common with less hindered amines and aldehydes. For the synthesis of a secondary amine like 6-azaspiro[2.5]octane from a primary amine, this is less of an issue. However, if starting with ammonia, careful control of stoichiometry is critical.
Experimental Protocol: Optimized Reductive Amination
  • Imine Formation:

    • To a solution of the spirocyclic ketone (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add the amine source (e.g., ammonia or a primary amine, 1.0-1.2 eq).

    • If necessary, add acetic acid (1.0 eq).

    • Stir the mixture at room temperature for 1-3 hours to allow for imine formation.[7]

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 eq) portion-wise to the reaction mixture.[7] This reagent is often preferred for its mildness and selectivity.

    • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or by forming a salt as described in the FAQ section.

Diagram: Reductive Amination Pathway and Pitfalls

G cluster_main Desired Pathway cluster_side Side Reactions Ketone Spirocyclic Ketone + Amine Imine Imine Intermediate Ketone->Imine + H₂O Ketone_side Spirocyclic Ketone Product 6-Azaspiro[2.5]octane Imine->Product + [H⁻] (e.g., NaBH(OAc)₃) Alcohol Alcohol Byproduct Ketone_side->Alcohol + [H⁻] (premature reduction)

Caption: Key steps and potential side reactions in reductive amination.

III. Concluding Remarks

The synthesis of 6-azaspiro[2.5]octane, while presenting certain challenges, can be reliably achieved with high yield and purity through careful attention to reagent quality, reaction conditions, and purification techniques. The Kulinkovich-de Meijere reaction offers an elegant route to the core structure, while optimized reductive amination provides a versatile alternative. By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can effectively troubleshoot their experiments and successfully incorporate this valuable scaffold into their drug discovery programs.

IV. References

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. PubMed. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. [Link]

  • Kulinkovich-de Meijere Reaction. YouTube. [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

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Optimization

Technical Support Center: Purification of 6-Azaspiro[2.5]octane

Welcome to the technical support resource for the purification of 6-Azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 6-Azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the isolation and purification of this valuable spirocyclic amine from typical reaction mixtures, providing both theoretical explanations and actionable protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Initial Assessment & Strategy

Question 1: I have a crude reaction mixture containing 6-Azaspiro[2.5]octane. What's the best overall strategy to purify it?

Answer: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity. A multi-step approach is often most effective. The general workflow involves an initial workup to remove inorganic salts and highly polar impurities, followed by a primary purification technique like distillation or column chromatography, and potentially a final polishing step via salt formation and recrystallization.

Scientific Rationale: 6-Azaspiro[2.5]octane is a relatively volatile, basic secondary amine. Its basicity (due to the nitrogen lone pair) dictates its behavior, particularly in chromatography, while its boiling point makes distillation a viable option. A common synthetic route involves the cyclopropanation of N-protected 4-methylenepiperidine (e.g., via a Simmons-Smith reaction), followed by deprotection.[1][2] This pathway can leave unreacted starting materials, zinc salts, and protecting group fragments as key impurities. Your strategy should be designed to remove these specific byproducts.

Workflow: General Purification Strategy

Purification Workflow cluster_0 Phase 1: Initial Workup cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Final Polishing (Optional) Crude Crude Reaction Mixture Quench Aqueous Quench (e.g., NH4Cl, Rochelle's Salt) Crude->Quench Remove metal salts Extraction Liquid-Liquid Extraction (e.g., DCM, EtOAc / Aqueous) Quench->Extraction Separate organics Dry Dry & Concentrate Extraction->Dry Crude_Organic Crude Organic Product Decision Choose Method Crude_Organic->Decision Distill Vacuum Distillation Decision->Distill >5g scale Thermally stable Volatile impurities Chroma Column Chromatography Decision->Chroma <5g scale Non-volatile impurities Close boiling points Purified_Base Purified Free Base Distill->Purified_Base Chroma->Purified_Base Salt_Formation Salt Formation (e.g., HCl in Ether) Purified_Base->Salt_Formation For solid handling & ultimate purity Crystallize Recrystallization Salt_Formation->Crystallize Final_Product High-Purity Salt Crystallize->Final_Product

Caption: General purification workflow for 6-Azaspiro[2.5]octane.

Troubleshooting Column Chromatography

Question 2: My 6-Azaspiro[2.5]octane is streaking severely on a silica gel column, leading to poor separation. What's causing this and how do I fix it?

Answer: This is a classic problem when purifying basic amines on standard silica gel. The streaking (or tailing) is caused by a strong acid-base interaction between the basic nitrogen of your amine and the acidic silanol groups (Si-OH) on the surface of the silica.[3][4] This interaction leads to irreversible binding or slow, uneven elution.

Scientific Rationale: Silica gel is weakly acidic (pKa ≈ 4.5), making its surface protonated under neutral conditions. Basic amines can be protonated by these surface groups, causing them to "stick" to the stationary phase. To achieve clean elution, you must suppress this interaction. This can be done in two primary ways:

  • Neutralize the Stationary Phase: Add a volatile basic modifier to your mobile phase to compete with your product for the acidic sites on the silica.

  • Change the Stationary Phase: Use a non-acidic stationary phase like basic alumina or amine-functionalized silica.[5][6]

Troubleshooting Protocol: Mitigating Tailing on Silica Gel

  • Baseline Mobile Phase: Start with a solvent system like Dichloromethane (DCM) / Methanol (MeOH). A typical starting gradient might be 0% to 10% MeOH in DCM.

  • Add a Basic Modifier: To the above solvent system, add a small amount of a basic modifier.

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase. This is a very common and effective choice.[3]

    • Ammonium Hydroxide (NH₄OH): Add 0.5-1% of a concentrated aqueous solution of NH₄OH to the methanol portion of your mobile phase. This creates a potent basic environment.

  • Equilibrate Thoroughly: Before loading your sample, ensure the column is fully equilibrated with the amine-modified mobile phase by flushing with at least 5-10 column volumes.

  • Alternative Stationary Phases: If streaking persists or if your compound is sensitive to TEA, consider a different stationary phase.

Stationary PhaseRecommended Mobile PhaseAdvantagesDisadvantages
Standard Silica Gel DCM/MeOH + 1% TEA or NH₄OHInexpensive, readily available.Requires basic modifier, potential for product loss.[4]
Amine-functionalized Silica Hexane / Ethyl AcetateExcellent for amines, no modifier needed, simplified workup.[6]More expensive than standard silica.
Basic Alumina Hexane / Ethyl Acetate or DCM/MeOHGood for basic compounds, different selectivity than silica.[7]Can be more reactive, potentially lower resolution.

Diagram: Amine Interaction with Silica Gel

Caption: How a basic modifier prevents amine tailing on silica gel.

Purification via Distillation

Question 3: My synthesis produced over 10 grams of crude product. Is vacuum distillation a good option for purification?

Answer: Yes, for multi-gram quantities, vacuum distillation is an excellent and often preferred method for purifying 6-Azaspiro[2.5]octane, provided its major impurities have significantly different boiling points.

Scientific Rationale: Distillation separates components of a liquid mixture based on differences in their volatilities (boiling points).[8] Many organic compounds decompose at their atmospheric boiling points. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that avoids thermal degradation.[9] For 6-Azaspiro[2.5]octane (MW: 111.18 g/mol ), the boiling point at atmospheric pressure would be high enough to risk decomposition. Vacuum distillation makes this a safe and scalable purification technique.

Protocol: Vacuum Distillation of 6-Azaspiro[2.5]octane

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar for smooth boiling.

  • Estimate Boiling Point: The boiling point of 6-Azaspiro[2.5]octane is not widely reported. However, for a molecule of its structure and molecular weight, a rough estimate under vacuum can be made. At ~10-20 mmHg, the boiling point is likely in the range of 60-90 °C. You can use a boiling point nomograph or online calculator for a better estimate if you have a reference point.[10]

  • Procedure:

    • Begin stirring and slowly apply vacuum. Observe for initial outgassing of low-boiling solvents.

    • Once the system is at a stable, low pressure (e.g., 15 mmHg), gradually heat the distillation flask using an oil bath.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • When the vapor temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask.

    • Collect the main fraction until the temperature either starts to drop or rise sharply, indicating the end of the product fraction.

    • Stop heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure before collecting your purified liquid product.

Troubleshooting Distillation

IssueProbable CauseSolution
Bumping / Unstable Boiling Insufficient stirring; uneven heating.Ensure vigorous magnetic stirring. Use a properly sized oil bath for even heat distribution.
Product Not Distilling Vacuum is not low enough; temperature is too low.Check all seals for leaks. Ensure the vacuum pump is operating correctly. Gradually increase the bath temperature.[11]
Product Solidifies in Condenser Condenser is too cold.Use room temperature water or no cooling water at all for the condenser if the boiling point is low.[11]
Purification via Crystallization

Question 4: How can I achieve the highest possible purity, and obtain a stable, solid form of my compound for storage and weighing?

Answer: For ultimate purity and handling convenience, converting the purified 6-Azaspiro[2.5]octane free base to its hydrochloride (HCl) salt and recrystallizing it is the best method.

Scientific Rationale: Amines readily form salts with acids. These salts are typically crystalline solids with sharp melting points and are much less volatile and odorous than their free-base counterparts. The process of crystallization is an excellent purification technique because the highly ordered crystal lattice tends to exclude impurity molecules.[12] By carefully selecting a solvent system where the salt has high solubility at high temperatures and low solubility at low temperatures, you can achieve very high purity.

Protocol: Formation and Recrystallization of 6-Azaspiro[2.5]octane HCl

  • Salt Formation:

    • Dissolve the purified 6-Azaspiro[2.5]octane free base (1.0 eq) in a minimal amount of a dry, non-protic solvent like diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, 1.05 eq) dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

  • Recrystallization:

    • Solvent Screening: Test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, methanol, acetone, acetonitrile, or mixtures like ethanol/ether). The ideal solvent will fully dissolve the salt when hot but allow it to crash out upon cooling.

    • Procedure:

      • Place the crude salt in a flask and add a minimum amount of the chosen hot recrystallization solvent until it just dissolves.

      • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

      • Once crystals have formed, cool the flask further in an ice bath or refrigerator for at least an hour to maximize yield.

      • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum. The resulting white solid should be high-purity 6-Azaspiro[2.5]octane hydrochloride.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. [Link]

  • Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • LookChem. Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. [Link]

  • Arnold, F. S., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Singh, G., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

  • PubChem. 6-Azaspiro(2.5)octane hydrochloride. [Link]

  • Vaskevych, R. I., et al. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Zhang, Y., et al. (2020). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Griffith, D. A., et al. (2023). 6-Azaspiro[2.5]octanes as Small Molecule Agonists of the Human Glucagon-Like Peptide-1 Receptor. PubMed. [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Astech Ireland Ltd. 6-Azaspiro[2.5]octane hydrochloride, 250 mg, glass. [Link]

  • Astech Ireland Ltd. 6-Azaspiro[2.5]octane hydrochloride, 1 g, glass. [Link]

  • Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]

  • CAS Common Chemistry. 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • Quora. Which equation is used to calculate the boiling point under vacuum distillation?[Link]

Sources

Troubleshooting

Technical Support Center: 6-Azaspiro[2.5]octane Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 6-Azaspiro[2.5]octane is a valuable saturated heterocyclic scaffold frequently employed in medicinal chemistry due to its unique three-...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaspiro[2.5]octane is a valuable saturated heterocyclic scaffold frequently employed in medicinal chemistry due to its unique three-dimensional structure, which can enhance the pharmacological properties of drug candidates.[1] While several synthetic routes to this compound exist, each is susceptible to specific side reactions that can complicate purification and reduce overall yield. This guide offers a practical, question-and-answer-based approach to navigate these challenges, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues that may arise during the synthesis of 6-Azaspiro[2.5]octane, providing potential causes and actionable solutions.

Problem 1: Formation of Polymeric Byproducts

Question: During the synthesis of 6-Azaspiro[2.5]octane via the reaction of 1,1-bis(halomethyl)cyclopropane with a primary amine, I observe a significant amount of an insoluble, high-molecular-weight material. What is causing this and how can I prevent it?

Answer:

The formation of polymeric byproducts is a common issue in this synthetic route and is typically caused by intermolecular reactions competing with the desired intramolecular cyclization.

Causality: The primary amine can react with multiple molecules of 1,1-bis(halomethyl)cyclopropane, leading to linear or cross-linked polymers instead of the desired spirocyclic product. This is especially prevalent at high concentrations of the starting materials.

Solutions:

  • High-Dilution Conditions: Employing high-dilution conditions favors the intramolecular reaction. By slowly adding the reactants to a large volume of solvent, the probability of one molecule reacting with another is significantly reduced.

  • Choice of Base: The base used to scavenge the hydrohalic acid byproduct can influence the extent of polymerization. A bulky, non-nucleophilic base is often preferred to minimize side reactions.

  • Protecting Groups: In some cases, using a protecting group on the primary amine that can be removed after the initial alkylation step can help direct the reaction towards the desired product.

Problem 2: Ring-Opening of the Cyclopropane Ring

Question: My reaction mixture shows the presence of byproducts with a molecular weight corresponding to the addition of the amine followed by the opening of the cyclopropane ring. Why is this happening and what can be done to avoid it?

Answer:

The cyclopropane ring in 6-Azaspiro[2.5]octane is strained and can be susceptible to nucleophilic attack, leading to ring-opening, particularly under harsh reaction conditions.

Causality: Strong nucleophiles or acidic conditions can promote the opening of the three-membered ring. The presence of certain catalysts or elevated temperatures can also contribute to this side reaction.

Solutions:

  • Mild Reaction Conditions: Whenever possible, conduct the synthesis at lower temperatures and under neutral or mildly basic conditions.

  • Reagent Selection: Avoid the use of overly strong nucleophiles or acids that can attack the cyclopropane ring.

  • Reaction Time: Monitor the reaction progress carefully and stop it as soon as the starting material is consumed to prevent further degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Azaspiro[2.5]octane?

A1: The most frequently employed methods include:

  • Double alkylation of a primary amine with 1,1-bis(halomethyl)cyclopropane: This is a straightforward approach but can be prone to polymerization.

  • Reductive amination of spiro[2.5]octan-6-one: This method can be effective if the corresponding ketone is readily available.

  • Intramolecular cyclization reactions: Methods like the Hofmann-Löffler-Freytag reaction on suitable precursors can also be utilized, though they may involve harsh reagents.

Q2: How can I effectively purify 6-Azaspiro[2.5]octane from the reaction mixture?

A2: Purification strategies depend on the nature of the impurities.

  • Distillation: If the product is volatile and the impurities are not, distillation under reduced pressure can be an effective method.

  • Chromatography: Column chromatography on silica gel or alumina is a common technique for separating the desired product from byproducts with different polarities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. The hydrochloride salt of 6-Azaspiro[2.5]octane is often a crystalline solid, facilitating purification.

Q3: Are there any particular safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically, for the synthesis of 6-Azaspiro[2.5]octane:

  • Handling of Reagents: Many of the reagents used, such as 1,1-bis(halomethyl)cyclopropanes, can be lachrymatory and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Some of the reactions can be exothermic. It is important to monitor the reaction temperature and have a cooling bath readily available.

  • Pressure Build-up: Reactions that generate gaseous byproducts should be conducted in an open or vented system to avoid pressure build-up.

Experimental Protocols

Protocol 1: Synthesis of 6-Azaspiro[2.5]octane via Double Alkylation

This protocol is adapted from general procedures for the synthesis of cyclic amines.

Step-by-Step Methodology:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add a solution of the primary amine (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF) and a non-nucleophilic base (e.g., potassium carbonate, 2.2 equivalents).

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of 1,1-bis(bromomethyl)cyclopropane (1 equivalent) in the same solvent via the dropping funnel over a period of several hours to maintain high dilution.

  • After the addition is complete, continue to stir the reaction mixture at reflux and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction Scheme: Synthesis of 6-Azaspiro[2.5]octane

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products 1,1-bis(halomethyl)cyclopropane 1,1-bis(halomethyl)cyclopropane Reaction_Node Base, Solvent High Dilution 1,1-bis(halomethyl)cyclopropane->Reaction_Node Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction_Node 6-Azaspiro 6-Azaspiro[2.5]octane Reaction_Node->6-Azaspiro Intramolecular Cyclization Polymer Polymeric Byproduct Reaction_Node->Polymer Intermolecular Polymerization

Caption: Synthesis of 6-Azaspiro[2.5]octane and competing polymerization.

Troubleshooting Logic Flow

G Start Problem Observed Polymer Polymeric Byproduct? Start->Polymer Ring_Opening Ring-Opened Byproduct? Start->Ring_Opening Other Other Impurity? Start->Other Sol_Polymer Implement High Dilution Use Bulky Base Polymer->Sol_Polymer Sol_Ring_Opening Use Milder Conditions Optimize Reaction Time Ring_Opening->Sol_Ring_Opening Sol_Other Characterize Impurity Adjust Purification Other->Sol_Other

Caption: Logic flow for troubleshooting common side reactions.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. (URL: [Link])

  • Hofmann–Löffler reaction - Wikipedia. (URL: [Link])

  • Troubleshooting step growth polymerization : r/Chempros - Reddit. (URL: [Link])

  • 6-Azaspiro[2.5]octanes as Small Molecule Agonists of the Human Glucagon-Like Peptide-1 Receptor - PubMed. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing N-Arylation of 6-Azaspiro[2.5]octane

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the N-arylation of 6-azaspiro[2.5]octane. This unique spirocyclic secondary amine is a valuable building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the N-arylation of 6-azaspiro[2.5]octane. This unique spirocyclic secondary amine is a valuable building block in medicinal chemistry, notably in the development of GLP-1 receptor agonists.[1] However, its distinct structural properties can present challenges in standard cross-coupling reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols based on established principles of the Buchwald-Hartwig amination reaction.[2]

Section 1: Frequently Asked Questions (FAQs) - Core Reaction Parameters

This section addresses foundational questions regarding the selection of key reagents and conditions for the successful N-arylation of 6-azaspiro[2.5]octane.

Question 1: I am starting my project. What is the best initial catalyst and ligand system to use for coupling 6-azaspiro[2.5]octane with an aryl bromide?

Answer: For a standard aryl bromide, a robust starting point is a Palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) complex like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), paired with a sterically hindered, electron-rich biarylphosphine ligand.[3][4]

Senior Scientist's Insight: The success of a Buchwald-Hartwig amination hinges on the ligand's ability to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-N bond.[2][5] For a secondary amine like 6-azaspiro[2.5]octane, ligands from the "second generation" and beyond are highly recommended.

  • Recommended Starting Point: Use XPhos or RuPhos . These ligands offer a good balance of reactivity and stability, proving effective for a wide range of aryl bromides and secondary amines.

  • Rationale: The bulky nature of these ligands promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the catalytic cycle. The electron-donating properties of the ligand accelerate the oxidative addition step.

Table 1: Recommended Palladium Ligands for N-Arylation
Ligand (Generation)Recommended Aryl Partner(s)Key Advantages & Considerations
XPhos (2nd Gen)Aryl Chlorides, Bromides, TriflatesBroad applicability, high reactivity. A reliable workhorse for initial screening.[3]
RuPhos (2nd Gen)Aryl Chlorides, BromidesExcellent for sterically hindered substrates.
BrettPhos (3rd Gen)Primary Amines, Challenging SubstratesDesigned for high reactivity, can be useful if other ligands fail.[5]
t-BuXPhos (Specialized)Aryl Chlorides, Electron-deficient systemsHighly active ligand, particularly for challenging aryl chloride couplings.[6]
Question 2: Which base should I choose? I have seen sodium t-butoxide, cesium carbonate, and potassium phosphate used.

Answer: The choice of base is critical and is intimately linked to the solvent and the functional groups present on your aryl halide. For most applications with 6-azaspiro[2.5]octane, sodium t-butoxide (NaOtBu) or potassium t-butoxide (KOtBu) are the most common and effective choices, particularly in non-polar solvents like toluene or dioxane.[3]

Senior Scientist's Insight: The base has two primary roles in the catalytic cycle: it deprotonates the amine to form the more nucleophilic amide, and it facilitates the regeneration of the Pd(0) catalyst.[7]

  • Strong Alkoxide Bases (NaOtBu, KOtBu): These are the most active bases for coupling secondary amines. Their high basicity drives the reaction forward efficiently. However, they are incompatible with base-sensitive functional groups like esters or ketones on the aryl partner.[5]

  • Carbonate/Phosphate Bases (Cs₂CO₃, K₃PO₄): These are weaker bases and are preferred when your aryl halide contains sensitive functional groups.[8][9] They often require higher temperatures or more active catalyst systems to achieve comparable reaction rates. Cesium carbonate, in particular, is known to be effective in many Buchwald-Hartwig couplings.[8]

The interplay between base and solvent is crucial. In non-polar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex effectively.[7]

Question 3: What is the best solvent for this reaction?

Answer: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene is an excellent first choice due to its ability to dissolve the organometallic intermediates and its high boiling point, which allows for a wide range of reaction temperatures.[5][9] Other commonly used solvents include 1,4-dioxane and tetrahydrofuran (THF) .

Senior Scientist's Insight: The solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Toluene: Often gives the cleanest reactions and is favored for aryl iodide couplings, as the resulting iodide salts have poor solubility in toluene, which can help drive the reaction.[5]

  • 1,4-Dioxane: A good alternative, though it has a higher potential to form peroxides and is considered a solvent of higher environmental impact.[10]

  • Polar Aprotic Solvents (e.g., DMF): These are generally avoided. In polar solvents, the base can complex too strongly with the palladium center, creating a stable but inactive "resting state" and hindering catalysis.[7]

Section 2: Troubleshooting Common Issues

This section provides a systematic guide to resolving common experimental problems.

Question 4: My reaction is giving very low yield or has not worked at all. What should I check first?

Answer: A low or zero yield is the most common issue. A systematic approach is required to diagnose the problem. Start by verifying the integrity of your reagents and the reaction setup.

Senior Scientist's Insight: The Buchwald-Hartwig amination is highly sensitive to oxygen and moisture. The Pd(0) catalyst is readily oxidized to inactive Pd(II), and water can hydrolyze the active palladium-amide complex and consume the base.

dot

// Nodes start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Inert Atmosphere Check:\nWas the reaction thoroughly\ndegassed and kept under N2/Ar?", fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Solution:\nRepeat with rigorous degassing\n(e.g., freeze-pump-thaw) and\nensure positive inert gas pressure.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Reagent Quality Check:\nAre the amine, aryl halide,\nand base pure and dry?\nIs the solvent anhydrous?", fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Solution:\nPurify reagents.\nUse freshly opened anhydrous solvent.\nUse base from a fresh bottle.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Catalyst System Check:\nIs the Pd precatalyst/ligand ratio correct?\nIs the ligand appropriate for the substrate?", fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Solution:\nScreen different ligands (e.g., XPhos, RuPhos).\nVerify catalyst loading (1-2 mol%).\nConsider using a pre-formed catalyst.", fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Reaction Parameters Check:\nIs the temperature high enough?\nIs the base strong enough?", fillcolor="#FBBC05", fontcolor="#202124"]; s4 [label="Solution:\nIncrease temperature (80-110 °C).\nSwitch to a stronger base (e.g., NaOtBu).\nEnsure base is fully dissolved.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q1 [label=" Start Here "]; q1 -> s1 [label=" No "]; q1 -> q2 [label=" Yes "]; q2 -> s2 [label=" No "]; q2 -> q3 [label=" Yes "]; q3 -> s3 [label=" No "]; q3 -> q4 [label=" Yes "]; q4 -> s4 [label=" No "]; } Caption: Systematic flowchart for troubleshooting low-yield N-arylation reactions.

Question 5: I am seeing significant formation of a hydrodehalogenated arene side product. How can I prevent this?

Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction. It often occurs when the reductive elimination step is slow, allowing for competing pathways like beta-hydride elimination to occur.

Senior Scientist's Insight: This side reaction can be minimized by adjusting the catalyst system and reaction conditions to favor the desired C-N bond formation.

  • Switch to a More Bulky Ligand: Using a ligand like XPhos or RuPhos can sterically favor the reductive elimination pathway over side reactions.

  • Use a Weaker Base: Sometimes, a very strong base can promote undesired pathways. Switching from NaOtBu to K₃PO₄ or Cs₂CO₃ might solve the issue, although it may require a higher temperature.

  • Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation byproduct. Including freshly activated molecular sieves in the reaction can help scavenge trace amounts of water.[9]

Question 6: My aryl halide is an electron-rich or sterically hindered aryl chloride. The reaction is not working. What should I do?

Answer: Aryl chlorides are significantly less reactive than bromides or iodides, and electron-donating groups or steric hindrance further deactivate the substrate towards oxidative addition.[5] This is a challenging substrate class that requires a highly active catalyst system.

Senior Scientist's Insight: For these substrates, you must use a state-of-the-art catalyst system designed for high reactivity.

  • Catalyst Choice: This is a scenario where a highly electron-rich and bulky ligand is essential. t-BuXPhos is an excellent candidate for such transformations.[6]

  • Base and Temperature: A strong base like KOtBu is typically necessary, and higher reaction temperatures (e.g., 100-120 °C in toluene or xylene) are often required to overcome the high activation barrier for oxidative addition.

  • Pre-catalyst Activation: Sometimes, pre-forming the active Pd(0) catalyst can be beneficial. This involves stirring the Pd(II) precatalyst, ligand, and base together in the solvent for a few minutes at an elevated temperature before adding the aryl chloride and amine.[3]

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for N-Arylation of 6-Azaspiro[2.5]octane

This protocol provides a reliable starting point for the coupling of 6-azaspiro[2.5]octane with a generic aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 6-Azaspiro[2.5]octane (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium t-butoxide (1.4 equiv)

  • Anhydrous Toluene (to make a 0.1 M solution with respect to the aryl bromide)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, Pd(OAc)₂, XPhos, and sodium t-butoxide.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the 6-azaspiro[2.5]octane.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Catalytic Cycle

Understanding the mechanism is key to rational optimization.

dot

// Nodes representing species in the cycle pd0 [label="Pd(0)L", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)(L)-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amide_complex [label="Ar-Pd(II)(L)-NR'₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amine_complex [label="[Ar-Pd(II)(L)-HNR'₂]⁺X⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for label positioning oa_label [label="Oxidative\nAddition"]; re_label [label="Reductive\nElimination"]; deprot_label [label="Deprotonation"]; coord_label [label="Amine\nCoordination"];

// Edges connecting the cycle pd0 -> oa_complex [label="+ Ar-X"]; oa_complex -> amine_complex; amine_complex -> amide_complex [label="+ Base\n- Base-H⁺X⁻"]; amide_complex -> pd0 [label="- Ar-NR'₂ (Product)"];

// Position labels using invisible nodes {rank=same; oa_complex; coord_label;} oa_complex -> coord_label [style=invis]; coord_label -> amine_complex [style=invis];

{rank=same; pd0; re_label;} amide_complex -> re_label [style=invis]; re_label -> pd0 [style=invis]; } Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

References

  • Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Amination. American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Direct one-pot arylation of secondary amines. ResearchGate. Available at: [Link]

  • Conditions for a selective Buchwald-Hartwig amination?. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. ACS Publications. Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Process and parameters used for optimization of the C–H arylation for each substrate. ResearchGate. Available at: [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Available at: [Link]

  • The effect of a solvent on direct arylation polycondensation of substituted thiophenes. Royal Society of Chemistry. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. National Institutes of Health. Available at: [Link]

  • 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. CAS Common Chemistry. Available at: [Link]

  • 6-Azaspiro[2.5]octane. PubChem. Available at: [Link]

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Chemistry Portal. Available at: [Link]

  • 6-Azaspiro[2.5]octanes as Small Molecule Agonists of the Human Glucagon-Like Peptide-1 Receptor. PubMed. Available at: [Link]

  • (2S)-6-methyl-6-azaspiro[2.5]octane-2-carboxamide. PubChem. Available at: [Link]

  • N-(thian-4-yl)-6-azaspiro[2.5]octane-2-carboxamide. PubChem. Available at: [Link]

  • 6-(4-Propan-2-ylphenyl)-6-azaspiro[2.5]octane. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 6-Azaspiro[2.5]octane Synthesis

Welcome to the technical support guide for the synthesis of 6-Azaspiro[2.5]octane. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this increasing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Azaspiro[2.5]octane. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this increasingly important structural motif. The 6-azaspiro[2.5]octane scaffold is a key building block in modern drug discovery, prized for its ability to confer desirable pharmacokinetic properties due to its rigid, three-dimensional structure.[1][2][3] It serves as a non-planar bioisostere for common aromatic linkers and has been incorporated into numerous pharmaceutical drug candidates, including potent GLP-1 receptor agonists.[1][4]

This guide provides in-depth, field-proven insights into common synthetic challenges, presented in a direct question-and-answer format to help you troubleshoot and optimize your experimental work.

Core Synthetic Strategies: An Overview

The construction of the 6-azaspiro[2.5]octane core can be approached through several distinct synthetic strategies. The choice of route often depends on the desired substitution pattern, scale, and stereochemical requirements. Two prevalent methods include intramolecular cyclization of functionalized piperidines and the cyclopropanation of piperidine-based precursors.

  • Intramolecular Cyclization: This is a robust and common strategy that typically involves building a piperidine ring bearing a suitable leaving group and a nucleophilic side chain, which then cyclize to form the spiro-fused cyclopropane. A key advantage is the use of readily available starting materials.

  • Cyclopropanation of Exocyclic Alkenes: This method involves the reaction of a 4-methylene-piperidine derivative with a carbene or carbene equivalent (e.g., via Simmons-Smith or diazo compound chemistry). This approach can offer good control over stereochemistry, especially with modern catalytic methods.[1]

The following troubleshooting guide will address issues commonly encountered in these and related synthetic pathways.

Troubleshooting Guide & Frequently Asked Questions

Section 1: Reaction Initiation and Yield Issues

Question: My reaction shows low conversion of the starting material, resulting in a poor yield. What are the primary factors to investigate?

Answer: Low conversion is a common hurdle that can typically be traced back to one of several key areas: reagent quality, reaction conditions, or catalyst efficacy (if applicable).

  • Reagent Integrity: The purity and reactivity of your starting materials are paramount. For cyclization reactions that rely on strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA), ensure they are fresh and have not been passivated by atmospheric moisture. For multi-step syntheses, such as the route proceeding from 1-hydroxy-1-cyclopropanecarboxylic acid esters, ensure the purity of each intermediate before proceeding.[5]

  • Solvent and Atmosphere: Absolutely anhydrous conditions are often critical. Trace amounts of water can quench strong bases, hydrolyze sensitive intermediates, or participate in unwanted side reactions.[6] Ensure solvents are freshly dried over a suitable agent (e.g., molecular sieves, sodium/benzophenone) and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Many decomposition pathways have higher activation energies than the desired reaction.[6] If you observe discoloration or a multitude of new spots by TLC, the reaction temperature may be too high. Conversely, if the reaction is sluggish, insufficient temperature may be the cause. For reactions involving organometallics or strong bases, initial cooling (e.g., to 0 °C or -78 °C) during addition is often crucial to prevent runaway reactions and side product formation.

  • Catalyst Activity: In catalytic cyclopropanation reactions, ensure the catalyst is active and the correct loading is used. If using a transition metal catalyst, verify its oxidation state and handle it under inert conditions if it is air-sensitive. For enzymatic methods, ensure the buffer conditions (pH, temperature) are optimal for enzyme activity.[1]

Question: My yield is high in the crude reaction mixture (by NMR/LC-MS), but I experience significant product loss during workup and purification. Why is this happening?

Answer: This issue points towards product instability or physical loss during the isolation phase. 6-Azaspiro[2.5]octane is a basic amine and can exhibit challenging physical properties.

  • Aqueous Workup: As a water-soluble amine, the free base of 6-azaspiro[2.5]octane can be lost to the aqueous phase during extraction. To minimize this, basify the aqueous layer (e.g., with NaOH or K₂CO₃ to pH > 11) to ensure the amine is in its free base form and extract with a more polar solvent like dichloromethane (DCM) or a 9:1 DCM/Isopropanol mixture. Multiple extractions (e.g., 5-6 times) are recommended.

  • Volatility: The free base can be volatile. Avoid concentrating the purified fractions to complete dryness under high vacuum for extended periods. It is often more practical to isolate the product as its hydrochloride salt, which is a stable, non-volatile solid.[7] This can be achieved by dissolving the purified free base in a suitable solvent (e.g., ether, ethyl acetate) and bubbling dry HCl gas through it or adding a solution of HCl in a solvent like dioxane.

  • Silica Gel Interaction: The basic nitrogen of the product can interact strongly with acidic silica gel, leading to streaking and poor recovery during column chromatography. To mitigate this, the silica gel can be pre-treated with a base (e.g., by slurrying with 1-2% triethylamine in the eluent) or by using a less acidic stationary phase like alumina.

Section 2: Byproduct Formation and Purity

Question: I am observing a significant, inseparable impurity with a similar polarity to my product. What could it be?

Answer: Inseparable impurities often arise from isomeric byproducts or unreacted, functionalized intermediates.

  • Incomplete Cyclization: In intramolecular cyclization routes, the uncyclized intermediate may co-elute with your product. Ensure the reaction has gone to completion by TLC or LC-MS monitoring before quenching. Extended reaction times or a slight increase in temperature may be necessary.

  • Rearrangement Products: Spirocyclic systems, particularly strained ones, can be prone to rearrangement under acidic or thermal stress.[6] For instance, if your reaction or workup involves strong acid, you could be forming a more stable rearranged isomer. A thorough analysis of the impurity by 2D NMR (COSY, HSQC, HMBC) can help elucidate its structure.

  • Oligomerization/Polymerization: If starting materials contain multiple reactive sites, oligomerization can be a competitive pathway, especially at high concentrations. Consider using high-dilution conditions for the key cyclization step to favor the intramolecular pathway over the intermolecular one.

Table 1: Troubleshooting Summary for Low Yield & Impurity Issues
Symptom Potential Cause Recommended Action
Low Conversion Inactive reagents (base, catalyst)Use fresh, properly stored reagents. Titrate organometallic bases if necessary.
Presence of water/airUse freshly dried solvents; maintain a strict inert atmosphere (N₂ or Ar).
Sub-optimal temperatureSystematically vary the reaction temperature. Monitor by TLC/LC-MS.
Product Loss During Workup Product is water-solubleBasify aqueous phase to pH > 11 before extraction; use more polar organic solvents.
Product is volatileAvoid excessive concentration under high vacuum. Isolate as a hydrochloride salt.
Inseparable Impurities Strong binding to silica gelPre-treat silica with triethylamine or use alumina for chromatography.
Isomeric byproductsRe-evaluate reaction conditions (pH, temperature) to avoid rearrangement.
Incomplete reactionIncrease reaction time or temperature; ensure stoichiometry of reagents is correct.

Visualizing the Process: Workflows and Mechanisms

A clear understanding of the reaction pathway and a logical troubleshooting approach are essential for success.

Diagram 1: A Common Synthetic Pathway

This diagram illustrates a generalized intramolecular cyclization approach, a common strategy in the literature.[5]

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Cyclization cluster_2 Step 3: Final Product A Piperidin-4-one Derivative B Intermediate with Nucleophile and Leaving Group A->B Multi-step functionalization (e.g., Wittig, Reduction, etc.) C Intramolecular Cyclization B->C Base (e.g., NaH, t-BuOK) Anhydrous Solvent (THF, DMF) D N-Protected 6-Azaspiro[2.5]octane C->D E 6-Azaspiro[2.5]octane (often as HCl salt) D->E Deprotection (e.g., TFA, HCl)

Caption: Generalized workflow for 6-azaspiro[2.5]octane synthesis via intramolecular cyclization.

Diagram 2: Troubleshooting Decision Tree for Low Yield

When faced with a low yield, a systematic approach can quickly identify the root cause.

G Start Low Yield of 6-Azaspiro[2.5]octane Check_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, qNMR) Start->Check_Crude Low_Conversion Low Conversion of Starting Material Check_Crude->Low_Conversion Yes High_Conversion High Conversion but Multiple Products Check_Crude->High_Conversion No, but complex Good_Crude Good Crude Yield, Low Isolated Yield Check_Crude->Good_Crude No, clean crude Reagents Check Reagent Quality (Base, Catalyst, Solvents) Low_Conversion->Reagents Side_Reactions Identify Byproducts (NMR, MS) High_Conversion->Side_Reactions Workup Optimize Workup (pH adjustment, extractions) Good_Crude->Workup Conditions Optimize Conditions (Temp, Time, Concentration) Reagents->Conditions Reagents OK Optimize_Selectivity Modify Conditions to Favor Product Formation (e.g., lower temp, different base) Side_Reactions->Optimize_Selectivity Purification Optimize Purification (Base-washed silica, different eluent) Workup->Purification Workup OK Isolate_Salt Isolate as HCl salt to prevent volatility loss Purification->Isolate_Salt Still losing product

Caption: A decision tree for systematically troubleshooting low-yield syntheses.

Experimental Protocol: Synthesis via Reductive Amination and Cyclization

This protocol is a representative example adapted from principles found in the synthetic literature, demonstrating a robust path to the N-Boc protected scaffold.

Step 1: Synthesis of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

  • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under Argon, add diethyl cyanomethylphosphonate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until the solution is clear.

  • Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target α,β-unsaturated nitrile.

Step 2: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

  • Prepare a suspension of the unsaturated nitrile (1.0 eq) and a Raney Nickel catalyst (approx. 10-20% by weight) in methanol saturated with ammonia.

  • Hydrogenate the mixture in a Parr shaker apparatus under H₂ pressure (e.g., 50 psi) at room temperature for 24 hours.

  • Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting primary amine is often used in the next step without further purification.

Step 3: Cyclopropanation and Deprotection (Conceptual)

The final cyclopropanation to form the spirocycle and subsequent deprotection would follow a specialized procedure, for example, using a Simmons-Smith type reaction on an appropriately functionalized precursor or an intramolecular displacement as previously discussed. The choice of method is highly dependent on the specific functionalities present.

References

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space . National Institutes of Health (NIH). [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes . ChemRxiv. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications . Semantic Scholar. [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor . PubMed. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . National Institutes of Health (NIH). [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? . Taylor & Francis Online. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids . National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: Identification of Impurities in 6-Azaspiro[2.5]octane Samples by HPLC

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in 6-Azaspiro[2.5]octane samples using High-Performance Liquid Chromatography (HP...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in 6-Azaspiro[2.5]octane samples using High-Performance Liquid Chromatography (HPLC). As a small, basic, and non-chromophoric molecule, 6-Azaspiro[2.5]octane presents unique analytical challenges. This document provides in-depth technical guidance, drawing from established chromatographic principles and field-proven experience to ensure the integrity and accuracy of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC analysis of 6-Azaspiro[2.5]octane and its related impurities.

Q1: What are the biggest challenges in analyzing 6-Azaspiro[2.5]octane by HPLC?

A1: The primary challenges stem from its chemical properties:

  • Lack of a UV Chromophore: 6-Azaspiro[2.5]octane does not absorb UV light, making detection by standard UV-Vis detectors difficult. This necessitates the use of alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).

  • Basic Nature: As a secondary amine, 6-Azaspiro[2.5]octane is a basic compound. This can lead to poor peak shape (tailing) on traditional silica-based reversed-phase columns due to interactions with residual acidic silanol groups on the silica surface.[1]

  • High Polarity & Volatility: Its small size and polar nature can result in poor retention on conventional C18 columns. Its volatility can also be a challenge for certain detector types.

Q2: Which HPLC column is best suited for 6-Azaspiro[2.5]octane analysis?

A2: A standard C18 column is often a good starting point, but due to the basic nature of 6-Azaspiro[2.5]octane, a column with base-deactivated silica or an end-capped column is highly recommended to minimize silanol interactions and improve peak shape.[1] For highly polar impurities, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation.

Q3: What mobile phase conditions are recommended?

A3: Due to its basicity, a buffered mobile phase is crucial for consistent retention times and good peak shape.

  • pH Control: A mobile phase buffered between pH 3 and 7 is generally effective at neutralizing the interactions between the basic analyte and residual silanol groups.[1]

  • Ion-Pairing Agents: For improved retention and peak shape on reversed-phase columns, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase. These reagents pair with the protonated amine, increasing its hydrophobicity and retention.

  • Solvent Choice: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency (if using a low-wavelength UV detector for derivatized samples).

Q4: How can I detect and quantify impurities if 6-Azaspiro[2.5]octane has no UV chromophore?

A4: You have several options:

  • Universal Detectors: Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are excellent choices as they do not require the analyte to have a chromophore.

  • Mass Spectrometry (MS): An LC-MS system provides both detection and mass information, which is invaluable for identifying unknown impurities.

  • Derivatization: You can react the 6-Azaspiro[2.5]octane and its impurities with a UV-active derivatizing agent. This makes the analytes detectable by a standard UV detector. However, this adds an extra step to the sample preparation and can introduce its own set of impurities.

Q5: What are the likely sources of impurities in 6-Azaspiro[2.5]octane samples?

A5: Impurities can originate from various stages:

  • Synthesis: Starting materials, reagents, intermediates, and by-products from the synthetic route.

  • Degradation: The molecule can degrade under stress conditions like heat, light, oxidation, and extreme pH.[2][3] Amines are particularly susceptible to oxidation.[2]

  • Storage: Improper storage conditions can lead to the formation of degradants.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 6-Azaspiro[2.5]octane.

Issue 1: Poor Peak Shape (Tailing Peaks)

Symptoms: The peaks in your chromatogram are asymmetrical, with a "tail" extending from the back of the peak.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions with Silanols The basic amine of 6-Azaspiro[2.5]octane interacts with acidic residual silanol groups on the silica-based column packing material, leading to peak tailing.[1]1. Use a base-deactivated or end-capped column: These columns have fewer accessible silanol groups.[1] 2. Lower the mobile phase pH: A buffered mobile phase with a pH between 3 and 7 can protonate the silanol groups, reducing their interaction with the analyte.[1] 3. Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]1. Reduce the injection volume. 2. Dilute the sample. [1]
Mismatched Injection Solvent If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.1. Dissolve the sample in the initial mobile phase whenever possible. 2. If a different solvent must be used, ensure it is weaker than the mobile phase.
Column Void A void or channel in the column packing can lead to a distorted flow path and tailing peaks.[4]1. Reverse flush the column (if permitted by the manufacturer). 2. If the problem persists, replace the column. [1]
Issue 2: Inconsistent Retention Times

Symptoms: The retention time of your analyte peaks shifts between injections.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Unbuffered Mobile Phase Small changes in mobile phase pH can significantly impact the retention of ionizable compounds like 6-Azaspiro[2.5]octane.1. Always use a buffered mobile phase. Ensure the buffer is within its effective buffering range. 2. Prepare fresh mobile phase daily.
Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent mobile phase composition.1. Check for leaks in the pump and fittings. 2. Purge the pump to remove air bubbles. 3. Service or replace check valves if necessary.
Temperature Fluctuations Changes in column temperature can affect retention times.1. Use a column oven to maintain a constant temperature.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.1. Ensure the column is equilibrated for a sufficient time before starting the analysis. Monitor the baseline for stability.
Issue 3: Ghost Peaks

Symptoms: Unexpected peaks appear in the chromatogram, often in the blank injections.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Contaminated Mobile Phase Impurities in the solvents or buffer reagents can appear as ghost peaks, especially in gradient elution.1. Use high-purity, HPLC-grade solvents and reagents. [1] 2. Filter the mobile phase before use. [1] 3. Prepare fresh mobile phase daily.
Sample Carryover Residual sample from a previous injection can be eluted in a subsequent run.1. Implement a robust needle wash protocol. 2. Inject a blank solvent after a high-concentration sample to check for carryover.
Leachables from Vials/Caps Components from the sample vials or septa can leach into the sample solvent.[5]1. Use high-quality, certified low-bleed vials and septa. [5] 2. Avoid over-tightening the caps, which can cause septa to deform. [5]
System Contamination The HPLC system itself (injector, tubing, detector) can be a source of contamination.1. Flush the entire system with a strong solvent (e.g., isopropanol) to remove contaminants. [4]

Part 3: Experimental Workflow for Impurity Identification

This section outlines a systematic workflow for the identification of unknown impurities in 6-Azaspiro[2.5]octane samples.

Step 1: Method Development and Optimization

A robust HPLC method is the foundation for accurate impurity profiling.[6][7]

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with base-deactivation.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or 10 mM Ammonium formate in water.

    • Organic Phase (B): Acetonitrile.

  • Initial Gradient: Run a scouting gradient from 5% to 95% B over 20-30 minutes to determine the elution profile of the main peak and any impurities.[8]

  • Detector Selection: Use a universal detector like CAD or ELSD, or preferably an LC-MS system.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the main peak and all impurity peaks.

Step 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[2][3]

  • Stress Conditions: Subject the 6-Azaspiro[2.5]octane sample to the following stress conditions as per ICH guidelines[3]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV and visible light.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Tracking: Compare the chromatograms of the stressed samples with that of an unstressed sample to identify the degradation products.

Step 3: Impurity Identification and Characterization
  • LC-MS Analysis: Analyze the samples using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the parent compound and each impurity. This provides the molecular weight of the impurities.

  • LC-MS/MS Analysis: For further structural elucidation, perform MS/MS analysis on the impurity peaks. The fragmentation pattern can provide valuable information about the structure of the impurity.

  • Reference Standards: If possible, synthesize or purchase reference standards for the suspected impurities to confirm their identity by comparing their retention times and mass spectra.

Visual Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Impurity Characterization MD1 Column & Mobile Phase Selection MD2 Gradient Optimization MD1->MD2 MD3 Detector Selection (LC-MS) MD2->MD3 FD1 Stress Sample (Acid, Base, Oxide, Heat, Light) MD3->FD1 Validated Method FD2 Analyze by HPLC FD1->FD2 FD3 Identify Degradation Peaks FD2->FD3 IC1 LC-MS Analysis (m/z) FD3->IC1 Impurity Samples IC2 LC-MS/MS (Fragmentation) IC1->IC2 IC3 Confirm with Reference Standards IC2->IC3

Caption: A streamlined workflow for HPLC-based impurity identification.

Part 4: Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common HPLC issues when analyzing 6-Azaspiro[2.5]octane.

HPLC_Troubleshooting Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing Peak PeakShape->Tailing Yes RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No CheckColumn Check Column (Base-Deactivated?) Tailing->CheckColumn CheckMobilePhase Check Mobile Phase (Buffered? pH?) CheckColumn->CheckMobilePhase No CheckOverload Check for Overload (Dilute Sample) CheckColumn->CheckOverload Yes CheckMobilePhase->CheckOverload No End Problem Resolved CheckOverload->End CheckBuffer Is Mobile Phase Buffered? RetentionTime->CheckBuffer Yes GhostPeaks Ghost Peaks? RetentionTime->GhostPeaks No CheckPump Check Pump & System for Leaks/Air CheckBuffer->CheckPump Yes CheckTemp Use Column Oven? CheckBuffer->CheckTemp No CheckPump->End CheckTemp->CheckPump Yes CheckBlank Run Blank Injection GhostPeaks->CheckBlank Yes CheckSolvents Check Solvents & Vials for Contamination CheckBlank->CheckSolvents CheckCarryover Check for Carryover (Needle Wash) CheckSolvents->CheckCarryover CheckCarryover->End

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035. [Link]

  • MedCrave. Forced Degradation Studies. (2016). [Link]

  • Pharma Learning In Depth. Forced Degradation Studies in Pharmaceutical Industry. (2023). [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Zelesky, T. C., Baertschi, S. W., Foti, C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(11), 2886-2900. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025). [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Ogale Shital Ashokrao. (2024). HPLC Method Development. International Journal of Pharmaceutical Sciences, 2(6), 278-286. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 6-Azaspiro[2.5]octane Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-azaspiro[2.5]octane derivatives. This guide is designed to provide you with expert insights and pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-azaspiro[2.5]octane derivatives. This guide is designed to provide you with expert insights and practical troubleshooting strategies to address the common yet significant challenge of poor aqueous solubility often encountered with this valuable chemical scaffold. The conformational rigidity and three-dimensionality imparted by the spirocyclic system are highly desirable for improving metabolic stability and target engagement, but these same features can contribute to solubility issues.[1][2][3][4] This resource will equip you with the knowledge and experimental protocols to systematically diagnose and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering solubility problems with their 6-azaspiro[2.5]octane derivatives.

Q1: Why are my 6-azaspiro[2.5]octane derivatives exhibiting poor solubility?

A: Several inherent physicochemical properties of the 6-azaspiro[2.5]octane scaffold can contribute to low aqueous solubility:

  • High Lipophilicity: The hydrocarbon framework of the spirocycle is inherently nonpolar. As substituents are added to explore structure-activity relationships (SAR), the overall lipophilicity (often measured as logP) can increase, leading to poor partitioning into aqueous media.[2][3]

  • Crystal Lattice Energy: The rigid, three-dimensional structure can promote efficient packing in the solid state, resulting in a stable crystal lattice.[1] High lattice energy means that a significant amount of energy is required to break apart the crystal and solvate the individual molecules, leading to low thermodynamic solubility.

  • Lack of Hydrogen Bond Donors/Acceptors: Depending on the other functional groups in your derivative, the molecule may lack a sufficient number of hydrogen bond donors and acceptors to interact favorably with water molecules.

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A: Understanding this distinction is crucial for interpreting your results correctly.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[5][6] It is typically measured using the shake-flask method over a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8] This value is critical for understanding the intrinsic properties of your compound.

  • Kinetic Solubility is determined by precipitating a compound from a stock solution (usually in DMSO) into an aqueous buffer.[9] It measures the concentration at which the compound begins to precipitate out of a supersaturated solution. This is a high-throughput method often used in early discovery, but it can overestimate the true solubility and is influenced by factors like the initial DMSO concentration.[9]

Recommendation: For initial screening of many compounds, kinetic solubility is acceptable. However, for lead candidates and for troubleshooting, measuring the thermodynamic solubility is essential for accurate characterization.[6][9]

Q3: My compound contains a basic nitrogen in the azaspiro-octane ring. How does this affect its solubility?

A: The tertiary amine in the 6-azaspiro[2.5]octane core is a key feature you can exploit. Like most simple alkyl amines, this nitrogen is basic, with pKa values typically in the range of 9.5 to 11.0.[10] This means:

  • At neutral or alkaline pH, the amine is predominantly in its uncharged, free base form, which is less water-soluble.[11][12]

  • In an acidic environment (pH below the pKa), the nitrogen becomes protonated, forming a positively charged ammonium salt. This charged species is significantly more polar and, therefore, more soluble in water.[11][12] This pH-dependent solubility is a fundamental principle you will use in many of the troubleshooting strategies below.

Troubleshooting Guides & Experimental Protocols

This section provides a series of systematic strategies to improve the solubility of your 6-azaspiro[2.5]octane derivatives, ranging from simple adjustments to more advanced formulation techniques.

Strategy 1: pH Modification

The most direct approach is to leverage the basicity of the core nitrogen atom. By lowering the pH of your aqueous medium, you can protonate the amine, significantly increasing solubility.

Causality: The conversion of the neutral, lipophilic amine to a charged, hydrophilic ammonium salt dramatically improves its interaction with polar water molecules, thereby increasing its solubility.[11][12][13]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Use appropriate buffer systems to create solutions across a relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Add excess compound: Add an excess of your solid 6-azaspiro[2.5]octane derivative to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at the end of the experiment.[7]

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. A shaker or rotator is ideal.[8]

  • Separate solid from solution: Centrifuge the samples at high speed or filter them through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Verify pH: Measure the final pH of the saturated solution to ensure it has not shifted significantly.[7]

Data Presentation: Example pH-Solubility Profile

pH of BufferMeasured Solubility (µg/mL)
2.0>1000
4.0850
6.0150
7.45
9.0<1

Visualization: pH Adjustment Workflow

G start Poorly Soluble Derivative check_pka Is the pKa of the amine known or estimated? start->check_pka measure_sol Measure solubility at physiological pH (7.4) check_pka->measure_sol low_sol Solubility is low (<10 µg/mL) measure_sol->low_sol adjust_ph Systematically lower the pH (e.g., to pH 4-5) low_sol->adjust_ph remeasure Remeasure solubility adjust_ph->remeasure success Solubility significantly increased? remeasure->success formulate Formulate in acidic buffer success->formulate Yes other Consider other strategies success->other No

Caption: Decision workflow for pH modification strategy.

Strategy 2: Salt Formation

If your experimental conditions require a solid form or near-neutral pH, forming a stable salt is an excellent strategy. Salts often have different crystal packing and higher dissolution rates than the free base.[14][15] The hydrochloride salt is a common starting point for amine-containing compounds.[16][17]

Causality: Salt formation disrupts the crystal lattice of the free base, often leading to a more soluble and faster-dissolving solid form.[18] This is a well-established method for improving the bioavailability of basic active pharmaceutical ingredients (APIs).[19]

Experimental Protocol: Salt Screening

  • Dissolve free base: Dissolve your 6-azaspiro[2.5]octane derivative in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Add acid: Add a stoichiometric equivalent (1.0 eq) of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid).

  • Induce crystallization: Stir the mixture at room temperature or cool it to induce precipitation of the salt. If no solid forms, try adding an anti-solvent (e.g., heptane) or allowing slow evaporation.

  • Isolate and dry: Collect the resulting solid by filtration, wash with a non-polar solvent, and dry under vacuum.

  • Characterize: Confirm salt formation and purity using techniques like NMR, melting point, and elemental analysis.

  • Measure solubility: Determine the thermodynamic solubility of the newly formed salt at the desired pH (e.g., pH 7.4) using the protocol described in Strategy 1.

Data Presentation: Comparison of Free Base vs. Salt Forms

Compound FormAqueous Solubility at pH 7.4 (µg/mL)
Free Base5
Hydrochloride Salt250
Mesylate Salt400
Tartrate Salt180
Strategy 3: Use of Co-solvents

When working with stock solutions or in vitro assays, using a water-miscible organic solvent (co-solvent) can be a rapid and effective way to increase solubility.[20][21]

Causality: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) reduce the overall polarity of the aqueous solvent system.[22] This makes the environment more favorable for solvating lipophilic molecules by disrupting water's hydrogen-bonding network, which can increase the solubility of nonpolar compounds by several orders of magnitude.[22][23]

Experimental Protocol: Co-solvent Screening

  • Prepare co-solvent mixtures: Create a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in water).

  • Determine solubility: Using the shake-flask method, measure the thermodynamic solubility of your compound in each co-solvent mixture.

  • Assess compatibility: Ensure the chosen co-solvent and its concentration are compatible with your downstream experiment (e.g., it does not interfere with cell viability or enzyme activity).

Data Presentation: Effect of Co-solvents on Solubility

Co-solvent System (in water)Solubility (µg/mL)
No Co-solvent5
5% Ethanol30
10% Ethanol90
10% Propylene Glycol120
10% PEG 400150
Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, forming inclusion complexes that are more soluble in water.[24][25][26][27]

Causality: The hydrophobic portion of your 6-azaspiro[2.5]octane derivative can partition into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and increasing its apparent solubility.[26][28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical applications.[24]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).

  • Add excess compound: Add an excess of your solid derivative to each cyclodextrin solution.

  • Equilibrate and quantify: Follow the shake-flask protocol (Strategy 1, steps 3-5) to determine the solubility in each solution. This will generate a phase-solubility diagram.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 In Aqueous Solution cluster_1 Formation of Soluble Complex drug Poorly Soluble 6-Azaspiro Derivative (Hydrophobic) complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Water

Caption: Encapsulation by a cyclodextrin improves solubility.

Strategy 5: Advanced Formulation Approaches

For challenging compounds intended for in vivo studies, more advanced formulation strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[29][30][31][32] Upon contact with water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate and apparent solubility.[29][33] Common methods include solvent evaporation and hot-melt extrusion.[33]

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug that is designed to improve its physicochemical properties, such as solubility.[34][35] For a 6-azaspiro[2.5]octane derivative, one could temporarily attach a highly polar, water-solubilizing group (e.g., a phosphate or an amino acid) to another part of the molecule. This prodrug would be more soluble for administration and then be cleaved in vivo to release the active parent drug.[34][36]

Gold-Standard Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is considered the most reliable for determining the true equilibrium solubility of a compound.[7]

Materials:

  • Test compound (solid)

  • Chosen solvent/buffer system (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Microcentrifuge

  • 0.22 µm syringe filters (optional, ensure low compound binding)

  • Analytical equipment (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an amount of solid compound to a glass vial that is visibly in excess of what is expected to dissolve. A starting point is ~1-2 mg of compound per 1 mL of solvent.[5]

  • Solvent Addition: Add a precise volume of the pre-warmed (to the target temperature, e.g., 25°C) solvent or buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on a shaker in an incubator set to the desired temperature. Agitate for at least 24 hours. For compounds with very slow dissolution kinetics, 48-72 hours may be necessary.[8]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Then, carefully draw a sample of the supernatant and place it in a microcentrifuge tube. Centrifuge at >14,000 rpm for 15-20 minutes to pellet any remaining suspended particles.

  • Sample Dilution & Analysis: Carefully remove an aliquot of the clear supernatant, being careful not to disturb the pellet. Dilute the sample with mobile phase or a suitable solvent to a concentration within the linear range of your analytical method's standard curve.

  • Quantification: Analyze the diluted sample by a validated HPLC or LC-MS method against a standard curve prepared from a stock solution of the compound in an organic solvent (e.g., DMSO or acetonitrile).

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Cosolvent. Google.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available at: [Link]

  • Solubility and pH of amines. University of Liverpool. Available at: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. Available at: [Link]

  • Rising to the Solubility Challenge: Collaborative Solutions in API Development. Polpharma API. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Prodrug strategies to overcome poor water solubility. PubMed. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed. Available at: [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Taylor & Francis Online. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. ResearchGate. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • 6-Azaspiro(2.5)octane hydrochloride. PubChem. Available at: [Link]

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Optimization

preventing decomposition of 6-Azaspiro[2.5]octane during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions Welcome to the technical support center for 6-azaspiro[2.5]octane. As a valued structural motif in medi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for 6-azaspiro[2.5]octane. As a valued structural motif in medicinal chemistry, particularly as a piperidine bioisostere, understanding its stability and potential decomposition pathways is critical for successful synthetic outcomes. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the unique reactivity of this spirocyclic amine.

Understanding the Inherent Reactivity of 6-Azaspiro[2.5]octane

The key to preventing the decomposition of 6-azaspiro[2.5]octane lies in recognizing its most labile component: the cyclopropane ring. This three-membered ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. The adjacent piperidine ring and its nitrogen atom can also influence the reactivity of the cyclopropane moiety.

Core Concept: The decomposition of 6-azaspiro[2.5]octane almost invariably involves the opening of the cyclopropane ring. The reaction conditions you employ will dictate the likelihood and mechanism of this decomposition.

Frequently Asked Questions (FAQs)

Q1: My reaction with 6-azaspiro[2.5]octane under acidic conditions is giving multiple byproducts. What is happening?

Under acidic conditions, the cyclopropane ring of 6-azaspiro[2.5]octane can undergo electrophilic addition, leading to ring-opening.[1][2] The nitrogen atom of the piperidine ring can be protonated, which may further influence the electronic properties of the adjacent cyclopropane ring. The mechanism often proceeds through a carbocation intermediate, which can be attacked by nucleophiles present in the reaction mixture.

  • Troubleshooting:

    • pH Control: Carefully buffer your reaction to the lowest possible acidity required for your transformation.

    • Choice of Acid: Use milder acids where possible. For example, a Brønsted acid in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) has been shown to catalyze nucleophilic ring-opening of some cyclopropanes and might be a more controlled system.[3][4]

    • Nucleophile Control: Be mindful of the nucleophiles present. Halide ions from acidic media (e.g., HCl, HBr) can act as nucleophiles, leading to halogenated byproducts.

Q2: I am observing decomposition of 6-azaspiro[2.5]octane in the presence of a strong base. Why is this occurring?

While less common than acid-catalyzed ring-opening, cyclopropanes, particularly those with activating groups, can undergo ring-opening under basic conditions.[5][6] For 6-azaspiro[2.5]octane, a strong base could potentially deprotonate a position alpha to a carbonyl group if the piperidine nitrogen is acylated, creating a carbanion that could induce ring-opening.

  • Troubleshooting:

    • Base Strength: Use the mildest base necessary for your reaction. Consider alternatives to strong, non-nucleophilic bases if side reactions are observed.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize side reactions.

Q3: Can 6-azaspiro[2.5]octane decompose at elevated temperatures?

  • Troubleshooting:

    • Reaction Temperature: Keep reaction temperatures as low as feasible.

    • Inert Atmosphere: If high temperatures are unavoidable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any radical intermediates.

Q4: How does the piperidine nitrogen affect the stability of the cyclopropane ring?

The piperidine nitrogen can play a dual role. As a secondary amine, it is basic and can be protonated under acidic conditions. If the nitrogen is part of a donor-acceptor system (e.g., acylated), it can electronically influence the cyclopropane ring, potentially making it more susceptible to nucleophilic attack.[7][8]

Troubleshooting Guide: Common Scenarios and Solutions

Observed Issue Potential Cause Recommended Actions
Formation of multiple products in acidic media Acid-catalyzed ring-opening of the cyclopropane ring.- Buffer the reaction to a higher pH if tolerated. - Use a milder acid catalyst. - Employ a non-nucleophilic counter-ion for the acid. - Lower the reaction temperature.
Unexpected byproducts with strong bases Base-induced ring-opening of the cyclopropane.- Use a weaker base. - Consider a hindered, non-nucleophilic base. - Run the reaction at a lower temperature.
Low yield and product degradation at high temperatures Thermal decomposition of the cyclopropane ring.- Optimize the reaction for lower temperatures. - Use a more active catalyst to reduce required temperature. - Conduct the reaction under an inert atmosphere.
Side reactions with oxidizing or reducing agents While the piperidine ring is generally stable to many redox conditions, strong oxidants could potentially interact with the amine. The cyclopropane ring could also be susceptible to certain radical reactions.- Choose selective oxidizing or reducing agents that are known to be compatible with amines and cyclopropanes. - Protect the piperidine nitrogen as a carbamate (e.g., Boc) before performing redox reactions.

Experimental Protocols: Handling and Storage

To ensure the integrity of your 6-azaspiro[2.5]octane, proper handling and storage are paramount.

Storage:

  • Store 6-azaspiro[2.5]octane and its salts in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption and atmospheric contamination.

  • Store away from strong acids, strong oxidizing agents, and other incompatible materials.

Handling:

  • Use in a well-ventilated fume hood.

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • When weighing and transferring, minimize exposure to the atmosphere.

Visualizing Decomposition Pathways

The following diagrams illustrate the potential decomposition pathways of the 6-azaspiro[2.5]octane core.

G Potential Acid-Catalyzed Ring-Opening of 6-Azaspiro[2.5]octane cluster_start Starting Material cluster_intermediate Intermediate cluster_products Decomposition Products 6-Azaspiro 6-Azaspiro[2.5]octane Carbocation Ring-Opened Carbocation 6-Azaspiro->Carbocation H+ (Acid) Ring-Opening Product1 Nucleophilic Addition Product (e.g., Halogenated, Hydroxylated) Carbocation->Product1 Nu- Product2 Rearrangement Products Carbocation->Product2 Rearrangement

Caption: Acid-catalyzed decomposition pathway.

G Potential Radical-Mediated Ring-Opening cluster_start Starting Material cluster_intermediate Intermediate cluster_products Decomposition Products 6-Azaspiro 6-Azaspiro[2.5]octane Radical Ring-Opened Radical 6-Azaspiro->Radical Heat or Initiator (e.g., UV, Peroxide) Product1 Radical Addition/Polymerization Radical->Product1 Further Reactions

Caption: Radical-mediated decomposition pathway.

References

  • Antonova, Y. A., & Tabolin, A. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. RSC Publishing. [Link]

  • Chouhan, S. (n.d.). Addition To Cyclopropane Rings. Scribd. [Link]

  • Purechemistry. (2023, May 15). In addition to the cyclopropane ring. [Link]

  • Dalal, M. (n.d.). Addition to Cyclopropane Ring. Dalal Institute. [Link]

  • Antonova, Y. A., & Tabolin, A. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. [Link]

  • Mayr, H., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

  • Hendrickson, J. B., & Boeckman, Jr., R. K. (1971). Cyclopropanes. II. Electrophilic addition with nucleophile retention. Journal of the American Chemical Society, 93(18), 4491–4495. [Link]

  • Duan, X., et al. (2016). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 12, 2356–2373. [Link]

  • Richmond, E., Vuković, V. D., & Moran, J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 752–755. [Link]

  • Richmond, E., Vuković, V. D., & Moran, J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. [Link]

  • Waser, J., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7469-7528. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 6-Azaspiro[2.5]octane Enantiomers

Welcome to the technical support center for the chiral separation of 6-Azaspiro[2.5]octane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 6-Azaspiro[2.5]octane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your chromatographic experiments. 6-Azaspiro[2.5]octane is a key scaffold in modern medicinal chemistry, with its enantiomers often exhibiting distinct pharmacological profiles.[1][2] Achieving robust and efficient enantioseparation is therefore a critical step in the development of novel therapeutics.[3][4]

This resource is structured to address both fundamental questions and specific experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 6-Azaspiro[2.5]octane enantiomers important in drug discovery?

The three-dimensional structure of 6-Azaspiro[2.5]octane provides a rigid and spatially defined framework that can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[5][6] However, the biological activity often resides in a single enantiomer. The other enantiomer might be inactive, less active, or even contribute to off-target effects or toxicity.[4] Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that necessitate the evaluation of individual enantiomers in chiral drugs.[7] Therefore, developing reliable methods to separate and quantify these enantiomers is crucial for advancing safe and effective medicines.[1][2]

Q2: What are the primary chromatographic techniques for separating 6-Azaspiro[2.5]octane enantiomers?

The most common and effective techniques for the direct separation of 6-Azaspiro[2.5]octane enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) , both utilizing chiral stationary phases (CSPs).[8][9][10]

  • Chiral HPLC: A versatile and widely used technique. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective and can be used in normal-phase, reversed-phase, or polar organic modes.[9][11][12]

  • Chiral SFC: An increasingly popular alternative that is often faster and considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase, reducing organic solvent consumption.[13][14][15][16] SFC is particularly well-suited for preparative scale separations.[13][15]

Q3: How do I select an appropriate chiral stationary phase (CSP) for my separation?

The selection of a CSP is often empirical, and a screening approach is highly recommended.[10][17] A good starting point for 6-Azaspiro[2.5]octane and similar basic compounds is to screen a set of polysaccharide-based columns (e.g., Chiralpak® AD, AS, OD, and OJ series) under both normal-phase and polar organic conditions.[11][18] The choice of CSP depends on the specific substitutions on the 6-Azaspiro[2.5]octane core, as these will influence the chiral recognition mechanism.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between my enantiomeric peaks. What should I do?

This is a common challenge in chiral method development. Here is a systematic approach to troubleshoot this issue:

A: Probable Causes & Recommended Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The current CSP may not provide the necessary chiral recognition for your specific 6-Azaspiro[2.5]octane derivative.

    • Action: Screen a diverse set of CSPs. Polysaccharide-based columns are a good starting point, but also consider Pirkle-type or macrocyclic glycopeptide-based columns if available.[10][12]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.

    • Action (Normal Phase HPLC/SFC):

      • Vary the alcohol modifier (e.g., isopropanol, ethanol) percentage in hexane or CO2.[11][19]

      • Try a different alcohol modifier.

      • Introduce a basic additive. Since 6-Azaspiro[2.5]octane is a basic compound, adding a small amount (e.g., 0.1%) of diethylamine (DEA) or another suitable amine to the mobile phase can significantly improve peak shape and may enhance resolution.[19][20]

  • Incorrect Flow Rate or Temperature: These parameters can influence the thermodynamics and kinetics of the chiral recognition process.

    • Action:

      • Flow Rate: For challenging separations, reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

      • Temperature: Vary the column temperature. Both sub-ambient and elevated temperatures can have a significant, and often unpredictable, effect on enantioselectivity.

Experimental Protocol: Initial CSP Screening

  • Prepare a racemic standard of your 6-Azaspiro[2.5]octane derivative at a known concentration (e.g., 1 mg/mL).

  • Select a set of 3-4 diverse chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA).

  • For each column, perform an initial isocratic run with a standard mobile phase, for example, n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.

  • If no separation is observed, systematically vary the alcohol percentage (e.g., to 20% and 5%).

  • Evaluate the resulting chromatograms for any signs of peak splitting or shoulders, which indicate partial separation and a good starting point for further optimization.[20]

Diagram: Chiral Method Development Workflow

ChiralMethodDevelopment Start Start: No Resolution ScreenCSPs Screen Diverse CSPs (e.g., Polysaccharide-based) Start->ScreenCSPs ScreenCSPs->ScreenCSPs OptimizeMP Optimize Mobile Phase - Vary alcohol % - Change alcohol type - Add basic modifier (DEA) ScreenCSPs->OptimizeMP If partial separation AdjustConditions Adjust Operating Conditions - Lower Flow Rate - Vary Temperature OptimizeMP->AdjustConditions ResolutionAchieved Resolution Achieved AdjustConditions->ResolutionAchieved

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Peak Tailing

Q: My peaks are asymmetrical and show significant tailing. How can I improve the peak shape?

Peak tailing is a frequent issue when analyzing basic compounds like 6-Azaspiro[2.5]octane, especially on silica-based columns.[20][21] It can compromise resolution and the accuracy of quantification.[21][22]

A: Probable Causes & Recommended Actions:

  • Secondary Interactions with Residual Silanols: The basic nitrogen atom in the 6-Azaspiro[2.5]octane can interact strongly with acidic silanol groups on the silica surface of the CSP, leading to peak tailing.[21][23][24]

    • Action: Add a basic modifier to the mobile phase. A small concentration (0.1-0.5%) of an amine like diethylamine (DEA) or triethylamine (TEA) will compete with your analyte for the active silanol sites, effectively masking them and improving peak symmetry.[20][22][23]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Action: Dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, column overload was the likely cause.[20]

  • Column Contamination or Degradation: Over time, strongly retained impurities can accumulate at the head of the column, or the stationary phase itself may degrade, leading to poor peak shape.

    • Action:

      • Implement a column washing procedure as recommended by the manufacturer. For immobilized CSPs, flushing with a strong solvent like tetrahydrofuran (THF) may be possible.[25]

      • If washing does not resolve the issue, the column may need to be replaced.[25]

Data Summary: Effect of Basic Additive on Peak Shape

Additive in Mobile Phase (n-Hexane/IPA 90:10)Tailing Factor (Tf)Resolution (Rs)
None3.20.9
0.1% Diethylamine (DEA)1.21.8
0.1% Trifluoroacetic Acid (TFA)4.50.5

Note: Data is illustrative. The tailing factor is a measure of peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak.

Diagram: Mechanism of Peak Tailing and Mitigation

PeakTailing cluster_0 Without Basic Additive cluster_1 With Basic Additive (DEA) Analyte Basic Analyte (6-Azaspiro[2.5]octane) Silanol Acidic Silanol Site (-Si-OH) on CSP Analyte->Silanol Strong Secondary Interaction Tailing Result: Peak Tailing Analyte2 Basic Analyte Symmetry Result: Symmetrical Peak Silanol2 Acidic Silanol Site DEA DEA Additive DEA->Silanol2 Masks Silanol Site

Caption: How a basic additive mitigates peak tailing by masking silanol sites.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Supercritical fluid chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • PubMed. (2022, January 15). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution?. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • PubMed. (2023, October 1). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • Ahuja, S. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 26(2).
  • PubMed. (2003, June 27). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, July 30).
  • LCGC. (2023, August 17). Enantiomer Separations. Retrieved from [Link]

  • Chromatography Today. (2009, September). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • PubMed. (2001, January 12). Separation of enantiomers by gas chromatography. Retrieved from [Link]

  • LCGC. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from [Link]

  • VTechWorks. (n.d.).
  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

Sources

Optimization

column chromatography conditions for 6-Azaspiro[2.5]octane purification

This technical support guide provides in-depth troubleshooting and frequently asked questions for the column chromatography purification of 6-Azaspiro[2.5]octane. Designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for the column chromatography purification of 6-Azaspiro[2.5]octane. Designed for researchers, scientists, and drug development professionals, this document offers practical, field-proven insights to overcome common challenges associated with the purification of this and similar small, basic spirocyclic amines.

Introduction: The Challenge of Purifying Basic Amines

6-Azaspiro[2.5]octane, a valuable scaffold in medicinal chemistry, presents a common purification challenge due to its basic secondary amine functionality.[1][2] Standard silica gel chromatography can lead to significant issues such as poor separation, peak tailing, and even irreversible binding of the compound to the stationary phase.[3][4] This is primarily due to the acidic nature of silica gel's silanol groups (Si-OH), which strongly interact with the basic amine.[3][4] This guide will equip you with the knowledge and techniques to mitigate these issues and achieve high-purity 6-Azaspiro[2.5]octane.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography purification of 6-Azaspiro[2.5]octane.

Issue 1: Severe Peak Tailing or No Elution of the Product

Cause: Strong acid-base interaction between the basic 6-Azaspiro[2.5]octane and the acidic silanol groups on the silica gel surface is the most common cause of peak tailing.[5][6][7] This interaction leads to a non-ideal equilibrium during elution, resulting in a drawn-out peak or complete retention on the column.

Solutions:

  • Mobile Phase Modification with a Competing Base:

    • Protocol: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA), or a solution of ammonia in methanol to your mobile phase. A typical starting concentration is 0.5-2% (v/v) of TEA or 1-5% of a 2M ammonia in methanol solution.[3][8][9]

    • Mechanism: The competing base neutralizes the acidic silanol sites on the silica, preventing the 6-Azaspiro[2.5]octane from strongly interacting with the stationary phase.[4] This results in a more symmetrical peak shape and improved elution.

  • Switching to a Less Acidic or Basic Stationary Phase:

    • Recommendation: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Amine-functionalized silica: This is an excellent alternative as it has a basic surface that repels the basic analyte, minimizing strong interactions.[3]

      • Alumina (basic or neutral): Alumina is another suitable option for the purification of basic compounds.[10]

Issue 2: Poor Separation from Impurities

Cause: The polarity of your mobile phase may not be optimal to resolve 6-Azaspiro[2.5]octane from closely related impurities. Co-elution can occur if the solvent system is too strong (impurities and product move too quickly) or too weak (everything remains at the baseline).

Solutions:

  • Systematic Solvent System Screening using Thin Layer Chromatography (TLC):

    • Protocol: Before running a column, screen various solvent systems using TLC to find the optimal separation. Aim for an Rf value of 0.2-0.3 for 6-Azaspiro[2.5]octane to ensure good separation on the column.[8]

    • Suggested TLC Screening Systems:

      • Dichloromethane (DCM) / Methanol (MeOH) with 1% Ammonium Hydroxide (NH₄OH)

      • Ethyl Acetate (EtOAc) / Hexanes with 2% Triethylamine (TEA)

      • Chloroform (CHCl₃) / Acetone with 1% TEA

  • Gradient Elution:

    • Protocol: If isocratic elution (using a single solvent mixture) fails to provide adequate separation, employ a gradient elution. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute the 6-Azaspiro[2.5]octane and then more polar impurities.[11] A typical gradient for a DCM/MeOH system would be to start with 1-2% MeOH and gradually increase to 10-15% MeOH.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common issues during the purification of 6-Azaspiro[2.5]octane.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solution Solution Pathways Start Start Purification Problem Observe Chromatogram: - Peak Tailing? - No Elution? - Poor Separation? Start->Problem Tailing Severe Tailing or No Elution Problem->Tailing Yes Separation Poor Separation Problem->Separation No, but poor separation Success Successful Purification Problem->Success No issues Add_Base Add Competing Base to Mobile Phase (e.g., 1% TEA or NH4OH) Tailing->Add_Base Optimize_Solvent Optimize Solvent System (via TLC, aim for Rf 0.2-0.3) Separation->Optimize_Solvent Add_Base->Problem Re-evaluate Change_Stationary Switch to Amine-Silica or Alumina Add_Base->Change_Stationary If still tailing Change_Stationary->Problem Re-evaluate Optimize_Solvent->Problem Re-evaluate Gradient Implement Gradient Elution Optimize_Solvent->Gradient If isocratic fails Gradient->Problem

Caption: Troubleshooting workflow for 6-Azaspiro[2.5]octane purification.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 6-Azaspiro[2.5]octane?

A1: For routine purifications, standard silica gel is often used due to its availability and cost-effectiveness. However, to counteract its acidic nature, it is crucial to use a mobile phase containing a basic modifier like triethylamine or ammonia.[3][9] For challenging separations or acid-sensitive compounds, amine-functionalized silica is a superior choice as it minimizes the problematic acid-base interactions.[3] Basic alumina can also be an effective alternative.[10]

Q2: How do I choose the right mobile phase?

A2: The choice of mobile phase depends on the polarity of the impurities in your crude sample. A good starting point for small, polar amines like 6-Azaspiro[2.5]octane is a mixture of a relatively non-polar solvent and a polar solvent. Common systems include:

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Ethyl Acetate (EtOAc) / Hexanes or Heptane

  • Chloroform (CHCl₃) / Acetone

Always add a basic modifier (e.g., ~1% TEA or NH₄OH) to these systems when using silica gel.[8][9] The optimal ratio of the solvents should be determined by TLC analysis to achieve an Rf of 0.2-0.3 for your product.[8]

Q3: Can I use reversed-phase chromatography to purify 6-Azaspiro[2.5]octane?

A3: Yes, reversed-phase chromatography is a viable option, especially for polar compounds. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4] For basic amines, it is advantageous to use a mobile phase with a high pH (e.g., buffered with ammonium hydroxide or triethylamine) to ensure the amine is in its neutral, free-base form. This increases its retention on the non-polar stationary phase and often leads to better peak shapes.[4]

Q4: My compound seems to be streaking on the TLC plate. What does this mean?

A4: Streaking on a TLC plate is the equivalent of peak tailing in column chromatography. It is a strong indicator of a significant interaction between your basic compound and the acidic silica gel of the TLC plate. To get clean spots on your TLC plate, you should develop it in a solvent system that includes a basic modifier, just as you would for your column.[12]

Q5: How should I load my sample onto the column?

A5: There are two main methods for loading your sample:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent and carefully add it to the top of the column. This is suitable for samples that are readily soluble.

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[8] Dry loading often results in better resolution.

Recommended Column Chromatography Protocol for 6-Azaspiro[2.5]octane

This is a general starting protocol that should be optimized based on TLC analysis of your specific crude mixture.

1. Materials:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)
  • Mobile Phase (starting point): Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) (e.g., 95:4:1 v/v/v)
  • Crude 6-Azaspiro[2.5]octane
  • Glass chromatography column
  • Fraction collection tubes

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed with no air bubbles.[11]
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • Choose either wet or dry loading as described in the FAQ section. Ensure the sample is loaded as a narrow band at the top of the column.

4. Elution:

  • Carefully add the mobile phase to the column without disturbing the sand layer.
  • Apply gentle air pressure to maintain a steady flow rate.
  • If using a gradient, start with a low polarity mobile phase (e.g., 98:1:1 DCM/MeOH/NH₄OH) and gradually increase the proportion of the more polar solvent (MeOH).

5. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
  • Analyze the fractions by TLC to identify those containing the pure 6-Azaspiro[2.5]octane.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table

Stationary PhaseRecommended Mobile Phase System (v/v/v)Target Rf (TLC)Key Considerations
Silica Gel DCM / MeOH / NH₄OH (e.g., 95:4:1 to 90:9:1)0.2 - 0.3The basic modifier is essential to prevent peak tailing.
Silica Gel EtOAc / Hexanes / TEA (e.g., 50:48:2)0.2 - 0.3A less polar system, good for separating less polar impurities.
Amine-Functionalized Silica EtOAc / Hexanes0.2 - 0.3Basic modifier is often not needed. Provides excellent peak shape for amines.
Alumina (Basic) DCM / MeOH0.2 - 0.3Good alternative to silica for basic compounds.
C18 Reversed-Phase Silica Water / Acetonitrile + 0.1% TEAN/AHigh pH is beneficial. Elution order is reversed (polar elutes first).

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • YMCA-Verlag. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Barluenga, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Organic Letters, 24(12), 2296-2300.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Arnold, F. H., et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012.
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • Couty, F., & Evano, G. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 82(17), 9295-9304.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Taygerly, J. P., et al. (2012). A Convenient Guide for the Selection of Green Chromatography Solvents. Green Chemistry, 14(11), 3020-3025.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • King, M. (2018).
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Stereoselectivity in 6-Azaspiro[2.5]octane Functionalization

Introduction The 6-azaspiro[2.5]octane scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial presentation of functional groups.[1][2] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-azaspiro[2.5]octane scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial presentation of functional groups.[1][2] This unique architecture is increasingly incorporated into drug candidates to enhance properties like potency, selectivity, and metabolic stability.[2][3] However, the inherent chirality of this spirocyclic system presents a significant synthetic challenge: controlling stereoselectivity during functionalization.[1][4] Achieving high levels of diastereomeric and enantiomeric purity is critical, as different stereoisomers can exhibit vastly different biological activities.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective 6-azaspiro[2.5]octane functionalization. Here, we address common experimental issues, offer troubleshooting strategies, and answer frequently asked questions, all grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide: Common Issues in Stereoselective Functionalization

This section is designed to help you diagnose and resolve common problems encountered during the stereoselective functionalization of 6-azaspiro[2.5]octane derivatives.

Problem Potential Causes Solutions & Explanations
Poor Diastereoselectivity 1. Suboptimal Catalyst or Reagent: The chiral catalyst or reagent may not provide sufficient steric hindrance to effectively differentiate between the diastereotopic faces of the substrate.[5] 2. Incorrect Solvent: The solvent can influence the transition state geometry and stability, impacting diastereoselectivity.[6] 3. Reaction Temperature: Higher temperatures can lead to decreased selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.1. Catalyst/Reagent Screening: Screen a variety of chiral catalysts or reagents with different steric and electronic properties. For example, in rhodium-catalyzed cyclopropanations, different paddlewheel catalysts can significantly impact diastereomeric ratios.[7] Consider using chiral auxiliaries, which can be temporarily attached to the substrate to direct the stereochemical outcome.[5][8][9] 2. Solvent Optimization: Experiment with a range of solvents with varying polarities and coordinating abilities. Aprotic, non-coordinating solvents often provide better stereocontrol. 3. Temperature Control: Conduct the reaction at lower temperatures to enhance selectivity. A temperature screening study is recommended to find the optimal balance between reaction rate and diastereoselectivity.
Low Enantiomeric Excess (ee) 1. Ineffective Chiral Catalyst/Ligand: The chiral catalyst or ligand may not be creating a sufficiently asymmetric environment around the reactive center.[10] 2. Racemization: The product may be prone to racemization under the reaction or workup conditions.[1] 3. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic asymmetric transformation.1. Catalyst/Ligand Modification: If using a chiral catalyst, consider modifying the ligand to increase steric bulk or alter its electronic properties. For instance, in asymmetric hydrogenations, fine-tuning the phosphine ligand on a rhodium or ruthenium catalyst is crucial. 2. Condition Optimization: Modify the workup procedure to be milder (e.g., lower temperatures, neutral pH). Analyze the product at different time points to check for racemization. 3. Reaction Parameter Adjustment: Lower the reaction temperature or concentration to favor the catalyzed pathway. Ensure all reagents are of high purity to avoid any competing reactions.
Epimerization of Stereocenters 1. Harsh Reaction or Workup Conditions: Acidic or basic conditions can lead to the epimerization of stereocenters, particularly those alpha to a carbonyl group. 2. Elevated Temperatures: Prolonged exposure to high temperatures can also cause epimerization.1. Milder Conditions: Employ milder reaction and workup conditions. Use buffered solutions or non-acidic/non-basic workup procedures. 2. Temperature Management: Minimize reaction times and maintain the lowest effective temperature throughout the synthesis and purification steps.
Difficulty in Separating Stereoisomers 1. Similar Physicochemical Properties: Diastereomers or enantiomers may have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation.[10]1. Chiral HPLC: For enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most effective separation technique.[11][12][13][14][15] A variety of chiral stationary phases (CSPs) are available, and screening different columns and mobile phases is often necessary.[11][13] 2. Diastereomeric Salt Formation: For racemic mixtures of amines or carboxylic acids, derivatization with a chiral resolving agent to form diastereomeric salts can facilitate separation by crystallization or standard chromatography. 3. Supercritical Fluid Chromatography (SFC): Chiral SFC can be an effective alternative to HPLC for separating stereoisomers, often with faster run times and reduced solvent consumption.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral auxiliary for my reaction?

A1: The selection of a chiral auxiliary is a critical decision that depends on the specific transformation.[5][9] An ideal chiral auxiliary should be:

  • Readily available in both enantiomeric forms.

  • Easy to install and remove under mild conditions.[5]

  • Provide high levels of stereocontrol.[5]

  • Recoverable for reuse.[5]

Commonly used and effective chiral auxiliaries include Evans' oxazolidinones for asymmetric alkylations and aldol reactions, and Oppolzer's camphorsultams.[8][9] The choice often depends on the substrate and the reaction type. It is advisable to consult literature precedents for similar transformations to guide your selection.

Q2: What is the role of the solvent in controlling stereoselectivity?

A2: The solvent plays a multifaceted role in stereoselective reactions. It can influence the conformation of the substrate-catalyst complex, the stability of transition states, and the solubility of reagents. For instance, in many asymmetric reactions, non-polar, non-coordinating solvents like dichloromethane or toluene are preferred as they minimize interference with the chiral catalyst's directing effects. In contrast, polar or coordinating solvents can sometimes interact with the catalyst or substrate, leading to a decrease in stereoselectivity. A solvent screen is often a crucial step in optimizing a stereoselective transformation.

Q3: Can computational modeling help predict the stereochemical outcome?

A3: Yes, computational modeling, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for predicting and understanding stereochemical outcomes.[6][16] By modeling the transition states of the competing pathways leading to different stereoisomers, it is possible to predict which product will be favored. This can save significant experimental time and resources by narrowing down the most promising reaction conditions and catalyst systems to investigate.

Q4: What are the best analytical techniques for determining stereochemical purity?

A4: The determination of diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) is crucial.

  • For Diastereomers:

    • NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for determining the diastereomeric ratio.[17][18] Diastereomers have different physical properties and will often show distinct signals in the NMR spectrum.[17] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry.[17][18]

    • HPLC/GC: Standard High-Performance Liquid Chromatography or Gas Chromatography can often separate diastereomers, allowing for their quantification.

  • For Enantiomers:

    • Chiral HPLC/SFC/GC: These are the gold-standard methods for determining enantiomeric excess.[11][13][14] By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their separation and quantification.

    • NMR with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral shift reagent or solvating agent, the NMR signals of the two enantiomers can be resolved, allowing for the determination of the e.e.[17][19][20]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cyclopropanation using a Chiral Rhodium(II) Catalyst

This protocol provides a general guideline for the diastereoselective and enantioselective cyclopropanation of an exocyclic alkene on a 6-azaspiro[2.5]octane scaffold.[7]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-azaspiro[2.5]octene substrate (1.0 eq) and the chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane) via syringe.

  • Reagent Addition: Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 eq) in the same solvent to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) over a period of 1-4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the general steps for analyzing the enantiomeric purity of a functionalized 6-azaspiro[2.5]octane derivative.

  • Column Selection: Choose a chiral stationary phase (CSP) based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.[11]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral HPLC system.

  • Method Optimization: If the enantiomers are not well-resolved, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e. % = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100).

Visualizations

Troubleshooting_Workflow start Poor Stereoselectivity Observed problem_type Identify Problem: - Poor Diastereoselectivity? - Low Enantiomeric Excess? start->problem_type diastereo Troubleshoot Diastereoselectivity problem_type->diastereo Diastereoselectivity enantio Troubleshoot Enantioselectivity problem_type->enantio Enantioselectivity temp Lower Reaction Temperature diastereo->temp solvent Screen Solvents temp->solvent catalyst Screen Chiral Catalysts/ Reagents/Auxiliaries solvent->catalyst analyze_dr Analyze Diastereomeric Ratio (NMR) catalyst->analyze_dr end Optimized Stereoselectivity analyze_dr->end catalyst_ee Modify Chiral Catalyst/Ligand enantio->catalyst_ee conditions Check for Racemization (Milder Workup) catalyst_ee->conditions background Minimize Background Reaction (Lower Temp/Concentration) conditions->background analyze_ee Analyze Enantiomeric Excess (Chiral HPLC) background->analyze_ee analyze_ee->end Reaction_Mechanism sub 6-Azaspiro[2.5]octene + Reagent cat Chiral Catalyst sub->cat ts_re Transition State (Re-face attack) Lower Energy cat->ts_re Favored Pathway ts_si Transition State (Si-face attack) Higher Energy cat->ts_si Disfavored Pathway major Major Diastereomer/Enantiomer ts_re->major minor Minor Diastereomer/Enantiomer ts_si->minor

Caption: Simplified energy profile for a stereoselective reaction.

References

  • Bench To Breakthrough. (n.d.). An innovative Route to Spiro-Bridged Conjugated Carbocycles.
  • ChemRxiv. (n.d.). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach Authors.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Harned Research Group. (n.d.). NMR and Stereochemistry.
  • RSC Publishing. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs.
  • Research Inventions Journals. (n.d.). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.
  • ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • R Discovery. (2023, March 26). NMR for Stereochemical Elucidation.
  • PubMed. (2023, October 1). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • NIH. (2025, August 19). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • PubMed. (2019, October). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
  • Wiley Online Library. (n.d.). Asymmetric Alkoxy‐ and Hydroxy‐Carbonylations of Functionalized Alkenes Assisted by β‐Carbonyl Groups.
  • ResearchGate. (2011, October 6). How can we separate a pair of enantiomers by using chiral HPLC ?.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ResearchGate. (2024, July 24). (PDF) Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.
  • Google Patents. (n.d.). US11384094B2 - Chiral auxiliaries and uses thereof.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • NIH. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

Sources

Optimization

Technical Support Center: Catalyst Selection for 6-Azaspiro[2.5]octane Coupling Reactions

Introduction: The 6-azaspiro[2.5]octane motif is a highly sought-after scaffold in modern drug discovery. Its rigid, three-dimensional structure can significantly improve physicochemical properties such as solubility and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-azaspiro[2.5]octane motif is a highly sought-after scaffold in modern drug discovery. Its rigid, three-dimensional structure can significantly improve physicochemical properties such as solubility and metabolic stability while reducing lipophilicity compared to traditional flat aromatic systems.[1][2] This often leads to enhanced potency, better selectivity, and improved ADME-Tox profiles in drug candidates.[3][4] However, the efficient construction of C-N and C-C bonds involving this sterically demanding secondary amine can be challenging. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection, reaction optimization, and troubleshooting for the most common coupling reactions involving 6-azaspiro[2.5]octane.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for coupling 6-azaspiro[2.5]octane with aryl or heteroaryl partners?

The most prevalent and robust method for forming a C-N bond between 6-azaspiro[2.5]octane and an (hetero)aryl halide or triflate is the Buchwald-Hartwig amination .[5][6] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it a workhorse in medicinal chemistry.[7] Alternative strategies, particularly for C-C bond formation or for substrates incompatible with palladium catalysis, include palladium-catalyzed C-H activation/annulation cascades and, more recently, visible light photoredox catalysis.[8][9]

Q2: What are the essential components of a Buchwald-Hartwig catalyst system, and how do they influence the reaction?

A successful Buchwald-Hartwig amination requires the careful selection of four key components:

  • Palladium Pre-catalyst: This is the source of the active Pd(0) catalyst. While various sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts are often preferred. These are typically air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, leading to more reproducible results.[7][10]

  • Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For hindered secondary amines like 6-azaspiro[2.5]octane, bulky, electron-rich phosphine ligands are essential.

  • Base: The base plays multiple roles. It deprotonates the amine to form the active nucleophile and reacts with the HX generated during the catalytic cycle. The choice of base can dramatically affect reaction rate and yield.

  • Solvent: The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. Aprotic polar solvents are common, but the choice can influence catalyst activity and stability.[7]

Q3: How do I choose the right ligand for coupling 6-azaspiro[2.5]octane?

For sterically demanding secondary amines, the ligand must be sufficiently bulky to promote the final reductive elimination step, which is often the rate-limiting step for these substrates.[6] Insufficiently bulky ligands can lead to catalyst decomposition or stalling of the catalytic cycle.

  • Causality: The bulk of the ligand creates a sterically crowded environment around the palladium center. This crowding destabilizes the Pd(II) intermediate that contains both the aryl group and the amido group, thus promoting the bond-forming reductive elimination step to release the product and regenerate the Pd(0) catalyst.

A comparison of commonly used ligands is presented below:

Ligand NameStructure TypeKey FeaturesTypical Use Case with 6-Azaspiro[2.5]octane
XPhos BiarylmonophosphineVery bulky and electron-rich. Generally high activity and broad scope.Excellent first choice for coupling with aryl chlorides and bromides.
RuPhos BiarylmonophosphineSimilar to XPhos, often provides complementary reactivity.Effective for challenging or electron-poor heteroaryl halides.
BrettPhos BiarylmonophosphineFeatures a bulky, sterically demanding phosphine and a methoxy group that can aid in catalyst stabilization.Particularly useful for coupling primary amines, but can be effective for hindered secondary amines as well.[6]
BINAP Bidentate PhosphineLess bulky than modern monophosphine ligands.Generally less effective for hindered secondary amines like 6-azaspiro[2.5]octane compared to the Buchwald-type ligands.[5]

Q4: Which base should I select for my reaction?

The choice of base is critical and depends on the substrate's sensitivity and the desired reaction temperature.

  • Strong, Non-nucleophilic Bases: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the most common and effective bases. They are strong enough to deprotonate the amine without acting as competing nucleophiles.

  • Weaker, Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are used for substrates that are sensitive to strong bases (e.g., those with ester functionalities). These reactions often require higher temperatures or more active catalyst systems.[7]

Causality: The pKa of the amine and the strength of the base determine the concentration of the active amido-nucleophile in the solution. A higher concentration of the nucleophile generally leads to a faster reaction, but an overly strong base can cause side reactions like dehalogenation or substrate degradation.

Troubleshooting Guide

Problem: Low or No Product Formation

Potential CauseRecommended Solution & Explanation
1. Inactive Catalyst 1a. Use a fresh palladium pre-catalyst. Palladium catalysts, especially Pd(0) sources, can degrade upon exposure to air. Modern, air-stable Pd(II) pre-catalysts are designed for reliable in situ reduction to the active Pd(0) species and are highly recommended.[10] 1b. Ensure rigorous exclusion of oxygen. Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
2. Inefficient Ligand 2a. Switch to a bulkier ligand. For 6-azaspiro[2.5]octane, reductive elimination is often the bottleneck. If using a less bulky ligand, switch to a more sterically demanding one like XPhos or RuPhos to accelerate this step.[6] 2b. Increase ligand-to-palladium ratio. A slight excess of ligand (e.g., 1.2:1 to 2:1 L:Pd) can help prevent catalyst decomposition and maintain catalytic activity.
3. Incorrect Base 3a. Use a stronger base. If you are using a carbonate or phosphate base with a challenging substrate, switching to a stronger base like NaOtBu or KOtBu may be necessary to generate a sufficient concentration of the active nucleophile. 3b. Ensure the base is anhydrous and finely powdered. Clumped or wet base will have poor solubility and lower effective concentration, hindering the reaction.
4. Low Reaction Temperature 4a. Increase the temperature. Oxidative addition of some aryl halides (especially chlorides) can be slow. Gradually increasing the reaction temperature in 10-20 °C increments can significantly improve the rate. Toluene (b.p. 111 °C) or Dioxane (b.p. 101 °C) are common solvents that allow for elevated temperatures.

Problem: Significant Side Product Formation

Potential CauseRecommended Solution & Explanation
1. Dehalogenation of Aryl Halide 1a. Use anhydrous solvents and reagents. Water or other protic impurities can protonate the aryl-palladium intermediate, leading to dehalogenation. Ensure all reagents and solvents are dry. 1b. Re-evaluate your base. In some cases, at high temperatures, certain bases can act as hydride sources. Consider switching to an alternative base (e.g., from NaOtBu to K₃PO₄) and adjusting the temperature accordingly.[11]
2. Homocoupling of Aryl Halide 2a. Ensure a sufficiently active catalyst system. Homocoupling can sometimes occur when the rate of cross-coupling is slow. Optimizing the ligand and base to accelerate the desired reaction can suppress this side reaction. 2b. Check the purity of your starting materials. Certain impurities can promote homocoupling pathways.

Advanced Methodologies: A Look at Photoredox Catalysis

For certain substrates or transformations where traditional palladium catalysis may fail, visible light photoredox catalysis offers a powerful alternative.[12] This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates under exceptionally mild conditions.

Q: When should I consider photoredox catalysis for 6-azaspiro[2.5]octane coupling?

Consider this approach for:

  • Coupling with partners prone to radical pathways.

  • Reactions requiring very mild conditions to preserve sensitive functional groups.

  • Accessing novel bond disconnections that are not feasible via two-electron cross-coupling pathways.[13]

While still an emerging area for this specific scaffold, the principles of photoredox catalysis provide a promising avenue for future synthetic innovations.[1]

Appendix A: Standard Experimental Protocol

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 6-Azaspiro[2.5]octane

Disclaimer: This is a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature is crucial for each specific substrate.

  • Reaction Setup: To an oven-dried vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the XPhos ligand (0.024 mmol, 2.4 mol%).

  • Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add 6-azaspiro[2.5]octane (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (4 mL).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Appendix B: Visualized Workflows

G cluster_start Start: Define Coupling Partners cluster_catalyst Catalyst System Selection cluster_optimization Optimization & Troubleshooting cluster_end Outcome start Aryl/Heteroaryl-X + 6-Azaspiro[2.5]octane catalyst_choice Choose Pd Pre-catalyst (e.g., XPhos Pd G3) start->catalyst_choice Standard Buchwald-Hartwig ligand_choice Select Bulky Ligand (e.g., XPhos, RuPhos) catalyst_choice->ligand_choice base_choice Select Base (e.g., NaOtBu, K3PO4) ligand_choice->base_choice solvent_choice Select Solvent (e.g., Toluene, Dioxane) base_choice->solvent_choice temp_opt Optimize Temperature (80-110 °C) solvent_choice->temp_opt check_yield Low Yield? temp_opt->check_yield troubleshoot Troubleshoot: - Check inertness - Screen ligands/bases - Use fresh catalyst check_yield->troubleshoot Yes product Desired Coupled Product check_yield->product No troubleshoot->temp_opt Re-optimize

Caption: Decision workflow for catalyst selection and optimization.

G pd0 Pd(0)L pd2_oa Ar-Pd(II)-X L pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_am Ar-Pd(II)-N L pd2_oa->pd2_am Amine Coordination & Deprotonation (+ Amine, Base) pd2_am->pd0 Reductive Elimination product Ar-N pd2_am->product

Sources

Troubleshooting

Technical Support Center: 6-Azaspiro[2.5]octane Reaction Workups

Welcome to the technical support center for 6-azaspiro[2.5]octane reaction workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-azaspiro[2.5]octane reaction workups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable spirocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and effective method for purifying 6-azaspiro[2.5]octane and its derivatives?

The most robust and widely applicable purification strategy for 6-azaspiro[2.5]octane, a basic amine, is acid-base extraction .[1][2][3][4][5] This technique leverages the differential solubility of the amine in its neutral and protonated (salt) forms. In its neutral state, 6-azaspiro[2.5]octane is soluble in organic solvents. Upon treatment with an aqueous acid, it forms a water-soluble salt, allowing for the separation from non-basic organic impurities.[2][3][4]

Core Principle:

  • Acidification: The crude reaction mixture, dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate), is washed with an aqueous acid (e.g., 1M HCl). The basic 6-azaspiro[2.5]octane is protonated and moves into the aqueous layer as its hydrochloride salt.[4][6]

  • Separation of Layers: The organic layer, now containing neutral impurities, is separated and discarded.

  • Basification: The aqueous layer is then treated with a base (e.g., NaOH or NaHCO₃) to deprotonate the ammonium salt, regenerating the neutral, water-insoluble amine.[1][3]

  • Back-Extraction: The free amine is then extracted back into an organic solvent.[4]

  • Final Purification: The organic layer is dried and the solvent is evaporated to yield the purified 6-azaspiro[2.5]octane. Further purification can be achieved through distillation or chromatography if necessary.

FAQ 2: I've performed a reductive amination to synthesize a 6-azaspiro[2.5]octane derivative. What are the key considerations for the workup?

Reductive amination is a common method for synthesizing substituted amines and involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[7][8][9][10] A successful workup hinges on removing the unreacted starting materials, the reducing agent byproducts, and any imine intermediates.

Key Workup Considerations:

  • Quenching the Reducing Agent: If a hydride-based reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) was used, the reaction should be carefully quenched.[9] This is often achieved by the slow addition of water or a mild acid. For sodium cyanoborohydride (NaBH₃CN), which is more stable at lower pH, the workup can often be combined with the initial acidic wash.[7][8][9]

  • pH Adjustment: The pH of the reaction mixture is critical. The imine formation is typically favored under mildly acidic conditions (pH 4-6).[7][9] During the workup, adjusting the pH will be necessary to facilitate the separation of your basic product from acidic or neutral impurities.

  • Removal of Unreacted Carbonyl Compound: Any unreacted aldehyde or ketone can often be removed during the acid-base extraction, as they will remain in the organic layer during the initial acidic wash.

  • Removal of Unreacted Amine: If the starting amine is different from your product, its removal will depend on its properties. An acid-base extraction can also be effective here.

FAQ 3: My 6-azaspiro[2.5]octane derivative has other functional groups. How might this affect my workup strategy?

The presence of other functional groups can influence the choice of workup conditions to avoid unwanted side reactions.

Scenario-Based Guidance:

Functional Group PresentPotential Issue during WorkupRecommended Workup Modification
Ester Hydrolysis under strongly basic or acidic conditions.Use a weak base like sodium bicarbonate (NaHCO₃) for basification instead of strong bases like NaOH.[2] Avoid prolonged exposure to strong acids.
Boc Protecting Group Cleavage under acidic conditions.If the Boc group needs to be retained, perform the workup under neutral or mildly basic conditions. An alternative is to use a different protecting group that is stable to the required workup conditions.[11][12]
Acid-Labile Ketal Cleavage in the presence of acid.Avoid acidic washes. Purification may need to rely on chromatography or crystallization.[11][12]
Halogens (e.g., on an aromatic ring) Generally stable.Standard acid-base extraction is usually suitable.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the workup of 6-azaspiro[2.5]octane reactions and provides step-by-step solutions.

Problem 1: Low or No Product Recovery After Acid-Base Extraction.

Possible Causes & Solutions:

  • Cause A: Incomplete Extraction or Back-Extraction.

    • Troubleshooting Steps:

      • Check the pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the initial extraction and sufficiently basic (pH 12-14) during the back-extraction. Use pH paper or a pH meter to verify.[3]

      • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at transferring the compound between phases. Typically, 2-3 extractions are recommended.[4]

      • Check the "Discarded" Layers: Do not discard any layers until you have confirmed the location of your product via Thin Layer Chromatography (TLC) or another analytical method. Your product may be in a layer you assumed was waste.[13]

  • Cause B: Emulsion Formation.

    • Explanation: Emulsions are a third layer that can form at the interface of the organic and aqueous phases, trapping your product.

    • Troubleshooting Steps:

      • "Break" the Emulsion:

        • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation.[1]

        • Gently swirl or stir the mixture instead of vigorous shaking.

        • Filter the entire mixture through a pad of Celite®.

        • Allow the separatory funnel to stand undisturbed for a longer period.

  • Cause C: Product is Water-Soluble.

    • Explanation: If your 6-azaspiro[2.5]octane derivative is highly polar or has multiple hydrophilic functional groups, it may have significant water solubility even in its neutral form.

    • Troubleshooting Steps:

      • Brine Wash: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride to decrease the solubility of your organic product in the aqueous phase (salting out).

      • Use a More Polar Organic Solvent: If you are using a non-polar solvent like hexanes, switch to a more polar solvent like ethyl acetate or dichloromethane for the back-extraction.

      • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.

Problem 2: Product is Contaminated with Starting Materials or Byproducts.

Possible Causes & Solutions:

  • Cause A: Inefficient Separation during Extraction.

    • Troubleshooting Steps:

      • Optimize pH: Fine-tune the pH of your washes. For example, to remove a weakly acidic impurity, a wash with a weak base like sodium bicarbonate may be more selective than a strong base like sodium hydroxide.[1]

      • Additional Wash Steps: Incorporate additional washes to remove specific impurities. For example, a wash with a reducing agent solution (e.g., sodium bisulfite) can remove residual oxidizing agents.

  • Cause B: Co-extraction of Impurities.

    • Explanation: If an impurity has similar acid-base properties to your product, it may be co-extracted.

    • Troubleshooting Steps:

      • Chromatography: If extraction fails to provide sufficient purity, column chromatography is the next logical step. For basic amines like 6-azaspiro[2.5]octane, it is often beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent streaking and improve recovery.[6]

      • Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective purification method.

      • Distillation: For liquid products, distillation under reduced pressure can be used to separate components with different boiling points.

Problem 3: Product Degrades During Workup.

Possible Causes & Solutions:

  • Cause A: Sensitivity to Acid or Base.

    • Troubleshooting Steps:

      • Test Stability: Before committing to a full-scale workup, take a small aliquot of your crude reaction mixture and test its stability to the proposed acidic and basic conditions by monitoring with TLC.[13]

      • Use Milder Reagents: Employ milder acids (e.g., ammonium chloride) or bases (e.g., sodium bicarbonate).

      • Minimize Contact Time: Perform the extraction steps quickly and at a lower temperature (e.g., in an ice bath) to minimize the time your product is in contact with harsh reagents.

      • Alternative Purification: If your product is highly sensitive, avoid acid-base extraction and proceed directly to chromatography or crystallization.

  • Cause B: Air or Temperature Sensitivity.

    • Troubleshooting Steps:

      • Inert Atmosphere: If your compound is air-sensitive, perform the workup under an inert atmosphere (e.g., nitrogen or argon).

      • Temperature Control: Keep all solutions cold during the workup process.

      • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent degradation.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Standard Acid-Base Extraction of 6-Azaspiro[2.5]octane
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product.

  • Re-extraction (Optional but Recommended): Add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >12.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel and add an equal volume of dichloromethane. Shake and allow the layers to separate.

  • Collection of Product: Drain the lower organic layer, which now contains your purified product, into a clean flask.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified 6-azaspiro[2.5]octane.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Back-Extraction cluster_3 Final Steps crude Crude Reaction Mixture (in Organic Solvent) add_acid Add 1M HCl (aq) crude->add_acid separate1 Separate Layers add_acid->separate1 org_impurities Organic Layer (Neutral Impurities) separate1->org_impurities Discard aq_product Aqueous Layer (Product as Salt) separate1->aq_product add_base Add NaOH (aq) to Aqueous Layer aq_product->add_base add_org_solvent Add Fresh Organic Solvent add_base->add_org_solvent separate2 Separate Layers add_org_solvent->separate2 aq_waste Aqueous Layer (Waste) separate2->aq_waste Discard org_product Organic Layer (Purified Product) separate2->org_product dry Dry (e.g., Na2SO4) org_product->dry concentrate Concentrate dry->concentrate pure_product Pure 6-Azaspiro[2.5]octane concentrate->pure_product

Caption: Workflow for a standard acid-base extraction of 6-azaspiro[2.5]octane.

Troubleshooting Logic Diagram

G start Problem with Workup low_yield Low/No Product Recovery start->low_yield impurity Product is Impure start->impurity degradation Product Degraded start->degradation emulsion Emulsion Formed? low_yield->emulsion chromatography Use Chromatography impurity->chromatography crystallization Crystallize/Recrystallize impurity->crystallization stability_test Test Stability degradation->stability_test milder_cond Use Milder Conditions degradation->milder_cond ph_check pH Correct? emulsion->ph_check No emulsion_sol1 Add Brine emulsion->emulsion_sol1 Yes emulsion_sol2 Filter through Celite emulsion->emulsion_sol2 Yes water_sol Product Water Soluble? ph_check->water_sol Yes ph_sol1 Adjust pH ph_check->ph_sol1 No ph_sol2 Check 'Waste' Layers ph_check->ph_sol2 No ws_sol1 Salt Out water_sol->ws_sol1 Yes ws_sol2 Use Polar Solvent water_sol->ws_sol2 Yes

Caption: A logic diagram for troubleshooting common workup issues.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org2023 . [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules2023 , 28(10), 4209. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. J Org Chem2011 , 76(17), 7106-7116. [Link]

  • Acid-Base Extraction. University of Colorado, Boulder. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Chem. Sci.2021 , 12, 11161-11181. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules2021 , 26(3), 677. [Link]

  • Method for removing unreacted electrophiles
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Reductive Amination. Myers Research Group, Harvard University. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Process for the purification of amines.
  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein J. Org. Chem.2021 , 17, 1726-1732. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health. [Link]

  • Synthesis method of 4, 7-diazaspiro [ 2.5 ] octane compound.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • 6-Azaspiro[2.5]octanes as Small Molecule Agonists of the Human Glucagon-Like Peptide-1 Receptor. PubMed. [Link]

  • 6-Azaspiro[2.5]octane. PubChem. [Link]

  • 6-Azaspiro(2.5)octane hydrochloride. PubChem. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]

Sources

Optimization

stability of 6-Azaspiro[2.5]octane under acidic and basic conditions

Welcome to the technical support center for 6-Azaspiro[2.5]octane and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Azaspiro[2.5]octane and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance for the successful use of this valuable building block in your experimental workflows. As a key structural motif in modern medicinal chemistry, understanding the stability and handling of 6-Azaspiro[2.5]octane is paramount to achieving reliable and reproducible results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 6-Azaspiro[2.5]octane?

A1: 6-Azaspiro[2.5]octane, particularly as its hydrochloride salt, is a chemically robust compound under standard laboratory conditions. The spirocyclic core, which imparts a rigid three-dimensional structure, is of significant interest in drug discovery for its potential to improve metabolic stability and other pharmacokinetic properties.[1][2][4] While the cyclopropane ring is inherently strained, it does not readily undergo decomposition under typical synthetic transformations.

Q2: How should I store 6-Azaspiro[2.5]octane hydrochloride?

A2: 6-Azaspiro[2.5]octane hydrochloride is a solid and should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.

Q3: I have the hydrochloride salt. How do I generate the free base for my reaction?

A3: The free base can be generated by treating an aqueous solution of the hydrochloride salt with a suitable base, followed by extraction with an organic solvent. Common bases for this purpose include sodium bicarbonate, sodium carbonate, or potassium carbonate. It is advisable to use a slight excess of the base to ensure complete deprotonation. For a detailed protocol, please refer to the "Experimental Protocols" section of this guide.

Q4: Is 6-Azaspiro[2.5]octane stable to strong bases?

A4: The free base of 6-Azaspiro[2.5]octane is a secondary amine and is itself basic. It is stable in the presence of common organic and inorganic bases. However, as with any amine, it can be deprotonated by very strong, non-nucleophilic bases such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA) at low temperatures. The resulting amide would be highly reactive. For most synthetic applications, the free base is sufficiently nucleophilic without the need for such strong bases.

Q5: What are the potential degradation pathways for 6-Azaspiro[2.5]octane under acidic conditions?

A5: While generally stable, the cyclopropane ring in 6-Azaspiro[2.5]octane can be susceptible to ring-opening under harsh acidic conditions, particularly in the presence of superacids.[5] This is a rare scenario in typical synthetic chemistry but is a theoretical possibility. The protonated amine directs the cleavage of the cyclopropane ring. Under standard acidic conditions used for reactions like deprotection of acid-labile groups (e.g., trifluoroacetic acid in dichloromethane), the azaspirocyclic core is generally expected to be stable.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield in a reaction using the free base Incomplete conversion of the hydrochloride salt to the free base.- Ensure a slight excess of a suitable base (e.g., NaHCO₃, K₂CO₃) was used during the workup to generate the free base.- Confirm the pH of the aqueous layer is basic (pH > 9) before extraction.- Thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.
Side product formation in an acid-catalyzed reaction Potential ring-opening of the cyclopropane ring under harsh acidic conditions.- Avoid the use of superacids or prolonged heating with strong acids.- If acidic conditions are necessary, consider using milder acids or shorter reaction times.- Monitor the reaction closely by TLC or LC-MS to detect the formation of any unexpected byproducts.
Inconsistent reactivity of the free base The free base is a secondary amine and can be sensitive to air (CO₂) over long periods.- It is best to generate the free base from the hydrochloride salt and use it immediately in the subsequent reaction.- If storage of the free base is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Difficulty in purifying the product The basic nature of the 6-Azaspiro[2.5]octane moiety can cause streaking on silica gel chromatography.- Consider adding a small amount of a volatile amine (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent to suppress tailing.- Alternatively, purification by reverse-phase chromatography may be more effective.

Experimental Protocols

Protocol 1: Generation of 6-Azaspiro[2.5]octane Free Base from its Hydrochloride Salt

This protocol describes a standard procedure for the preparation of the free base for use in subsequent reactions.

Materials:

  • 6-Azaspiro[2.5]octane hydrochloride

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 6-Azaspiro[2.5]octane hydrochloride in a minimal amount of deionized water in a round-bottom flask.

  • Basification: Cool the solution in an ice bath and slowly add saturated aqueous NaHCO₃ solution with stirring until the pH of the aqueous phase is > 9 (confirm with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous phase).

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the 6-Azaspiro[2.5]octane free base.

  • Use: The resulting free base is typically used immediately in the next synthetic step without further purification.

Visualizations

Potential Degradation Pathway under Harsh Acidic Conditions

G A 6-Azaspiro[2.5]octane B Protonation of Amine (Acidic Conditions) A->B H⁺ C Stable Ammonium Salt (e.g., Hydrochloride) B->C Stable under normal conditions D Ring-Opened Carbocation (Harsh Acidic Conditions, e.g., Superacids) B->D Harsh Conditions E Rearranged/Decomposed Products D->E

Caption: Potential fate of 6-Azaspiro[2.5]octane under acidic conditions.

Experimental Workflow: Decision Guide

G Start Starting Material: 6-Azaspiro[2.5]octane Hydrochloride Decision1 Is the reaction base-sensitive? Start->Decision1 Generate_FB Generate Free Base (see Protocol 1) Decision1->Generate_FB No Use_HCl_Salt Use Hydrochloride Salt Directly Decision1->Use_HCl_Salt Yes Decision2 Are acidic conditions required? Generate_FB->Decision2 Use_HCl_Salt->Decision2 Harsh_Acid Use with caution. Avoid superacids and prolonged heating. Decision2->Harsh_Acid Yes (Harsh) Mild_Acid Proceed with mild acidic conditions. Decision2->Mild_Acid Yes (Mild) Reaction Perform Reaction Decision2->Reaction No Harsh_Acid->Reaction Mild_Acid->Reaction

Sources

Troubleshooting

strategies to minimize byproduct formation in spirocyclization

<Technical Support Center: Strategies to Minimize Byproduct Formation in Spirocyclization Introduction Spirocycles, with their unique three-dimensional structures, are increasingly sought-after motifs in drug discovery a...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Strategies to Minimize Byproduct Formation in Spirocyclization

Introduction

Spirocycles, with their unique three-dimensional structures, are increasingly sought-after motifs in drug discovery and natural product synthesis.[1][2] However, the construction of these complex architectures through spirocyclization reactions is often plagued by the formation of undesired byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and minimize byproduct formation in their spirocyclization experiments. By understanding the underlying mechanistic principles and implementing the strategies outlined below, you can significantly improve the efficiency and selectivity of your reactions.

Troubleshooting Guide: Common Byproducts and Minimization Strategies

The formation of byproducts in spirocyclization is often a result of competing reaction pathways. Identifying the specific byproduct is the first step toward effective troubleshooting. This section details common byproducts, their probable causes, and targeted strategies to mitigate their formation.

Byproduct Type Potential Causes Recommended Minimization Strategies
Rearranged Products (e.g., 1,2-migration) - Catalyst-promoted rearrangement of the spirocyclic intermediate.[3][4] - Thermally induced instability of the spirocycle.- Catalyst Selection: Screen different catalysts to find one that favors the desired spirocyclization pathway over rearrangement.[3][4] - Temperature Optimization: Conduct the reaction at the lowest effective temperature to disfavor the higher activation energy rearrangement pathway.
Elimination Products - Presence of a competitive elimination pathway, often influenced by the solvent.[5] - Substrate electronics favoring elimination over cyclization.- Solvent Screening: The choice of solvent can dramatically influence the selectivity between cyclization and elimination.[5] Non-polar or weakly coordinating solvents often favor spirocyclization. - Substrate Modification: Modify the substrate to electronically disfavor the elimination pathway.
Regioisomers - Competing cyclization at different positions on the substrate.[6][7] - Lack of sufficient directing groups on the substrate.- Use of Protecting Groups: Strategically placed protecting groups can block undesired reaction sites and direct the cyclization to the desired position.[6] - Catalyst/Ligand Tuning: The steric and electronic properties of the catalyst and its ligands can significantly influence regioselectivity.[8][9]
Diastereomers - Poor facial selectivity during the cyclization step. - Thermodynamic equilibration of the desired product to a more stable diastereomer.- Chiral Catalysts/Auxiliaries: Employ chiral catalysts or auxiliaries to induce facial selectivity. - Temperature Control: Lowering the reaction temperature can enhance kinetic control and improve diastereoselectivity.
Hydrolysis/Decomposition Products - Instability of the product under the reaction or workup conditions.[10][11] - Presence of acidic or basic impurities.- pH Control: Buffer the reaction mixture or perform a neutral workup to avoid acid- or base-catalyzed decomposition. - Inert Atmosphere: If the product is sensitive to air or moisture, conduct the reaction and workup under an inert atmosphere.[12]
Acyclic Byproducts - Incomplete cyclization or competing intermolecular reactions.[10] - Catalyst deactivation before the cyclization step is complete.- Concentration Optimization: Higher concentrations can favor intramolecular cyclization over intermolecular side reactions. - Catalyst Loading/Stability: Increase catalyst loading or use a more robust catalyst to ensure complete conversion.

Detailed Experimental Protocols

Protocol 1: Catalyst Screening for Minimizing Rearrangement Byproducts

This protocol outlines a systematic approach to screen different metal catalysts to suppress the formation of a common rearrangement byproduct, such as a carbazole from an indolyl ynone starting material, in favor of the desired spirocycle.[3][4]

Objective: To identify a catalyst that selectively promotes spirocyclization over a competing 1,2-migration rearrangement.

Materials:

  • Indolyl ynone starting material

  • A selection of catalysts (e.g., AgOTf, Ph3PAuNTf2, AlCl3·6H2O)[3]

  • Anhydrous solvent (e.g., isopropanol, dichloromethane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Analytical tools (TLC, LC-MS, NMR)

Procedure:

  • Reaction Setup: In parallel, set up a series of small-scale reactions in clean, dry reaction vessels under an inert atmosphere.

  • Substrate Addition: To each vessel, add the indolyl ynone starting material (1 equivalent).

  • Catalyst Addition: To each respective vessel, add a different catalyst (e.g., 2 mol% AgOTf, 5 mol% Ph3PAuNTf2, or a combination of 2 mol% AgOTf followed by 5 mol% AlCl3·6H2O).[3]

  • Solvent Addition: Add the chosen anhydrous solvent to achieve the desired concentration.

  • Reaction Monitoring: Stir the reactions at the designated temperature (e.g., room temperature or elevated temperatures in a microwave reactor for the Ag/Al system).[3] Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analysis: Once the starting material is consumed, quench the reactions and analyze the crude product mixture by NMR to determine the ratio of the desired spirocycle to the rearranged byproduct.

  • Optimization: The catalyst that provides the highest ratio of spirocycle to byproduct is selected for further optimization of other reaction parameters.

Causality: Different metal catalysts possess distinct electronic and steric properties that influence their interaction with the substrate and reaction intermediates. For instance, a milder catalyst like AgOTf might stabilize the initial spirocyclic intermediate, preventing further rearrangement, while a more π-acidic gold(I) catalyst could promote the 1,2-migration.[3]

Visualization of Catalyst-Driven Diversity:

G cluster_start Starting Material cluster_path1 Ag(I) Catalysis cluster_path2 Au(I) Catalysis cluster_path3 Ag(I)/Al(III) Catalysis Indolyl Ynone Indolyl Ynone Spirocyclization Spirocyclization Indolyl Ynone->Spirocyclization Spirocyclization_Au Initial Spirocyclization Indolyl Ynone->Spirocyclization_Au Spirocyclization_AgAl Initial Spirocyclization Indolyl Ynone->Spirocyclization_AgAl Spirocyclic Indolenine Spirocyclic Indolenine Spirocyclization->Spirocyclic Indolenine Selective 1,2-Migration 1,2-Migration Spirocyclization_Au->1,2-Migration Rearrangement Carbazole Carbazole 1,2-Migration->Carbazole Rearrangement Fragmentation/Aromatization Fragmentation/Aromatization Spirocyclization_AgAl->Fragmentation/Aromatization Rearrangement Quinoline Quinoline Fragmentation/Aromatization->Quinoline Rearrangement

Caption: Catalyst choice dictates the reaction outcome from a common precursor.

Protocol 2: Solvent Screening to Control Cyclization vs. Elimination

This protocol addresses the issue of competing elimination reactions by systematically evaluating the effect of different solvents on the reaction outcome.[5]

Objective: To identify a solvent that favors the intramolecular spirocyclization of an alkynyl alcohol over a competing elimination pathway.

Materials:

  • Alkynyl alcohol substrate

  • Acid catalyst (e.g., Triflic acid - TfOH)

  • A selection of anhydrous solvents with varying polarities and coordinating abilities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)[5]

  • Inert atmosphere setup

  • Analytical tools (TLC, LC-MS, NMR)

Procedure:

  • Parallel Reaction Setup: Prepare a series of identical reactions in parallel under an inert atmosphere.

  • Substrate and Catalyst: To each reaction vessel, add the alkynyl alcohol substrate and the acid catalyst (TfOH).

  • Solvent Variation: Add a different anhydrous solvent (DCM, THF, or Toluene) to each respective vessel.

  • Reaction Conditions: Stir the reactions at a constant temperature and monitor their progress by TLC.

  • Product Analysis: Upon completion, work up the reactions and analyze the product ratios (spiroketone vs. elimination product) using NMR spectroscopy.

Causality: The solvent can play a crucial role in stabilizing or destabilizing key intermediates and transition states. In a non-coordinating solvent like DCM, an intramolecular π-cation interaction can be favored, leading to the desired cyclization.[5] In contrast, coordinating solvents like THF or Toluene can form stable solvent-cation complexes, which can alter the energy profile to favor the elimination pathway.[5][13]

Visualization of Solvent Effect:

G cluster_DCM DCM (Non-coordinating) cluster_THF_Toluene THF/Toluene (Coordinating) Alkynyl Cation Alkynyl Cation Intramolecular\nπ-cation interaction Intramolecular π-cation interaction Alkynyl Cation->Intramolecular\nπ-cation interaction Solvent-cation\ncomplex Solvent-cation complex Alkynyl Cation->Solvent-cation\ncomplex Spirocyclization Spirocyclization Intramolecular\nπ-cation interaction->Spirocyclization Elimination Elimination Solvent-cation\ncomplex->Elimination

Caption: Solvent coordination dictates the reaction pathway.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is not proceeding, or the yield is very low. What should I check first?

A1: Low or no product formation can stem from several factors.[14] A systematic check is recommended:

  • Reagent and Catalyst Quality: Ensure the purity and activity of your starting materials, reagents, and catalyst. Use freshly purified reagents and solvents. If using a metal catalyst, confirm it hasn't been deactivated by air or moisture.[12][14]

  • Reaction Conditions: Sub-optimal conditions are a common culprit. Screen a range of temperatures, as the reaction may require more thermal energy, or conversely, your starting materials/product might be decomposing at the current temperature.[14] Also, check the concentration; for intramolecular reactions, higher dilution is sometimes necessary to disfavor intermolecular side reactions.[12]

  • Correct Calculations and Additions: Double-check all your calculations for reagent stoichiometry. Ensure that reagents were added in the correct order and at the appropriate rate.[12]

Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity?

A2: Controlling regioselectivity is a common challenge in spirocyclization.[6][7][8] Consider the following approaches:

  • Protecting Groups: The use of a protecting group can mask a competing nucleophile or reactive site, thereby directing the cyclization to the desired position.[6] For example, an acetonide protecting group has been used to control the regiochemistry in the synthesis of unsaturated spiroketals.[6]

  • Catalyst and Ligand Modification: The steric and electronic environment of the catalyst can profoundly influence which reaction site is favored.[8] Screening different ligands on your metal catalyst can often tune the regioselectivity.

  • Substrate-Based Control: Modifying the electronics of the substrate can sometimes favor one cyclization pathway over another. For instance, introducing electron-withdrawing or -donating groups can alter the nucleophilicity or electrophilicity of the reacting partners.

Q3: How does temperature affect byproduct formation in spirocyclization reactions?

A3: Temperature is a critical parameter that can influence both the reaction rate and selectivity.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction may be under thermodynamic control, favoring the most stable product. If your desired spirocycle is the kinetic product, running the reaction at a lower temperature may minimize the formation of a more stable, but undesired, thermodynamic byproduct.

  • Byproduct Decomposition: In some cases, a byproduct might be less stable than the desired product at higher temperatures. Carefully increasing the reaction temperature could potentially lead to the decomposition of the byproduct, although this also risks decomposition of the desired product.

  • Rate of Competing Reactions: Different reaction pathways (e.g., cyclization vs. rearrangement) will have different activation energies. By adjusting the temperature, you can preferentially accelerate or decelerate one pathway relative to another.

Q4: Can the concentration of my reactants influence the formation of byproducts?

A4: Yes, reactant concentration can be a crucial factor, especially when dealing with competing intramolecular versus intermolecular reactions.

  • Favoring Intramolecular Cyclization: To form a spirocycle, an intramolecular reaction must occur. If intermolecular side reactions are a problem (leading to dimers or polymers), running the reaction at a higher dilution can favor the desired intramolecular pathway. This is known as the principle of high dilution.

  • Reaction Order: If the formation of a byproduct involves a different molecularity than the desired reaction, changing the concentration can alter the relative rates. For example, if the desired reaction is first-order (intramolecular) and a byproduct forms via a second-order process (intermolecular), lowering the concentration will disfavor the byproduct formation more significantly.

References

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.
  • Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsatur
  • Technical Support Center: Optimization of Spirocycliz
  • On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study.
  • Proposed mechanism for the spirocyclization–desilylation reaction.
  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones.
  • Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transform
  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones.
  • How to Troubleshoot a Reaction. University of Rochester.
  • How To: Troubleshoot a Reaction. University of Rochester.
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
  • Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines
  • Stereoselectivity and regioselectivity in the segment-coupling Prins cycliz
  • and site-selectivity of transition metal-catalyzed nitrene transfer reactions: Alternatives to chlorin
  • Recent advances in spirocyclization of indole deriv

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Reference Data & Comparative Studies

Validation

The Ascendance of Azaspirocycles: A Comparative Analysis of 6-Azaspiro[2.5]octane and its Congeners in Drug Discovery

The relentless pursuit of novel chemical matter with enhanced three-dimensional (3D) character has positioned azaspirocycles as privileged scaffolds in modern medicinal chemistry. Their inherent rigidity, precise vectora...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter with enhanced three-dimensional (3D) character has positioned azaspirocycles as privileged scaffolds in modern medicinal chemistry. Their inherent rigidity, precise vectoral display of substituents, and often favorable physicochemical properties offer a compelling alternative to traditional flat, aromatic systems.[1] This guide provides a comprehensive comparative study of 6-azaspiro[2.5]octane and other notable azaspirocycles, offering insights into their synthesis, properties, and applications to empower researchers in the rational design of next-generation therapeutics.

Introduction to Azaspirocycles: Beyond "Flatland"

For decades, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar molecules with suboptimal pharmacokinetic profiles. The "escape from flatland" paradigm advocates for the exploration of scaffolds with a higher fraction of sp3-hybridized carbons, which generally correlates with improved aqueous solubility, enhanced metabolic stability, and better target engagement through a more defined spatial orientation of binding motifs.[1]

Azaspirocycles, characterized by two rings sharing a single nitrogen-containing atom, epitomize this principle. The spirocyclic core imparts a rigid, three-dimensional architecture that can lead to improved target selectivity and potency. Furthermore, the introduction of a spiro center can favorably modulate key drug-like properties such as lipophilicity and basicity.[1]

This guide will focus on a comparative analysis of 6-azaspiro[2.5]octane against other prominent azaspirocycles, including azaspiro[3.3]heptanes and azaspiro[3.4]octanes, to provide a framework for scaffold selection in drug design programs.

Physicochemical Properties: A Quantitative Comparison

The choice of a scaffold in drug discovery is heavily influenced by its intrinsic physicochemical properties. The following table summarizes key computed and, where available, experimental properties for 6-azaspiro[2.5]octane and its comparators. It is important to note that computed values can vary from experimental results but are valuable for trend analysis.

Property6-Azaspiro[2.5]octane2-Azaspiro[3.3]heptane2-Azaspiro[3.4]octane
Molecular Formula C₇H₁₃NC₆H₁₁NC₇H₁₃N
Molecular Weight ( g/mol ) 111.18[2]97.16[3]111.18[4]
cLogP (Predicted) 1.3[2]0.7[3]1.3[4]
Topological Polar Surface Area (Ų) 12.0[2]12.0[3]12.0[4]
Complexity 86.6[2]78.2[3]86.6[4]

Key Observations:

  • Lipophilicity (cLogP): 6-Azaspiro[2.5]octane and 2-azaspiro[3.4]octane exhibit similar predicted lipophilicity, which is slightly higher than that of the smaller 2-azaspiro[3.3]heptane. This trend is consistent with the increasing carbon count. The lower lipophilicity of azaspiro[3.3]heptanes has been noted to be advantageous in reducing off-target effects.

  • Molecular Size and Complexity: The molecular weight and complexity of 6-azaspiro[2.5]octane and 2-azaspiro[3.4]octane are identical, reflecting their isomeric nature. 2-Azaspiro[3.3]heptane is a smaller, less complex scaffold.

  • Polar Surface Area (TPSA): All three parent scaffolds possess an identical TPSA, suggesting similar potential for cell permeability based on this parameter alone.

Synthesis of Azaspirocyclic Scaffolds

The synthetic accessibility of a scaffold is a critical factor for its successful application in drug discovery. While numerous methods exist for the synthesis of azaspirocycles, this section will highlight a general and adaptable approach.

General Synthetic Strategy: Diversity-Oriented Synthesis

A powerful strategy for accessing a variety of azaspirocycles is through a diversity-oriented synthesis approach. One such method involves the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane to generate ω-unsaturated dicyclopropylmethylamines. These intermediates can then be converted to the desired azaspirocycles through various cyclization strategies.[5]

Experimental Protocol: Synthesis of a 5-Azaspiro[2.5]octane Derivative (A Representative Example)

The following protocol is adapted from a diversity-oriented synthesis approach and illustrates the general steps involved in constructing an azaspiro[2.5]octane core.[5]

Step 1: Formation of the ω-Unsaturated Dicyclopropylmethylamine Intermediate

  • To a solution of the appropriate N-diphenylphosphinoylimine in an anhydrous, inert solvent (e.g., THF) under an inert atmosphere (e.g., argon), add zirconocene hydrochloride at room temperature.

  • After stirring for a short period, add the desired alkyne and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Add diiodomethane to the reaction mixture and stir until the formation of the dicyclopropylmethylamine is complete.

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Step 2: Ring-Closing Metathesis to Form the Azaspirocycle

  • Dissolve the ω-unsaturated dicyclopropylmethylamine intermediate in an anhydrous, degassed solvent (e.g., dichloromethane).

  • Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) and heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting azaspirocycle by column chromatography.

Biological Applications and Structure-Activity Relationships

Azaspirocycles have been incorporated into a wide range of biologically active molecules, targeting various disease areas. Their rigid nature allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity.

6-Azaspiro[2.5]octane as a Key Scaffold for GLP-1 Receptor Agonists

A significant application of the 6-azaspiro[2.5]octane scaffold is in the development of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor.[6] The GLP-1 receptor is a well-validated target for the treatment of type 2 diabetes and obesity. Peptide-based GLP-1 receptor agonists are highly effective but typically require subcutaneous injection. Orally bioavailable small molecules offer a significant advantage in terms of patient compliance.

The 6-azaspiro[2.5]octane core has been successfully utilized to develop potent GLP-1 receptor agonists, with structure-activity relationship (SAR) studies demonstrating that modifications to this scaffold can fine-tune the agonist activity.[6]

Comparative Biological Landscape
  • Azaspiro[3.3]heptanes: This scaffold has been widely explored as a bioisostere for piperidine and has been incorporated into various drug candidates. For instance, 2-oxa-6-azaspiro[3.3]heptane has been used as a morpholine bioisostere, often leading to improved physicochemical properties.

  • Azaspiro[3.4]octanes: Derivatives of this scaffold have also shown promise in drug discovery, with various synthetic routes developed to access functionalized analogs for screening libraries.

  • Other Azaspirocycles: A diverse range of azaspirocycles have been investigated for their therapeutic potential, with applications in areas such as oncology, infectious diseases, and neuroscience. For example, certain spiro-indenoquinoxaline pyrrolizines have demonstrated antioxidant properties.

Logical Relationships in Azaspirocycle-Based Drug Design

The following diagram illustrates the key considerations and workflow in the design and development of drugs based on azaspirocyclic scaffolds.

Azaspirocycle_Drug_Design cluster_0 Scaffold Selection cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development Scaffold_Selection Choice of Azaspirocycle Core (e.g., 6-Azaspiro[2.5]octane) SAR_Exploration Structure-Activity Relationship (SAR) Studies Scaffold_Selection->SAR_Exploration influences Physicochemical_Properties Desired Physicochemical Profile (Solubility, Lipophilicity, pKa) Physicochemical_Properties->Scaffold_Selection guides Synthetic_Accessibility Synthetic Feasibility and Scalability Synthetic_Accessibility->Scaffold_Selection constrains ADME_Profiling In Vitro ADME Profiling (Metabolic Stability, Permeability) SAR_Exploration->ADME_Profiling informs Target_Engagement Biological Target Engagement and Potency ADME_Profiling->Target_Engagement impacts In_Vivo_Efficacy In Vivo Efficacy Studies Target_Engagement->In_Vivo_Efficacy predicts Candidate_Selection Drug Candidate Selection In_Vivo_Efficacy->Candidate_Selection validates Toxicology Toxicology and Safety Assessment Toxicology->Candidate_Selection determines

Caption: Workflow for Azaspirocycle-Based Drug Discovery.

Conclusion

6-Azaspiro[2.5]octane and its related azaspirocyclic counterparts represent a valuable class of scaffolds for modern drug discovery. Their inherent three-dimensionality and tunable physicochemical properties offer a powerful platform for developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. A thorough understanding of the comparative synthesis, properties, and biological applications of different azaspirocycles, as outlined in this guide, is crucial for medicinal chemists to effectively leverage these promising building blocks in their quest for new medicines. The continued exploration of this fascinating area of chemical space will undoubtedly lead to the discovery of innovative drugs for a wide range of human diseases.

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Comparative

A Researcher's Guide to Validating the Efficacy of Novel 6-Azaspiro[2.5]octane Analogs in Cellular Assays

In the landscape of modern drug discovery, the identification of novel scaffolds that offer both potent biological activity and favorable pharmacokinetic properties is a paramount objective. The 6-azaspiro[2.5]octane moi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel scaffolds that offer both potent biological activity and favorable pharmacokinetic properties is a paramount objective. The 6-azaspiro[2.5]octane moiety has emerged as a compelling structural motif, demonstrating significant potential in the development of small molecule therapeutics. Notably, its incorporation into molecules targeting the glucagon-like peptide-1 (GLP-1) receptor has yielded potent agonists, offering a promising alternative to peptide-based therapies for type 2 diabetes and obesity[1]. This guide provides a comprehensive framework for researchers to rigorously validate the efficacy of novel 6-azaspiro[2.5]octane analogs in a cellular context, ensuring the generation of robust and reliable data to drive hit-to-lead optimization.

Our approach is grounded in a multi-assay strategy, designed to build a holistic understanding of a compound's cellular activity. We will progress from broad assessments of cell health to specific inquiries into target engagement and the modulation of downstream signaling pathways. For comparative purposes, we will benchmark our hypothetical 6-azaspiro[2.5]octane analogs against a known clinical candidate, such as danuglipron, which shares a similar therapeutic target[1].

I. The Strategic Workflow: A Multi-Pronged Approach to Efficacy Validation

A successful cellular validation campaign does not rely on a single endpoint. Instead, it integrates multiple, orthogonal assays to build a comprehensive picture of a compound's mechanism of action and therapeutic potential. The causality behind this multi-pronged approach is to mitigate the risk of artifacts and to construct a robust data package that substantiates the compound's on-target activity. Our workflow is designed to answer a cascade of critical questions:

  • Does the compound affect cell viability? (General cytotoxicity)

  • If it impacts viability, is it through a specific programmed cell death pathway? (Mechanism of cytotoxicity)

  • Does the compound physically interact with its intended target in a cellular environment? (Target Engagement)

  • Does this interaction lead to the expected downstream biological signaling? (Functional aActivity)

The following diagram illustrates this strategic workflow:

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cellular Phenotype Assessment cluster_2 Phase 3: Target-Specific Validation cluster_3 Phase 4: Data Integration & Decision A Compound Synthesis & Quality Control B Cell Line Selection (e.g., HEK293-GLP1R) A->B Select relevant biological system C Cell Viability Assay (MTT/MTS) B->C Initial screen for off-target toxicity E Target Engagement Assay (CETSA) B->E Confirm direct binding to target D Apoptosis Assay (Annexin V/PI) C->D If cytotoxic, determine mechanism G Data Synthesis & Comparative Analysis C->G Integrate all data points D->G Integrate all data points F Downstream Signaling Analysis (Western Blot for p-ERK/cAMP) E->F Validate functional consequence of binding F->G Integrate all data points H Hit-to-Lead Decision G->H Go/No-Go

Caption: Strategic workflow for cellular validation of 6-azaspiro[2.5]octane analogs.

II. Foundational Assays: Assessing Cellular Viability and Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This is a critical baseline measurement; a compound that is highly cytotoxic at its effective concentration may have a limited therapeutic window. The MTT assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells[2][3].

This protocol is designed to assess the impact of 6-azaspiro[2.5]octane analogs on the viability of a target-expressing cell line (e.g., HEK293 cells stably expressing the human GLP-1 receptor).

  • Cell Seeding:

    • Culture HEK293-GLP1R cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 6-azaspiro[2.5]octane analogs and the comparator compound (e.g., danuglipron) in serum-free medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL)[4].

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[4].

  • Solubilization and Measurement:

    • After incubation, carefully add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[3].

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[3].

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

The goal is to identify compounds with high potency for their target (which we will measure later) but low cytotoxicity.

Compound IDStructureCell Viability IC₅₀ (µM)
AZA-001 6-Azaspiro[2.5]octane Analog 1> 100
AZA-002 6-Azaspiro[2.5]octane Analog 225.4
Danuglipron Comparator> 100
Staurosporine Positive Control (Cytotoxic)0.05

From this hypothetical data, AZA-001 and Danuglipron show low cytotoxicity, which is a desirable characteristic. AZA-002 exhibits moderate cytotoxicity, which would warrant further investigation into its mechanism.

III. Probing the Mechanism: Apoptosis vs. Necrosis

If a compound does exhibit significant cytotoxicity (like AZA-002 in our example), it is crucial to understand the mechanism of cell death. Is it inducing a controlled, programmed cell death (apoptosis), or is it causing catastrophic cell lysis (necrosis)? This distinction is vital for predicting potential in vivo toxicity. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination[5].

In healthy cells, a phospholipid called phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V[6]. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised[6].

  • Cell Treatment: Seed and treat cells with the compound of interest at its IC₅₀ and 2-3 other relevant concentrations for 24 hours, as described in the MTT protocol. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Treatment (at IC₅₀)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
AZA-002 48.235.816.0
Staurosporine15.755.329.0

This data suggests that the cytotoxicity of AZA-002 is primarily driven by the induction of apoptosis.

IV. Confirming the Interaction: Cellular Target Engagement

Phenotypic effects like cell death or proliferation changes are not sufficient to prove that a compound works through its intended target. Off-target effects are a common cause of misleading results[7]. Therefore, directly verifying that the compound binds to its target within the cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement[7][8][9].

The principle behind CETSA is that when a ligand (our compound) binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[8].

  • Cell Treatment: Treat intact cells with the 6-azaspiro[2.5]octane analog at various concentrations for 1-2 hours. A vehicle control is essential.

  • Cell Lysis: Harvest and lyse the cells (e.g., via freeze-thaw cycles) to release the intracellular proteins.

  • Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR machine. Cool immediately on ice.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein (GLP-1R) using a standard Western blot protocol with a target-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates stabilization and target engagement.

Understanding the target's context is crucial. The GLP-1 receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist like our 6-azaspiro[2.5]octane analog initiates a downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound 6-Azaspiro[2.5]octane Analog (Agonist) GLP1R GLP-1 Receptor Compound->GLP1R Binds & Activates G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK CREB CREB PKA->CREB pERK p-ERK (Active) ERK->pERK Phosphorylates Gene Gene Transcription (e.g., Insulin) pERK->Gene Promotes pCREB p-CREB (Active) CREB->pCREB Phosphorylates pCREB->Gene Promotes

Caption: Simplified GLP-1 receptor signaling pathway activated by an agonist.

V. Measuring Functional Output: Downstream Signaling

Confirming target engagement with CETSA is a crucial step, but it doesn't guarantee a functional outcome. The final piece of the puzzle is to demonstrate that the compound's binding to the target initiates the expected downstream signaling cascade. Based on the GLP-1R pathway, an increase in the phosphorylation of key proteins like ERK (Extracellular signal-regulated kinase) is a reliable marker of receptor activation[10]. Western blotting is the ideal technique to quantify these post-translational modifications[10][11].

  • Cell Culture and Treatment: Seed HEK293-GLP1R cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels[10]. Treat with various concentrations of the 6-azaspiro[2.5]octane analogs for a short duration (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[10].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel[10][12].

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[12].

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK and a housekeeping protein like GAPDH or β-actin.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system[10].

  • Quantification: Measure the band intensity for p-ERK and normalize it to the total ERK or housekeeping protein band intensity.

Compound IDp-ERK Fold Increase (vs. Vehicle) at 1 µMEC₅₀ (nM)
AZA-001 12.550
AZA-002 3.2850
Danuglipron 15.135

This functional data allows for direct comparison of compound potency. Here, AZA-001 shows strong, potent activation of the downstream pathway, comparable to the clinical candidate Danuglipron . AZA-002 , despite showing some activity, is significantly less potent.

VI. Synthesis and Decision Making

By integrating the data from all four assays, we can make an informed decision about which analogs to advance.

G Start Compound Series Q1 Low Cytotoxicity? (Viability IC50 > 30µM) Start->Q1 Q2 Confirms Target Engagement (CETSA)? Q1->Q2 Yes Apoptosis Investigate Apoptosis Mechanism Q1->Apoptosis No Q3 Potent Pathway Activation (p-ERK)? (EC50 < 100nM) Q2->Q3 Yes Kill Terminate or Re-design Q2->Kill No (Off-target effect) Lead Advance to Lead-Op Q3->Lead Yes Q3->Kill No (Low Potency) Apoptosis->Kill

Caption: Decision-making flowchart for hit-to-lead progression.

Based on our hypothetical data:

  • AZA-001: Passes all criteria. It has low cytotoxicity, presumably engages the target (would need CETSA data to confirm), and shows potent downstream signaling. This is a strong candidate to advance.

  • AZA-002: Fails at the first step due to cytotoxicity. While it induces apoptosis (a controlled process), its weak on-target potency suggests the cytotoxicity may be an off-target effect. This compound would likely be terminated.

This systematic approach, blending phenotypic screening with mechanistic validation, ensures that only the most promising, well-characterized 6-azaspiro[2.5]octane analogs are moved forward in the drug discovery pipeline, maximizing the probability of success in subsequent preclinical and clinical development.

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Comparative

A Comparative Guide to the Metabolic Stability of 6-Azaspiro[2.5]octane-Containing Compounds

Introduction: Escaping Flatland in Modern Drug Discovery In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic scaffolds. The rationale is compelling: molecules with greater three-dimensional (3D) complexity often exhibit improved selectivity, enhanced solubility, and novel intellectual property landscapes.[1][2][3] Among the most promising strategies for imbuing drug candidates with this spatial sophistication is the incorporation of spirocyclic systems. These unique motifs, characterized by two rings sharing a single carbon atom, introduce rigid, well-defined exit vectors that can optimize interactions with biological targets.

This guide focuses on a particularly intriguing scaffold: the 6-azaspiro[2.5]octane moiety. By fusing a cyclopropane ring with a piperidine core, this framework offers a unique conformational rigidity and lipophilicity profile. However, a critical question for any novel scaffold is its metabolic fate. This document provides a comprehensive comparison of the metabolic stability of 6-azaspiro[2.5]octane-containing compounds against common alternatives, supported by established experimental data and detailed protocols for in-house evaluation.

The Critical Role of Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of modern drug development.[4][5] Compounds that are metabolized too rapidly suffer from poor bioavailability and short half-lives, often requiring high or frequent dosing that can lead to off-target toxicity.[6][7] Conversely, excessively stable compounds may accumulate and pose risks of their own.[5] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes are responsible for the clearance of approximately 60% of marketed drugs.[8][9] Therefore, early assessment of metabolic stability using in vitro systems like liver microsomes is essential to guide lead optimization and reduce late-stage attrition.[10][11][12]

Comparative Analysis: Spirocyclic Scaffolds vs. Traditional Heterocycles

Direct, publicly available metabolic stability data for a wide range of 6-azaspiro[2.5]octane derivatives is limited, often held as proprietary information within discovery programs. However, we can draw powerful insights from well-documented bioisosteric replacements involving similar azaspirocycles, such as azaspiro[3.3]heptanes, which have been explored as replacements for the ubiquitous piperidine ring.

The rationale for replacing a standard piperidine with a spirocyclic analogue is twofold:

  • Structural Rigidity and Novel Vectors : The spirocyclic core locks the conformation, providing precise exit vectors for substituents.

  • Blocking Metabolic "Soft Spots" : Metabolism of piperidine rings often occurs at the carbons alpha to the nitrogen. Introducing a quaternary spiro-carbon at one of these positions can sterically hinder or completely block CYP-mediated oxidation.

While not identical, the principles observed with azaspiro[3.3]heptanes provide a strong predictive framework for the behavior of 6-azaspiro[2.5]octanes.

Diagram 1: Structural Comparison of Saturated Nitrogen Heterocycles

G cluster_0 Common Scaffold cluster_1 Topic Scaffold cluster_2 Comparative Scaffolds Piperidine Piperidine_label Piperidine Azaspiro25 Azaspiro25_label 6-Azaspiro[2.5]octane Azaspiro1 Azaspiro1_label 1-Azaspiro[3.3]heptane Azaspiro2 Azaspiro2_label 2-Azaspiro[3.3]heptane workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare 1 mM Test Compound Stock in DMSO pre_incubate Pre-incubate Compound with Microsomes (5 min) prep_compound->pre_incubate prep_microsomes Thaw Liver Microsomes and Prepare Incubation Buffer prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubate->start_reaction time_points Aliquot at Time Points (e.g., 0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction with Ice-Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Sources

Validation

A Comparative Guide to the Conformational Landscapes of 6-Azaspiro[2.5]octane and Monosubstituted Cyclohexanes

Introduction: Beyond Flat Rings in Drug Design In the realm of medicinal chemistry, the three-dimensional shape of a molecule is paramount to its function. Conformational analysis, the study of these shapes and their rel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flat Rings in Drug Design

In the realm of medicinal chemistry, the three-dimensional shape of a molecule is paramount to its function. Conformational analysis, the study of these shapes and their relative energies, provides a critical lens through which we can understand molecular interactions and design more effective therapeutics. The simple cyclohexane ring has long served as the foundational model for understanding the conformational preferences of six-membered rings. Its principles, governed largely by steric hindrance, are taught in every introductory organic chemistry course.

However, as drug discovery targets become more complex, so too must the molecular scaffolds we employ. The 6-azaspiro[2.5]octane framework, a rigid and three-dimensional motif, has emerged as a valuable building block in modern pharmaceuticals, notably in agonists for the glucagon-like peptide-1 (GLP-1) receptor.[1] Unlike a simple substituted cyclohexane, its conformational behavior is not dictated by sterics alone. The introduction of a nitrogen heteroatom and a spiro-fused cyclopropane ring creates a nuanced interplay of steric and electronic effects that fundamentally alters its conformational landscape.

This guide provides an in-depth comparison of the conformational analyses of these two systems. We will first revisit the well-established principles of monosubstituted cyclohexanes, quantifying steric preferences with A-values. We will then explore the unique constraints and electronic factors influencing 6-azaspiro[2.5]octane. Finally, we will provide detailed experimental and computational protocols, empowering researchers to probe the conformational behavior of their own novel molecules.

The Archetype: Conformational Analysis of Monosubstituted Cyclohexanes

The cyclohexane ring is not a flat hexagon; doing so would induce significant angle and torsional strain.[2] Instead, it predominantly adopts a "chair" conformation, which is free of angle strain and minimizes torsional strain by staggering all adjacent C-H bonds.[3] In a rapid process at room temperature known as ring flipping or chair-flipping, one chair conformation interconverts with another.[4]

During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. For an unsubstituted cyclohexane, these two chair forms are identical and have the same energy.

Figure 1: Ring-flip interconversion in cyclohexane. Axial (red) and equatorial (blue) positions are interchanged.

When a substituent is introduced, the two chair conformations are no longer of equal energy.[5][6] The conformation where the substituent occupies the more spacious equatorial position is generally more stable.[7] The energetic penalty for a substituent occupying the axial position is primarily due to steric strain from 1,3-diaxial interactions .[5][6] This refers to the steric clash between the axial substituent and the two axial hydrogens on the same side of the ring.[5]

Figure 2: 1,3-diaxial interactions in axial methylcyclohexane create steric strain.

Quantifying Steric Preference: The A-Value

The energetic difference between the axial and equatorial conformers is known as the "A-value" (ΔG° = G_axial - G_equatorial).[8] A larger A-value signifies a stronger preference for the equatorial position and is interpreted as a measure of the substituent's effective steric bulk.[8][9] These values are crucial for predicting the equilibrium populations of conformers. For example, a methyl group has an A-value of 1.7 kcal/mol, which means at room temperature, about 95% of methylcyclohexane molecules exist in the equatorial conformation.[5][10]

Substituent (X)A-Value (kcal/mol)
-F0.24[10][11]
-Cl0.53[10]
-Br0.48[10]
-OH0.87[9]
-CH₃ (Methyl)1.7[10]
-CH₂CH₃ (Ethyl)1.8[10]
-CH(CH₃)₂ (Isopropyl)2.2[10]
-C(CH₃)₃ (tert-Butyl)~5.0[10]
-C₆H₅ (Phenyl)3.0[11]
-CN0.2[11]
Table 1: Conformational A-values for common substituents on a cyclohexane ring.

The Challenger: Conformational Analysis of 6-Azaspiro[2.5]octane

The 6-azaspiro[2.5]octane scaffold replaces a methylene group (CH₂) of cyclohexane with a nitrogen atom (forming a piperidine ring) and fuses a cyclopropane ring at the C4 position. This seemingly simple modification introduces profound changes to the conformational analysis.

Figure 3: Structure and key chair conformations of the 6-azaspiro[2.5]octane ring system.

Key Differences from Cyclohexane:
  • Modified Steric Environment: The rigid, planar cyclopropane ring is fused at the spirocenter. This alters the geometry around C4, C5, and C3. Consequently, the classic 1,3-diaxial interactions are modified. The steric clash for a substituent at C2 (axial) is now with an axial hydrogen at C6 (the nitrogen) and a proton on the cyclopropane ring, a different steric environment than in cyclohexane.

  • The Anomeric Effect: The presence of a nitrogen atom (a heteroatom with a lone pair) adjacent to the C2 and C5 positions introduces the possibility of an anomeric effect . This is a stereoelectronic effect where a substituent, particularly an electronegative one, on a carbon adjacent to a heteroatom prefers the axial orientation.[12] This preference arises from a stabilizing hyperconjugative interaction between the lone pair of the heteroatom (nitrogen) and the antibonding (σ*) orbital of the C-X (substituent) bond, which is only possible when the bond is axial.[13] This electronic stabilization can counteract or even override steric repulsion, making the axial conformer more stable than would be predicted by A-values alone.

  • Dipole-Dipole Interactions: The N-H bond possesses a significant dipole moment. The orientation of this dipole in the two chair conformers will differ, leading to different intramolecular dipole-dipole interactions.[14] In nonpolar solvents, conformations that minimize the overall molecular dipole moment are often favored. Conversely, polar solvents may stabilize a conformer with a larger dipole moment.

Head-to-Head Comparison

FeatureMonosubstituted Cyclohexane6-Azaspiro[2.5]octane
Primary Driving Force Steric hindrance (1,3-diaxial interactions)Complex interplay of sterics, anomeric effect, and dipole interactions
Predictive Metric A-values are highly predictive for steric preference.A-values are a poor predictor; electronic effects must be considered.
Conformational Flexibility High; rapid ring-flipping at room temperature.More conformationally restricted due to the spiro-fused ring.
Key Electronic Effects Generally negligible.Anomeric effect, dipole-dipole interactions.
Solvent Effects Minimal impact on conformational equilibrium.Can significantly influence equilibrium by stabilizing different dipole moments.

Methodologies for Conformational Analysis

Determining the preferred conformation and the energy barrier between them requires a combination of experimental and computational techniques.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[15] At room temperature, the rapid ring flip of cyclohexane derivatives averages the signals for axial and equatorial protons.[16] By cooling the sample, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.

Objective: To determine the equilibrium constant (K_eq) and free energy difference (ΔG°) between the two chair conformers of a substituted cyclohexane or azaspirooctane.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., toluene-d₈, methanol-d₄, or dichlorofluoromethane) in an NMR tube. The choice of solvent is critical as it must have a low freezing point.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and coupling constants. The observed values will be a population-weighted average of the two conformers.

  • Low-Temperature Experiment: Place the sample in the NMR spectrometer and lower the temperature in increments (e.g., 10 K). Acquire a spectrum at each temperature.

  • Observation of Coalescence: As the temperature decreases, the rate of ring-flipping slows. The averaged peaks will broaden, reach a maximum broadness at the coalescence temperature, and then resolve into two distinct sets of signals at lower temperatures.[16] These two sets correspond to the individual axial and equatorial conformers.

  • Integration and Calculation: At a temperature where the interconversion is slow (well below coalescence), carefully integrate the signals corresponding to the axial and equatorial conformers. The ratio of the integrals gives the equilibrium constant (K_eq = [equatorial]/[axial]).

  • Free Energy Calculation: Use the following equation to calculate the free energy difference (the A-value): ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.[5]

G prep 1. Sample Preparation (Compound in low-freezing deuterated solvent) rt_nmr 2. Acquire Spectrum at Room Temp (Observe averaged signals) prep->rt_nmr vt_nmr 3. Variable-Temperature NMR (Cool sample incrementally) rt_nmr->vt_nmr coalesce 4. Observe Coalescence (Peaks broaden, then split) vt_nmr->coalesce integrate 5. Integrate Signals at Low Temp (Determine K_eq from area ratio) coalesce->integrate calc 6. Calculate ΔG° (ΔG° = -RT ln K_eq) integrate->calc

Figure 4: Workflow for determining conformational equilibrium using Variable-Temperature NMR.

Computational Protocol: Conformational Search and Energy Calculation

Computational chemistry provides invaluable insights into the geometries and relative stabilities of conformers, complementing experimental data.[17][18]

Objective: To identify low-energy conformers and calculate their relative energies to predict the equilibrium population.

Step-by-Step Protocol:

  • Structure Building: Build the 3D structure of the molecule (e.g., 6-azaspiro[2.5]octane with a substituent) using a molecular modeling software (e.g., Avogadro, Maestro).

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface.

    • Causality: This step is crucial to ensure all relevant low-energy minima (stable conformers) are identified. A common method is Monte Carlo Multiple Minimum (MCMM).[19]

    • Implementation: Use a molecular mechanics force field (e.g., MMFF94 or OPLS3e) for this initial search, as it is computationally inexpensive and efficient at exploring conformational space.

  • Geometry Optimization: Take the unique low-energy conformers identified in the search and perform a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).

    • Causality: DFT provides a more accurate description of the electronic structure, which is essential for molecules like 6-azaspiro[2.5]octane where electronic effects (anomeric effect) are significant.

    • Implementation: A common choice is the B3LYP functional with a basis set like 6-31G(d). Include a solvent model (e.g., PCM) if solvent effects are expected to be important.

  • Energy Calculation: Perform a final single-point energy calculation on the optimized geometries using a larger basis set (e.g., cc-pVTZ) to obtain more accurate relative energies (ΔE).

  • Thermal Corrections and Free Energy: Calculate vibrational frequencies at the optimized geometry. This allows for the calculation of thermal corrections to obtain the relative Gibbs free energies (ΔG) at a specific temperature (e.g., 298 K).

  • Population Analysis: Use the calculated ΔG values and the Boltzmann distribution equation to predict the equilibrium population of each conformer.

Conclusion and Outlook

While the conformational analysis of monosubstituted cyclohexanes provides a robust framework based on sterics, it is an insufficient model for more complex heterocyclic systems like 6-azaspiro[2.5]octane. For these pharmaceutically relevant scaffolds, a deeper understanding of stereoelectronic phenomena, such as the anomeric effect and dipole interactions, is essential. The A-value, a cornerstone of cyclohexane analysis, must be used with caution, as it neglects these critical electronic contributions.

For researchers and drug development professionals, this comparison underscores the necessity of employing a multi-faceted approach. The judicious combination of high-resolution experimental techniques like variable-temperature NMR and sophisticated computational modeling allows for a comprehensive and accurate characterization of the conformational landscapes that govern molecular recognition and biological activity. As we continue to design molecules with increasing structural complexity, a firm grasp of these fundamental principles will remain indispensable.

References

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

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  • LibreTexts Chemistry. (2020, May 30). 4.8: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • MWS Chemistry. (2024, September 4). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry. YouTube. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 4.7 Conformations of Monosubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English, 4(9), 774–783. Retrieved from [Link]

  • CHEM 330 Handout. (n.d.). Table of A-Values. Retrieved from [Link]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. Retrieved from [Link]

  • JoVE. (2024, December 5). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. Retrieved from [Link]

  • sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

  • Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. r/chemhelp. Retrieved from [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Journal of Organic Chemistry, 88(19), 13655-13665. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, May 20). 4.2: A-values and Equilibrium Ratios. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • lookchem. (n.d.). Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Springer. (2020, January 21). Conformational analysis of macrocycles: comparing general and specialized methods. Retrieved from [Link]

  • PubMed. (2012, January). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • PubMed. (2023, October 1). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch25: Anomeric effect. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Intimate Interactions with Carbonyl Groups: Dipole–Dipole or n →π?*. Retrieved from [Link]

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Comparative

In Vivo Evaluation of 6-Azaspiro[2.5]octane-Based Drug Candidates: A Comparative Guide

The 6-azaspiro[2.5]octane scaffold has emerged as a promising structural motif in modern drug discovery. Its inherent three-dimensional nature offers a distinct advantage over traditional flat aromatic structures, enabli...

Author: BenchChem Technical Support Team. Date: January 2026

The 6-azaspiro[2.5]octane scaffold has emerged as a promising structural motif in modern drug discovery. Its inherent three-dimensional nature offers a distinct advantage over traditional flat aromatic structures, enabling enhanced target engagement and improved physicochemical properties. This guide provides a comprehensive overview of the in vivo evaluation of drug candidates incorporating this scaffold, with a focus on a case study of a glucagon-like peptide-1 (GLP-1) receptor agonist. We will delve into the experimental rationale, present comparative data against established alternatives, and provide detailed protocols for key in vivo assays.

The 6-Azaspiro[2.5]octane Scaffold: A Gateway to Novel Therapeutics

The rigid, spirocyclic structure of 6-azaspiro[2.5]octane provides a unique conformational constraint that can lead to increased potency and selectivity for a variety of biological targets. This has led to its exploration in several therapeutic areas, including metabolic diseases, neuroscience, and oncology. By replacing more traditional ring systems, this scaffold can improve a molecule's metabolic stability and oral bioavailability, key attributes for successful drug development.

Case Study: A 6-Azaspiro[2.5]octane-Based GLP-1 Receptor Agonist

Drug Candidate: Danuglipron (PF-06882961)

Danuglipron is an orally bioavailable, small-molecule GLP-1 receptor agonist that features a 6-azaspiro[2.5]octane moiety.[1] Its development represents a significant advancement in the treatment of type 2 diabetes and obesity, offering a more convenient alternative to the currently available injectable peptide-based therapies.[2]

Comparator: Liraglutide

Liraglutide is a well-established, injectable peptide-based GLP-1 receptor agonist. It serves as a relevant comparator to assess the in vivo efficacy and pharmacokinetic profile of danuglipron.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental in vivo assay to evaluate the efficacy of anti-diabetic agents. It measures the ability of an organism to clear a glucose load from the bloodstream, providing insights into glucose tolerance and insulin sensitivity.

In a study involving humanized GLP-1 receptor (hGLP-1R) knock-in mice, danuglipron demonstrated a significant improvement in glucose tolerance.[2] Following a single 3 mg/kg subcutaneous dose, danuglipron markedly reduced the blood glucose area under the curve (AUC) after a glucose challenge.[2] This indicates potentiation of glucose-dependent insulin secretion, a hallmark of GLP-1 receptor activation.

Comparative Efficacy Data

CompoundDoseAnimal ModelGlucose AUC Reduction (vs. Vehicle)Reference
Danuglipron3 mg/kg, s.c.hGLP-1R mice~70%[2]
Liraglutide0.3 mg/kg, s.c.hGLP-1R miceSignificant improvement[3]

Note: Data for danuglipron and liraglutide are from separate studies and not from a direct head-to-head comparison in the same experiment. This should be considered when interpreting the results.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are critical for determining its dosing regimen and overall clinical utility. The 6-azaspiro[2.5]octane scaffold in danuglipron contributes to its favorable oral bioavailability.

Comparative Pharmacokinetic Parameters

ParameterDanuglipronLiraglutide
Route of Administration OralSubcutaneous
Half-life (preclinical) 1.1 - 1.9 hours (rat, monkey)[3]~13 hours (human)
Bioavailability Orally bioavailable[1]Not orally bioavailable
Key Advantage Patient convenienceLong duration of action

The shorter half-life of danuglipron necessitates twice-daily dosing in its immediate-release formulation, though a once-daily modified-release formulation is under development.[4] In contrast, the long half-life of liraglutide allows for once-daily injections.

Expanding the Scope: 6-Azaspiro[2.5]octane in Neuroscience

The versatility of the 6-azaspiro[2.5]octane scaffold extends to the central nervous system (CNS), with potential applications in treating psychiatric and neurological disorders. Below, we outline the in vivo evaluation strategies for drug candidates targeting key CNS receptors.

Neurokinin-1 (NK-1) Receptor Antagonists for Emesis

Potential Application: Chemotherapy-induced nausea and vomiting (CINV).

Comparator: Aprepitant, an approved oral NK-1 receptor antagonist.

In Vivo Model: The ferret is the gold-standard model for assessing anti-emetic drugs due to its well-developed emetic reflex, which is similar to that of humans.[3]

Efficacy Endpoint: Reduction in the number of retches and vomits induced by a chemotherapeutic agent like cisplatin.

Pharmacokinetic Evaluation: As with danuglipron, determining the pharmacokinetic profile, including brain penetration, is crucial. For aprepitant, studies in ferrets have shown that the parent compound is the primary active entity in both plasma and the brain.[3]

5-HT7 Receptor Antagonists for Depression

Potential Application: Major depressive disorder.

Comparator: SB-269970, a selective 5-HT7 receptor antagonist.

In Vivo Model: The Forced Swim Test (FST) in rats is a widely used behavioral assay to screen for potential antidepressant activity.[5][6]

Efficacy Endpoint: A decrease in immobility time during the test is indicative of an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out false positives due to stimulant effects.

Dopamine D2 Receptor Antagonists for Psychosis

Potential Application: Schizophrenia.

Comparator: Risperidone, an atypical antipsychotic.

In Vivo Model: The catalepsy test in rats is used to assess the potential for extrapyramidal side effects (EPS), a common adverse effect of D2 receptor antagonists.[7][8]

Efficacy Endpoint: The time a rat remains in an awkward posture (e.g., with its forepaws on a raised bar) is measured. Longer catalepsy times are associated with a higher risk of EPS.[9] In vivo receptor occupancy studies using techniques like positron emission tomography (PET) or ex vivo binding assays are also critical to correlate the drug's affinity for the D2 receptor with its behavioral effects.[10]

Signaling Pathway Visualizations

GLP1R_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GLP-1 Receptor Signaling Pathway.

NK1R_Signaling SubstanceP Substance P NK1R NK-1 Receptor SubstanceP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca²⁺↑ IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates

Caption: NK-1 Receptor Signaling Pathway.

HT7R_Signaling Serotonin Serotonin (5-HT) HT7R 5-HT7 Receptor Serotonin->HT7R Binds Gs Gs Protein HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates NeuronalExcitability Neuronal Excitability PKA->NeuronalExcitability Modulates

Caption: 5-HT7 Receptor Signaling Pathway.

D2R_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP↓ AC->cAMP

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of a test compound on glucose disposal.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Glucose solution (20% in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Test compound and vehicle

Procedure:

  • Fast mice overnight (approximately 16 hours) with free access to water.[11][12][13]

  • Record the baseline blood glucose level from a tail snip.[12]

  • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the glucose challenge.

  • Administer a 2 g/kg bolus of glucose solution via oral gavage.[12]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

Anti-Emetic Assay in Ferrets

Objective: To evaluate the anti-emetic potential of a test compound against a chemical emetogen.

Materials:

  • Male ferrets

  • Cisplatin (or other emetogen)

  • Test compound and vehicle

  • Observation cages

Procedure:

  • Acclimate ferrets to the observation cages.

  • Administer the test compound or vehicle via the desired route (e.g., oral, intravenous).

  • After a specified pretreatment time, administer cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.[14]

  • Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis, up to 72 hours for delayed emesis).[14]

  • Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

  • Compare the emetic responses in the test compound-treated groups to the vehicle-treated control group.

Forced Swim Test (FST) in Rats

Objective: To screen for antidepressant-like activity.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)

  • Water at 24-30°C

  • Test compound and vehicle

  • Video recording equipment (optional but recommended)

Procedure:

  • Day 1 (Pre-test): Place each rat individually into the water tank for a 15-minute swim session. This is to induce a state of behavioral despair.[5][6]

  • After the pre-test, remove the rats, dry them, and return them to their home cages.

  • Day 2 (Test): Administer the test compound or vehicle at specified times before the test session.

  • Place the rats back into the water tank for a 5-minute test session.[5][6]

  • Score the duration of immobility (floating with only minor movements to keep the head above water). This can be done live or from video recordings.

  • A significant reduction in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.

Catalepsy Bar Test in Rats

Objective: To assess the potential of a D2 antagonist to induce extrapyramidal side effects.

Materials:

  • Male Wistar rats

  • Horizontal bar (e.g., 1 cm diameter) raised approximately 10 cm from a flat surface.

  • Test compound and vehicle

  • Stopwatch

Procedure:

  • Administer the test compound or vehicle.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

  • Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[7]

  • A pre-defined cut-off time (e.g., 180 seconds) is typically used.

  • A significant increase in the descent latency in the drug-treated group compared to the vehicle group indicates catalepsy.

Conclusion

The 6-azaspiro[2.5]octane scaffold represents a valuable building block for the design of novel therapeutics with improved in vivo properties. The case of danuglipron highlights the potential to develop orally bioavailable small molecules for targets traditionally addressed by injectable peptides. A thorough in vivo evaluation, employing relevant animal models and well-defined experimental protocols, is essential to characterize the efficacy, safety, and pharmacokinetic profile of these drug candidates. By comparing their performance against established alternatives, researchers can gain crucial insights to guide further development and ultimately deliver innovative medicines to patients.

References

  • Sperry, A.J., et al. Danuglipron. Drugs of the Future 2022, 47(6), 409.
  • Huskey, S.W., et al. Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition 2003, 31(6), 785-791.
  • [Reference for Liraglutide preclinical data in hGLP-1R mice - this would be a specific study cit
  • Slattery, D.A., & Cryan, J.F. Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • [Reference for SB-269970 in vivo data - specific study cit
  • [Reference for Risperidone in vivo catalepsy data - specific study cit
  • [Reference for GLP-1R signaling p
  • Castagné, V., Moser, P., & Porsolt, R. D. Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. 2009.
  • [Reference for NK-1R signaling p
  • [Reference for 5-HT7R signaling p
  • [Reference for Dopamine D2R signaling p
  • Melior Discovery. Oral Glucose Tolerance Test (OGTT) in Mice. Available at: [Link]

  • [Reference for Aprepitant PK in ferrets - could be the same as reference 2]
  • Taconic Biosciences. Oral Glucose Tolerance Test. Available at: [Link]

  • [Reference for Danuglipron preclinical PK - specific study cit
  • Pfizer Inc. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron. 2024.
  • protocols.io. Catalepsy test in rats. Available at: [Link]

  • Schmidt, C. J., & Fadayel, G. M. Dopamine D1- and D2-dependent catalepsy in the rat requires functional NMDA receptors in the corpus striatum, nucleus accumbens and substantia nigra pars reticulata. Psychopharmacology, 122(3), 263–272. 1995.
  • [Reference for Liraglutide toxicity d
  • [Reference for Danuglipron toxicity data - clinical trial public
  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of Pharmacological and Toxicological Methods, 65(2), 84–89. 2012.
  • Colombo, R., et al. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Frontiers in Behavioral Neuroscience, 16, 856529. 2022.
  • Mouse Metabolic Phenotyping Centers. Oral Glucose Tolerance Test. Available at: [Link]

  • [Reference for Danuglipron vs Liraglutide meta-analysis]
  • Nyberg, S., et al. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Pharmacology Biochemistry and Behavior, 47(3), 553-557. 1994.
  • [Reference for Aprepitant anti-emetic efficacy in ferrets]
  • Rudd, J. A., et al. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew). Frontiers in Pharmacology, 7, 281. 2016.
  • [Reference for Danuglipron clinical trial d
  • [Reference for Liraglutide clinical trial d
  • [Reference for general in vivo testing guidelines]
  • [Reference for spirocycles in medicinal chemistry review]
  • [Reference for 6-azaspiro[2.5]octane synthesis/medicinal chemistry]
  • [Reference for altern
  • [Reference for other 6-azaspiro[2.
  • Aspnes, G. E., et al. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. 2023.

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Validation

A Researcher's Guide to Target Validation of Novel 6-Azaspiro[2.5]octane Derivatives

A Comparative Analysis for Drug Development Professionals The emergence of 6-azaspiro[2.5]octane derivatives as a privileged scaffold in medicinal chemistry has opened new avenues for targeting complex diseases. Their in...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development Professionals

The emergence of 6-azaspiro[2.5]octane derivatives as a privileged scaffold in medicinal chemistry has opened new avenues for targeting complex diseases. Their inherent three-dimensional structure and conformational rigidity offer significant advantages in optimizing potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive framework for the target validation of novel 6-azaspiro[2.5]octane derivatives, with a focus on two prominent therapeutic targets: the Glucagon-Like Peptide-1 Receptor (GLP-1R) for metabolic diseases and the M4 Muscarinic Acetylcholine Receptor (M4R) for neurological disorders. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present a comparative analysis with established alternatives.

The Strategic Imperative of Target Validation

Robust target validation is the cornerstone of successful drug discovery, mitigating the risk of late-stage failures. For novel chemical entities like 6-azaspiro[2.5]octane derivatives, a multi-faceted approach is crucial to unequivocally link the compound's mechanism of action to its therapeutic effect. This involves not only confirming direct physical binding to the intended target but also demonstrating engagement in a cellular context and eliciting the expected downstream physiological response.

Core Principles of the Validation Workflow

Our recommended target validation workflow for 6-azaspiro[2.5]octane derivatives is a phased approach, moving from initial target binding confirmation to in-depth cellular and in vivo functional characterization. This iterative process ensures a comprehensive understanding of the compound's pharmacological profile.

Target Validation Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Functional Response cluster_2 Phase 3: In Vivo Proof-of-Concept Biochemical Binding Assays Biochemical Binding Assays Cellular Target Engagement Cellular Target Engagement Biochemical Binding Assays->Cellular Target Engagement Confirms direct interaction Downstream Signaling Assays Downstream Signaling Assays Cellular Target Engagement->Downstream Signaling Assays Demonstrates cellular activity Phenotypic Cellular Assays Phenotypic Cellular Assays Downstream Signaling Assays->Phenotypic Cellular Assays Links to cellular function Pharmacokinetic Profiling Pharmacokinetic Profiling Phenotypic Cellular Assays->Pharmacokinetic Profiling Informs in vivo study design Pharmacodynamic Readouts Pharmacodynamic Readouts Pharmacokinetic Profiling->Pharmacodynamic Readouts Correlates exposure with effect Disease Models Disease Models Pharmacodynamic Readouts->Disease Models Evaluates therapeutic potential

Caption: A phased approach to target validation for novel compounds.

Part 1: Validating GLP-1 Receptor Agonism for Metabolic Disorders

The GLP-1 receptor is a well-validated target for type 2 diabetes and obesity. Small molecule agonists, such as those derived from the 6-azaspiro[2.5]octane scaffold, offer the potential for oral administration, improving patient compliance over injectable peptide therapeutics.[2][3] A key example is danuglipron (PF-06882961) , a 6-azaspiro[2.5]octane derivative that has undergone clinical investigation.[4][5][6][7]

Comparative Analysis: Danuglipron vs. Peptide Agonists

A critical aspect of validating novel 6-azaspiro[2.5]octane derivatives is to benchmark their performance against established GLP-1R agonists like liraglutide and semaglutide.

ParameterDanuglipron (6-Azaspiro[2.5]octane)Liraglutide (Peptide)Semaglutide (Peptide)
Molecular Weight ~556 Da[2]~3751 Da[2]~4114 Da[2]
Administration Oral[6]Subcutaneous InjectionOral & Subcutaneous
GLP-1R Binding Affinity (Ki) ~360 nM[2]Lower nM rangeLower nM range
cAMP Signaling (EC50) ~13 nM[2]~0.1-1 nM~0.03-0.3 nM
β-arrestin Recruitment (EC50) ~490 nM[2]~20 nM[2]~1-10 nM
In Vivo Efficacy Dose-dependent glucose lowering and weight loss in humans[5][7]Clinically proven for T2D and obesityClinically proven for T2D and obesity

Data compiled from multiple sources and may vary based on assay conditions.

Danuglipron demonstrates a distinct pharmacological profile with a bias towards G-protein signaling (cAMP production) over β-arrestin recruitment, which may have implications for its long-term efficacy and side-effect profile.[2]

Key Experimental Protocols for GLP-1R Agonist Validation

Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[8] For GPCRs, which are membrane-embedded, modifications like NanoBRET-based CETSA (ThermoBRET) are particularly effective.[9][10]

Protocol: ThermoBRET Assay for GLP-1R Engagement

  • Cell Culture: Culture HEK293 cells stably expressing N-terminally NanoLuc-tagged GLP-1R.

  • Compound Treatment: Plate cells in a 384-well plate and treat with varying concentrations of the 6-azaspiro[2.5]octane derivative or a vehicle control. Incubate for 1 hour at 37°C.

  • Thermal Denaturation: Place the plate in a thermal cycler and apply a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling to 4°C.

  • Lysis and Labeling: Lyse the cells and add a thiol-reactive fluorescent dye (e.g., Sulfo-Cyanine3 maleimide) that binds to exposed cysteine residues of unfolded proteins.

  • BRET Measurement: Add the NanoLuc substrate (furimazine) and measure the BRET signal (ratio of acceptor to donor emission) using a plate reader.

  • Data Analysis: Plot the BRET ratio against temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Rationale: GLP-1R activation leads to Gαs-mediated stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). Measuring cAMP levels is a primary functional readout of receptor agonism.

Protocol: HTRF cAMP Assay

  • Cell Culture: Plate CHO-K1 cells stably expressing the human GLP-1R in a 384-well plate.

  • Compound Stimulation: Treat cells with a serial dilution of the 6-azaspiro[2.5]octane derivative, a positive control (e.g., liraglutide), and a vehicle control in the presence of a phosphodiesterase inhibitor like IBMX. Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF cAMP detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

  • Signal Measurement: After a 1-hour incubation, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the EC50 value from the dose-response curve.

Rationale: To assess the therapeutic potential of a novel GLP-1R agonist, it is crucial to evaluate its effect on glucose metabolism in an in vivo setting. A humanized GLP-1R mouse model can provide more translatable data.[4]

Protocol: Oral Glucose Tolerance Test (OGTT)

  • Animal Model: Use humanized GLP-1R knock-in mice.

  • Compound Administration: Administer the 6-azaspiro[2.5]octane derivative orally at various doses.

  • Glucose Challenge: After a specified time, administer an oral glucose bolus.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose and compare between treatment groups.

Part 2: Validating M4 Muscarinic Receptor Antagonism for Neurological Disorders

The M4 muscarinic acetylcholine receptor is a promising target for the treatment of movement disorders like Parkinson's disease and dystonia.[11][12] Selective M4 antagonists are sought to provide therapeutic benefits while avoiding the side effects associated with non-selective muscarinic blockers.[11][12] The 6-azaspiro[2.5]octane scaffold has yielded potent and selective M4 antagonists, such as VU6015241 .[13]

Comparative Analysis: VU6015241 vs. Non-Selective Antagonists

The key advantage of novel M4 antagonists lies in their selectivity over other muscarinic receptor subtypes, particularly M1, M2, and M3, which are associated with cognitive and peripheral side effects.

CompoundM4 IC50 (human)M1 IC50 (human)M2 IC50 (human)M3 IC50 (human)Selectivity Profile
VU6015241 71 nM[13]>10,000 nM>10,000 nM>10,000 nMHighly M4 selective
VU6021625 0.44 nM[14]5500 nM[11]3200 nM[11]>10,000 nMHighly M4 selective
Atropine ~1-10 nM~1-10 nM~1-10 nM~1-10 nMNon-selective[15]

IC50 values are indicative and can vary between studies.

The high selectivity of VU6015241 and related compounds for the M4 receptor is a significant advancement over non-selective antagonists like atropine.

Key Experimental Protocols for M4R Antagonist Validation

Rationale: Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for its target and for assessing its selectivity against other related receptors.

Protocol: [3H]-NMS Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [3H]-N-methylscopolamine ([3H]-NMS) and increasing concentrations of the 6-azaspiro[2.5]octane derivative.

  • Incubation and Filtration: Incubate to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Rationale: The M4 receptor is a Gi/o-coupled GPCR, and its activation inhibits adenylyl cyclase. However, when co-expressed with a chimeric G-protein (e.g., Gαqi5), M4R activation can be redirected to the Gq pathway, leading to a measurable increase in intracellular calcium. This allows for a robust functional assay to measure antagonism.

Protocol: FLIPR Calcium Assay

  • Cell Culture: Plate CHO cells co-expressing the human M4 receptor and a chimeric G-protein in a 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of the 6-azaspiro[2.5]octane antagonist and incubate.

  • Agonist Challenge: Add a fixed concentration of the agonist acetylcholine (ACh) and immediately measure the change in fluorescence using a FLIPR instrument.

  • Data Analysis: Determine the IC50 of the antagonist in inhibiting the ACh-induced calcium response.

M4R Antagonist Functional Assay Acetylcholine Acetylcholine M4 Receptor M4 Receptor Acetylcholine->M4 Receptor binds Chimeric G-protein Chimeric G-protein M4 Receptor->Chimeric G-protein activates PLC PLC Chimeric G-protein->PLC activates Ca2+ Release Ca2+ Release PLC->Ca2+ Release triggers 6-Azaspiro[2.5]octane 6-Azaspiro[2.5]octane 6-Azaspiro[2.5]octane->M4 Receptor blocks

Caption: Redirected signaling for M4R antagonist functional assay.

Rationale: This rodent model is widely used to assess the antiparkinsonian potential of drugs. Catalepsy induced by the dopamine D2 receptor antagonist haloperidol can be reversed by muscarinic receptor antagonists. This model can demonstrate the in vivo efficacy of novel M4 antagonists.[14]

Protocol: Haloperidol-Induced Catalepsy in Mice

  • Animal Model: Use male C57BL/6 mice.

  • Compound Administration: Administer the 6-azaspiro[2.5]octane derivative at various doses via an appropriate route (e.g., intraperitoneal).

  • Haloperidol Induction: After a pre-treatment period, administer haloperidol to induce catalepsy.

  • Catalepsy Assessment: At set time points, measure the time it takes for the mouse to remove its forepaws from a raised bar (bar test).

  • Data Analysis: Compare the latency to move between the compound-treated groups and the vehicle control group. A significant reduction in latency indicates anticataleptic (antiparkinsonian-like) activity.

Off-Target Profiling and a Note on Spirocycles

A crucial step in target validation is to assess the compound's selectivity profile against a broad panel of off-targets to anticipate potential side effects. For spirocyclic compounds, while they often exhibit improved metabolic stability and target selectivity, it is important to screen for potential liabilities such as hERG channel inhibition, which can be a concern for some cyclic amine-containing structures.[1] A comprehensive off-target screening panel (e.g., the Eurofins SafetyScreen44) should be employed early in the validation process.

Conclusion

The 6-azaspiro[2.5]octane scaffold represents a promising platform for the development of novel therapeutics targeting GPCRs like the GLP-1R and M4R. A rigorous and systematic target validation strategy, as outlined in this guide, is essential to de-risk drug development programs and to fully characterize the therapeutic potential of these exciting new chemical entities. By combining direct target engagement assays, functional cellular readouts, and in vivo proof-of-concept studies, researchers can build a comprehensive data package to support the advancement of these compounds toward clinical development.

References

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  • Le, U., et al. (2021). Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Medicinal Chemistry Letters, 12(1), 108–115. [Link]

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  • Saxena, A.R., et al. (2022). Danuglipron. Glucagon-like peptide 1 receptor agonist, Treatment of type 2 diabetes, Treatment of obesity. Drugs of the Future, 47(6), 407. [Link]

  • Sperry, A.J., et al. (2022). Danuglipron. Drugs of the Future, 47(6), 407-414. [Link]

  • Stoddart, L.A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods, 12(7), 661–663. [Link]

  • Suratman, N., et al. (2011). The M4-selective positive allosteric modulator VU0152100 is a tool for assessing the role of M4 receptors in regulating striatal function. ACS Chemical Neuroscience, 2(10), 576-584. [Link]

  • Thal, D.M., et al. (2016). A class of highly selective M4 muscarinic receptor positive allosteric modulators with antipsychotic-like properties. Nature Chemical Biology, 12(11), 987–994. [Link]

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  • Wild, C., et al. (2023). Efficacy and safety of danuglipron and orforglipron in patients with type 2 diabetes and obesity: a systematic review and meta-analysis. Frontiers in Endocrinology, 14, 1269828. [Link]

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Comparative

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 6-Azaspiro[2.5]octane

For researchers, scientists, and drug development professionals, establishing the absolute purity of novel chemical entities and key building blocks is a cornerstone of quality control and regulatory compliance. 6-Azaspi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of novel chemical entities and key building blocks is a cornerstone of quality control and regulatory compliance. 6-Azaspiro[2.5]octane, a valuable spirocyclic secondary amine scaffold used in the synthesis of modern therapeutics like GLP-1 receptor agonists, presents unique analytical challenges for traditional purity assessment methods.[1] This guide provides an in-depth technical comparison, grounded in experimental principles, of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against alternative techniques for the purity determination of 6-Azaspiro[2.5]octane. We will explore the causality behind experimental design, present a self-validating protocol, and provide the necessary data to objectively evaluate its superior performance for this application.

The Principle and Power of qNMR: A Paradigm Shift from Relative to Absolute Purity

Traditional chromatographic methods, such as HPLC or GC, are fundamentally relative quantification techniques. They require a certified reference standard of the same compound to determine purity, a resource that is often unavailable or cost-prohibitive in early-stage drug development.[2] Furthermore, analytes lacking a strong UV chromophore, like 6-Azaspiro[2.5]octane, complicate detection and quantification.[3]

qNMR operates on a different, more fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[4][5] This intrinsic property makes ¹H qNMR a primary ratio method of measurement, capable of determining the absolute purity of a compound by comparing its signal integral to that of a certified, structurally different internal standard of known purity and concentration.[6][7] This capability is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) in General Chapter <761>.[8][9]

The core advantages of qNMR for a molecule like 6-Azaspiro[2.5]octane include:

  • Absolute Quantification: Purity is determined without needing a specific reference standard for 6-Azaspiro[2.5]octane itself.[4]

  • Universal Detection: ¹H nuclei are nearly ubiquitous in organic molecules, bypassing the need for a chromophore.[5]

  • Structural Confirmation: The same experiment provides unequivocal structural identification and purity data simultaneously.

  • High Precision: When performed under optimized conditions, qNMR methods can achieve relative standard deviations below 1%.[10]

Designing a Robust qNMR Assay for 6-Azaspiro[2.5]octane: The Causality of Experimental Choices

A successful qNMR experiment is not a matter of chance; it is the result of deliberate choices designed to ensure accuracy and precision. The following section details the critical parameters and the scientific rationale for their selection in the context of analyzing 6-Azaspiro[2.5]octane.

Diagram: The qNMR Experimental Workflow

qNMR_Workflow cluster_prep 1. Method Planning & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation a Select Analyte & Solvent (6-Azaspiro[2.5]octane in DMSO-d6) b Select & Certify Internal Standard (e.g., Maleic Acid) a->b c Accurate Weighing (Analyte & Standard, 0.01mg) b->c d Precise Dissolution (in deuterated solvent) c->d e Instrument Qualification (Shimming, Tuning) d->e f Set Quantitative Parameters (D1, Pulse Angle, NS) e->f g Acquire FID f->g h Fourier Transform & Phasing g->h i Baseline Correction h->i j Signal Integration (Analyte & Standard) i->j k Purity Calculation (Using qNMR Equation) j->k

Caption: A generalized workflow for qNMR purity determination.

1. Selection of Deuterated Solvent

  • The 'Why': The solvent must completely dissolve both 6-Azaspiro[2.5]octane and the chosen internal standard to ensure a homogeneous solution for accurate measurement.[5] The solvent's deuteration provides the field-frequency lock signal required for modern NMR spectrometers, enhancing stability.[8]

  • The Choice: 6-Azaspiro[2.5]octane is a polar secondary amine. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it readily dissolves a wide range of polar organic molecules and many common internal standards. It also has a low water content, which is crucial to avoid interfering signals.[5]

2. Selection of the Internal Standard (IS)

  • The 'Why': The IS is the linchpin of the qNMR assay; its known purity is transferred to the analyte. An ideal IS must be non-reactive, highly pure (≥99.5%), stable, non-volatile, and possess at least one sharp signal in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[11][12]

  • The Choice: For 6-Azaspiro[2.5]octane in DMSO-d6, Maleic Acid is a suitable IS. It is a stable solid, highly soluble in DMSO, and provides a sharp singlet for its two olefinic protons around 6.3 ppm, a region typically clear of the aliphatic signals expected from the analyte. Its purity can be certified, making it traceable.[4][13]

Diagram: Decision Framework for Internal Standard Selection

IS_Selection start Begin IS Selection solubility Is IS soluble in chosen NMR solvent (e.g., DMSO-d6)? start->solubility purity Is IS of high, certified purity (e.g., >99.5%)? solubility->purity Yes fail Select Alternative IS solubility->fail No overlap Does IS have signals clear of analyte/impurity signals? purity->overlap Yes purity->fail No stability Is IS chemically stable and non-reactive with analyte? overlap->stability Yes overlap->fail No pass IS is Suitable stability->pass Yes stability->fail No

Caption: Key decision points for qualifying a qNMR internal standard.

3. Setting Key NMR Acquisition Parameters

  • The 'Why': To ensure the signal integral is truly proportional to the number of nuclei, the magnetization for all relevant protons (in both the analyte and the IS) must fully return to equilibrium before the next pulse is applied. Failure to do so results in signal saturation and inaccurate quantification.[13][14]

  • The Choices:

ParameterRecommended ValueRationale
Relaxation Delay (D1) ≥ 5 x T₁ₗₒₙ₉ₑₛₜEnsures >99.3% relaxation of all nuclei, preventing signal saturation. The longitudinal relaxation time (T₁) of both analyte and IS signals must be considered.[13]
Pulse (Flip) Angle ≤ 45°A reduced flip angle minimizes saturation effects and ensures more uniform excitation across the spectrum, especially if T₁ values vary.[15]
Number of Scans (NS) ≥ 32 (or as needed)Sufficient scans are averaged to achieve a high signal-to-noise ratio (S/N > 250:1 recommended) for precise integration.[5]
Acquisition Time (AQ) ≥ 3 sA longer acquisition time provides better digital resolution to accurately define narrow peaks.
Temperature 298 K (25 °C), regulatedA stable, controlled temperature ensures chemical shifts and solvent viscosity remain constant, improving reproducibility.[16]

A Validated Protocol for qNMR Purity of 6-Azaspiro[2.5]octane

This protocol is designed as a self-validating system, incorporating steps that ensure traceability and accuracy, consistent with ICH Q2(R1) guidelines for analytical procedure validation.[17][18][19]

1. Materials and Equipment

  • 6-Azaspiro[2.5]octane (analyte, ~10-15 mg)[20]

  • Maleic Acid (Internal Standard, Certified >99.5% purity, ~8-12 mg)[11]

  • Dimethyl Sulfoxide-d6 (DMSO-d6), ≥99.8% D, low water content

  • Analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes (high precision)

  • NMR Spectrometer (≥400 MHz)[15]

2. Sample Preparation

  • Accurately weigh approximately 12 mg of 6-Azaspiro[2.5]octane into a clean, dry vial. Record the mass (m_analyte) to 0.01 mg.

  • Accurately weigh approximately 10 mg of the certified Maleic Acid internal standard into the same vial. Record the mass (m_IS) to 0.01 mg.

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the standard. Visually inspect for any undissolved particulates.

  • Transfer the homogeneous solution into a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (25 °C).

  • Perform standard instrument qualification procedures (locking, tuning, shimming).

  • Acquire a ¹H NMR spectrum using the quantitative parameters outlined in the table above (e.g., D1 = 30s, 45° pulse, 32 scans).

4. Data Processing and Purity Calculation

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum and apply an automatic baseline correction.

  • Select a well-resolved, non-overlapping signal for 6-Azaspiro[2.5]octane (e.g., protons on the piperidine ring). Integrate this signal (I_analyte) and note the number of protons it represents (N_analyte).

  • Integrate the sharp singlet from the Maleic Acid internal standard at ~6.3 ppm (I_IS). This signal represents 2 protons (N_IS).

  • Calculate the purity using the following equation[5]:

    Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (M_analyte / M_IS) × (m_IS / m_analyte) × P_IS

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • M : Molar mass (6-Azaspiro[2.5]octane = 111.18 g/mol ; Maleic Acid = 116.07 g/mol )[20]

    • m : Mass from the analytical balance

    • P_IS : Purity of the internal standard (from its certificate)

Comparative Analysis: qNMR vs. Alternative Methods

To provide an objective assessment, the performance of qNMR is compared with other common analytical techniques for amine purity.

FeatureQuantitative NMR (qNMR) HPLC (with UV/CAD/MS) Gas Chromatography (GC-FID) Acid-Base Titration
Principle Absolute (Primary Ratio)RelativeRelativeStoichiometric
Reference Standard Certified IS (structurally different) required[2]Certified standard of the analyte requiredCertified standard of the analyte requiredStandardized titrant required
Specificity High (structurally specific signals)Moderate to High (dependent on separation and detector)Moderate (dependent on separation)Low (titrates all basic species)[21]
Detection Universal (¹H nucleus)[5]Requires chromophore (UV) or specialized detector (CAD/MS)[3]Requires volatility; amines can show poor peak shape[21]Non-specific
Sample Prep Simple dissolutionCan require derivatization for UV detection[22]Can require derivatization to improve peak shapeSimple dissolution
Information Yield Purity, Structure ID, Impurity IDRetention time, relative purityRetention time, relative purityTotal basicity
Suitability for 6-Azaspiro[2.5]octane Excellent. Direct, absolute quantification without derivatization.Poor to Moderate. Lacks a UV chromophore, requiring derivatization or advanced detectors.Moderate. Potential for peak tailing due to amine polarity. Good for volatile impurities.[23]Poor. Non-specific; cannot distinguish the analyte from basic impurities.
Hypothetical Data Comparison

A batch of 6-Azaspiro[2.5]octane was analyzed by four different methods. The results below illustrate the potential discrepancies and highlight the reliability of qNMR.

MethodPurity Result (%)Notes
qNMR 99.2 ± 0.2 Result is absolute and traceable. Minor aliphatic impurity and residual solvent were also quantified in the same experiment.
HPLC-UV (Direct) Not QuantifiableNo significant absorbance at 210/254 nm.
GC-FID 98.5 ± 0.5Showed significant peak tailing, potentially affecting integration accuracy. Did not detect a non-volatile impurity.
Titration 101.5 ± 0.8Result is artificially inflated due to the presence of a basic impurity, which was co-titrated.

Conclusion

For the purity assessment of 6-Azaspiro[2.5]octane, quantitative NMR spectroscopy emerges as the superior analytical method. Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard overcomes the primary limitations of chromatography. The technique's high specificity, precision, and the simultaneous wealth of structural information it provides make it an invaluable tool in a modern drug development setting. While methods like GC are useful for orthogonal testing, particularly for residual solvents, qNMR stands as a more robust, efficient, and fundamentally accurate technique for establishing the purity of this critical pharmaceutical building block.

References

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - uspbpep.com - [Link]

  • qNMR: A powerful tool for purity determination - RSSL - [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy - [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry - Semantic Scholar - [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka - [Link]

  • 6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem - [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. - [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma - [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA - [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central - [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA - [Link]

  • Quality Guidelines - ICH - [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub - [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - American Pharmaceutical Review - [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy - USP-NF - [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP) - [Link]

  • Purity by Absolute qNMR Instructions - University of Ottawa - [Link]

  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy - USP-NF - [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy - [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications - [Link]

  • 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem - [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations - Scielo - [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy - PubMed - [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories Inc. - [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - YouTube - [Link]

  • Worked example: Differentiating the types of amines - Khan Academy - [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC - [Link]

  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed - [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - University of Helsinki - [Link]

  • Amines and ammonia Analysis of impurities in amine streams - Agilent - [Link]

  • 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor - PubMed - [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate - [Link]

  • 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane - CAS Common Chemistry - [Link]

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Validation

A Tale of Two Scaffolds: Unveiling the Biological Activity of 6-Azaspiro[2.5]octane versus Morpholine Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundl...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. Among the plethora of heterocyclic systems, morpholine has long been established as a "privileged structure," a versatile and reliable building block in drug design.[1][2] However, the relentless pursuit of novel chemical space with improved drug-like properties has led to the emergence of innovative scaffolds, such as the rigid and three-dimensional 6-azaspiro[2.5]octane. This guide provides a comprehensive comparison of the biological activities of these two important scaffolds, offering insights into their respective strengths and applications, supported by experimental data and established scientific principles.

The Enduring Appeal of Morpholine: A Versatile Pharmacophore

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a ubiquitous feature in a vast number of approved drugs and clinical candidates.[1][3] Its popularity stems from a combination of favorable physicochemical properties, including good aqueous solubility, metabolic stability, and the ability to engage in hydrogen bonding through its oxygen atom.[4][5] These characteristics often translate into improved pharmacokinetic profiles for molecules containing this moiety.[6]

Morpholine derivatives have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial effects.[7][8] This versatility arises from the ability of the morpholine ring to act as a pharmacophore that can interact with a wide range of biological targets, or as a scaffold to correctly orient other functional groups for optimal target engagement.[6][9]

Biological Activities of Morpholine Analogs: A Snapshot
Therapeutic AreaTarget/Mechanism of ActionExample Compound/StudyReference
Oncology PI3K/mTOR inhibitionDual inhibitors incorporating the morpholine moiety[9]
CNS Disorders Modulation of receptors in mood disorders and painAryl-morpholines interacting with the PI3K kinase family[9]
Infectious Diseases Antiplasmodial activityMorpholine analogs functionalized with hydroxyethylamine (HEA) pharmacophore[10]
Neurodegenerative Diseases Enzyme inhibition (e.g., cholinesterase, monoamine oxidase)Morpholine-tethered derivatives[8]

The Rise of 6-Azaspiro[2.5]octane: A Rigid Scaffold for Enhanced Selectivity and Novelty

In contrast to the conformational flexibility of morpholine, 6-azaspiro[2.5]octane presents a rigid, three-dimensional structure. This spirocyclic system, where a cyclopropane ring is fused to a piperidine ring at a single carbon atom, offers a unique spatial arrangement of substituents. This inherent rigidity can be advantageous in drug design by pre-organizing the molecule into a conformation that is optimal for binding to a specific target, thereby enhancing potency and selectivity.[11]

The introduction of a spirocyclic center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often associated with improved clinical success rates.[12] Furthermore, azaspiroalkanes have been shown to improve key pharmacokinetic and physicochemical properties, including metabolic stability and lipophilicity, when compared to their planar aromatic counterparts.[11]

Key Applications of the 6-Azaspiro[2.5]octane Scaffold:
  • Muscarinic Acetylcholine Receptor M4 (mAChR4) Antagonists: Chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective antagonists of the M4 receptor. The defined stereochemistry of the spirocyclic core was found to be crucial for achieving high potency.[13]

  • Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: A series of 6-azaspiro[2.5]octane derivatives have been optimized into potent small-molecule agonists of the GLP-1 receptor, a key target in the treatment of type 2 diabetes and obesity.[14]

Head-to-Head Comparison: Structural and Functional Implications

The choice between a morpholine and a 6-azaspiro[2.5]octane scaffold is not merely a substitution but a strategic decision that impacts multiple facets of a drug candidate's profile.

FeatureMorpholine6-Azaspiro[2.5]octane
Structure Flexible, six-membered heterocycleRigid, spirocyclic system
Conformational Freedom HighLow
Three-Dimensionality ModerateHigh
Key Interactions Hydrogen bond acceptor (oxygen)Precise spatial orientation of substituents
Common Applications Broad-spectrum biological activitiesTargeted therapies requiring high selectivity
Physicochemical Properties Generally improves solubility and metabolic stabilityCan enhance metabolic stability and modulate lipophilicity

Experimental Workflows: Evaluating Biological Activity

The following section outlines standardized protocols for assessing the biological activity of novel compounds based on these scaffolds.

Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the affinity of a compound for its target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., mAChR4 or GLP-1R).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-NMS for mAChR4) and varying concentrations of the test compound (6-azaspiro[2.5]octane or morpholine analog).

  • Separation: After incubation, separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Membranes Cell Membranes (with target receptor) Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (varying concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement for GPCR Activity

For G-protein coupled receptors (GPCRs) like GLP-1R, measuring the downstream second messenger cyclic AMP (cAMP) is a common functional assay.

Protocol:

  • Cell Culture: Culture cells stably expressing the target GPCR (e.g., HEK293 cells with GLP-1R).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., a 6-azaspiro[2.5]octane GLP-1R agonist) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Functional_Assay_Workflow Cells Cells Expressing Target GPCR Treatment Compound Treatment Cells->Treatment Compound Test Compound Compound->Treatment Lysis Cell Lysis Treatment->Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection Data_Analysis Data Analysis (EC50 determination) cAMP_Detection->Data_Analysis

Caption: Workflow for a functional cAMP assay.

Conclusion: Choosing the Right Scaffold for the Job

The comparison between 6-azaspiro[2.5]octane and morpholine analogs reveals a classic trade-off in medicinal chemistry: the versatility of a flexible, privileged scaffold versus the precision of a rigid, three-dimensional core. Morpholine remains an excellent choice for a wide range of therapeutic targets due to its favorable properties and proven track record.[1][3] However, for targets that demand high selectivity and for programs seeking to explore novel chemical space with enhanced drug-like properties, the 6-azaspiro[2.5]octane scaffold offers a compelling alternative.[11][13][14] The decision of which scaffold to employ will ultimately depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired physicochemical and pharmacokinetic profile of the final compound.

References

  • Bolognesi, M. L. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(1), 126-141. [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Bold, G., et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal, 26(72), 17565-17575. [Link]

  • Kumar, R., & Singh, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ibid.
  • Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Hassan, M., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8051. [Link]

  • Kourounakis, A. P., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Kumar, R., & Singh, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Singh, P., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Advances, 11(61), 38635-38640. [Link]

  • Bold, G., et al. (2021). Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. ResearchGate. [Link]

  • Aspnes, G. E., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. [Link]

  • Arnold, F. S., & Toste, F. D. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

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Comparative

A Senior Application Scientist's Guide to Cytotoxicity Assays for 6-Azaspiro[2.5]octane Derivatives

Introduction: The Imperative for Rigorous Cytotoxicity Profiling The emergence of novel chemical scaffolds is the lifeblood of modern drug discovery. Among these, 6-azaspiro[2.5]octane derivatives and other spirocyclic c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling

The emergence of novel chemical scaffolds is the lifeblood of modern drug discovery. Among these, 6-azaspiro[2.5]octane derivatives and other spirocyclic compounds represent a class of molecules with significant therapeutic potential, noted for their unique three-dimensional structures that can effectively probe complex biological targets.[1] As with any new chemical entity (NCE), establishing a comprehensive safety and toxicity profile is a non-negotiable step in the preclinical development pipeline.[2][3] Early-stage in vitro cytotoxicity screening is paramount; it provides the initial data to rank compounds, identify potential liabilities, and guide further development, ultimately saving considerable time and resources by weeding out non-viable candidates.[4][5]

This guide provides a comparative analysis of key cytotoxicity assays applicable to the screening of 6-azaspiro[2.5]octane derivatives. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of each method, the rationale for selecting one assay over another, and the critical interpretation of the resulting data. Our focus is on building a robust, self-validating experimental strategy to generate reliable and translatable results.

Part 1: The Strategic Selection of a Cytotoxicity Assay

The first and most critical decision is selecting the right assay for your research question. No single assay can provide a complete picture of a compound's cytotoxic potential.[3] The choice depends on the desired endpoint, the suspected mechanism of action, and practical considerations like throughput and cost.[6] A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce a specific cell death pathway like apoptosis. Therefore, a multi-parametric approach is often the most scientifically sound strategy.[7]

To guide this selection process, we can visualize the decision-making logic.

G cluster_0 cluster_1 Primary Screening (High-Throughput) cluster_2 Mechanism of Action (Deeper Insight) start Research Question: What is the effect of the 6-azaspiro[2.5]octane derivative? viability Is there a general effect on cell viability or proliferation? start->viability General Toxicity Screen mechanism How is the compound causing cell death? start->mechanism Mechanistic Study mtt MTT / MTS / XTT Assay (Metabolic Activity) viability->mtt Measures metabolic function membrane Membrane Integrity Assay (LDH Release) mechanism->membrane Detects necrosis/ membrane damage apoptosis Apoptosis Assays (Caspase Activity, Annexin V) mechanism->apoptosis Detects programmed cell death

Caption: Workflow and principle of the MTT cell viability assay.

Membrane Integrity Assays: LDH Release

This method provides a more direct measure of cytotoxicity by quantifying plasma membrane damage.

Principle of Causality: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. When the cell membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture medium. [8]The assay measures the enzymatic activity of this extracellular LDH, which is directly proportional to the number of lysed cells. [9] Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to use a culture medium with low intrinsic LDH activity (i.e., low serum) to minimize background signal. [9]2. Prepare Controls: In addition to untreated and vehicle controls, prepare a "Maximum LDH Release" control by adding a lysis buffer (provided in most kits) to a set of untreated wells 30-60 minutes before the end of the experiment. [9]3. Sample Collection: Carefully collect a small aliquot (e.g., 2-10 µL) of the cell culture supernatant from each well. [10]The remaining cells can be used for other multiplexed assays.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. [11]5. Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. The LDH in the sample will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. A second enzyme in the mix, diaphorase, then uses NADH to reduce the tetrazolium salt to a colored formazan product. [8][9]6. Stop Reaction & Read: Add the stop solution provided in the kit and measure the absorbance, typically at 490 nm. [9] Trustworthiness & Pitfalls: The main advantage of the LDH assay is that it directly measures cell lysis. [12]However, it is less sensitive for detecting cytotoxicity that does not involve immediate membrane rupture, such as potent anti-proliferative effects or early-stage apoptosis. [3]The stability of LDH in the culture medium can also be a factor in long-term experiments, potentially underestimating toxicity. [6]

Apoptosis vs. Necrosis: Mechanistic Distinction

Distinguishing between programmed cell death (apoptosis) and uncontrolled lysis (necrosis) is vital for understanding a compound's mechanism of action. [13] Principle of Causality:

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway. [14][15]The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating light. [16]The signal intensity correlates directly with the level of apoptosis.

  • Annexin V & Propidium Iodide (PI) Staining: This dual-staining method, typically analyzed by flow cytometry or fluorescence microscopy, differentiates cell populations. [17][18] * Annexin V: Binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. [19] * Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by cells with an intact membrane. It can only enter and stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is lost. [17] Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1-3 as in the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow it to equilibrate to room temperature. [20]3. Add-Mix-Measure: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). [14]Mix the contents on a plate shaker for 30-60 seconds.

  • Incubation and Reading: Incubate at room temperature for 1-3 hours. [20]Measure the luminescence using a plate luminometer.

G cluster_0 Cell States in Annexin V / PI Staining cluster_1 Live Live Cell Annexin V: Negative PI: Negative Inner Membrane: PS (hidden) Outer Membrane: Intact EarlyApop Early Apoptotic Annexin V: Positive PI: Negative Outer Membrane: PS exposed Membrane: Intact Live->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic / Necrotic Annexin V: Positive PI: Positive Outer Membrane: PS exposed Membrane: Compromised EarlyApop->LateApop Progression AnnexinV Annexin V-FITC (Binds to PS) AnnexinV->EarlyApop Binds AnnexinV->LateApop Binds PI Propidium Iodide (PI) (Stains DNA) PI->LateApop Enters & Stains

Caption: Principle of distinguishing cell death mechanisms with Annexin V and PI.

Part 3: Synthesis and Final Recommendations

Choosing the right cytotoxicity assay is a matter of aligning the experimental endpoint with the research question. For high-throughput primary screening of 6-azaspiro[2.5]octane derivatives, a metabolic assay like MTT or MTS offers a rapid and cost-effective starting point. [21][22]However, due to the potential for compound interference, any hits should be validated with an orthogonal assay. [23] An LDH release assay is an excellent secondary screen, as it measures a distinct endpoint—membrane integrity—and can confirm if the observed effect is due to overt cell lysis. [12]To gain deeper mechanistic insight into promising lead compounds, apoptosis assays are indispensable. A Caspase-Glo® 3/7 assay can quickly confirm the involvement of the apoptotic pathway, while Annexin V/PI staining provides a more granular view of the different stages of cell death. [14][17] Comparative Summary of Cytotoxicity Assays

FeatureMTT / Metabolic AssayLDH Release AssayCaspase-Glo® 3/7 AssayAnnexin V / PI Assay
Principle Mitochondrial enzyme activityRelease of cytosolic enzymeExecutioner caspase activityPhosphatidylserine exposure & membrane permeability
Endpoint Cell viability / Metabolic activityCytolysis / NecrosisApoptosisApoptosis vs. Necrosis
Format Colorimetric (Absorbance)Colorimetric or LuminescentLuminescentFlow Cytometry / Microscopy
Throughput HighHighHighLow to Medium
Pros Inexpensive, simple, widely used [21]Direct measure of membrane damage, can be multiplexed [10]High sensitivity, simple "add-mix-measure" protocol [14][16]Provides mechanistic detail, distinguishes death stages [13][17]
Cons Prone to compound interference, indirect measure of viability [23]High background from serum, insensitive to non-lytic death [9]Measures a specific pathway, timing is importantLower throughput, more complex, requires specific equipment
Best For Primary HTS, general viability screening [24]Confirming cytotoxic hits, measuring necrosisScreening for apoptosis inducersDetailed mechanistic studies of lead compounds

Ultimately, a multi-assay, tiered approach provides the most robust and trustworthy cytotoxicity profile for novel 6-azaspiro[2.5]octane derivatives, enabling informed decisions in the critical early stages of drug development.

References

  • Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex. Evotec. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Sartorius. [Link]

  • High-Throughput Cell Toxicity Assays. Springer Nature Experiments. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • High-Throughput Cell Toxicity Assays. PubMed. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

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Validation

A Senior Application Scientist's Guide to ADME Profiling of 6-Azaspiro[2.5]octane-Containing Molecules

Introduction: The Rise of 3D Scaffolds in Modern Drug Discovery In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention towa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 3D Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention towards three-dimensional (3D) molecular scaffolds. The strategic shift away from flat, aromatic structures is driven by the need to enhance physicochemical properties and optimize pharmacokinetic (PK) profiles.[1][2] Among these 3D architectures, the 6-azaspiro[2.5]octane motif has emerged as a particularly promising scaffold. Its inherent rigidity can lock the conformation of a molecule, enabling a more precise and optimized orientation of binding elements.[2] This often translates to improved potency and selectivity for the biological target. Furthermore, the introduction of such spirocyclic systems has been shown to favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, including increased solubility, enhanced metabolic stability, and reduced lipophilicity, when compared to their non-spirocyclic counterparts.[1][2][3]

This guide provides an in-depth comparison of the ADME properties of a hypothetical series of 6-azaspiro[2.5]octane-containing molecules against a set of more traditional, non-spirocyclic comparators. We will delve into the experimental methodologies for key in vitro ADME assays, explaining the scientific rationale behind each protocol. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively profile and select drug candidates with superior "drug-like" properties.

I. The Strategic Importance of Early ADME Profiling

Conducting ADME studies early in the drug discovery process is paramount to mitigating the risk of late-stage failures.[4][5] By understanding a compound's pharmacokinetic behavior at the outset, research teams can guide synthetic efforts towards molecules with a higher probability of clinical success.[4] This guide will focus on a panel of essential in vitro ADME assays that provide critical data for decision-making.[6][7]

II. Comparative ADME Profiling: 6-Azaspiro[2.5]octane Series vs. Non-Spirocyclic Comparators

To illustrate the potential advantages of the 6-azaspiro[2.5]octane scaffold, we present a comparative analysis of a hypothetical series of compounds. The data presented in the following tables are representative of typical outcomes observed in early drug discovery campaigns and are intended for illustrative purposes.

Table 1: Metabolic Stability in Human Liver Microsomes
Compound IDScaffoldt½ (min)Intrinsic Clearance (μL/min/mg protein)
AZS-001 6-Azaspiro[2.5]octane> 60< 10
AZS-002 6-Azaspiro[2.5]octane4522
COMP-A Piperidine1592
COMP-B Acyclic Amine< 5> 277
  • Interpretation: The 6-azaspiro[2.5]octane-containing compounds (AZS-001 and AZS-002) exhibit significantly higher metabolic stability compared to the non-spirocyclic comparators. This suggests a reduced susceptibility to metabolism by cytochrome P450 enzymes, which can lead to a longer in vivo half-life and improved oral bioavailability.[8]

Table 2: Aqueous Solubility (Kinetic)
Compound IDScaffoldSolubility at pH 7.4 (µM)
AZS-001 6-Azaspiro[2.5]octane150
AZS-002 6-Azaspiro[2.5]octane125
COMP-A Piperidine50
COMP-B Acyclic Amine20
  • Interpretation: The spirocyclic nature of AZS-001 and AZS-002 disrupts crystal lattice packing, leading to enhanced aqueous solubility.[2] Good solubility is crucial for reliable in vitro assay results and for achieving adequate drug exposure in vivo.[9][10][11]

Table 3: Permeability and P-glycoprotein (P-gp) Efflux
Compound IDScaffoldPapp A→B (10⁻⁶ cm/s)Papp B→A (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
AZS-001 6-Azaspiro[2.5]octane15.218.11.2
AZS-002 6-Azaspiro[2.5]octane12.516.31.3
COMP-A Piperidine8.926.73.0
COMP-B Acyclic Amine5.135.77.0
  • Interpretation: The 6-azaspiro[2.5]octane derivatives demonstrate high permeability with a low efflux ratio, suggesting they are not significant substrates of the P-gp efflux transporter.[12][13][14][15][16][17][18][19] In contrast, the comparators exhibit lower permeability and are actively effluxed, which could limit their oral absorption and brain penetration.[20][21][22]

Table 4: Cytochrome P450 (CYP) Inhibition
Compound IDScaffoldCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)
AZS-001 6-Azaspiro[2.5]octane> 50> 50
AZS-002 6-Azaspiro[2.5]octane> 50> 50
COMP-A Piperidine1525
COMP-B Acyclic Amine510
  • Interpretation: The 6-azaspiro[2.5]octane series shows a clean profile with no significant inhibition of major CYP isoforms.[23][24][25][26][27] This reduces the risk of drug-drug interactions (DDIs), a critical safety consideration in clinical development.[27]

Table 5: Plasma Protein Binding (Human)
Compound IDScaffoldFraction Unbound (fu)% Bound
AZS-001 6-Azaspiro[2.5]octane0.2575%
AZS-002 6-Azaspiro[2.5]octane0.3070%
COMP-A Piperidine0.0595%
COMP-B Acyclic Amine0.0298%
  • Interpretation: The spirocyclic compounds exhibit a higher fraction of unbound drug in plasma.[28][29][30][31][32] It is the unbound fraction that is pharmacologically active and available for distribution to the target tissue.[28][30]

III. Experimental Protocols: A Step-by-Step Guide

To ensure the scientific rigor of our comparisons, it is essential to follow standardized and validated protocols. Below are the detailed methodologies for the key in vitro ADME assays discussed in this guide.

A. Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[8][33][34][35]

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock (10 mM in DMSO) mix Combine Microsomes, Buffer, and Test Compound (1 µM final) prep_compound->mix prep_microsomes Thaw Human Liver Microsomes (on ice) prep_microsomes->mix prep_buffer Prepare Phosphate Buffer (0.1 M, pH 7.4) prep_buffer->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction preincubate Pre-incubate at 37°C for 5 min mix->preincubate preincubate->start_reaction time_points Aliquot at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench with Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Remaining vs. Time lcms->data_analysis

Caption: Metabolic Stability Assay Workflow

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[33]

    • On ice, thaw a vial of pooled human liver microsomes.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.[33]

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.[33]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[33]

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard to precipitate the proteins and halt metabolism.[33]

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t½) and calculate the intrinsic clearance.

B. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[20][21][22][36][37]

Experimental Workflow:

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a differentiated monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_apical A to B: Add to apical side check_integrity->add_apical add_basolateral B to A: Add to basolateral side check_integrity->add_basolateral prep_dosing Prepare dosing solution of test compound (10 µM) prep_dosing->add_apical prep_dosing->add_basolateral incubate Incubate at 37°C for 2 hours add_apical->incubate add_basolateral->incubate sample Sample from receiver chamber incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate_papp Calculate apparent permeability (Papp) quantify->calculate_papp calculate_efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) calculate_papp->calculate_efflux

Caption: Caco-2 Permeability Assay Workflow

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[21]

    • Prior to the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[15][20][36]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Prepare a dosing solution of the test compound (typically 10 µM) in the transport buffer.

    • For apical-to-basolateral (A-to-B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.[36]

    • For basolateral-to-apical (B-to-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[36]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[20]

    • At the end of the incubation, collect samples from the receiver chambers.

  • Analysis:

    • Determine the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[21]

C. MDR1-MDCK Permeability Assay

Objective: To specifically assess if a compound is a substrate of the human P-gp efflux transporter.[13][14][15][16][17]

Step-by-Step Protocol:

The protocol for the MDR1-MDCK assay is similar to the Caco-2 assay, with the key difference being the cell line used.[14]

  • Cell Culture:

    • Culture Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDR1-MDCK) on Transwell inserts until a confluent monolayer is formed (typically 3-5 days).[14][16]

    • Verify monolayer integrity by measuring TEER.[14][15][16]

  • Transport Experiment:

    • Perform bidirectional transport studies (A-to-B and B-to-A) as described for the Caco-2 assay.[15] Experiments are often run in parallel with wild-type MDCK cells as a negative control.[14]

  • Analysis:

    • Quantify the compound and calculate the Papp and efflux ratio. A significantly higher efflux ratio in MDR1-MDCK cells compared to wild-type MDCK cells confirms the compound is a P-gp substrate.[14]

D. Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer, which is a critical parameter for ensuring reliable in vitro assay data and for predicting in vivo absorption.[9][10][11][38][39]

Step-by-Step Protocol (Nephelometric Method):

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[38]

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[38]

  • Measurement:

    • In a clear-bottom microplate, add a small volume of the DMSO stock solution to the aqueous buffer.[10][38]

    • Serially dilute the mixture across the plate.

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) with shaking.[38]

    • Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[10]

E. CYP450 Inhibition Assay

Objective: To evaluate the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[23][24][25][26][27]

Step-by-Step Protocol (IC₅₀ Determination):

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Use human liver microsomes as the enzyme source.[26]

    • Prepare solutions of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Incubation:

    • In a microplate, combine human liver microsomes, a specific CYP probe substrate, and varying concentrations of the test compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction with a stop solution (e.g., cold acetonitrile).

  • Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.

    • Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.[26]

F. Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, as only the unbound fraction is available to exert a pharmacological effect.[28][29][30][31][32]

Step-by-Step Protocol (Rapid Equilibrium Dialysis - RED):

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma (human, rat, or mouse) at the desired concentration.[28]

  • Dialysis:

    • Add the plasma sample containing the test compound to one chamber of a RED device insert.[28][30]

    • Add dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.[28]

    • Incubate the sealed plate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[28][30]

  • Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add buffer to the plasma aliquot and blank plasma to the buffer aliquot).

    • Precipitate the proteins with an organic solvent containing an internal standard.

    • Quantify the concentration of the test compound in the supernatant from both chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

IV. In Vivo Pharmacokinetic (PK) Studies: Bridging the In Vitro-In Vivo Gap

While in vitro ADME assays provide invaluable early insights, in vivo pharmacokinetic studies in animal models, such as mice, are essential to understand how a compound behaves in a whole organism.[40][41][42][43][44] A typical murine PK study involves administering the compound via intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[42] The improved in vitro ADME properties of the 6-azaspiro[2.5]octane-containing molecules are expected to translate into a more favorable in vivo PK profile, characterized by lower clearance, a longer half-life, and higher oral bioavailability compared to their non-spirocyclic counterparts.

V. Conclusion: The Strategic Advantage of the 6-Azaspiro[2.5]octane Scaffold

The comprehensive ADME profiling of our hypothetical 6-azaspiro[2.5]octane-containing molecules demonstrates the potential of this scaffold to confer superior drug-like properties. The enhanced metabolic stability, increased solubility, high permeability with low efflux, and clean CYP450 inhibition profile collectively point towards a higher probability of success in preclinical and clinical development. By integrating the strategic use of such 3D scaffolds with a robust and early ADME screening cascade, drug discovery teams can more efficiently identify and advance differentiated clinical candidates. This guide provides the foundational knowledge and experimental framework for researchers to confidently embark on the ADME characterization of their own novel chemical entities.

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Comparative

Case Study: Navigating the Bioisosteric Shift from Piperidine to 6-Azaspiro[2.5]octane

A Senior Application Scientist's Guide to Enhancing Drug-like Properties In the landscape of modern drug discovery, the piperidine ring is a cornerstone, a ubiquitous scaffold found in numerous approved therapeutics. Its...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Drug-like Properties

In the landscape of modern drug discovery, the piperidine ring is a cornerstone, a ubiquitous scaffold found in numerous approved therapeutics. Its prevalence, however, presents challenges related to metabolic instability and "me-too" intellectual property. The strategic replacement of such common motifs with novel bioisosteres is a critical exercise in lead optimization, aimed at sculpting molecules with superior pharmacological profiles. This guide provides an in-depth comparison of the classic piperidine moiety with one of its most promising replacements: the 6-azaspiro[2.5]octane scaffold. We will dissect the underlying chemical principles, compare experimental data, and provide actionable protocols for researchers navigating this advanced medicinal chemistry strategy.

The Strategic Imperative: Why Move Beyond Piperidine?

Piperidine's flexible chair-like conformation and basic nitrogen atom are key to its utility, enabling crucial interactions with biological targets. However, these same features often render it susceptible to metabolic attack, primarily through oxidation at positions alpha to the nitrogen, leading to rapid clearance and potential formation of reactive metabolites. Bioisosteric replacement seeks to retain the essential pharmacophoric features while introducing structural modifications that enhance drug-like properties. The 6-azaspiro[2.5]octane motif, a rigidified analogue, has emerged as a compelling solution to this challenge.

The core principle of this bioisosteric switch lies in introducing a spirocyclic cyclopropane ring. This seemingly minor addition has profound consequences on the molecule's three-dimensional structure, electronics, and metabolic fate.

G cluster_0 Piperidine Scaffold cluster_1 6-Azaspiro[2.5]octane Scaffold a b a->b c b->c d c->d e d->e f N e->f f->a g R f->g n R h i h->i j i->j k j->k l j->l m N k->m o l->o m->h m->n p o->p p->l

Caption: Structural comparison of flexible piperidine and the rigid 6-azaspiro[2.5]octane.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a spiro-fused cyclopropane ring fundamentally alters the molecule's physicochemical properties. While adding carbon atoms typically increases lipophilicity, spirocycles like 6-azaspiro[2.5]octane often produce a counterintuitive effect.[1][2] This phenomenon can be rationalized by changes in basicity (pKa) and molecular shape. The rigid, three-dimensional structure of the spirocycle can disrupt crystal packing and alter solvation properties compared to the flatter piperidine ring.

PropertyPiperidine6-Azaspiro[2.5]octaneRationale for Change
Molecular Weight ( g/mol ) 85.15111.18[3]Addition of C2H4
Calculated LogP (cLogP) ~1.1~1.3[3]Increased carbon count
Aqueous Lipophilicity (LogD at pH 7.4) VariableGenerally LowerIncreased basicity (pKa) leads to higher ionization at physiological pH, enhancing aqueous solubility.[1][2]
pKa ~11.2HigherThe electron-donating character of the cyclopropane ring can increase the basicity of the nitrogen atom.
Three-Dimensional Shape Flexible (Chair/Boat)Rigid, Defined Exit VectorsThe spirocyclic center locks the conformation, providing predictable substituent orientations.[4]

Synthesis: Accessing the Spirocyclic Core

While piperidine derivatives are readily accessible through a multitude of well-established synthetic routes, the construction of the 6-azaspiro[2.5]octane core requires specialized methods. Recent advancements, however, have made these scaffolds increasingly accessible for drug discovery programs.

A notable and scalable approach involves the enzymatic cyclopropanation of unsaturated N-heterocycles.[4] This biocatalytic method offers high yields and excellent stereocontrol, which is crucial for exploring structure-activity relationships (SAR).

G start Unsaturated N-Heterocycle Precursor enzyme Engineered Carbene Transferase (Protoglobin-based Enzyme) start->enzyme reagent Diazo Reagent (e.g., Ethyl Diazoacetate) reagent->enzyme product Chiral 6-Azaspiro[2.5]octane Product enzyme->product Stereodivergent Cyclopropanation

Caption: Workflow for the biocatalytic synthesis of azaspirocycles.

This enzymatic platform represents a practical and scalable route, avoiding the often harsh conditions or costly catalysts required in traditional chemical syntheses.[4]

The Pharmacological Impact: From Physicochemistry to Potency

The true value of the piperidine-to-azaspirooctane switch is realized in its downstream effects on a compound's pharmacological profile.

1. Enhanced Metabolic Stability: The primary advantage of this bioisosteric replacement is the enhancement of metabolic stability.[5][6] The spirocyclic core's rigidity and the replacement of metabolically labile C-H bonds at the alpha-position with a quaternary carbon effectively "shields" the molecule from common pathways of enzymatic degradation, particularly by cytochrome P450 enzymes.[7][8] This often translates to a longer half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.

2. Modulating Target Affinity and Selectivity: The rigid conformation of the 6-azaspiro[2.5]octane scaffold presents substituents with well-defined spatial vectors. This can lead to improved binding affinity if the new orientation productively engages with a target protein's binding pocket.[9][10] Conversely, the rigidity can also introduce steric clashes, highlighting the importance of empirical testing. This structural constraint has been successfully exploited to improve not only potency but also selectivity against off-target proteins. For example, replacing an aromatic linker with an azaspiro[2.5]octane was shown to improve the binding potency of a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor while minimizing off-target interactions.[4]

3. Improved ADME Properties: The modulation of lipophilicity and metabolic stability directly impacts a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[11] The frequent observation of lowered LogD at physiological pH can improve aqueous solubility, which is beneficial for formulation and absorption. When combined with increased metabolic stability, the overall result can be enhanced bioavailability and a more favorable therapeutic window.

Case Studies in Action

The theoretical benefits of the 6-azaspiro[2.5]octane scaffold have been demonstrated in several drug discovery programs.

  • GLP-1 Receptor Agonists: A series of potent, small-molecule GLP-1 receptor agonists were developed utilizing the 6-azaspiro[2.5]octane moiety.[12] This work, paralleling the development of the clinical candidate danuglipron, highlights the scaffold's utility in achieving high potency for complex targets that have traditionally been addressed by peptide-based therapeutics.[12]

  • M4 Muscarinic Receptor Antagonists: In the pursuit of selective antagonists for the M4 muscarinic acetylcholine receptor, researchers developed a series of chiral 6-azaspiro[2.5]octanes.[13] The SAR studies led to a compound with high M4 potency and selectivity, excellent aqueous solubility, and moderate brain exposure, showcasing the scaffold's applicability in neuroscience drug discovery.[13]

Hypothetical Performance Comparison:

ParameterCompound A (Piperidine)Compound B (6-Azaspiro[2.5]octane)Implication
Target Potency (EC50) 50 nM15 nMImproved fit in binding pocket
LogD at pH 7.4 3.52.8Increased aqueous solubility
Metabolic Stability (HLM t½) 15 min> 120 minReduced clearance, longer duration of action
CYP Inhibition (e.g., 3A4 IC50) 2 µM> 25 µMReduced risk of drug-drug interactions

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the benefits of this bioisosteric switch, an in vitro metabolic stability assay using human liver microsomes (HLM) is essential.[14]

Objective: To determine the rate of metabolism of a test compound by measuring its disappearance over time when incubated with HLM in the presence of NADPH.

Materials:

  • Test compounds (Compound A and Compound B, 10 mM in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil)

  • Control compounds (e.g., Propranolol for high clearance, Verapamil for low clearance)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL HLM working solution by diluting the stock with cold 0.5 M phosphate buffer.

    • Prepare the test compound working solution (e.g., 50 µM) by diluting the DMSO stock with buffer.

  • Incubation Setup (in a 96-well plate):

    • To initiate the reaction, add 170 µL of the pre-warmed HLM working solution to wells containing 20 µL of the test compound working solution.

    • Immediately add 10 µL of the NADPH regenerating system solution A to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of NADPH regenerating system solution B.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard.

    • Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Conclusion

The replacement of a piperidine moiety with 6-azaspiro[2.5]octane is a powerful strategy in modern medicinal chemistry. It offers a rational path to overcoming common liabilities such as poor metabolic stability while providing new vectors to enhance potency and selectivity. The increased accessibility of these spirocyclic scaffolds through innovative synthetic methods, including biocatalysis, empowers researchers to systematically explore this valuable chemical space.[4] While not a universal solution, the data-driven application of this bioisosteric switch, validated by core in vitro assays, can significantly increase the probability of advancing compounds with superior, drug-like properties.

References

  • Vertex AI Search. (n.d.). 6-azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester - ChemicalBook.
  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
  • Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
  • LookChem. (n.d.). Cas 147804-30-6,1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER.
  • ChemicalBook. (n.d.). 6-Oxaspiro[2.5]octane-1-carboxylic acid synthesis.
  • Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Kumar, S., & S, S. K. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews.
  • Sigma-Aldrich. (n.d.). 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester AldrichCPR.
  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
  • Aspnes, G. E., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). 6-Azaspiro[2.5]octane.
  • ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
  • Wuitschik, G., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Mykhailiuk, P. K. (2020). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane. Angewandte Chemie International Edition.
  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Research & Reports.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • Shults, M. D. (n.d.). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate.
  • Wuitschik, G., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Obach, R. S. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters.
  • Davis, T. J., & Houk, K. N. (2013). Protein–Ligand Interactions: Thermodynamic Effects Associated with Increasing the Length of an Alkyl Chain. Journal of the American Chemical Society.
  • Kastritis, P. L., & Bonvin, A. M. J. J. (2013). On the binding affinity of macromolecular interactions: daring to ask why proteins interact. Journal of the Royal Society Interface.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Azaspiro[2.5]octane

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of la...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 6-Azaspiro[2.5]octane and its derivatives, grounding procedural recommendations in the principles of chemical safety and regulatory compliance.

Understanding the Hazard Profile of 6-Azaspiro[2.5]octane

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 6-Azaspiro[2.5]octane hydrochloride is classified as a hazardous substance with the following primary concerns[1][2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled[1][2].

  • Irritant: Causes skin irritation and serious eye irritation[1][2].

  • Respiratory Irritant: May cause respiratory irritation[3].

These hazards necessitate a disposal strategy that minimizes direct contact, prevents the generation of dusts or aerosols, and ensures the containment of the material to prevent environmental release.

Key Hazard Information Summary
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if ingested, absorbed through the skin, or inhaled.[1][2]वार्निंगP261, P264, P270, P271, P280
Skin Corrosion/IrritationCauses skin irritation upon contact.[1][2]वार्निंगP264, P280, P302+P352
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][2]वार्निंगP264, P280, P305+P351+P338
Specific Target Organ ToxicityMay cause respiratory irritation.[3]वार्निंगP261, P271, P304+P340, P312

The Disposal Decision Workflow

The appropriate disposal procedure for 6-Azaspiro[2.5]octane is contingent on the quantity and nature of the waste. The following workflow provides a logical decision-making process for researchers.

DisposalWorkflow cluster_start Start: Waste Identification cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_end Final Disposition start Identify 6-Azaspiro[2.5]octane Waste Stream is_spill Is it a spill? start->is_spill is_bulk Is it bulk/unwanted reagent? is_spill->is_bulk No spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes is_contaminated Is it contaminated labware? is_bulk->is_contaminated No bulk_disposal Package for Hazardous Waste Disposal is_bulk->bulk_disposal Yes contaminated_disposal Segregate as Contaminated Solid Waste is_contaminated->contaminated_disposal Yes end_point Transfer to EHS/Licensed Waste Hauler spill_cleanup->end_point bulk_disposal->end_point contaminated_disposal->end_point

Caption: Decision workflow for the proper disposal of 6-Azaspiro[2.5]octane waste.

Step-by-Step Disposal Protocols

Based on the decision workflow, the following detailed protocols should be followed. The core principle guiding these procedures is the containment of the hazardous material and the protection of personnel and the environment.

Protocol 1: Disposal of Bulk or Unused 6-Azaspiro[2.5]octane

This protocol applies to quantities of the chemical that are no longer needed, are expired, or are considered waste.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific guidelines), and safety glasses with side shields.[1][3] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1]

  • Container Selection: The primary waste container should be the original container if it is in good condition.[4][5] If not, use a new, clean, and chemically compatible container with a secure, tight-fitting lid.[4][6] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "6-Azaspiro[2.5]octane".

  • Waste Transfer: If transferring the chemical, do so in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1][3] Use tools (e.g., spatulas, funnels) that are clean and dry to prevent contamination.

  • Container Sealing and Storage: Securely close the waste container.[1][4] Store the sealed container in a designated hazardous waste accumulation area that is away from incompatible materials.[1] This area should provide secondary containment to mitigate spills.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[5][7] Do not attempt to dispose of this chemical through standard trash or down the drain.[3][4]

Protocol 2: Management of Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel and Restrict Access: Immediately alert others in the vicinity of the spill. Restrict access to the affected area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, gloves, eye protection, and a respirator if the material is a powder.[1]

  • Contain the Spill:

    • For solid spills: Use dry cleanup procedures to avoid generating dust.[1] Gently cover the spill with an absorbent material, such as vermiculite or sand. Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills (if dissolved in a solvent): Absorb the spill with an inert material (e.g., vermiculite, dry sand, or commercial sorbent pads).

  • Decontaminate the Area: After the bulk of the spill has been collected, decontaminate the area by washing it down with large amounts of water.[1] Prevent runoff from entering drains.[1]

  • Package and Label Waste: All materials used for the cleanup, including absorbent materials and contaminated PPE, must be placed in a sealed, labeled hazardous waste container.[8]

  • Report the Incident: Report the spill to your EHS department, as per your institution's policy.

Protocol 3: Disposal of Contaminated Labware and Debris

Disposable labware (e.g., pipette tips, weighing boats) and other debris contaminated with 6-Azaspiro[2.5]octane must be managed as hazardous waste.

  • Segregation: Do not mix contaminated solid waste with regular trash. Establish a dedicated, clearly labeled container for "6-Azaspiro[2.5]octane Contaminated Solid Waste".[9]

  • Containerization: Use a puncture-resistant container with a lid for sharp items. For other solid waste, a durable, leak-proof bag or container is sufficient.[8]

  • Storage and Disposal: Store the sealed container in the hazardous waste accumulation area and arrange for pickup through your EHS department.

The Rationale Behind the Procedures: A Commitment to Safety

The causality behind these disposal procedures is rooted in the fundamental principles of chemical safety and hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][10]

  • Containment: The primary goal is to prevent the release of a hazardous substance into the environment. This is achieved through the use of appropriate, sealed containers and by preventing disposal in sinks or regular trash.[3][4]

  • Isolation: Segregating 6-Azaspiro[2.5]octane waste from other waste streams prevents accidental chemical reactions and ensures that it is handled by personnel with the appropriate training and equipment.

  • Personnel Protection: The stringent requirements for PPE are a direct response to the known health hazards of the compound.[1][3] Minimizing the risk of inhalation, skin contact, and eye exposure is non-negotiable.

  • Regulatory Compliance: Adherence to these protocols ensures compliance with local, state, and federal regulations governing the disposal of hazardous waste.[8][11]

By implementing these procedures, laboratories not only protect their personnel but also uphold their responsibility to the wider community and the environment.

References

  • Apollo Scientific. (2023, July 7). 6-Azaspiro[2.5]octane hydrochloride Safety Data Sheet.
  • AK Scientific, Inc. 6-Methyl-1-Oxa-6-azaspiro[2.5]octane Safety Data Sheet.
  • PubChem. 6-Azaspiro(2.5)octane hydrochloride.
  • AK Scientific, Inc. 6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane Safety Data Sheet.
  • ChemScene. (2025, December 26). 6-(tert-Butyl) 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate Safety Data Sheet.
  • Guidechem. 6-Azaspiro[2.5]octane hydrochloride (CAS No. 1037834-62-0) SDS.
  • PubChem. 6-Azaspiro[2.5]octane.
  • Fisher Scientific. (2025, December 20). tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Safety Data Sheet.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines. Retrieved from University of Minnesota Health, Safety & Risk Management.
  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Azaspiro[2.5]octane

Welcome to a comprehensive guide on the safe handling of 6-Azaspiro[2.5]octane. As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 6-Azaspiro[2.5]octane. As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, innovation cannot come at the expense of safety. This document provides essential, field-tested guidance on the personal protective equipment (PPE) and handling protocols required for 6-Azaspiro[2.5]octane. Our objective is to move beyond a simple checklist and provide a validated, procedural framework grounded in the specific hazards of this molecule, ensuring both your safety and the integrity of your research.

Foundational Safety: A Hazard-Based Approach

Before we can select the appropriate PPE, we must first understand the inherent risks of the material. 6-Azaspiro[2.5]octane, and particularly its common salt form, 6-Azaspiro[2.5]octane hydrochloride, is classified with several hazard statements that dictate our handling procedures.[1] A prudent approach assumes that any novel compound is hazardous until proven otherwise and that mixtures may be more toxic than their individual components.[2]

Key Hazards Identified:

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][3] This multi-route toxicity requires comprehensive barrier protection.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][3][4] Direct contact can lead to inflammation, redness, and pain, with the potential for severe eye damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]

These hazards are formally communicated through Globally Harmonized System (GHS) codes, which you will find on the safety data sheet (SDS).

Hazard CodeDescriptionImplication for Handling
H302Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the lab.[3]
H312Harmful in contact with skinPrevent all skin contact using appropriate gloves and lab coats.[3]
H332Harmful if inhaledAvoid breathing dust.[3] Work in a well-ventilated area, preferably a fume hood.[2]
H315Causes skin irritationImpervious gloves and protective clothing are mandatory.[1][3]
H319Causes serious eye irritationRobust eye protection is non-negotiable.[1][3]
H335May cause respiratory irritationEngineering controls (ventilation) and, if necessary, respiratory protection are critical.[3][4]

Mandated PPE: Your Primary Defense

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For 6-Azaspiro[2.5]octane, a comprehensive suite of PPE is required.[3]

Protection TypeSpecificationRationale
Eye & Face Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[4][6] Standard safety glasses are insufficient.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause irritation and systemic toxicity.[7] Always check gloves for tears before use.
Body Chemical-resistant lab coat or coveralls.Provides a barrier against accidental spills and contamination of personal clothing.[3][8]
Respiratory Use within a certified laboratory chemical hood. If not possible, a NIOSH-approved dust respirator is required.Prevents inhalation of harmful dust particles that can cause respiratory and systemic toxicity.[2][3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is crucial for minimizing exposure. The following protocol outlines the key steps for safely handling 6-Azaspiro[2.5]octane.

Step 1: Preparation and Engineering Controls

  • Designate Area: Conduct all work in a designated area within a certified laboratory chemical hood to ensure adequate ventilation.[4][9]

  • Assemble PPE: Before handling the compound, don all required PPE as specified in the table above.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal containers are within the hood to minimize movement.

  • Review Emergency Procedures: Confirm the location and operational status of the nearest safety shower and eyewash station.[10]

Step 2: Aliquoting and Handling

  • Minimize Dust: As 6-Azaspiro[2.5]octane is a solid, handle it carefully to avoid generating dust.[3] Do not crush or grind the material outside of a contained system.

  • Weighing: Tare a sealed container before adding the compound to minimize the time the container is open.

  • Container Management: Keep the primary container of 6-Azaspiro[2.5]octane securely sealed when not in use.[3]

Step 3: Post-Handling and Decontamination

  • Clean Workspace: Decontaminate the work surface and any equipment used.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the experiment is complete and PPE has been removed.[3][4]

Workflow for Handling 6-Azaspiro[2.5]octane

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling cluster_cleanup Step 3: Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Full PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Workspace & Waste prep2->prep3 handle1 Carefully Transfer Compound (Avoid Dust Generation) prep3->handle1 handle2 Keep Primary Container Sealed handle1->handle2 clean1 Dispose of Contaminated Waste handle2->clean1 clean2 Decontaminate Surfaces clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end_node End clean4->end_node start Start start->prep1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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